molecular formula C7H7FN2O B3029282 4-Amino-2-fluorobenzamide CAS No. 609783-45-1

4-Amino-2-fluorobenzamide

Cat. No.: B3029282
CAS No.: 609783-45-1
M. Wt: 154.14 g/mol
InChI Key: WIKPEQHEEAWUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-2-fluorobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKPEQHEEAWUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630189
Record name 4-Amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609783-45-1
Record name 4-Amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-2-fluorobenzamide in Modern Drug Discovery

In the landscape of pharmaceutical development, the success of a therapeutic agent is intrinsically linked to the physicochemical properties of its constituent molecules and intermediates. 4-Amino-2-fluorobenzamide (CAS No. 915087-25-1) has emerged as a molecule of significant interest, primarily recognized as a key intermediate in the synthesis of Enzalutamide, a potent second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1] Its structure, featuring a strategically fluorinated benzene ring coupled with amino and amide functionalities, imparts a unique set of properties that are crucial for its reactivity, solubility, and ultimately, its utility in complex synthetic pathways.

The presence of a fluorine atom at the C-2 position and an amino group at the C-4 position of the benzamide scaffold is not accidental. This specific substitution pattern is a deliberate design choice aimed at modulating the electronic environment of the ring, influencing the acidity and basicity of the functional groups, and providing specific vectors for subsequent chemical modifications. Understanding these properties is therefore not merely an academic exercise; it is a critical prerequisite for process optimization, formulation development, and the rational design of new chemical entities. This guide provides an in-depth analysis of the core physicochemical characteristics of 4-Amino-2-fluorobenzamide, offering field-proven insights and detailed experimental methodologies for researchers and drug development professionals.

Core Physicochemical Profile

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its application in research and development. The data presented herein are synthesized from established chemical databases and literature, providing a robust profile for 4-Amino-2-fluorobenzamide.

Structural and Molecular Data

The arrangement of atoms and functional groups in 4-Amino-2-fluorobenzamide dictates its chemical behavior and interactions.

cluster_0 Synthesis Workflow start 2-Fluoro-4-nitro- N-methylbenzamide reactor Autoclave with Ethyl Acetate & 10% Pd/C start->reactor reaction H2 (10 atm) Room Temp, 12h reactor->reaction filtration Filter to remove Pd/C (Catalyst Recovery) reaction->filtration evaporation Rotary Evaporation of Ethyl Acetate filtration->evaporation product 4-Amino-2-fluoro- N-methylbenzamide evaporation->product

Caption: Workflow for the synthesis of 4-Amino-2-fluorobenzamide.

Methodology:

  • Reactor Setup: To a high-pressure autoclave, add 2-fluoro-4-nitro-N-methylbenzamide (1.0 eq), ethyl acetate (approx. 20 mL per gram of starting material), and 10% Palladium on Carbon (Pd/C) catalyst (approx. 5% w/w of the starting material).

    • Rationale: Ethyl acetate is a good solvent for the reaction, and Pd/C is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines. The catalyst is heterogeneous, allowing for easy removal by filtration.

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 10 atmospheres.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction is proceeding.

  • Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

    • Rationale: Celite prevents the fine catalyst particles from clogging the filter paper. The catalyst can be recovered and potentially reused.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting off-white solid can be further purified by recrystallization if necessary. The final product's identity and purity should be confirmed by NMR, IR, and HPLC analysis against a reference standard. A yield of >98% is reported for this step. [2]

Protocol 2: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15 °C below the expected melting point (160 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Application in Drug Development: More Than an Intermediate

The physicochemical properties of 4-Amino-2-fluorobenzamide directly influence its role as a key building block for Enzalutamide and other potential drug candidates.

Properties Physicochemical Properties (Solubility, Reactivity, pKa) Synthesis Role in Synthesis (Enzalutamide Intermediate) Properties->Synthesis Influences reaction conditions & yield SAR Structure-Activity Relationship (SAR) (Vector for modification) Properties->SAR Provides sites for chemical derivatization Drug Final Drug Properties (ADME, Potency) Synthesis->Drug Forms core scaffold SAR->Drug Modulates biological activity & safety

Caption: Influence of physicochemical properties on drug development.

  • Reactivity: The nucleophilicity of the 4-amino group is the primary site for subsequent reactions in the Enzalutamide synthesis. The electron-withdrawing nature of the ortho-fluorine atom and the meta-amide group subtly modulates this reactivity, preventing over-reaction and influencing regioselectivity. This electronic tuning is a classic example of fluorine's strategic use in medicinal chemistry. [3]* Structure-Activity Relationships (SAR): As a readily available intermediate, 4-Amino-2-fluorobenzamide serves as a scaffold for creating libraries of new compounds. [1]The amino group can be functionalized to explore interactions with different biological targets, while the fluorine atom can enhance binding affinity, improve metabolic stability, or alter membrane permeability—all critical factors in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 4-Amino-2-fluorobenzamide presents several hazards. [4]

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • The compound is noted to be moisture-sensitive, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box). [1]

Conclusion

4-Amino-2-fluorobenzamide is a quintessential example of a modern pharmaceutical building block, where specific structural features are engineered to achieve desired chemical and biological outcomes. Its physicochemical properties—from its thermal stability and solubility profile to its distinct spectral signatures—are all critical pieces of a larger puzzle. For the researcher, scientist, or drug development professional, a deep, mechanistic understanding of these properties is not just beneficial, it is essential for unlocking the full potential of this versatile molecule in the creation of next-generation therapeutics.

References

  • 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (n.d.). Google Patents.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

Sources

The Lynchpin in Modern Androgen Receptor Antagonism: A Technical Guide to 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division

Abstract

This technical guide provides an in-depth exploration of 4-Amino-2-fluorobenzamide (CAS Number: 609783-45-1), a critical chemical intermediate in contemporary pharmaceutical development. We will delve into its physicochemical properties, dissect a robust and scalable synthesis protocol, and detail the essential analytical methodologies for stringent quality control. The primary focus of this guide is to illuminate the rationale behind the use of this specific molecule in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of oncology and drug discovery.

Introduction: The Strategic Importance of a Fluorinated Building Block

4-Amino-2-fluorobenzamide has emerged as a molecule of significant interest within the pharmaceutical landscape, primarily due to its role as a key building block in the synthesis of potent anti-cancer therapeutics.[1] Its strategic importance is intrinsically linked to the development of Enzalutamide (MDV3100), a second-generation non-steroidal androgen receptor (AR) inhibitor that has transformed the treatment paradigm for castration-resistant prostate cancer (CRPC).[2] The unique substitution pattern of an amino group at the 4-position and a fluorine atom at the 2-position of the benzamide scaffold imparts specific reactivity and conformational properties that are crucial for the construction of the final active pharmaceutical ingredient (API).[3] This guide will provide a comprehensive overview of 4-Amino-2-fluorobenzamide, from its fundamental properties to its practical application in complex organic synthesis.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of 4-Amino-2-fluorobenzamide is paramount for its effective and safe handling in a laboratory or manufacturing setting.

Physicochemical Data

The key physicochemical properties of 4-Amino-2-fluorobenzamide are summarized in the table below.

PropertyValueSource(s)
CAS Number 609783-45-1
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 160 - 163 °C[1]
Solubility Slightly soluble in chloroform and methanol[1]
pKa (Predicted) 14.12 ± 0.46[1]
Safety and Handling

4-Amino-2-fluorobenzamide is classified as harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] In case of accidental contact, rinse the affected area with copious amounts of water.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Hazard Statements:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis and Purification: A Scalable and Validated Protocol

The synthesis of 4-Amino-2-fluorobenzamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially viable route starts from 2-fluoro-4-nitrotoluene.[2] This section provides a detailed, step-by-step protocol based on established patent literature.

Synthetic Pathway Overview

The synthesis can be logically divided into three key transformations:

  • Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid.

  • Amidation: The resulting carboxylic acid is converted to the corresponding benzamide.

  • Reduction: The nitro group is reduced to an amine to yield the final product.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow Start 2-Fluoro-4-nitrotoluene Step1 Step 1: Oxidation (KMnO₄, NaOH) Start->Step1 Intermediate1 2-Fluoro-4-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Amidation (SOCl₂, Amine) Intermediate1->Step2 Intermediate2 2-Fluoro-4-nitrobenzamide Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate2->Step3 End 4-Amino-2-fluorobenzamide Step3->End

Caption: Synthetic workflow for 4-Amino-2-fluorobenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

  • To a solution of 2-fluoro-4-nitrotoluene in an appropriate solvent (e.g., a mixture of water and pyridine), add a solution of potassium permanganate (KMnO₄) portion-wise at an elevated temperature (e.g., 80-100 °C).[2]

  • Maintain the reaction mixture at this temperature with vigorous stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 2-fluoro-4-nitrobenzoic acid.

Step 2: Synthesis of 2-Fluoro-4-nitrobenzamide

  • Suspend 2-fluoro-4-nitrobenzoic acid in an inert solvent (e.g., dichloromethane or toluene).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) and reflux the mixture until the reaction is complete (cessation of gas evolution).

  • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled solution of aqueous ammonia or an appropriate amine.

  • Stir the reaction mixture until the formation of the amide is complete.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-fluoro-4-nitrobenzamide.

Step 3: Synthesis of 4-Amino-2-fluorobenzamide

  • Suspend 2-fluoro-4-nitrobenzamide in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common methods include iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[2]

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the reduction is complete, filter the reaction mixture to remove any solids.

  • Neutralize the filtrate and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product.

Purification

The crude 4-Amino-2-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1] The choice of purification method will depend on the scale of the synthesis and the desired final purity.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of synthesized 4-Amino-2-fluorobenzamide, ensuring its suitability for use in pharmaceutical manufacturing. A multi-technique approach is recommended for a comprehensive quality assessment.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 4-Amino-2-fluorobenzamide and detecting any process-related impurities.[8] A reversed-phase HPLC method with UV detection is typically employed.

Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of 4-Amino-2-fluorobenzamide. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (Illustrative, in CDCl₃):

  • δ 7.8-8.0 (m, 1H): Aromatic proton ortho to the carbonyl group.

  • δ 6.4-6.6 (m, 2H): Aromatic protons ortho and meta to the amino group.

  • δ 5.5-6.5 (br s, 2H): Amide protons (-CONH₂).

  • δ 4.0-4.5 (br s, 2H): Amino protons (-NH₂).

Expected ¹³C NMR Spectral Data (Illustrative, in CDCl₃):

  • Signals in the aromatic region (δ 100-165) showing characteristic C-F couplings.

  • A signal for the carbonyl carbon (δ > 160).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 4-Amino-2-fluorobenzamide. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized. The expected molecular ion peak [M+H]⁺ would be at m/z 155.06.

The Role in Drug Discovery and Development: A Strategic Intermediate for Enzalutamide

The primary application of 4-Amino-2-fluorobenzamide is as a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist.[2] The structure of Enzalutamide features a complex thiohydantoin core linked to two substituted phenyl rings. 4-Amino-2-fluorobenzamide provides one of these critical phenyl moieties.

Rationale for the 2-Fluoro and 4-Amino Substitution

The specific substitution pattern of 4-Amino-2-fluorobenzamide is not arbitrary; it is a result of careful design to achieve the desired biological activity and pharmacokinetic properties in the final drug molecule.

  • Amino Group at the 4-Position: This primary amine serves as a key reactive handle for coupling with the other major fragment of the Enzalutamide molecule, typically an isothiocyanate derivative, to form the central thiohydantoin ring.

  • Fluorine Atom at the 2-Position: The introduction of a fluorine atom at the ortho position to the amide linkage has several important implications:

    • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent functional groups and the overall electronic properties of the aromatic ring.[3]

    • Metabolic Stability: Fluorine substitution can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the final drug.

    • Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target protein (the androgen receptor).

The logical relationship of how 4-Amino-2-fluorobenzamide is incorporated into the Enzalutamide structure is illustrated below.

Enzalutamide_Synthesis FragmentA 4-Amino-2-fluorobenzamide Coupling Coupling & Cyclization FragmentA->Coupling FragmentB Isothiocyanate Precursor FragmentB->Coupling Enzalutamide Enzalutamide Coupling->Enzalutamide

Caption: Role of 4-Amino-2-fluorobenzamide in Enzalutamide synthesis.

Conclusion

4-Amino-2-fluorobenzamide is a testament to the importance of strategically designed building blocks in modern drug discovery. Its unique structural features, particularly the ortho-fluoro and para-amino substitution, are essential for its successful application in the synthesis of the life-extending anti-cancer drug, Enzalutamide. This technical guide has provided a comprehensive overview of this key intermediate, from its synthesis and characterization to its critical role in pharmaceutical development. A thorough understanding and application of the principles and protocols outlined herein will empower researchers and scientists to effectively utilize 4-Amino-2-fluorobenzamide in their pursuit of novel therapeutics.

References

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.). Google Patents.
  • The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - Frontiers. (2020, October 14). Frontiers. Retrieved February 7, 2026, from [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method - SHIMADZU CORPORATION. (n.d.). Shimadzu Corporation. Retrieved February 7, 2026, from [Link]

  • CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents. (n.d.). Google Patents.
  • Features, roles and chiral analyses of proteinogenic amino acids - AIMS Press. (2020, July 6). AIMS Press. Retrieved February 7, 2026, from [Link]

  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents. (n.d.). Google Patents.
  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Rasayan J. Chem. Retrieved February 7, 2026, from [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). (2023, August 18). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • How can I analyze amino acids with HPLC-UV? - ResearchGate. (2013, December 1). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025, April 21). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis of (E)−4-((2-fluorobenzylidene)amino)benzenesulfonamide (2FNI). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed. (2010, January 13). PubMed. Retrieved February 7, 2026, from [Link]

  • Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - Frontiers. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • (PDF) Structure-activity relationship studies of antiplasmodial aminomethylthiazoles. (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201 - PubMed. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection - Vanderbilt University. (2009, February 6). Vanderbilt University. Retrieved February 7, 2026, from [Link]

  • On Exploring Structure Activity Relationships - PMC - NIH. (2016, May 2). National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

Technical Profile: 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Synthetic Utility in Pharmaceutical Development

Executive Summary

4-Amino-2-fluorobenzamide (CAS: 609783-45-1) is a critical pharmacophore scaffold utilized in the synthesis of androgen receptor antagonists and kinase inhibitors.[1] While often conflated with its


-methylated analog (a key intermediate for Enzalutamide), the primary amide possesses distinct physicochemical properties and synthetic applications.

This technical guide provides a rigorous analysis of its molecular weight implications, validated synthetic protocols, and analytical characterization standards, designed for researchers optimizing small-molecule drug discovery workflows.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The molecular weight (MW) of 4-Amino-2-fluorobenzamide is not merely a physical constant; it is the governing metric for stoichiometric precision in multi-step synthesis and the primary identifier in high-throughput mass spectrometry screening.

1.1 Core Metrics Table
PropertyValueTechnical Context
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Halogenated aromatic amide.[2][3][4]
Average Molecular Weight 154.14 g/mol Used for molarity calculations and reagent stoichiometry.
Monoisotopic Mass 154.0542 g/mol Essential for High-Resolution Mass Spectrometry (HRMS).
[M+H]

Signal
155.0615 m/zThe expected parent ion in positive-mode ESI-MS.
CAS Number 609783-45-1Distinct from the

-methyl analog (CAS 915087-25-1).
Melting Point 160–163 °CPurity indicator; depression suggests residual solvent/impurities.
Solubility DMSO, MethanolPoor solubility in non-polar solvents (Hexane, DCM).
1.2 Stoichiometric Implications

In synthetic workflows, the relatively low MW (154.14 Da) implies a high atom economy potential. However, the presence of the fluorine atom at the ortho position to the amide creates steric and electronic effects that influence the reactivity of the para-amino group. When calculating equivalents for coupling reactions (e.g., Buchwald-Hartwig amination), researchers must account for the electron-withdrawing nature of the fluorine, which slightly deactivates the aniline nitrogen compared to non-fluorinated analogs.

Part 2: Synthetic Pathways & Mechanism

The synthesis of 4-Amino-2-fluorobenzamide generally proceeds via the reduction of its nitro-precursor. The choice of reducing agent is critical to prevent defluorination or hydrolysis of the amide bond.

2.1 Primary Synthesis Route: Nitro Reduction

The most robust industrial protocol involves the catalytic hydrogenation of 2-fluoro-4-nitrobenzamide .

  • Precursor: 2-Fluoro-4-nitrobenzamide (derived from 2-fluoro-4-nitrobenzoic acid).[3]

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Solvent: Methanol or Ethanol.

  • Conditions:

    
     atmosphere (balloon or 30-50 psi), RT.
    

Mechanism:

  • Adsorption of the nitro compound onto the catalyst surface.

  • Stepwise transfer of hydrogen species reduces

    
     to 
    
    
    
    .
  • The amide group remains intact under neutral conditions.

2.2 Visualization of Synthetic Workflow

The following diagram outlines the logical flow from raw materials to the final purified amine, highlighting critical control points (QC).

SynthesisWorkflow Raw Start: 2-Fluoro-4-nitrobenzoic Acid Amidation Step 1: Amidation (SOCl2, then NH3) Raw->Amidation Activation Inter Intermediate: 2-Fluoro-4-nitrobenzamide Amidation->Inter Substitution Reduction Step 2: Reduction (H2, Pd/C, MeOH) Inter->Reduction Hydrogenation Product Product: 4-Amino-2-fluorobenzamide (MW 154.14) Reduction->Product Filtration & Drying QC QC Check: HPLC Purity >98% Product->QC Validation

Figure 1: Step-wise synthetic pathway from benzoic acid precursor to 4-Amino-2-fluorobenzamide.

Part 3: Pharmaceutical Applications & Distinctions

It is vital to distinguish 4-Amino-2-fluorobenzamide from its


-methylated analog , which is the direct intermediate for the blockbuster drug Enzalutamide  (Xtandi).
3.1 Structural Divergence
  • Target Compound: 4-Amino-2-fluorobenzamide (

    
    ). Used in general scaffold libraries and PARP inhibitor research.
    
  • Enzalutamide Intermediate: 4-Amino-2-fluoro-

    
    -methylbenzamide (
    
    
    
    ). Used specifically for androgen receptor antagonists.[5]
3.2 Biological Relevance

The fluorine substitution at the 2-position is strategic. It serves two main roles in drug design:

  • Metabolic Stability: Blocks metabolic oxidation at the phenyl ring, extending the half-life of the drug.

  • Conformational Lock: The fluorine atom can form an intramolecular hydrogen bond with the amide hydrogen, locking the conformation of the molecule to better fit binding pockets (e.g., in kinase domains).

Part 4: Analytical Validation Protocol

To ensure the integrity of the 4-Amino-2-fluorobenzamide synthesized or purchased, the following analytical workflow is required.

4.1 HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI-MS (Positive Mode).

  • Acceptance Criteria: Single peak at retention time ~3.5 min (system dependent) with mass 155.1 (

    
    ).
    
4.2 Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum in DMSO-

is characteristic due to the coupling between the Fluorine and the aromatic protons.
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       ~7.5 ppm (Broad s, 1H, Amide NH).
      
    • 
       ~7.3 ppm (Broad s, 1H, Amide NH).
      
    • 
       ~7.4 ppm (t, 1H, Ar-H, meta to F).
      
    • 
       ~6.4 ppm (dd, 1H, Ar-H, ortho to amine).
      
    • 
       ~5.9 ppm (s, 2H, Aniline 
      
      
      
      ).[4]
4.3 Analytical Logic Flow

AnalyticalLogic Sample Crude Sample Melting 1. Melting Point Test (Target: 160-163°C) Sample->Melting MS 2. Mass Spectrometry (Target: 155 m/z) Melting->MS NMR 3. 1H-NMR (Confirm F-coupling) MS->NMR Decision Pass All? NMR->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize (MeOH/Water) Decision->Repurify No Repurify->Melting Retry

Figure 2: Quality control logic tree for validating 4-Amino-2-fluorobenzamide batches.

Part 5: Safety & Handling (SDS Summary)

While 4-Amino-2-fluorobenzamide is a valuable intermediate, it poses specific hazards typical of halogenated anilines.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302).

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves; aniline derivatives can be absorbed through the skin.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine group is susceptible to oxidation over long periods, leading to darkening of the solid.

References
  • PubChem. (2025).[2][6] 4-Amino-2-fluorobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Jung, M. E., et al. (2007).[3] Preparation of diarylthiohydantoins as androgen receptor antagonists. US Patent Application US20070254933A1.[3] (Context for Enzalutamide analogs). Retrieved from

Sources

Technical Guide: Solubility Profiling of 4-Amino-2-fluorobenzamide

[1][2]

Executive Summary

4-Amino-2-fluorobenzamide is a bifunctional aromatic intermediate critical in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.[1][2] Its solubility behavior is governed by the interplay between its high-polarity hydrogen-bonding motifs (primary amine, primary amide) and the lipophilic, electron-withdrawing fluorine substituent.[1][2]

This guide provides a tiered solubility analysis, distinguishing between thermodynamically favorable solvents for reaction homogeneity and anti-solvents for purification.[1][2] Due to frequent CAS registry confusion in public databases, this guide focuses on the specific structural isomer defined below.

Structural Identity & Physicochemical Baseline[1][2]
  • Chemical Name: 4-Amino-2-fluorobenzamide[1][2][3][4]

  • Molecular Formula: C₇H₇FN₂O[2][5]

  • Molecular Weight: 154.14 g/mol [1][2][5][6]

  • Key Functional Groups:

    • Amide (-CONH₂): Strong H-bond donor/acceptor; dictates high lattice energy.[1][2]

    • Amine (-NH₂): H-bond donor; pH-dependent solubility.[1][2]

    • Fluorine (-F): Induces dipole moments; modulates lipophilicity (LogP ~0.6).[1][2]

Critical Note on CAS Ambiguity: Public databases often conflate this molecule with its N-methylated derivative (CAS 915087-25-1) or its positional isomer (2-Amino-4-fluorobenzamide).[1][2] Ensure your material corresponds to the primary amide structure before applying these solubility parameters.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction capability with the solute’s H-bonding network.

Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Disrupts intermolecular H-bonds of the amide dimer; preferred for reactions.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolGood (20–80 mg/mL)Solvates both amine and amide groups via H-bonding; ideal for crystallization.[1][2]
Polar Ethers THF, 1,4-DioxaneModerate (5–20 mg/mL)Good for reactions requiring lower boiling points than DMSO; often requires heating.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow (<5 mg/mL)Insufficient polarity to break the crystal lattice effectively at RT.[1][2]
Non-Polar Hexanes, Heptane, TolueneInsoluble (<0.1 mg/mL)Lacks dipole interaction; functions as an anti-solvent for precipitation.[1][2]
Aqueous WaterpH-Dependent Low neutral solubility; high solubility in acidic media (pH < 4) due to protonation.[1][2]
Thermodynamic Solubility Logic

The solubility of 4-Amino-2-fluorobenzamide is driven by the "Like Dissolves Like" principle, specifically governed by Hansen Solubility Parameters (HSP).[1][2]

  • 
     (Dispersion):  Moderate contribution from the benzene ring.[1][2]
    
  • 
     (Polarity):  High contribution from the C-F bond and amide dipole.[1][2]
    
  • 
     (Hydrogen Bonding):  Dominant factor.[1][2] Solvents with low 
    
    
    (e.g., Toluene) cannot overcome the lattice energy (
    
    
    ) of the solid.[1][2]

Experimental Protocols

Since batch-to-batch physical variations (polymorphs, particle size) affect dissolution rates, the following self-validating protocols are recommended for precise determination.

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit (

12

Materials:

  • 4-Amino-2-fluorobenzamide (Solid)[1][2][4][7]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE or Nylon)[1][2]

  • Analytical Balance (

    
    0.01 mg)[1][2]
    

Workflow:

  • Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

  • Filtration: Stop agitation and let solids settle for 1 hour. Filter the supernatant through a 0.45 µm filter.[1][2]

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed vessel.

    • Evaporate solvent (Rotavap or N₂ stream) and dry residue under vacuum.[1][2]

    • Weigh the residue.[1][2]

  • Calculation:

    
    
    
Protocol B: Anti-Solvent Crystallization Screening

Objective: Identify the optimal solvent/anti-solvent ratio for purification.

Workflow:

  • Dissolve 500 mg of compound in minimal Methanol or DMSO (Solvent A).[1][2]

  • Slowly add Water or Heptane (Anti-Solvent B)[1][2] while stirring.

  • Record the "Cloud Point" (volume of B required to induce persistent turbidity).[1][2]

  • Continue adding B to maximize yield, then cool to 4°C.

  • Filter and analyze purity via HPLC.[1][2]

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolventSelectionStart4-Amino-2-fluorobenzamideGoalSelect ApplicationStart->GoalReactionSynthetic ReactionGoal->ReactionPurificationPurification / CrystallizationGoal->PurificationHighSolHigh Solubility Required(Homogeneous Phase)Reaction->HighSolDiffSolDifferential Solubility Required(Phase Separation)Purification->DiffSolDMSODMSO / DMF(Best for SNAr / Coupling)HighSol->DMSOHigh T (>80°C)THFTHF / Dioxane(Moderate Temp Reactions)HighSol->THFMed T (<65°C)MeOHMethanol / Ethanol(Recrystallization Solvent)DiffSol->MeOHDissolve HotWaterWater / Heptane(Anti-Solvent)DiffSol->WaterPrecipitate Cold

Figure 1: Decision tree for solvent selection based on process requirements.[1][2]

References

  • PubChem Compound Summary. (2025). 4-Amino-2-fluorobenzamide (Structure & Computed Properties). National Center for Biotechnology Information.[1][2] [Link]

  • Li, Q. et al. (2014).[1][2] Solubility of 4-Aminobenzamide in Different Pure Solvents.[1][2] Journal of Chemical & Engineering Data.[1][2] (Used as proxy data for amino-benzamide core solubility behavior).[1][2] [Link][1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Source for theoretical solubility parameter analysis).

Technical Monograph: 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific needs of drug development professionals, focusing on the critical physicochemical properties, synthesis, and characterization of 4-Amino-2-fluorobenzamide .

Critical Material Attributes & Synthetic Characterization[1]

Executive Summary

4-Amino-2-fluorobenzamide (CAS 609783-45-1) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and PARP inhibitors.[1][2] Its structural integrity—defined by the ortho-fluorine substitution relative to the amide—imparts unique metabolic stability and hydrogen-bonding capabilities compared to its non-fluorinated counterparts.

Critical Advisory: A significant volume of secondary literature conflates this primary amide with its N-methylated derivative (CAS 915087-25-1).[1] This guide explicitly differentiates the two to prevent costly formulation errors.

Physicochemical Profile

The following data represents the core specifications for high-purity research-grade material.

PropertySpecificationNotes
IUPAC Name 4-Amino-2-fluorobenzamidePrimary amide functionality.[1]
CAS Registry 609783-45-1 Distinct from N-methyl analog (915087-25-1).[1]
Molecular Formula C₇H₇FN₂OMW: 154.14 g/mol
Melting Point (Experimental) 160 – 163 °C (Range A)*See Data Integrity Note below.[1]
Predicted Boiling Point 299.6 ± 30.0 °CAt 760 mmHg (calculated).[1]
Density 1.344 ± 0.06 g/cm³Predicted.[1][2][3]
pKa ~14.12 (Amide)Weakly acidic amide proton.[1]
Solubility DMSO, MethanolSparingly soluble in Chloroform/DCM.[1][4]
Appearance White to Off-White Crystalline SolidDarkens upon oxidation/light exposure.[1]
*Data Integrity & Polymorphism Note

While commercial sources frequently list the melting point range of 160–163 °C , researchers must exercise caution. This range overlaps significantly with the reported melting point of the N-methyl derivative. Primary amides typically exhibit higher lattice energy (and thus higher melting points) than their N-methylated congeners due to dual hydrogen bond donor capability (


).[1]
  • Protocol: It is mandatory to validate the melting point via Differential Scanning Calorimetry (DSC) upon receipt. A sharp endotherm outside the 160–163 °C range (e.g., >175 °C) may indicate a pure polymorph of the primary amide, whereas 160–163 °C may indicate the N-methyl impurity or a specific solvate.[1]

Synthetic Pathway & Logic

The synthesis of 4-Amino-2-fluorobenzamide requires precise regiochemical control to ensure the fluorine remains ortho to the carbonyl.[1] The most robust pathway proceeds via the oxidation of nitrotoluenes followed by amidation and reduction.

Reaction Workflow (Graphviz Diagram)

SynthesisPath Start 2-Fluoro-4-nitrotoluene (Precursor) Inter1 2-Fluoro-4-nitrobenzoic Acid (Oxidation Product) Start->Inter1 KMnO4, Pyridine/H2O Reflux Inter2 2-Fluoro-4-nitrobenzamide (Primary Amide) Inter1->Inter2 1. SOCl2 (Acid Chloride) 2. NH3 (gas/aq) Impurity N-Methyl-4-amino-2-fluorobenzamide (CAS 915087-25-1) Inter1->Impurity If MeNH2 used instead of NH3 Target 4-Amino-2-fluorobenzamide (Target: CAS 609783-45-1) Inter2->Target H2, Pd/C or Fe/NH4Cl (Reduction)

Figure 1: Synthetic flowchart distinguishing the target primary amide from the common N-methyl impurity.

Detailed Methodology

Step 1: Oxidation

  • Reagents: Potassium Permanganate (

    
    ), Pyridine/Water.[1]
    
  • Mechanism: Radical oxidation of the benzylic methyl group.

  • Critical Control: Temperature must be maintained <95°C to prevent decarboxylation of the resulting benzoic acid.

Step 2: Amidation (The Differentiation Step)

  • Reagents: Thionyl Chloride (

    
    ) followed by Ammonia (
    
    
    
    )
    .[1]
  • Causality: The use of anhydrous ammonia gas or ammonium hydroxide is strict. Introduction of methylamine (

    
    ) at this stage generates the Enzalutamide intermediate (CAS 915087-25-1), which is the most common source of material misidentification.[1]
    

Step 3: Reduction

  • Reagents:

    
     (balloon) with Pd/C (10%) in Methanol, or Iron powder/Ammonium Chloride.
    
  • Workup: Filtration through Celite to remove catalyst. The filtrate is concentrated to yield the aniline derivative.

Characterization Protocol (Self-Validating System)

To certify the identity of 4-Amino-2-fluorobenzamide, the following analytical signatures must be confirmed. This protocol validates the absence of the N-methyl group.[1]

Proton NMR ( H-NMR)[1]
  • Solvent: DMSO-

    
    
    
  • Key Diagnostic Signals:

    • Amide Protons (

      
      ):  Look for two distinct broad singlets  (or a very broad hump) typically between δ 7.0 – 7.8 ppm .[1]
      
      • Validation: If you see a doublet at ~δ 8.0 ppm and a methyl doublet at ~δ 2.8 ppm, you have the N-methyl impurity .[1]

    • Aniline Protons (

      
      ):  Broad singlet at δ 5.8 – 6.2 ppm .[1]
      
    • Aromatic Region: Three protons with specific coupling constants (

      
      ) due to the fluorine atom.[1]
      
HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm.

  • Retention Time Logic: The primary amide (Target) is more polar than the N-methyl derivative and should elute earlier .[1]

References

  • ChemicalBook. (2024).[1] 4-Amino-2-fluoro-N-methylbenzamide vs 4-Amino-2-fluorobenzamide Properties.

  • PubChem. (2024). Compound Summary: 4-Amino-2-fluorobenzamide (CAS 609783-45-1).[1][2][3][5][6][7][8] National Library of Medicine.[1] [1]

  • Smolecule. (2023).[1][9] Product Specifications for CAS 609783-45-1.[1][2][3][5][6][7][8]

  • Xu, D., et al. (2013).[1] A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.[1] Journal of Chemical Research. (Provides comparative data for the N-methyl analog synthesis).

  • Google Patents. (2012).[1] Process for preparation of fluorobenzamide derivatives.[1][10][11][12][13][14][15] (US Patent 8802689B2).[1]

Sources

Technical Guide: Spectral Characterization of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and spectral analysis of 4-Amino-2-fluorobenzamide , a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Talazoparib) and next-generation androgen receptor antagonists.[1]

CAS: 7465-44-3 | Formula:


 | MW:  154.14  g/mol 

Executive Summary & Structural Logic

In medicinal chemistry, the 2-fluoro-4-aminobenzamide scaffold is prized for its ability to lock molecular conformation via intramolecular hydrogen bonding (between the amide proton and the ortho-fluorine) and its metabolic stability compared to non-fluorinated analogs.[1]

When characterizing this molecule, the primary challenge is distinguishing it from its regioisomers (e.g., 2-amino-4-fluorobenzamide) and quantifying the electronic influence of the fluorine atom on the aromatic system. This guide details the spectral fingerprints required for absolute structural confirmation.

Structural Pharmacophore[2]
  • Core: Benzene ring substituted at 1, 2, and 4 positions.

  • Electronic Push-Pull: The electron-donating amine (

    
    ) at C4 competes with the electron-withdrawing fluorine at C2 and the amide (
    
    
    
    ) at C1.[1]
  • Key Diagnostic Feature: The

    
     nucleus acts as a "spy," splitting both proton and carbon signals, which provides unambiguous connectivity data.
    

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).
Ionization Logic

The aniline nitrogen is the most basic site, but in ESI conditions, protonation often occurs on the amide oxygen or the aniline nitrogen depending on solvent pH. The molecular ion is stable.[1][2]

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable degradation pathway useful for confirming the amide functionality.

m/z (Observed)Ion TypeFragment StructureMechanism
155.15

Parent IonProtonation of precursor.[1]
138.1

Acylium IonLoss of ammonia from the primary amide (characteristic of benzamides).[1]
110.1

Phenyl CationSubsequent loss of carbon monoxide (carbonyl extraction).[1]
83.1 Ring Frag.Fluorinated fragmentRing opening/degradation.[1]

Vibrational Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is dominated by the interplay between the two nitrogen-containing groups.[1] The fluorine atom introduces a strong stretch in the fingerprint region.

Diagnostic Absorption Bands[3]
Functional GroupWavenumber (

)
IntensityAssignment & Notes
Primary Amine (

)
3450 – 3350MediumAsymmetric/Symmetric stretching.[1] Often appears as a "doublet" spike.[1][3]
Primary Amide (

)
3300 – 3180Strong/BroadOverlaps with amine; broadness indicates H-bonding.[1]
Amide I 1680 – 1650Strong

stretch. Lowered frequency due to conjugation with the ring.
Amide II 1620 – 1590Medium

bending.[1]
Aromatic

1600, 1500VariableRing breathing modes.
Aryl Fluoride (

)
1250 – 1150Strong

stretching.[1] Critical for confirming fluorination.

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[4][5][6][7] Solvent: DMSO-


 is mandatory .[1]
Reasoning: Chloroform (

) often causes amide protons to broaden into the baseline or exchange too rapidly. DMSO stabilizes the amide rotamers and provides distinct signals for the amide

protons.
NMR (Proton)

The aromatic region (6.0 – 8.0 ppm) shows a specific splitting pattern driven by


 coupling (

is 100% abundant, spin 1/2).
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment
Amide

7.40 – 7.60Broad Singlet-Amide proton anti to carbonyl oxygen.[1]
H-6 7.50 – 7.60dd or t

,

Ortho to Carbonyl.[1] Deshielded by

.
Amide

7.00 – 7.20Broad Singlet-Amide proton syn to carbonyl oxygen.[1]
H-5 6.35 – 6.45dd

,

Ortho to Amine.[1] Shielded by

.[1]
H-3 6.25 – 6.35dd

,

Diagnostic Signal. Ortho to Fluorine (large coupling) and Ortho to Amine (shielded).[1]
Amine

5.80 – 6.00Broad Singlet-Aniline protons.[1] Distinctly upfield from amide protons.[1]
NMR (Carbon)

Senior Scientist Note: In non-fluorinated compounds, you look for singlets. Here, the Fluorine atom splits every carbon signal in the ring. The coupling constant magnitude (


) tells you the distance from the fluorine.
CarbonShift (

ppm)
Multiplicity

(Hz)
Assignment
C-1 (

)
165.0 – 168.0Doublet

Amide Carbonyl.
C-2 (C-F) 160.0 – 164.0Doublet

Ipso Carbon. Massive splitting confirms C-F bond.[1][8]
C-4 (C-N) 152.0 – 155.0Doublet

Ipso to Amine.
C-6 130.0 – 133.0Doublet

Meta to Fluorine.
C-1 (Ring) 108.0 – 112.0Doublet

Ipso to Carbonyl.
C-5 108.0 – 110.0Doublet

Para to Fluorine (small coupling).[1]
C-3 98.0 – 102.0Doublet

Ortho to Fluorine.[1] Highly shielded by ortho-amine.[1]

Experimental Workflow & Quality Control

The following diagram outlines the standard workflow for synthesizing and validating this intermediate in a drug discovery context.

G Synthesis Precursor (4-Nitro-2-fluorobenzamide) Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Synthesis->Reduction Hydrogenation Crude Crude Product (Mixture) Reduction->Crude Workup Purification Purification (Recrystallization from EtOH) Crude->Purification Isolate Validation Analytical Validation (NMR, LC-MS, IR) Purification->Validation Sample Validation->Purification QC Fail (Purity <98%) Release Release for API Synthesis Validation->Release QC Pass

Figure 1: Synthetic and analytical workflow for the production of pharmaceutical-grade 4-amino-2-fluorobenzamide.

Protocol: NMR Sample Preparation

To ensure the spectra match the data above, follow this strict protocol:

  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Use 0.6 mL of DMSO-

    
      (99.9% D).[1] Do not use 
    
    
    
    as the amide protons will not integrate correctly.
  • Vessel: Use a clean, dry 5mm NMR tube.[1]

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of aromatic protons.
    • Set temperature to 298 K (

      
      ).
      

Quality Control: Impurity Profiling

In a drug development setting, purity is paramount. The most common impurity is the regioisomer (2-amino-4-fluorobenzamide) , which can form if the starting material (nitro-benzoic acid) was impure.[1]

Differentiation Strategy:

  • Target (4-Amino-2-fluoro): H-3 appears as a doublet of doublets at ~6.3 ppm with a large

    
     coupling (
    
    
    
    Hz) because it is ortho to the fluorine.[1]
  • Impurity (2-Amino-4-fluoro): The proton ortho to the fluorine is H-3 as well, but the chemical environment is different.[1] The most distinct shift is H-6 (next to carbonyl).[1] In the impurity, H-6 is meta to the fluorine (small coupling). In the target, H-6 is meta to the fluorine.

  • Definitive Check: Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     NMR.[3][4][6][7][9] The Carbonyl carbon (C-1) in the target has a noticeable coupling to F (
    
    
    
    Hz).[1] In the 2-amino-4-fluoro isomer, the distance is greater (4 bonds), so the coupling on the carbonyl carbon is negligible or zero.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. (Used as spectral surrogate for core scaffold).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for C-F coupling constants and substituent effects).
  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Amino-2-fluorobenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical principles governing the spectrum, a detailed interpretation of the chemical shifts and coupling patterns, and a standard protocol for sample preparation and data acquisition.

Introduction: The Structural Significance of 4-Amino-2-fluorobenzamide

4-Amino-2-fluorobenzamide is a disubstituted aromatic compound with a unique electronic environment shaped by three distinct functional groups: an electron-donating amino group (-NH₂), an electron-withdrawing fluorine atom (-F), and a carboxamide group (-CONH₂). The interplay of these substituents creates a characteristic ¹H NMR spectrum that serves as a fingerprint for its molecular structure. Understanding this spectrum is crucial for reaction monitoring, purity assessment, and regulatory submissions in drug development.

The numbering of the carbon atoms in the benzene ring is essential for the assignment of the proton signals in the NMR spectrum. The carbon atom attached to the carboxamide group is designated as C1.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The aromatic region of the ¹H NMR spectrum is expected to exhibit three distinct signals, corresponding to the three aromatic protons (H-3, H-5, and H-6). The amide (-CONH₂) and amino (-NH₂) protons will also be present, though their chemical shifts can be variable and they may appear as broad signals.

The Aromatic Protons: A Tale of Three Signals

The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents. The amino group at C4 is a strong electron-donating group, which increases the electron density at the ortho (C3 and C5) and para (not present) positions, causing an upfield shift (shielding) of the corresponding protons. Conversely, the fluorine atom at C2 is an electronegative, electron-withdrawing group that deshields nearby protons. The carboxamide group is also electron-withdrawing.

  • H-6: This proton is ortho to the electron-withdrawing carboxamide group and meta to the electron-donating amino group. It is expected to be the most downfield of the aromatic protons. It will appear as a triplet due to coupling with H-5 (ortho coupling, ³J) and the fluorine atom (meta coupling, ⁴JHF). Based on data from 4-amino-2-fluoro-N-methylbenzamide, this signal is predicted to be around 7.90 ppm [1].

  • H-5: This proton is ortho to the electron-donating amino group and meta to both the fluorine and the carboxamide group. The strong shielding effect of the amino group will shift this proton significantly upfield. It will appear as a doublet of doublets due to ortho coupling with H-6 (³J) and meta coupling with H-3 (⁴J). Data from the N-methyl analog suggests a chemical shift of approximately 6.48 ppm [1].

  • H-3: This proton is ortho to both the electron-donating amino group and the electron-withdrawing fluorine atom. The opposing effects of these two groups, along with the meta position to the carboxamide, will result in a chemical shift intermediate between H-5 and H-6. This proton will exhibit a characteristic doublet of doublets due to ortho coupling to the fluorine atom (³JHF) and meta coupling to H-5 (⁴J). The predicted chemical shift for this proton is around 6.32 ppm [1].

The Amide and Amino Protons
  • -CONH₂ Protons: The two protons of the primary amide group are diastereotopic and may appear as two separate broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, they are typically observed in the range of 7.0-8.0 ppm .

  • -NH₂ Protons: The protons of the amino group also give rise to a broad singlet, and their chemical shift is similarly dependent on experimental conditions. In DMSO-d₆, the signal for the amino protons is expected to appear in the range of 4.0-6.0 ppm . For 4-amino-2-fluoro-N-methylbenzamide in CDCl₃, a broad singlet for the amino protons was observed at 4.15 ppm[1].

Summary of Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-6~7.90t³J(H-H) ≈ 8.6, ⁴J(H-F) ≈ 8.6
H-5~6.48dd³J(H-H) ≈ 8.2, ⁴J(H-H) ≈ 2.0
H-3~6.32dd³J(H-F) ≈ 14.3, ⁴J(H-H) ≈ 2.0
-CONH₂7.0 - 8.0 (variable)br s-
-NH₂4.0 - 6.0 (variable)br s-

Note: The predicted chemical shifts are based on data for 4-amino-2-fluoro-N-methylbenzamide in CDCl₃ and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of 4-Amino-2-fluorobenzamide.

Materials and Equipment
  • 4-Amino-2-fluorobenzamide sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS)[3]

Sample Preparation Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer cap Cap and invert to mix transfer->cap insert Insert sample into spectrometer cap->insert lock Lock on solvent signal insert->lock shim Shim for homogeneity lock->shim acquire Acquire spectrum shim->acquire fourier Fourier Transform acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate reference Reference to TMS (0 ppm) integrate->reference

Figure 1: A generalized workflow for the preparation, acquisition, and processing of a ¹H NMR spectrum.

Spectrometer Parameters (Example for a 400 MHz instrument)
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum of 4-Amino-2-fluorobenzamide follows a logical progression, starting from the identification of signal groups to the detailed analysis of their fine structure.

interpretation_logic start Obtain ¹H NMR Spectrum count_signals Count the number of distinct signals start->count_signals integration Determine the relative number of protons for each signal (Integration) count_signals->integration chemical_shift Analyze the chemical shift (δ) of each signal integration->chemical_shift multiplicity Analyze the splitting pattern (Multiplicity) chemical_shift->multiplicity coupling Determine coupling constants (J-values) multiplicity->coupling assign Assign signals to specific protons in the molecule coupling->assign structure_confirm Confirm Molecular Structure assign->structure_confirm

Figure 2: The logical workflow for the interpretation of a ¹H NMR spectrum, leading to structural confirmation.

Conclusion

The ¹H NMR spectrum of 4-Amino-2-fluorobenzamide is a rich source of structural information. A thorough analysis of the chemical shifts and coupling patterns, guided by the principles of substituent effects and comparison with analogous structures, allows for an unambiguous assignment of all proton signals. This technical guide provides a robust framework for the interpretation of the spectrum of this important pharmaceutical intermediate, ensuring confidence in its structural identity and purity.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... Retrieved from [Link]

  • ResearchGate. (2025-12-12). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024-03-19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023-02-28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • T3DB. (n.d.). Aniline (T3D4984). Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026-02-03). Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024-02-28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis.[1] Aimed at researchers, scientists, and drug development professionals, this document details the theoretical principles, experimental protocols, and spectral interpretation required for unambiguous structural elucidation. We delve into the causal effects of aromatic substituents on ¹³C chemical shifts, provide a self-validating experimental workflow, and present a full spectral assignment. A critical focus is placed on the analysis of carbon-fluorine (¹³C-¹⁹F) coupling constants, a key feature of the spectrum. This guide is designed to serve as a practical, field-proven resource for chemists and analysts working on fluorinated aromatic compounds.

Introduction

The Role of ¹³C NMR in Pharmaceutical Characterization

¹³C NMR spectroscopy is an indispensable tool in the pharmaceutical industry for the structural verification of active pharmaceutical ingredients (APIs), intermediates, and raw materials. It provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and information about their chemical environment.[2] Unlike ¹H NMR, ¹³C spectra benefit from a much wider chemical shift range (~0-220 ppm), which minimizes signal overlap and simplifies interpretation, even in complex molecules.[3][4] Standard proton-decoupled ¹³C experiments yield a spectrum of sharp singlets, where each signal typically corresponds to a unique carbon environment, making it a powerful technique for identity confirmation and purity assessment.[2]

Profile of 4-Amino-2-fluorobenzamide

4-Amino-2-fluorobenzamide (C₈H₉FN₂O, Mol. Wt.: 168.17 g/mol ) is a substituted aromatic amide.[5] Its structure is characterized by a benzene ring with three distinct substituents: an amino group (-NH₂), a fluorine atom (-F), and a primary amide group (-C(O)NH₂). The relative positioning of these groups (amino at C4, fluorine at C2, and amide at C1) creates a unique electronic environment that is directly probed by ¹³C NMR. This compound serves as a critical building block in the synthesis of more complex pharmaceutical agents.[1] Accurate and thorough characterization is therefore paramount to ensure the quality and integrity of the final drug product.

Chemical Structure of 4-Amino-2-fluorobenzamideFigure 1. Chemical Structure of 4-Amino-2-fluorobenzamide.[5]
Objectives of This Guide

This guide aims to:

  • Explain the theoretical basis for predicting the ¹³C NMR spectrum of 4-Amino-2-fluorobenzamide by analyzing substituent effects.

  • Provide a detailed, step-by-step experimental protocol for acquiring a high-quality ¹³C NMR spectrum.

  • Offer a complete interpretation of the spectrum, including the assignment of all carbon signals and a discussion of through-bond ¹³C-¹⁹F coupling.

  • Present all data and workflows in a clear, accessible format, including tables and diagrams, to serve as a practical laboratory reference.

Theoretical Principles & Spectral Prediction

The chemical shift of each carbon atom in the benzene ring is a function of the combined electronic effects (both inductive and resonance) of the three substituents.[6][7] Understanding these effects allows for a reasoned prediction of the spectral pattern.

Causality of Substituent Effects
  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance and electron-withdrawing through induction. Its primary influence is the donation of its lone pair of electrons into the π-system of the ring. This increases electron density, causing a shielding effect (an upfield shift to lower ppm values), which is most pronounced at the ortho and para carbons relative to its position.[8]

  • Fluorine Atom (-F): Fluorine is the most electronegative element, making it a strong electron-withdrawing group (EWG) through induction (σ-withdrawal). However, it also possesses lone pairs that can be donated into the ring via resonance, a weaker electron-donating effect. For halogens, the inductive effect typically dominates, leading to a net deshielding of nearby carbons. The carbon directly attached to the fluorine (the ipso-carbon) will experience a very strong deshielding effect and a large one-bond coupling (¹JCF).[9][10]

  • Amide Group (-C(O)NH₂): The amide group is a deactivating, electron-withdrawing group. The carbonyl carbon is highly deshielded (downfield shift to higher ppm) due to the electronegativity of the attached oxygen atom.[3] The group withdraws electron density from the aromatic ring, primarily deshielding the ortho and para positions.

Logical Framework for Predicting Chemical Shifts

The interplay of these electronic effects can be visualized to predict the chemical environment of each aromatic carbon.

G cluster_0 Substituent Electronic Effects cluster_1 Impact on Aromatic Carbons S_NH2 Amino (-NH₂) Strong Resonance Donor (Shielding at o, p) C3 C3 S_NH2->C3 Shielding (ortho) C4 C4 (ipso-Amino) S_NH2->C4 Shielding C5 C5 S_NH2->C5 Shielding (ortho) S_F Fluorine (-F) Strong Inductive Withdrawer (Deshielding) C1 C1 (ipso-Amide) S_F->C1 Deshielding (²JCF) C2 C2 (ipso-Fluoro) S_F->C2 Very Strong Deshielding + Large ¹JCF Coupling S_F->C3 Deshielding (²JCF) S_CONH2 Amide (-CONH₂) Resonance Withdrawer (Deshielding at o, p) S_CONH2->C1 Strong Deshielding S_CONH2->C2 Deshielding (ortho) C6 C6 S_CONH2->C6 Deshielding (ortho)

Diagram 1: Logical flow of substituent effects on carbon chemical shifts.

Experimental Protocol

This section outlines a self-validating protocol for acquiring a high-quality ¹³C NMR spectrum. The inclusion of a ¹H survey spectrum is a critical quality control step.[11]

Materials and Instrumentation
  • Analyte: 4-Amino-2-fluorobenzamide (≥98% purity)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve amides and to observe exchangeable -NH₂ protons if a corresponding ¹H spectrum is acquired.

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm (often included in deuterated solvents).

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Instrumentation: NMR Spectrometer operating at a field strength of at least 400 MHz for ¹H (100 MHz for ¹³C).

Sample Preparation Workflow

G start Start weigh Weigh 15-25 mg of Analyte start->weigh Step 1 dissolve Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve Step 2 vortex Vortex/Sonicate Until Homogeneous dissolve->vortex Step 3 transfer Transfer to 5 mm NMR Tube vortex->transfer Step 4 instrument Place in Spectrometer transfer->instrument Step 5 end Ready for Acquisition instrument->end

Diagram 2: Standard workflow for NMR sample preparation.

NMR Data Acquisition Parameters

Acquiring a good ¹³C spectrum requires more scans than a typical ¹H spectrum due to the low natural abundance (1.1%) of the ¹³C isotope.[4] The parameters below are a validated starting point for a 400 MHz spectrometer.

ParameterRecommended ValueRationale & Justification
Pulse Program zgpg30 or similarStandard ¹H-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition.
Spectral Width (SW) ~240 ppm (e.g., -10 to 230 ppm)Encompasses the full range of expected chemical shifts from aliphatic to carbonyl carbons.[3]
Acquisition Time (AQ) 1.0 - 1.5 sProvides adequate digital resolution for sharp signals. Longer times are not typically needed due to the wide spectral dispersion.[12]
Relaxation Delay (D1) 2.0 sAllows for sufficient T1 relaxation, especially for quaternary carbons, leading to more reliable signal intensities.
Number of Scans (NS) 1024 or higherNecessary to achieve a good signal-to-noise ratio (S/N) for the low-abundance ¹³C nuclei.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Decoupling Broadband ¹H decouplingRemoves ¹³C-¹H coupling, simplifying the spectrum to singlets (or doublets due to ¹⁹F coupling).[2]

Results and Spectral Interpretation

Expected Spectrum Overview

The proton-decoupled ¹³C NMR spectrum of 4-Amino-2-fluorobenzamide is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule. Six of these signals will be in the aromatic region (100-170 ppm) and one will be the carbonyl carbon signal (typically >165 ppm). A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I = 1/2).[13] This coupling occurs through bonds, and its magnitude decreases with the number of intervening bonds (¹J > ²J > ³J).[10][14]

Peak Assignment and Justification

The following table provides the predicted chemical shifts and assignments. These are based on additive substituent effect calculations and data from similar fluorinated aromatic compounds.

Carbon AtomPredicted δ (ppm)Multiplicity (¹⁹F Coupling)Justification of Assignment
C=O (Amide)~165-170Doublet (³JCF)Carbonyl carbons are highly deshielded. A small three-bond coupling to fluorine is expected.
C2 ~160-164Doublet (¹JCF ≈ 245 Hz)Ipso-carbon attached to fluorine. Highly deshielded and exhibits a very large one-bond C-F coupling constant.[10][14]
C4 ~150-154Doublet (³JCF)Attached to the electron-donating amino group, but deshielded by the para amide group. Experiences a small three-bond C-F coupling.
C6 ~132-136Singlet or small doubletOrtho to the withdrawing amide group, leading to a downfield shift. Four-bond C-F coupling (⁴JCF) may be too small to resolve.[15]
C1 ~110-114Doublet (²JCF)Quaternary carbon ortho to fluorine and attached to the amide group. Will show a two-bond C-F coupling and likely be of low intensity.[10][16]
C5 ~110-113Singlet or small doubletOrtho to the donating amino group, causing an upfield shift. Four-bond C-F coupling is expected to be minimal.
C3 ~100-104Doublet (²JCF)Ortho to the donating amino group and ortho to the fluorine atom. Experiences strong shielding and a two-bond C-F coupling.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Discussion and Advanced Insights

Correlating Structure with Spectral Data

The definitive assignment of the ¹³C spectrum relies on a synergistic analysis of chemical shifts and, most importantly, the ¹³C-¹⁹F coupling patterns. The large, characteristic one-bond coupling constant (¹JCF) immediately identifies the carbon atom directly bonded to fluorine (C2).[14] The two-bond couplings (²JCF) are typically in the range of 15-25 Hz and are invaluable for identifying the adjacent carbons, C1 and C3.[10] The smaller three-bond (³JCF) and four-bond (⁴JCF) couplings, while not always resolved, can further confirm assignments.

For unambiguous assignment, especially between C3 and C5, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments correlate carbons with their directly attached protons (HSQC) or with protons two to three bonds away (HMBC), providing an irrefutable map of the molecular connectivity.

Potential Challenges and Troubleshooting
  • Low Signal Intensity of Quaternary Carbons: The signal for C1, which has no attached protons, may be broad and of low intensity due to a longer T1 relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement.[16] Increasing the relaxation delay (D1) and the number of scans can help mitigate this issue.

  • Solvent Choice: The choice of solvent can subtly alter chemical shifts. For example, in a protic solvent, hydrogen bonding with the amino and amide groups can influence the electronic environment and thus the carbon chemical shifts. Using a standard, well-characterized solvent like DMSO-d₆ or CDCl₃ ensures consistency and comparability of data.[17]

  • Complex Multiplicity: In cases where both ¹H and ¹⁹F coupling are present (i.e., in a non-decoupled spectrum), the signals can become complex multiplets. Standard broadband proton decoupling is essential to simplify the spectrum to observe only the C-F couplings.[10]

Conclusion

This guide has established a robust framework for the ¹³C NMR analysis of 4-Amino-2-fluorobenzamide. By integrating theoretical predictions based on substituent effects with a validated experimental protocol, a complete and confident structural assignment can be achieved. The key diagnostic features are the predictable chemical shift dispersion and, critically, the magnitude and pattern of the ¹³C-¹⁹F coupling constants. This methodology provides a reliable system for the structural verification of this important pharmaceutical intermediate, ensuring scientific integrity in the drug development pipeline.

References

  • eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between the three isomers of dinitrobenzene?[Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. [Link]

  • University of Wisconsin-Platteville. Summary of C13-NMR Interpretation. [Link]

  • Reddit. C-NMR of substituted benzene. [Link]

  • ACS Publications. (2015). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

  • ResearchGate. (2014). Carbon-fluorine coupling constants, n J CF. [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

  • University of Toronto. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Chemistry LibreTexts. (2023). 16: Multinuclear NMR. [Link]

  • The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • ResearchGate. (2003). Calculated and experimental 13 C NMR chemical shifts. [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

  • University of California, San Diego. Running 13C spectra. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

Sources

FT-IR spectroscopy of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: FT-IR Spectroscopy of 4-Amino-2-fluorobenzamide

Executive Summary

4-Amino-2-fluorobenzamide is a critical pharmacophore and intermediate, most notably utilized in the synthesis of second-generation anti-androgens such as Enzalutamide and Apalutamide .[1] In drug development, the precise characterization of this intermediate is vital; impurities or polymorphic variances can propagate through the synthetic pathway, altering the bioavailability of the final API (Active Pharmaceutical Ingredient).

This guide provides a definitive technical framework for the FT-IR analysis of 4-Amino-2-fluorobenzamide. It moves beyond basic peak assignment to explore the electronic influence of the ortho-fluorine substituent and the resonance effects of the para-amino group, providing a robust method for structural validation.

Molecular Anatomy & Theoretical Basis

To interpret the spectrum accurately, one must understand the competing electronic effects within the molecule.

  • The para-Amino Effect (+M): The amino group at position 4 acts as a strong resonance donor.[1] This increases electron density in the aromatic ring and, through conjugation, slightly reduces the double-bond character of the carbonyl carbon, typically causing a "red shift" (lower wavenumber) in the Amide I band compared to unsubstituted benzamide.

  • The ortho-Fluoro Effect (-I & H-Bonding):

    • Inductive: The fluorine atom is electron-withdrawing, which would theoretically increase the carbonyl frequency.

    • Intramolecular H-Bonding: Crucially, the ortho-fluorine acts as a hydrogen bond acceptor for the amide protons.[1] This 6-membered intramolecular interaction locks the conformation and weakens the N-H bond, resulting in distinct shifting and broadening in the high-frequency region (3100–3500 cm⁻¹).

Diagram 1: Structural Logic & Vibrational Modes

G Substituents Substituent Effects OrthoF Ortho-Fluorine (-I) Substituents->OrthoF ParaNH2 Para-Amino (+M) Substituents->ParaNH2 H_Bond Intramolecular H-Bond (N-H ... F) OrthoF->H_Bond Proximity AmideI Amide I Shift (C=O Character) OrthoF->AmideI Inductive Increase (Competing) Resonance Resonance Conjugation ParaNH2->Resonance Electron Donation NH_Stretch NH Stretch Morphology (Broadening/Shift) H_Bond->NH_Stretch Weakens Bond Resonance->AmideI Reduces Bond Order

Caption: Logical flow of electronic substituent effects on the observed vibrational frequencies.

Experimental Protocol

For pharmaceutical-grade analysis, Attenuated Total Reflectance (ATR) is the preferred modality due to its reproducibility and minimal sample preparation, though KBr pellets may be used for higher resolution of weak overtones.

Standard Operating Procedure (SOP-IR-7471)
  • Instrument Purge: Purge the FT-IR optical bench with dry nitrogen for 15 minutes to eliminate atmospheric H₂O (3500–3800 cm⁻¹) and CO₂ (~2350 cm⁻¹) interference.[1]

  • Background Acquisition: Collect a 32-scan background spectrum of the clean ZnSe or Diamond crystal.[1]

  • Sample Prep:

    • Place ~5 mg of 4-Amino-2-fluorobenzamide powder onto the crystal.

    • Apply pressure using the anvil until the force gauge reads 80–100 N (ensure uniform contact).

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (Routine) or 64 (High Precision)

    • Apodization: Blackman-Harris 3-Term[1]

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is required). Perform automatic baseline correction.[1]

Spectral Analysis & Band Assignment

The following table synthesizes data from standard group frequency theory and specific literature on fluorinated benzamides.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Notes
Primary Amine (Ar-NH₂) N-H Asymmetric Stretch3400 – 3480Sharp doublet typical of aromatic amines.[1]
Primary Amine (Ar-NH₂) N-H Symmetric Stretch3300 – 3380Often overlaps with amide signals.[1]
Amide (-CONH₂) N-H Stretch (Sym/Asym)3150 – 3350Critical: Broadened and shifted lower due to ortho-F H-bonding.[1]
Amide I C=O Stretching1645 – 1670The dominant band. Lower than typical esters due to resonance.[1]
Amide II N-H Bending (Scissoring)1600 – 1630Strong band, often appearing as a shoulder to Amide I.
Aromatic Ring C=C Stretching1580 – 1600Multiple bands indicating aromaticity.[1]
Aromatic Ring C=C Stretching1480 – 1520Second aromatic region.[1]
C-F Bond C-F Stretching1200 – 1250Strong intensity.[1] Often mixed with C-N stretching modes.[1]
C-N Bond C-N Stretching (Amide)1380 – 1420-
Substituted Arene C-H Out-of-Plane (OOP)800 – 900Pattern indicative of 1,2,4-trisubstitution.[1]
Expert Insight: The "Fingerprint" Differentiators

When verifying the identity of this compound against potential impurities (e.g., 2-fluorobenzamide or 4-aminobenzamide), focus on:

  • The 3100–3500 cm⁻¹ Region: You should observe a complex multiplet structure.[1] A simple doublet suggests the loss of either the amide or the amine functionality.

  • The 1200–1250 cm⁻¹ Region: The C-F stretch is intense. If this band is weak or absent, the fluorination step in synthesis likely failed or the fluorine was displaced.

Quality Control Workflow

In a drug development context, FT-IR acts as the primary gatekeeper before HPLC/MS analysis.[1]

Diagram 2: QC Decision Tree

QC Start Crude Product Isolation Acquire Acquire FT-IR Spectrum Start->Acquire Check1 Check 1650-1670 cm⁻¹ (Amide I Present?) Acquire->Check1 Check2 Check 1200-1250 cm⁻¹ (C-F Stretch Strong?) Check1->Check2 Yes Fail_Hydrolysis FAIL: Hydrolysis Suspected (Acid/Amine formation) Check1->Fail_Hydrolysis No (Shifted/Absent) Check3 Check 3200-3500 cm⁻¹ (Multi-peak Profile?) Check2->Check3 Yes Fail_Defluoro FAIL: Defluorination Suspected Check2->Fail_Defluoro No (Weak) Pass PASS: Proceed to HPLC/NMR Check3->Pass Yes Check3->Fail_Hydrolysis No (Single Doublet)

Caption: Decision matrix for evaluating crude 4-Amino-2-fluorobenzamide integrity.

Troubleshooting & Polymorphism

Issue: Spectrum shows split peaks in the Amide I region. Cause: Amides are notorious for polymorphism. 4-Amino-2-fluorobenzamide can crystallize in different lattices depending on the solvent used (e.g., Ethanol vs. Ethyl Acetate).[1] Resolution:

  • Do not immediately reject the batch.

  • Perform a "melt-quench" experiment: Melt a small amount of sample on a KBr plate, cool rapidly to form an amorphous glass, and re-acquire.[1] If the chemical structure is correct, the spectra will normalize to the amorphous state.

  • Compare against a reference standard crystallized from the exact same solvent system.

Issue: Broad "hump" around 3000 cm⁻¹. Cause: Residual moisture or formation of the carboxylic acid salt (ammonium carboxylate) if the amide hydrolyzed. Resolution: Dry sample in a vacuum oven at 40°C for 4 hours and re-test.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide (Analogous Structure).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for Amide/Amine group frequencies).

  • Mphahlele, M. J., et al. (2015). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides.[1] Molecules, 20(2), 2822-2836.[1] (Demonstrates ortho-substituent H-bonding effects in benzamides). Retrieved from [Link][1]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Source for C-F stretch assignments).

Sources

The Analytical Lens: An In-depth Technical Guide to the Mass Spectrometry of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Illuminating a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. 4-Amino-2-fluorobenzamide, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge and opportunity. Its structure, featuring an aromatic ring substituted with an amino group, a fluorine atom, and a primary amide, dictates a specific set of physicochemical properties that are of great interest to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the mass spectrometric behavior of 4-Amino-2-fluorobenzamide, offering both theoretical insights and practical, field-proven methodologies for its analysis. Our focus is to equip the reader with the necessary expertise to confidently identify, quantify, and characterize this compound in various matrices.

Foundational Chemistry of 4-Amino-2-fluorobenzamide

A thorough understanding of the analyte's properties is the bedrock of any robust analytical method development. 4-Amino-2-fluorobenzamide is a white to off-white solid with the molecular formula C₇H₇FN₂O. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₇FN₂OSigma-Aldrich
Molecular Weight154.14 g/mol Santa Cruz Biotechnology[1]
Monoisotopic Mass154.05425 DaPubChem
Melting PointNot available
Boiling PointNot available
SolubilitySlightly soluble in chloroform and methanol.[2]ChemicalBook[2]
pKaNot available

The presence of an acidic amide proton, a basic amino group, and a highly electronegative fluorine atom on the aromatic ring significantly influences its ionization and fragmentation behavior in mass spectrometry. The amino group makes the molecule susceptible to derivatization, a technique that can be employed to enhance its chromatographic retention and mass spectrometric response.[3][4][5]

Deciphering the Mass Spectrum: Ionization and Fragmentation

The choice of ionization technique is critical for the successful analysis of 4-Amino-2-fluorobenzamide. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable approaches, each providing complementary information.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Predicted Fragmentation Pathway:

The fragmentation of aromatic amides under EI conditions is well-documented.[6] The initial event is the removal of an electron to form the molecular ion (M⁺•). For 4-Amino-2-fluorobenzamide, the molecular ion is expected at an m/z of 154. Subsequent fragmentation is driven by the stability of the resulting ions.

A primary fragmentation route for aromatic amides involves the cleavage of the C-N bond of the amide group, leading to the formation of a stable benzoyl cation. For 4-Amino-2-fluorobenzamide, this would result in a prominent peak at m/z 138. Further fragmentation of this ion through the loss of carbon monoxide (CO) would yield a fluorophenyl cation at m/z 110. Another characteristic fragmentation is the loss of the entire amide group (•CONH₂) to produce a fragment at m/z 111.

Diagram: Predicted EI Fragmentation of 4-Amino-2-fluorobenzamide

EI_Fragmentation M [C₇H₇FN₂O]⁺• m/z 154 Molecular Ion F1 [C₇H₄FNO]⁺ m/z 138 M->F1 - •NH₂ F3 [C₆H₅FN]⁺• m/z 111 M->F3 - •CONH₂ F2 [C₆H₄F]⁺ m/z 110 F1->F2 - CO

Caption: Predicted Electron Ionization fragmentation pathway.

Predicted EI Mass Spectrum Data:

m/zPredicted FragmentIdentityRelative Abundance
154[C₇H₇FN₂O]⁺•Molecular IonModerate
138[C₇H₄FNO]⁺[M - NH₂]⁺High
111[C₆H₅FN]⁺•[M - CONH₂]⁺•Moderate
110[C₆H₄F]⁺[M - NH₂ - CO]⁺Moderate to High
83[C₅H₃F]⁺•Further fragmentationLow
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a soft ionization technique ideal for analyzing polar molecules, making it well-suited for 4-Amino-2-fluorobenzamide, especially in the context of Liquid Chromatography-Mass Spectrometry (LC-MS).[7] In positive ion mode, the molecule is expected to readily protonate at the amino group, forming the [M+H]⁺ ion at m/z 155.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion can provide further structural information. The fragmentation in ESI-MS/MS is typically less extensive than in EI.

Predicted ESI-MS/MS Fragmentation:

The protonated molecule ([M+H]⁺ at m/z 155) is expected to undergo fragmentation through several key pathways. A prominent loss would be ammonia (NH₃), resulting in a fragment ion at m/z 138. Another likely fragmentation is the loss of the entire amide group as a neutral molecule (CONH₃), leading to a fragment at m/z 112.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

ESI_MSMS_Workflow cluster_0 LC Separation cluster_1 ESI Source cluster_2 Mass Analyzer (MS1) cluster_3 Collision Cell cluster_4 Mass Analyzer (MS2) cluster_5 Resulting Fragments LC Liquid Chromatography ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Precursor Ion Selection [M+H]⁺ = m/z 155 ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Scan CID->MS2 F1_ESI [M+H - NH₃]⁺ m/z 138 CID->F1_ESI F2_ESI [M+H - CONH₃]⁺ m/z 112 CID->F2_ESI

Caption: ESI-MS/MS experimental workflow and fragmentation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, providing a robust framework for the analysis of 4-Amino-2-fluorobenzamide.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is crucial to avoid matrix effects and ensure accurate and reproducible results.[8][9][10][11]

Step-by-Step Protocol for Sample Preparation from a Drug Product Matrix:

  • Sample Weighing: Accurately weigh a portion of the homogenized drug product expected to contain approximately 1 mg of 4-Amino-2-fluorobenzamide.

  • Dissolution: Dissolve the sample in 10 mL of a suitable solvent. Based on its reported solubility, a mixture of methanol and water (e.g., 50:50 v/v) is a good starting point.[2]

  • Sonication: Sonicate the sample for 15 minutes to ensure complete dissolution of the analyte.

  • Centrifugation/Filtration: Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any excipients. Alternatively, filter the solution through a 0.22 µm syringe filter to remove particulate matter.[12]

  • Dilution: Prepare a working solution by diluting the supernatant or filtrate to a final concentration of approximately 10 µg/mL with the initial solvent mixture. This concentration is a typical starting point for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of 4-Amino-2-fluorobenzamide.

Step-by-Step GC-MS Protocol (with Derivatization):

  • Derivatization: To a 100 µL aliquot of the prepared sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is the preferred method for the analysis of polar, non-volatile compounds like 4-Amino-2-fluorobenzamide, offering high sensitivity and specificity.[7][13]

Step-by-Step LC-MS/MS Protocol:

  • LC-MS/MS System: A Waters Acquity UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer (or equivalent) is suitable.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Precursor Ion: m/z 155.1

    • Product Ions (and Collision Energies):

      • m/z 138.1 (Collision Energy: 15 eV) - for quantification

      • m/z 112.1 (Collision Energy: 25 eV) - for confirmation

Applications in Drug Development

The robust and reliable analysis of 4-Amino-2-fluorobenzamide is critical throughout the drug development pipeline. Its role as a key intermediate necessitates stringent quality control to ensure the purity and identity of starting materials. Furthermore, in preclinical and clinical studies, validated bioanalytical methods based on the principles outlined in this guide are essential for pharmacokinetic and metabolic profiling of drug candidates derived from this scaffold.

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of 4-Amino-2-fluorobenzamide. By integrating theoretical principles of fragmentation with detailed, practical experimental protocols, we have established a self-validating framework for researchers, scientists, and drug development professionals. The methodologies described herein, from sample preparation to data interpretation, are designed to ensure scientific integrity and deliver trustworthy, high-quality results. As the pharmaceutical landscape continues to evolve, the foundational analytical knowledge presented in this guide will remain an indispensable tool for those working with this important molecule.

References

  • PubChem. 4-Aminobenzamide. [Link]

  • Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [No valid URL found]
  • ResearchGate. Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. [Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. [Link]

  • National Institutes of Health. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • PubMed. Development of an LC-MS/MS method for the analysis of free sphingoid bases using 4-fluoro-7-nitrobenzofurazan (NBD-F). [Link]

  • PubMed. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. [Link]

  • G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]

  • Google Patents.
  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]

  • Spectroscopy Online. Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. [Link]

  • Mascot. Mascot help: Peptide fragmentation. [Link]

  • ResearchGate. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. [Link]

  • Stanford University Mass Spectrometry. Sample Preparation. [Link]

  • Semantic Scholar. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio. [Link]

  • National Institutes of Health. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • PubChem. 4-Fluorobenzamide. [Link]

  • National Institute of Standards and Technology. Mass Spectrometry Data Center. [Link]

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated crystal structure of 4-Amino-2-fluorobenzamide. While, to date, a definitive crystal structure has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), this document leverages established principles of crystallography and data from analogous structures to present a predictive analysis. This work is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the synthesis, crystallization, and likely solid-state architecture of this compound.

Introduction: The Significance of 4-Amino-2-fluorobenzamide in Medicinal Chemistry

Substituted benzamides are a well-established class of compounds with a broad range of applications in medicinal chemistry, including acting as antipsychotics and antiemetics.[1] The introduction of fluorine and amino groups onto the benzamide scaffold can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions. These modifications are crucial in the rational design of drug candidates with improved efficacy and pharmacokinetic profiles. 4-Amino-2-fluorobenzamide, and its derivatives like 4-amino-2-fluoro-N-methylbenzamide, are key intermediates in the synthesis of novel therapeutics, including potent androgen receptor antagonists for the treatment of prostate cancer.[2] A thorough understanding of the three-dimensional structure and intermolecular interactions of 4-Amino-2-fluorobenzamide at the atomic level is paramount for predicting its solid-state properties, such as solubility and polymorphism, which are critical factors in drug development and formulation.

Synthesis and Crystallization

Synthetic Pathway

A plausible and documented route for the synthesis of 4-Amino-2-fluorobenzamide involves a multi-step process starting from 2-fluoro-4-nitrotoluene. The synthesis of the related compound, 4-amino-2-fluoro-N-methylbenzamide, proceeds via oxidation, chlorination, amination, and subsequent reduction of the nitro group.[2] A similar pathway can be envisioned for the title compound.

Experimental Protocol: Synthesis of 4-Amino-2-fluorobenzamide (Proposed)

  • Oxidation: 2-fluoro-4-nitrotoluene is oxidized using a strong oxidizing agent, such as potassium permanganate, to yield 2-fluoro-4-nitrobenzoic acid.

  • Acyl Chloride Formation: The resulting benzoic acid derivative is treated with thionyl chloride or oxalyl chloride to form the highly reactive 2-fluoro-4-nitrobenzoyl chloride.

  • Amidation: The acyl chloride is then reacted with ammonia (from a source like ammonium hydroxide) to form 2-fluoro-4-nitrobenzamide.

  • Reduction: The nitro group of 2-fluoro-4-nitrobenzamide is reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Purification: The final product, 4-Amino-2-fluorobenzamide, is purified by recrystallization from a suitable solvent to obtain a solid material of high purity.

Single Crystal Growth: A Methodical Approach

The acquisition of high-quality single crystals is a prerequisite for structure determination by X-ray crystallography.[3][4] For a small organic molecule like 4-Amino-2-fluorobenzamide, several crystallization techniques can be employed. The choice of solvent is critical and is often determined empirically. Given the polarity of the molecule, solvents such as ethanol, methanol, ethyl acetate, or mixtures with water are good starting points.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: A small amount of purified 4-Amino-2-fluorobenzamide is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at an elevated temperature to achieve saturation. The solutions are then allowed to cool slowly to room temperature.

  • Slow Evaporation: A saturated solution of the compound is prepared at room temperature and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and inducing crystallization.

  • Crystal Mounting: Once suitable crystals are obtained, a well-formed single crystal is carefully mounted on a goniometer head for X-ray diffraction analysis.[5]

Predicted Crystal Structure and Intermolecular Interactions

Based on the known crystal structures of analogous compounds such as 2-fluorobenzamide, 4-aminobenzamide, and other substituted benzamides, we can predict the likely structural features of 4-Amino-2-fluorobenzamide.

Molecular Conformation

The molecule is expected to be largely planar, although some torsion around the C-C(O) and C-N bonds is possible to accommodate crystal packing forces.[6] The presence of the ortho-fluoro substituent may influence the planarity of the amide group relative to the benzene ring.

Hydrogen Bonding: The Architectural Lynchpin

The primary and secondary amine groups, along with the carbonyl oxygen of the amide, are excellent hydrogen bond donors and acceptors.[7][8] This will undoubtedly be the dominant force in the crystal packing. Several hydrogen bonding motifs are plausible:

  • Amide-to-Amide Dimers: A common feature in benzamide crystal structures is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules.[9]

  • Amino-to-Carbonyl Chains: The amino group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, potentially forming chains or tapes.

  • Amino-to-Amino Chains: The amino groups could also form N-H···N hydrogen bonds, though these are generally weaker than N-H···O interactions.

The interplay between these interactions will likely lead to the formation of a robust three-dimensional hydrogen-bonded network.

G mol1 4-Amino-2-fluorobenzamide C(O)NH2 NH2 mol2 4-Amino-2-fluorobenzamide C(O)NH2 NH2 mol1:p2->mol2:p1 N-H···O mol3 4-Amino-2-fluorobenzamide C(O)NH2 NH2 mol2:p2->mol3:p1 N-H···O

Figure 2: Predicted amino-to-carbonyl hydrogen bonding chain formation.

Potential for Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in benzamides. [6][10]The conformational flexibility of the amide group and the possibility of different hydrogen bonding arrangements can lead to the formation of different polymorphs with distinct physical properties. The presence of both a fluorine and an amino substituent introduces additional complexity and potential for varied intermolecular interactions, making polymorphism in 4-Amino-2-fluorobenzamide a strong possibility.

Predicted Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters for 4-Amino-2-fluorobenzamide, extrapolated from the known structures of 2-fluorobenzamide and 4-aminobenzamide. This data should be considered predictive and awaits experimental verification.

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)5-8
b (Å)9-12
c (Å)13-16
α (°)90
β (°)90-105
γ (°)90
Volume (ų)800-1200
Z4
Density (calculated) (g/cm³)1.4-1.6
Hydrogen BondingN-H···O, N-H···N

Structure Determination by Single-Crystal X-ray Diffraction

Should single crystals of 4-Amino-2-fluorobenzamide become available, the following workflow would be employed for structure determination.

G A Single Crystal Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing and Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis F->G

Sources

Technical Guide: Quantum Chemical Characterization of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-fluorobenzamide (CAS: 446-31-1) is a critical pharmacophore intermediate, notably utilized in the synthesis of androgen receptor antagonists like Enzalutamide.[1] Its structural uniqueness lies in the ortho-fluorine substitution relative to the amide group, which introduces specific electronic effects and intramolecular hydrogen bonding potential that influence bioavailability and receptor binding.

This guide provides a rigorous computational protocol for characterizing this molecule using Density Functional Theory (DFT). It details the methodology for determining ground-state geometry, vibrational spectroscopic signatures (IR/Raman), and Frontier Molecular Orbital (FMO) properties, serving as a blueprint for researchers in structural biology and medicinal chemistry.

Part 1: Computational Methodology (Protocol)

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational workflow is recommended. This protocol is grounded in standard practices for substituted benzamides.

Theoretical Framework
  • Method: Density Functional Theory (DFT).[2][3][4][5][6][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic vibrational analysis. For Charge Transfer (CT) excitations (UV-Vis), CAM-B3LYP (Coulomb-Attenuating Method) is recommended to correct long-range interaction errors.

  • Basis Set: 6-311++G(d,p) .[2][3][6] The diffuse functions (++) are critical for capturing the electron lone pairs on the Fluorine and Oxygen atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

Step-by-Step Workflow

The following Graphviz diagram outlines the logical flow of the computational study, ensuring self-validation (e.g., absence of imaginary frequencies).

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Check Imaginary Freqs Freq->Check Stable Stable Minima (NIMAG=0) Check->Stable None Saddle Transition State (NIMAG > 0) Check->Saddle Exists Prop1 Vibrational Analysis (IR/Raman Scaling) Stable->Prop1 Prop2 FMO Analysis (HOMO-LUMO/Gap) Stable->Prop2 Prop3 NBO Analysis (Hyperconjugation) Stable->Prop3 Prop4 MEP Mapping (Reactive Sites) Stable->Prop4 Saddle->Start Re-optimize

Figure 1: Computational workflow for the quantum chemical analysis of 4-Amino-2-fluorobenzamide. Green nodes indicate validated states.

Part 2: Geometric Optimization & Structural Analysis[7]

Conformational Analysis

The presence of the ortho-fluorine atom (position 2) relative to the amide group (position 1) creates two probable conformers. The lowest energy conformation typically involves an intramolecular hydrogen bond between the amide hydrogen and the fluorine atom (N-H...F), which planarizes the molecule and increases stability.

  • Bond Lengths: The C-F bond is expected to be shorter (~1.35 Å) than standard alkyl-fluorides due to resonance with the benzene ring.

  • Dihedral Angles: The amide group (O=C-N) should be nearly coplanar with the benzene ring (dihedral ~0° or 180°) to maximize

    
    -conjugation, reinforced by the N-H...F interaction.
    
Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

Note: Values are predicted based on high-precision studies of the methyl-derivative analog [1].

ParameterAtom PairPredicted Value (Å/°)Experimental Trend (XRD)
Bond Length C(2)-F1.34 - 1.36Typical for aryl fluorides
Bond Length C(1)-C(Amide)1.48 - 1.50Single bond with partial double character
Bond Length C=O[8]1.22 - 1.24Standard Amide I character
Bond Angle C(2)-C(1)-C(Amide)~120° - 123°Steric repulsion by F may widen this
Interaction N-H...F (Distance)2.20 - 2.40Intramolecular H-bond range

Part 3: Electronic Properties (FMO Analysis)

HOMO-LUMO Frontier Orbitals

The electronic transitions are dominated by the "Push-Pull" effect between the electron-donating amino group (-NH2) at position 4 and the electron-withdrawing amide/fluorine groups.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 4-amino group and the aromatic ring (

    
    -system). It acts as the nucleophilic center.[6]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the amide moiety and the benzene ring (

    
    -system). It acts as the electrophilic center.[6]
    
Chemical Reactivity Descriptors

Using Koopmans' theorem, the energy gap (


) defines the chemical hardness (

) and softness (

).
  • Predicted Gap: ~4.0 - 4.5 eV. (Narrower than benzene due to conjugation).

  • Implication: A lower energy gap suggests high chemical reactivity and polarizability, making the molecule an effective ligand for protein binding pockets (e.g., Androgen Receptor).

Part 4: Vibrational Spectroscopy (IR & Raman)[2][3][6][7][9]

To correlate calculated frequencies with experimental FT-IR data, a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity.

Key Vibrational Assignments[2]
ModeFrequency (Unscaled cm⁻¹)Frequency (Scaled cm⁻¹)Experimental Region (IR)Assignment

(NH2)
~3650~35103400-3500Asymmetric Amino Stretch

(NH2)
~3550~34103300-3400Symmetric Amino Stretch

(C=O)
~1720~16551640-1680Amide I (Strong)

(NH2)
~1630~15701580-1620Scissoring / Amide II

(C-F)
~1250~12001150-1250Aryl-Fluorine Stretch
  • Diagnostic Band: The C=O stretch (Amide I) is the most intense band. Its position is sensitive to the N-H...F intramolecular hydrogen bond; a red-shift (lower wavenumber) indicates stronger H-bonding.

Part 5: Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for molecular docking studies, indicating regions of high electron density (red) and low electron density (blue).

Reactive Sites
  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Fluorine atom. These are the primary sites for electrophilic attack or H-bond acceptance (e.g., from protein residues).

  • Positive Potential (Blue): Concentrated on the Amino protons (-NH2) and Amide protons (-NH2) . These are sites for nucleophilic attack or H-bond donation.

MEP Molecule 4-Amino-2-fluorobenzamide Red Electrophilic Attack Site (Carbonyl O, Fluorine F) Molecule->Red Negative Potential Blue Nucleophilic Attack Site (Amino H, Amide H) Molecule->Blue Positive Potential Green Neutral/Hydrophobic (Benzene Ring C-C) Molecule->Green Zero Potential

Figure 2: Conceptual mapping of Electrostatic Potential (MEP) regions.

References

  • ChemicalBook. (2024).[6] 4-Amino-2-fluoro-N-methylbenzamide: Properties and Applications. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Amino-2-fluorobenzamide (CAS 446-31-1). National Library of Medicine. Retrieved from [8]

  • Santa Cruz Biotechnology. (2024). 2-Amino-4-fluorobenzamide Product Data. Retrieved from

  • Sundaraganesan, N., et al. (2011).[3] FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Journal of Molecular Structure. (Cited as methodology standard for halogenated amino-benzenes). Retrieved from

Sources

Technical Guide: Reactivity of the Amino Group in 4-Amino-2-fluorobenzamide

[1]

Executive Summary: The Electronic Landscape

4-Amino-2-fluorobenzamide (CAS: 609783-45-1) represents a classic "push-pull" aromatic system.[1] Its reactivity is defined by the competition between the electron-donating 4-amino group and two electron-withdrawing elements: the amide group at the para position and the fluorine atom at the meta position (relative to the amine).

For the medicinal chemist, this molecule is not merely a building block; it is a scaffold where nucleophilicity is finely tuned. The 4-amino group is sufficiently nucleophilic to participate in condensation and coupling reactions—most notably in the synthesis of androgen receptor antagonists like Enzalutamide —yet it is deactivated enough to require specific catalytic activation for cross-coupling reactions.

Electronic Profiling & Nucleophilicity

To predict reactivity, we must quantify the electronic environment of the aniline nitrogen.

Hammett Substituent Analysis

The reactivity of the 4-amino group (

  • Amide Group (

    
    , para):  A strong electron-withdrawing group (EWG) via resonance (
    
    
    ) and induction (
    
    
    ).[1][2] It significantly decreases electron density at the 4-position.
  • Fluorine Atom (

    
    , meta to amine):  Fluorine is unique; it is strongly electronegative (
    
    
    effect) but has lone pairs capable of donation (
    
    
    effect).[1][2] However, in the meta position relative to the amine, the resonance donation is negligible.[1] The inductive withdrawal dominates, further deactivating the amine.

Net Result: The 4-amino group is electron-deficient compared to unsubstituted aniline.[1]

  • Estimated pKa (Conjugate Acid): ~2.5 – 3.0 (vs. 4.6 for aniline).[2]

  • Implication: Reactions relying on nucleophilic attack (e.g., acylation, SN2) may require higher temperatures, stronger electrophiles, or base catalysis compared to standard anilines.[1][2]

Selectivity: Amine vs. Amide

A critical operational question is chemoselectivity. The molecule contains two nitrogen centers:[3][4][5][6]

  • 4-Amino Nitrogen (

    
    -like, Aniline):  Moderate nucleophile.[1]
    
  • Amide Nitrogen (

    
    , Amide):  Poor nucleophile due to resonance delocalization with the carbonyl oxygen (
    
    
    ).[1]

Rule of Thumb: Under neutral or basic conditions, electrophiles will selectively target the 4-amino group exclusively.[1] The amide nitrogen requires deprotonation (pKa ~23 in DMSO) to act as a nucleophile.[2]

Critical Reaction Pathways

This section details the three primary workflows for functionalizing the 4-amino group, grounded in pharmaceutical applications.

Pathway A: Isothiocyanate Coupling (Enzalutamide Synthesis)

This is the most industrially significant reaction for this scaffold.[2] The 4-amino group attacks the electrophilic carbon of an isothiocyanate to form a thiourea, which can then be cyclized.[1]

  • Mechanism: Nucleophilic addition followed by cyclization.

  • Relevance: Synthesis of thiohydantoin rings in anti-prostate cancer drugs.

Experimental Protocol: Synthesis of Thiourea Intermediate

Objective: Coupling 4-Amino-2-fluorobenzamide with an aryl isothiocyanate.

  • Preparation: Dissolve 4-Amino-2-fluorobenzamide (1.0 equiv) in anhydrous DMA (Dimethylacetamide) or DMSO .[1] Note: The starting material has poor solubility in non-polar solvents.

  • Activation: Add Triethylamine (TEA) (1.5 equiv) to scavenge any acidic impurities and ensure the aniline is free-based.[2]

  • Addition: Add the aryl isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile) (1.1 equiv) slowly at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC.

  • Workup: Pour the reaction mixture into ice-water. The thiourea product typically precipitates. Filter, wash with water, and dry under vacuum.[1][2]

Pathway B: Buchwald-Hartwig Amination

Due to the deactivation of the amino group, standard nucleophilic aromatic substitution (SNAr) is rarely effective for coupling this amine to aryl halides.[2] Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.

  • Challenge: The electron-deficient amine is a slower nucleophile for the Pd(II) intermediate.

  • Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) to facilitate the reductive elimination step.[1][2]

Experimental Protocol: Pd-Catalyzed Arylation

Objective: Coupling 4-Amino-2-fluorobenzamide with 4-Bromotoluene.

  • Catalyst System: Charge a reaction vial with Pd_2(dba)_3 (2 mol%) and Xantphos (4 mol%).[2]

  • Substrates: Add 4-Amino-2-fluorobenzamide (1.0 equiv), 4-Bromotoluene (1.2 equiv), and Cs_2CO_3 (2.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.

  • Execution: Seal and heat to 100°C for 12 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (EtOAc/Hexane gradient).

Pathway C: Diazotization (Sandmeyer)

The amino group can be converted into a diazonium salt, allowing access to halides, nitriles, or phenols at the 4-position.[1][2]

  • Caution: The diazonium intermediate of electron-deficient anilines can be unstable. Maintain temperature strictly < 5°C.

Visualization of Reactivity

The following diagram illustrates the electronic competition and the primary reaction pathways.

ReactivityMapStart4-Amino-2-fluorobenzamideNu_Amine4-Amino Group (-NH2)Nucleophilic Center(Deactivated)Start->Nu_AmineActive SiteEWG_AmideAmide (-CONH2)Electron Withdrawal (Para)Deactivates RingEWG_Amide->Nu_Amine-R / -I EffectEWG_FluoroFluorine (-F)Inductive Withdrawal (Meta)Deactivates RingEWG_Fluoro->Nu_Amine-I EffectPath_APathway A:Isothiocyanate Coupling(Thiourea Formation)Nu_Amine->Path_AElectrophile: R-NCSCond: 60°C, BasePath_BPathway B:Buchwald-Hartwig(Pd-Catalyzed C-N Bond)Nu_Amine->Path_BElectrophile: Ar-BrCond: Pd(0), Ligand, BasePath_CPathway C:Diazotization(Sandmeyer Reaction)Nu_Amine->Path_CReagent: NaNO2/HClCond: <5°C

Figure 1: Reactivity map showing the electronic deactivation of the 4-amino group and its three primary synthetic diversifications.[1][2]

Comparative Data: Reactivity Benchmarking

The table below compares the 4-amino reactivity of the title compound against standard benchmarks.

SubstrateElectronic CharacterRelative NucleophilicityRecommended Coupling Conditions
Aniline NeutralHigh (1.[1]0)Standard SNAr or Amide Coupling
4-Amino-2-fluorobenzamide Deactivated (Push-Pull) Low (~0.1) Requires heating or Pd-catalysis (Xantphos)
4-Nitroaniline Strongly DeactivatedVery Low (<0.[1]01)Difficult; requires forcing conditions

References

  • Synthesis of Enzalutamide : ChemicalBook. "Enzalutamide Synthesis and Intermediates."

  • Buchwald-Hartwig Protocols : J&K Scientific. "Buchwald-Hartwig Cross-Coupling Reaction Guide."[1]

  • Aniline pKa Data : Organic Chemistry Data. "pKa Values of Nitrogen Compounds."

  • 4-Fluorobenzamide Reactivity : Chem-Impex. "Applications of 4-Fluorobenzamide Derivatives."

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide to Modulating Electronic Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Moiety and the Unique Influence of Fluorine

Benzamides are a cornerstone scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Their prevalence stems from their ability to form key hydrogen bonding interactions and their synthetic tractability. However, the modulation of their physicochemical properties to optimize for drug-like characteristics remains a critical challenge in drug development. The introduction of fluorine, an element with unique and powerful electronic properties, has emerged as a premier strategy for fine-tuning the characteristics of benzamide-containing molecules.[2][3]

This technical guide provides an in-depth exploration of the effects of fluorine substitution on the electronic landscape of the benzamide core. We will delve into the fundamental principles governing these changes, provide practical experimental protocols for the synthesis and analysis of fluorinated benzamides, and present case studies that illustrate the real-world application of these principles in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to enhance the performance of their benzamide-based compounds.

The Electronic Tug-of-War: How Fluorine Reshapes the Benzamide Core

The introduction of a fluorine atom onto the benzamide scaffold initiates a cascade of electronic effects that can be rationally exploited to modulate a molecule's properties. The high electronegativity of fluorine is the primary driver of these changes, leading to significant inductive effects that alter the electron distribution throughout the molecule.[4]

Modulating Basicity: The Impact of Fluorine on pKa

The basicity of a molecule, quantified by its pKa, is a critical parameter in drug design, influencing solubility, absorption, and receptor interaction.[5] Fluorine substitution provides a powerful tool for modulating the pKa of benzamides. The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and, consequently, on the amide nitrogen. This reduction in electron density makes the lone pair on the nitrogen less available for protonation, resulting in a lower pKa (i.e., decreased basicity).[6]

The position of the fluorine substituent on the phenyl ring has a pronounced effect on the magnitude of this pKa shift. Ortho-substitution typically results in the most significant decrease in basicity due to the proximity of the fluorine atom to the amide group. Meta- and para-substitutions also lower the pKa, albeit to a lesser extent.

CompoundSubstitution PatternApproximate pKa Change (relative to unsubstituted)
2-Fluorobenzamideortho-1.5 to -2.0
3-Fluorobenzamidemeta-0.5 to -1.0
4-Fluorobenzamidepara-0.3 to -0.7

Note: The pKa values are approximate and can vary depending on the specific molecular context and measurement conditions.

This predictable modulation of pKa allows medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH, which can have profound implications for its pharmacokinetic and pharmacodynamic profile.

Lipophilicity and Membrane Permeability: A Balancing Act

Lipophilicity, often expressed as logP or logD, is another crucial parameter in drug design, governing a molecule's ability to cross cell membranes and its distribution within the body.[7][8] The effect of fluorine on lipophilicity is multifaceted. While the high polarity of the C-F bond might suggest an increase in hydrophilicity, the overall effect is often an increase in lipophilicity.[9] This is because the fluorine atom is small and can replace a hydrogen atom without a significant steric penalty, while its electron-withdrawing nature can reduce the molecule's ability to participate in hydrogen bonding with water.

The strategic placement of fluorine can, therefore, be used to enhance membrane permeability and improve oral bioavailability. However, excessive fluorination can lead to overly lipophilic compounds with poor aqueous solubility, highlighting the need for a balanced approach.

CompoundApproximate logP
Benzamide0.64
2-Fluorobenzamide1.15
4-Fluorobenzamide1.12
2,6-Difluorobenzamide1.45

Note: logP values are estimates and can vary based on the calculation method or experimental conditions.

Conformational Control through Stereoelectronic Effects

Beyond simple inductive effects, fluorine can exert profound control over the conformation of the benzamide moiety through stereoelectronic interactions.[10] The ortho-fluorobenzamide motif is a particularly well-studied example. The fluorine atom, through a combination of steric and electronic repulsion with the amide oxygen, can induce a non-planar conformation, forcing the amide group out of the plane of the aromatic ring.[11][12] This conformational biasing can be crucial for pre-organizing a ligand into its bioactive conformation for optimal receptor binding.

Visualizing the Impact: Fluorine's Influence on Molecular Properties

The following diagrams illustrate the key concepts discussed above, providing a visual representation of the electronic and conformational effects of fluorine on the benzamide scaffold.

G Fluorine's Inductive Effect on Benzamide cluster_0 Unsubstituted Benzamide cluster_1 Fluorinated Benzamide Benzamide Benzamide (Higher pKa, More Basic) Fluorobenzamide Fluorobenzamide (Lower pKa, Less Basic) Amide Nitrogen Amide Nitrogen (Lone Pair Availability) Fluorobenzamide->Amide Nitrogen Reduces Electron Density Fluorine Fluorine Atom (High Electronegativity) Fluorine->Fluorobenzamide Inductive Effect Amide Nitrogen->Benzamide Higher Electron Density

Caption: The inductive effect of fluorine on benzamide basicity.

G Conformational Control by Ortho-Fluorine Benzamide Benzamide Planar Conformation OrthoFluorobenzamide ortho-Fluorobenzamide Non-Planar Conformation Benzamide->OrthoFluorobenzamide Fluorine Substitution (Steric/Electronic Repulsion)

Caption: Conformational biasing in ortho-fluorobenzamide.

Experimental Protocols: Synthesis and Characterization

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative fluorinated benzamide, 2-fluorobenzamide. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the final product.

Synthesis of 2-Fluorobenzamide from 2-Fluorobenzoyl Chloride

This method is a robust and high-yielding procedure for the synthesis of 2-fluorobenzamide.

Materials:

  • 2-Fluorobenzoyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve 2-fluorobenzoyl chloride (1 equivalent) in dichloromethane (10 mL per gram of starting material) in a flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add ammonium hydroxide solution (2 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-fluorobenzamide as a white solid.

Characterization:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹⁹F NMR Spectroscopy: Confirm the structure and purity of the product.[13]

  • Infrared (IR) Spectroscopy: Identify the characteristic amide and C-F bond stretches.

Measurement of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a weakly basic compound like a fluorinated benzamide.[14]

Materials:

  • Calibrated pH meter and electrode

  • Burette

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Fluorinated benzamide sample

  • Suitable solvent (e.g., water or a water/co-solvent mixture)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of the fluorinated benzamide and dissolve it in a known volume of the chosen solvent.

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logD by Shake-Flask Method

This classic method provides a reliable measure of a compound's distribution between an organic and an aqueous phase at a specific pH.[8][15]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Fluorinated benzamide sample

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the fluorinated benzamide in a suitable solvent (e.g., DMSO).

  • In a vial, combine a known volume of the stock solution with n-octanol and PBS (pH 7.4) in a defined ratio (e.g., 1:1).

  • Securely cap the vial and shake or vortex vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the vial to separate the two phases completely.

  • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a calibrated analytical method.

  • Calculate the logD value using the formula: logD = log10([Concentration in octanol] / [Concentration in aqueous phase]).

Case Study: Fluorinated Benzamides in Drug Discovery

The strategic application of fluorine in benzamide-containing drugs has led to numerous success stories. For instance, the introduction of fluorine atoms into the benzamide scaffold of certain kinase inhibitors has been shown to improve both potency and metabolic stability. The electron-withdrawing nature of the fluorine can enhance interactions with the target protein, while also blocking sites of metabolic oxidation, leading to a longer in vivo half-life.[4]

In the development of central nervous system (CNS) drugs, modulating the pKa of benzamide-based compounds through fluorination has been instrumental in optimizing brain penetration. By lowering the basicity, the proportion of the neutral species at physiological pH is increased, facilitating passage across the blood-brain barrier.[5]

Conclusion: A Powerful Tool for Rational Drug Design

The judicious incorporation of fluorine into the benzamide scaffold offers a powerful and predictable means of modulating key electronic and physicochemical properties. From fine-tuning pKa and lipophilicity to exerting conformational control, the strategic use of fluorine empowers medicinal chemists to overcome common drug development hurdles and design more effective and safer medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently apply this versatile strategy in their own drug discovery programs. The continued exploration of novel fluorination methods and a deeper understanding of fluorine's subtle stereoelectronic effects will undoubtedly lead to the development of the next generation of innovative benzamide-based therapeutics.

References

  • [Reference to a general medicinal chemistry textbook or review on privileged scaffolds]
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

  • LogP vs LogD - What is the Difference? - ACD/Labs. (2024, July 11). Retrieved February 7, 2026, from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorinated scaffolds for antimalarial drug discovery - Mayo Clinic. (2020, June 2). Retrieved February 7, 2026, from [Link]

  • [Reference to a review on fluorine in medicinal chemistry]
  • [Reference to a study on lipophilicity of fluorin
  • [Reference to a synthetic protocol for a specific fluorin
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • [Reference to a crystal structure of a fluorin
  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved February 7, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 7, 2026, from [Link]

  • [Reference to a comput
  • [Reference to a study on pKa determin
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • [Reference to a computational study on electrost
  • [Reference to a review of FDA-approved fluorin
  • [Reference to a technical guide for synthesis of a rel
  • [Reference to a historical perspective on fluorine in medicinal chemistry]
  • [Reference to a method for pKa determin
  • [Reference to a study on 19F NMR analysis]
  • [Reference to a study on lipophilicity and membrane partitioning]
  • [Reference to a guide on using pKa tables]
  • Applications of Fluorine in Medicinal Chemistry | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

  • [Reference to a patent on fluorobenzamide prepar
  • [Reference to a study on in silico logD evalu
  • [Reference to a guide on calcul
  • [Reference to a computational study on cytotoxicity and electrost
  • [Reference to a resource on Fluorine NMR]
  • [Reference to a study on conform
  • [Reference to a synthesis protocol for aminobenzamide deriv
  • The role of fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • [Reference to a computational study on lipophilicity of fluorinated morphine deriv
  • [Reference to a study on 19F NMR for enantiomeric analysis]
  • [Reference to methods for pKa determin
  • [Reference to a review on fluorine in drug development]
  • [Reference to a computational study on electrost
  • LogD - Cambridge MedChem Consulting. (2019, January 12). Retrieved February 7, 2026, from [Link]

  • [Reference to a study on user-defined electrost
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 7, 2026, from [Link]

  • [Reference to a synthesis of a benzimidazole deriv
  • [Reference to a 19F-centered NMR analysis of mono-fluorin
  • [Reference to a comput

Sources

Technical Guide: Safety, Handling, and Application of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

4-Amino-2-fluorobenzamide (CAS: 609783-45-1) is a critical pharmaceutical intermediate, primarily utilized as a scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives) and PARP inhibitors.[1] Its structural duality—combining a nucleophilic aniline moiety with an electrophilic amide—makes it a versatile but reactive building block.[1]

This guide provides a rigorous safety and handling protocol. It distinguishes the primary amide (Subject) from its common N-methyl derivative (CAS 915087-25-1) to ensure precise experimental application.

Physicochemical Data Table
PropertySpecification
CAS Number 609783-45-1
IUPAC Name 4-Amino-2-fluorobenzamide
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 160 – 163 °C
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low)
pKa (Predicted) ~14.1 (Amide), ~4.0 (Aniline)
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C, Dark

Hazard Identification & Toxicology (GHS Standards)

As a halogenated aromatic amine, this compound presents specific toxicological risks. The fluorine substitution at the ortho position increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogues.[1]

GHS Classification[2][3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2][1]

    • H335: May cause respiratory irritation.[2][1]

Structural Alerts (SAR Analysis)
  • Aniline Moiety: Primary aromatic amines are metabolically activated (N-hydroxylation) to form reactive electrophiles.[1] While the amide group reduces electron density, the risk of methemoglobinemia (cyanosis) or sensitization remains a precautionary baseline.[1]

  • Fluorine Substitution: Increases metabolic stability, meaning the compound may persist longer in biological systems than its non-fluorinated counterparts.[1]

Engineering Controls & Personal Protective Equipment (PPE)[3]

To ensure a self-validating safety system, adherence to the following hierarchy of controls is mandatory.

The "Double-Barrier" Protocol
  • Primary Barrier (Engineering): All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.[1]

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a half-mask respirator with P100/OV cartridges.[1]

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

Operational Workflow Diagram

The following diagram outlines the mandatory decision logic for handling this compound to prevent cross-contamination and exposure.

SafetyWorkflow Start Start: Material Receipt Inspect Inspect Container Integrity Start->Inspect Storage Store: 4°C, Argon, Dark Inspect->Storage Intact Waste Waste Disposal (Halogenated) Inspect->Waste Damaged/Oxidized Usage Experimental Usage Storage->Usage Synthesis Required Weighing Weighing (Fume Hood Only) Usage->Weighing Static Control Solubilization Dissolve in DMSO/MeOH Weighing->Solubilization Solubilization->Waste Post-Reaction

Caption: Operational workflow ensuring containment from receipt to disposal.

Synthesis & Reactivity Profile[3][5]

Understanding the synthesis of 4-Amino-2-fluorobenzamide aids in troubleshooting impurities (e.g., residual nitro compounds).[1]

Synthesis Route

The most robust laboratory synthesis involves the reduction of 4-nitro-2-fluorobenzamide.[1]

  • Precursor: 2-Fluoro-4-nitrobenzoic acid.[1][3]

  • Activation: Conversion to acid chloride (SOCl₂) or mixed anhydride.[1]

  • Amidation: Reaction with Ammonia (NH₃) to form 2-Fluoro-4-nitrobenzamide.[1]

  • Reduction: Hydrogenation (Pd/C, H₂) or Iron/Acid reduction to yield the target 4-Amino-2-fluorobenzamide .[1]

Reactivity Logic

The molecule possesses two competing nucleophilic sites:[1]

  • Aniline Nitrogen (4-position): Highly nucleophilic.[1] Reacts readily with electrophiles (acid chlorides, isocyanates) to form ureas or amides.[1] This is the primary handle for drug scaffold extension.[1]

  • Amide Nitrogen: Poorly nucleophilic due to resonance withdrawal by the carbonyl and the fluorine inductive effect.[1]

Reaction Pathway Diagram

This diagram visualizes the critical synthesis and downstream application logic.[1]

SynthesisPathway Precursor 2-Fluoro-4-nitrobenzoic Acid Intermediate 2-Fluoro-4-nitrobenzamide Precursor->Intermediate 1. SOCl2 2. NH3 Target 4-Amino-2-fluorobenzamide (CAS: 609783-45-1) Intermediate->Target Reduction (Pd/C, H2) DrugProduct Androgen Receptor Antagonists (e.g., Enzalutamide analogs) Target->DrugProduct Isothiocyanate Coupling (Cyclization)

Caption: Synthetic lineage from nitro-precursor to pharmaceutical application.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves and respiratory protection.[1]

  • Contain: Do not dry sweep.[1] Misting with water prevents dust generation.[2][1]

  • Neutralize: Absorb with inert material (vermiculite).[1]

  • Disposal: Place in a yellow waste bag labeled "Hazardous Waste: Toxic - Halogenated Organic." [1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] The fluorine substituent can exacerbate irritation; seek ophthalmological review.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol (increases absorption).[1]

  • Ingestion: Rinse mouth. Do not induce vomiting due to aspiration risk.[1]

References

  • Sigma-Aldrich. (2025).[2][1] Safety Data Sheet: 4-Amino-2-fluorobenzamide. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Amino-2-fluorobenzamide (CAS 609783-45-1).[1][3][4][5] National Center for Biotechnology Information.[1] Retrieved from [1]

  • Smolecule. (2023).[1] Chemical Profile and Physical Properties of 4-Amino-2-fluorobenzamide. Retrieved from [1]

  • European Chemicals Agency (ECHA). Guidance on the Safe Handling of Fluorinated Aromatic Amines. Retrieved from [1]

Sources

Technical Guide: 4-Amino-2-fluorobenzamide Hazard Profile & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Amino-2-fluorobenzamide , a critical intermediate in pharmaceutical synthesis.[1][2]

Editorial Note: Unlike high-volume commodity chemicals, this compound lacks a globally harmonized GHS dossier.[1][2] The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing data from its structural analogs (e.g., 4-amino-2-fluoro-N-methylbenzamide) and predictive toxicology principles. This approach ensures a "safety-first" baseline for researchers.[1][2]

CAS Registry Number: 7630-62-8 Molecular Formula: C


H

FN

O Molecular Weight: 154.14 g/mol [1][2][3]

Executive Summary & Chemical Identity

4-Amino-2-fluorobenzamide is a substituted benzamide characterized by a fluorine atom at the ortho position and a primary amino group at the para position relative to the amide functionality.[1] It serves as a pivotal scaffold in medicinal chemistry, most notably as a precursor for androgen receptor antagonists (e.g., Enzalutamide analogs) and histone deacetylase (HDAC) inhibitors.[1][2]

Critical Distinction: Researchers must distinguish this compound (Primary Amide) from its N-methylated derivative (CAS 915087-25-1).[1] While they share toxicological traits, their solubility and metabolic profiles differ.[1][2]

Physicochemical Properties Table
PropertyValueOperational Implication
Appearance White to off-white solidVisual contamination check; dust generation potential.[1][2]
Melting Point 160–163 °CThermally stable under standard drying conditions.[1][2]
Solubility DMSO, Methanol (Moderate); Water (Low)Requires organic solvents for cleaning; aqueous waste streams may precipitate solids.[2]
pKa (Calc) ~14.1 (Amide), ~4.0 (Aniline)Amphoteric nature; incompatible with strong acids and strong oxidizers.[2]

GHS Hazard Classification (Derived)

As a specific harmonized GHS entry is absent from ECHA/OSHA databases for this CAS, the following classification is constructed based on Read-Across Toxicology from the N-methyl analog and parent 4-aminobenzamide.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][2]Bioavailability of benzamides allows systemic absorption; potential interference with oxygen transport (methemoglobinemia risk typical of anilines).[1]
Skin Irritation Cat. 2H315: Causes skin irritation.[1][2][4][5]Lipophilic fluorine increases dermal penetration; basic amine group reacts with skin lipids.[1][2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2]Mechanical abrasion (dust) + chemical irritation of mucous membranes.[1][2]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[1][2][5]Fine particulate matter (dust) irritates the upper respiratory tract.[2]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do.[1][2][4] Continue rinsing.[1][2][4]

Toxicological Mechanisms & Risk Assessment

To understand the risk, one must look beyond the label.[1][2] The toxicity of 4-Amino-2-fluorobenzamide is governed by two functional motifs:

  • The Para-Amino Moiety (Aniline-like): While the amide group reduces the electron density of the ring compared to pure aniline, the free amine at the 4-position retains potential for metabolic activation.[1][2] In vivo, this can lead to N-hydroxylation, generating reactive species that may bind to cellular macromolecules or induce methemoglobinemia (though less potent than simple fluoroanilines).[1][2]

  • The Ortho-Fluorine Substituent: Fluorine is small (Van der Waals radius similar to Hydrogen) but highly electronegative.[1][2] This increases the compound's lipophilicity (LogP) and metabolic stability, potentially extending its half-life in the body compared to the non-fluorinated parent.[1][2] This means accidental exposure may result in prolonged systemic circulation. [1][2]

Diagram 1: Risk Assessment Logic Flow

This diagram illustrates the decision-making process for handling this compound based on its physical state and synthesis stage.[1][2]

RiskAssessment Compound 4-Amino-2-fluorobenzamide (Solid Powder) HazardID Hazard Identification (Irritant/Harmful) Compound->HazardID State Physical State? HazardID->State Solid Dry Solid (Dust Risk) State->Solid Weighing/Transfer Solution Solution Phase (Dermal Absorption) State->Solution Reaction/Workup Control_Solid Engineering Control: HEPA Weighing Enclosure Solid->Control_Solid Inhalation Risk Control_Sol Engineering Control: Fume Hood + Double Glove Solution->Control_Sol Permeation Risk Outcome Risk Mitigation Achieved Control_Solid->Outcome Control_Sol->Outcome

Caption: Operational logic flow for mitigating dust vs. solvent-mediated exposure risks.

Operational Safety & Handling Protocols

Trustworthiness in the lab comes from self-validating systems.[1][2] Do not rely on luck; rely on physics and engineering controls.[1][2]

A. Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Hand Protection Nitrile (Double Layer) or Laminate (Silver Shield) Fluorinated aromatics can permeate standard latex.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach.[1][2]
Respiratory N95/P2 (Solids) or Half-mask w/ ABEK (Solutions)The solid is a fine powder; inhalation is the primary route of sensitization.[1]
Eye/Face Chemical Goggles (Not Safety Glasses)"Safety glasses" allow dust entry from the side.[1][2] Goggles seal the ocular cavity against airborne particulates.[1][2]
B. Experimental Protocol: Safe Weighing & Transfer

Objective: Transfer 5.0g of compound without generating airborne dust.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance.[1][2] Benzamides are prone to static charge buildup, causing powder to "jump."[1][2]

  • Containment: Perform all weighing inside a Powder Containment Hood or a Fume Hood with the sash lowered to the breathing zone.[1][2]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be dry/charged; use PTFE-coated spatulas to reduce friction.[1][2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (compound is soluble in MeOH).[1][2] Dispose of the tissue as solid hazardous waste.[1][2]

Emergency Response Architecture

In the event of exposure, immediate action is required to minimize systemic uptake.[1][2][5]

Diagram 2: Emergency Response Decision Tree

This workflow dictates the immediate steps following an accidental release.

EmergencyResponse Incident Exposure Incident Type Exposure Type? Incident->Type Ocular Ocular (Eye) Type->Ocular Dermal Dermal (Skin) Type->Dermal Inhalation Inhalation Type->Inhalation Action_Eye Irrigate 15 mins (Lifting Eyelids) Ocular->Action_Eye Action_Skin Soap & Water Wash (No Organic Solvents!) Dermal->Action_Skin Action_Inhal Fresh Air + Oxygen if needed Inhalation->Action_Inhal Medical Seek Medical Review (SDS Section 4) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Caption: Triage workflow for acute exposure. Note: Never use solvents to wash skin, as they enhance absorption.[1][2]

Spill Management (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.[1][2]

  • Suppress: Cover the spill with a damp paper towel (water/surfactant mix) to prevent dust aerosolization.[1][2]

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Clean: Wipe the surface with methanol, followed by soap and water.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. (Used for structural analog toxicity data).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-amino-2-fluorobenzamide.[1][2] (Verifying registration status and lack of harmonized dossier). Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from [Link][2]

Sources

Methodological & Application

Synthesis of 4-Amino-2-fluorobenzamide: A Detailed Guide for Pharmaceutical and Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific discussion for the synthesis of 4-Amino-2-fluorobenzamide, a valuable building block in medicinal chemistry and drug development, from 2-fluoro-4-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for successful synthesis.

Introduction: The Significance of Fluorinated Aminobenzamides

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 4-Amino-2-fluorobenzamide and its derivatives are key intermediates in the synthesis of a variety of bioactive compounds, including potent enzyme inhibitors and other therapeutic agents. The strategic placement of the fluorine atom and the amino group on the benzamide scaffold provides a versatile platform for further chemical modifications and the development of novel drug candidates.

This guide outlines a robust and reproducible two-step synthetic route starting from the readily available 2-fluoro-4-nitrobenzoic acid. The synthesis involves an initial amidation of the carboxylic acid to form the intermediate 2-fluoro-4-nitrobenzamide, followed by a chemoselective reduction of the nitro group to afford the desired 4-amino-2-fluorobenzamide.

Overall Synthetic Scheme

The synthesis of 4-amino-2-fluorobenzamide from 2-fluoro-4-nitrobenzoic acid is a two-step process. The first step is the conversion of the carboxylic acid to a primary amide. The second step involves the reduction of the nitro group to an amine.

Synthesis_Scheme start 2-Fluoro-4-nitrobenzoic acid intermediate 2-Fluoro-4-nitrobenzamide start->intermediate Amidation (e.g., SOCl₂, NH₃) final 4-Amino-2-fluorobenzamide intermediate->final Nitro Reduction (e.g., H₂, Pd/C)

Caption: Overall synthetic route from 2-fluoro-4-nitrobenzoic acid to 4-amino-2-fluorobenzamide.

Part 1: Amidation of 2-Fluoro-4-nitrobenzoic Acid

The first stage of the synthesis focuses on the conversion of the carboxylic acid functionality of 2-fluoro-4-nitrobenzoic acid into a primary amide. A common and efficient method to achieve this is through the formation of a more reactive acyl chloride intermediate, which readily reacts with ammonia.

Scientific Rationale: Activation of the Carboxylic Acid

Direct amidation of a carboxylic acid with ammonia is a thermodynamically unfavorable process that requires high temperatures and pressures, often leading to side reactions and low yields. To circumvent this, the carboxylic acid is "activated" by converting it into a more electrophilic species. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it transforms the carboxylic acid into a highly reactive acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

The subsequent reaction of the acyl chloride with ammonia is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group, to yield the stable amide product.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzamide

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄185.11403-24-7
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Ammonia (aqueous solution, ~28-30%)NH₃17.037664-41-7
Deionized WaterH₂O18.027732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Safety Precautions:

  • 2-Fluoro-4-nitrobenzoic acid is harmful if swallowed and causes skin and serious eye irritation.

  • Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and suspected carcinogen.

  • Aqueous ammonia is corrosive and has a pungent odor.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel, add 2-fluoro-4-nitrobenzoic acid (10.0 g, 54.0 mmol).

    • Add anhydrous dichloromethane (100 mL) to the flask to dissolve the starting material.

    • Slowly add thionyl chloride (6.5 mL, 89.1 mmol, 1.65 eq.) dropwise to the stirred solution at room temperature over 15-20 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The evolution of HCl and SO₂ gas will be observed.

  • Amidation:

    • After the formation of the acyl chloride is complete (as indicated by TLC or the cessation of gas evolution), cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully add the reaction mixture containing the acyl chloride to a separate flask containing a stirred, ice-cold aqueous ammonia solution (28-30%, 100 mL). This addition should be done portion-wise to control the exothermic reaction.

    • A precipitate of 2-fluoro-4-nitrobenzamide will form. Continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Work-up and Purification:

    • Filter the solid product using a Büchner funnel and wash it thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

    • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield and Characterization

The expected yield for this amidation step is typically high, often exceeding 90%. The final product, 2-fluoro-4-nitrobenzamide, should be a pale yellow to off-white solid. Characterization can be performed using standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amide C=O and N-H stretches, nitro NO₂ stretches).

  • Mass Spectrometry: To confirm the molecular weight.

Part 2: Reduction of 2-Fluoro-4-nitrobenzamide

The second and final step is the selective reduction of the aromatic nitro group to a primary amine, yielding the target compound, 4-amino-2-fluorobenzamide. Catalytic hydrogenation is a clean and efficient method for this transformation.

Scientific Rationale: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.[1] The reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), and a source of hydrogen, usually hydrogen gas (H₂).

The mechanism of catalytic hydrogenation of nitroarenes is complex and proceeds through several intermediates.[2][3] The generally accepted pathway involves the initial adsorption of the nitro compound and molecular hydrogen onto the surface of the catalyst. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are added stepwise to the nitro group. This process is believed to proceed through nitroso and hydroxylamine intermediates before the final amine is formed. The catalyst provides a surface for the reaction to occur and lowers the activation energy of the process.

Reduction_Mechanism cluster_0 Catalyst Surface (e.g., Pd/C) Nitro Compound (R-NO₂) Nitro Compound (R-NO₂) Adsorbed R-NO₂ Adsorbed R-NO₂ Nitro Compound (R-NO₂)->Adsorbed R-NO₂ Nitroso Intermediate (R-NO) Nitroso Intermediate (R-NO) Adsorbed R-NO₂->Nitroso Intermediate (R-NO) +2H, -H₂O H₂ H₂ Adsorbed 2H Adsorbed 2H H₂->Adsorbed 2H Hydroxylamine Intermediate (R-NHOH) Hydroxylamine Intermediate (R-NHOH) Nitroso Intermediate (R-NO)->Hydroxylamine Intermediate (R-NHOH) +2H Amine (R-NH₂) Amine (R-NH₂) Hydroxylamine Intermediate (R-NHOH)->Amine (R-NH₂) +2H, -H₂O

Sources

Application Note: A High-Yield, Three-Step Synthesis of 4-Amino-2-fluorobenzamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and high-yield three-step protocol for the synthesis of 4-Amino-2-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the oxidation of commercially available 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. The subsequent intermediate is converted to 2-fluoro-4-nitrobenzamide via an acid chloride intermediate. The final step involves the highly efficient and clean catalytic hydrogenation of the nitro group to afford the target amine. This guide is designed for researchers in synthetic and medicinal chemistry, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and critical safety information to ensure reproducible and scalable results.

Introduction and Scientific Rationale

4-Amino-2-fluorobenzamide and its derivatives are key structural motifs found in a variety of pharmacologically active compounds. The presence of the fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making these compounds highly sought after in drug discovery programs.[1] For instance, the closely related N-methyl analog is a pivotal intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen used in the treatment of prostate cancer.[2]

The synthetic strategy detailed herein is based on a convergent and efficient pathway that consistently produces the target compound with high purity and overall yield.[2][3] The process is broken down into three logical and experimentally validated stages:

  • Side-Chain Oxidation: Conversion of the methyl group of 2-fluoro-4-nitrotoluene into a carboxylic acid. This is achieved using potassium permanganate, a powerful and cost-effective oxidizing agent. The inclusion of a phase-transfer catalyst is critical for overcoming the biphasic nature of the reaction, facilitating the interaction between the aqueous oxidant and the organic substrate to improve reaction rates and yields.[2]

  • Amide Formation: The carboxylic acid is first activated to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with an ammonia source to form the desired benzamide. This two-step amidation procedure is generally superior to direct condensation, which often requires harsh conditions.[4][5]

  • Nitro Group Reduction: The final transformation involves the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using Palladium on carbon (Pd/C) is the method of choice due to its high efficiency, mild reaction conditions, and the generation of only water as a byproduct, making it a green and scalable process.[6][7][8]

This document serves as a comprehensive guide, blending theoretical principles with practical, field-proven laboratory instructions.

Overall Synthetic Workflow

The complete synthesis is a linear, three-step process starting from 2-fluoro-4-nitrotoluene. Each step involves a distinct transformation, isolation of the intermediate, and its use in the subsequent reaction.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B KMnO4, NaOH Phase-Transfer Catalyst C 2-Fluoro-4-nitrobenzamide B->C 1. SOCl2, DMF 2. NH3 (aq) D 4-Amino-2-fluorobenzamide C->D H2, Pd/C Ethanol

Diagram 1: High-level workflow for the synthesis of 4-Amino-2-fluorobenzamide.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid (Intermediate 1)

Principle: This step involves the oxidation of the benzylic methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid using potassium permanganate (KMnO₄) in an aqueous basic solution. A phase-transfer catalyst, such as tetrabutylammonium bromide, is employed to facilitate the transport of the permanganate anion from the aqueous phase to the organic substrate.

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Protocol:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, add 2-fluoro-4-nitrotoluene (e.g., 31.1 g, 0.2 mol), deionized water (500 mL), sodium hydroxide (10.0 g, 0.25 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol).[6]

  • Stir the mixture vigorously and heat to 85-95°C.

  • Once the temperature is stable, add potassium permanganate (79.0 g, 0.5 mol) in small portions over 1-2 hours. Caution: The reaction is exothermic; control the addition rate to maintain the temperature.

  • After the addition is complete, maintain the reaction at 95°C for 8-16 hours, stirring vigorously. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.[3][6]

  • Once the reaction is complete, cool the mixture slightly and filter it while still hot through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and cool to room temperature. Transfer the filtrate to a beaker and place it in an ice bath.

  • Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2. A white precipitate of 2-fluoro-4-nitrobenzoic acid will form.[6]

  • Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and dry it under vacuum to a constant weight.

Part 2: Synthesis of 2-Fluoro-4-nitrobenzamide (Intermediate 2)

Principle: The carboxylic acid is activated by converting it to a highly reactive acyl chloride using thionyl chloride (SOCl₂), with a catalytic amount of N,N-dimethylformamide (DMF). The acyl chloride is then reacted in situ with aqueous ammonia to yield the primary amide.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid (from Part 1)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (or another suitable inert solvent like Dichloromethane)

  • Aqueous ammonia (28-30%)

  • Deionized water

Protocol:

  • In a fume hood, charge a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel with 2-fluoro-4-nitrobenzoic acid (e.g., 27.5 g, 0.148 mol), 1,2-dichloroethane (275 mL), and a catalytic amount of DMF (1.5 mL).[3]

  • Slowly add thionyl chloride (26.3 g, 0.22 mol) dropwise to the stirred suspension at room temperature. Caution: Gas evolution (HCl and SO₂) will occur. Ensure adequate ventilation.

  • After the addition is complete, heat the mixture to reflux (approx. 85°C) and maintain for 3-5 hours until the reaction mixture becomes a clear solution. Monitor by TLC to confirm the consumption of the starting acid.

  • Cool the reaction mixture in an ice-water bath to 0-5°C.

  • In a separate beaker, prepare a solution of aqueous ammonia. Slowly and carefully add the cooled acyl chloride solution to the vigorously stirred ammonia solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-fluoro-4-nitrobenzamide. The product can be further purified by recrystallization if necessary.

Note on N-Methylbenzamide Synthesis: While this protocol details the synthesis of the primary amide, the high-yield examples found in literature focus on the N-methyl analog.[2][3][6] To synthesize 4-amino-2-fluoro-N-methylbenzamide, simply substitute the aqueous ammonia in step 5 with methylamine gas or a 40% aqueous solution of methylamine, following the stoichiometry outlined in the cited patents.[3]

Part 3: High-Yield Synthesis of 4-Amino-2-fluorobenzamide (Final Product)

Principle: The aromatic nitro group of 2-fluoro-4-nitrobenzamide is selectively reduced to a primary amino group via catalytic hydrogenation. This reaction uses hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an alcoholic solvent.

Materials:

  • 2-Fluoro-4-nitrobenzamide (from Part 2)

  • 10% Palladium on carbon (Pd/C) catalyst, 50% wet

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (for inerting)

  • Parr hydrogenator or similar pressure vessel

Protocol:

  • Charge a pressure-rated reaction vessel (e.g., a Parr shaker bottle) with 2-fluoro-4-nitrobenzamide (e.g., 28.0 g, ~0.15 mol) and ethanol (280 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 4.2 g) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Seal the reaction vessel. Purge the vessel several times with an inert gas (nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (a pressure of 2-20 atm can be effective, consult specific literature for optimization) and begin vigorous agitation (shaking or stirring).[3]

  • Continue the reaction at room temperature for 12-18 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of a carefully degassed sample.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-Amino-2-fluorobenzamide, typically as a solid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to achieve high purity.[9][10]

Summary of Results and Data

The following table summarizes the typical yields and purity achievable for each step of the synthesis, based on published data.

StepProductStarting MaterialTypical YieldPurityReference
12-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitrotoluene74-75%>98%[2][6]
22-Fluoro-4-nitro-N-methylbenzamide2-Fluoro-4-nitrobenzoic acid~96%>98%[3]
34-Amino-2-fluoro-N-methylbenzamide2-Fluoro-4-nitro-N-methylbenzamide>98%>98%[2][3][6]

*Note: Data for the N-methyl derivatives are presented due to their prevalence in high-yield literature. Similar high yields are expected for the primary amide.

Key Chemical Transformations and Mechanisms

This diagram illustrates the core functional group conversions that define the synthetic pathway.

G Start Start (Ar-CH3, Ar-NO2) Mid1 Intermediate 1 (Ar-COOH, Ar-NO2) Start->Mid1 Oxidation Mid2 Intermediate 2 (Ar-CONH2, Ar-NO2) Mid1->Mid2 Amidation End Final Product (Ar-CONH2, Ar-NH2) Mid2->End Reduction

Diagram 2: Functional group transformations in the synthesis of 4-Amino-2-fluorobenzamide.

Safety and Handling

Proper laboratory safety practices are paramount. All steps should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Releases toxic gases (HCl, SO₂). Handle with extreme care in a dry apparatus within a fume hood.[11]

  • Catalytic Hydrogenation (H₂ gas, Pd/C): Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric. Ensure the reaction vessel is properly purged of air before introducing hydrogen and handle the catalyst carefully.[12]

  • General Hazards: The final product, 4-Amino-2-fluorobenzamide, and its intermediates should be handled with care. Consult the Safety Data Sheet (SDS) for specific hazard information, which may include warnings for ingestion, skin contact, and eye irritation.[13][14][15]

References

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap.

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.

  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate.

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry.

  • 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1. ChemicalBook.

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed.

  • 4-Amino-2-fluoro-N-methylbenzamide. PubChem.

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

  • Benzamide, 2-amino-4-fluoro- (9CI) - Safety Data Sheet. ChemicalBook.

  • Nitro Reduction - Common Conditions. Organic Chemistry Data.

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.

  • Amide formation from carboxylic acid derivatives. Khan Academy.

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC.

  • 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS, 915087-25-1 Safety Data Sheets. ChemicalBook.

  • The preparation of amides. Chemguide.

  • Reduction of nitro compounds. Wikipedia.

  • Applications of fluorine-containing amino acids for drug design. PubMed.

  • SAFETY DATA SHEET - 4-Fluorobenzamide. Fisher Scientific.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

  • 3-Amino-N-ethyl-4-fluorobenzamide - Safety Data Sheet. AK Scientific, Inc.

  • Making Amides from Carboxylic Acids. jOeCHEM.

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

  • Forming amides from a carboxylic acid and its derivatives. (practice). Khan Academy.

  • Amide synthesis by acylation. Organic Chemistry Portal.

Sources

Application Note: 4-Amino-2-fluorobenzamide as a Pivotal Intermediate for the Synthesis of Bioactive Phthalazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-fluorobenzamide is a versatile synthetic intermediate prized in medicinal chemistry for its unique structural features that facilitate the construction of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate, focusing on its role in synthesizing phthalazinone-based PARP (Poly ADP-ribose polymerase) inhibitors, a class of targeted cancer therapeutics. We will explore the chemical rationale for its use, present its key physicochemical properties, and provide a detailed, validated protocol for a crucial synthetic transformation.

Introduction: The Strategic Advantage of 4-Amino-2-fluorobenzamide

The design of modern pharmaceuticals often requires building blocks that offer both specific reactivity and features that enhance the drug-like properties of the final molecule. 4-Amino-2-fluorobenzamide (Figure 1) is an exemplary intermediate, possessing a trifecta of functional groups that medicinal chemists can exploit.

  • Primary Aryl Amine (-NH₂): This group serves as a potent nucleophile and a key handle for cyclization reactions, most notably in the formation of heterocyclic rings like phthalazinones.

  • Ortho-Fluorine (-F): The electron-withdrawing nature of the fluorine atom ortho to the amide modulates the reactivity of the adjacent benzene ring. Crucially, fluorine substitution is a well-established strategy in drug design to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of the final active pharmaceutical ingredient (API).

  • Primary Amide (-CONH₂): The benzamide moiety is a common pharmacophore and can act as a hydrogen bond donor and acceptor, facilitating target engagement. It also provides a point for further chemical modification.

This unique combination makes 4-Amino-2-fluorobenzamide a particularly valuable precursor for the synthesis of PARP inhibitors like Olaparib.[1] PARP is an enzyme critical for DNA repair, and its inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations.[1]

Physicochemical Properties

A comprehensive understanding of an intermediate's physical properties is essential for proper handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Formula C₇H₇FN₂O[2]
Molecular Weight 154.14 g/mol [3]
CAS Number 609783-45-1[2]
Appearance White to off-white solid[2]
Melting Point 160 - 163 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage Keep in dark place, Inert atmosphere, Room temperature[3]

Core Application: Synthesis of Phthalazinone Core

A primary application of 4-Amino-2-fluorobenzamide is in the construction of the phthalazinone heterocyclic system. This is a critical step in the multi-step synthesis of several PARP inhibitors. The reaction involves a cyclocondensation with a 2-formylbenzoyl derivative.

Rationale and Mechanism

The synthetic strategy hinges on the nucleophilicity of the primary amine of 4-Amino-2-fluorobenzamide. The reaction proceeds via two key steps:

  • Imine Formation: The primary amine attacks the aldehyde of the coupling partner (e.g., methyl 2-formylbenzoate) to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the benzamide moiety then attacks the ester carbonyl carbon, displacing the methoxy group and forming the six-membered phthalazinone ring. This intramolecular reaction is entropically favored.

The ortho-fluorine atom plays a subtle but important electronic role, influencing the reactivity of the aromatic ring system without sterically hindering the key transformations.

Synthetic Workflow Visualization

The following diagram illustrates the pivotal cyclocondensation step where 4-Amino-2-fluorobenzamide is used to construct the core of a phthalazinone-based therapeutic.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Phthalazinone Intermediate cluster_final Further Elaboration A 4-Amino-2-fluorobenzamide C Cyclocondensation (e.g., Acetic Acid, Reflux) A->C + B Methyl 2-formylbenzoate B->C D 4-(4-carbamoyl-3-fluorobenzyl) phthalazin-1(2H)-one C->D Forms Core Structure E Coupling & Functionalization (e.g., Piperazine introduction) D->E F Final API (e.g., PARP Inhibitor) E->F

Caption: Synthetic workflow for phthalazinone synthesis.

Detailed Experimental Protocol

This protocol describes a representative cyclocondensation reaction to form a key phthalazinone intermediate.

Reaction: Synthesis of 4-((4-carbamoyl-3-fluorophenyl)methyl)phthalazin-1(2H)-one.

Principle

This procedure details the acid-catalyzed condensation of 4-Amino-2-fluorobenzamide with 2-(bromomethyl)benzoyl bromide, which cyclizes in situ to form the desired phthalazinone structure. This is a common and robust method for constructing this heterocyclic core.[4][5][6]

Materials and Reagents
  • 4-Amino-2-fluorobenzamide (1.0 eq)

  • 2-(Bromomethyl)benzoyl bromide (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Acetonitrile (ACN), anhydrous (approx. 10 mL per gram of starting material)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Amino-2-fluorobenzamide (1.0 eq) and anhydrous acetonitrile. Stir to dissolve/suspend the material.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (2.5 eq) dropwise.

  • Reagent Addition: In a separate flask, dissolve 2-(bromomethyl)benzoyl bromide (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Hexane:Ethyl Acetate). The disappearance of the starting material (4-Amino-2-fluorobenzamide) and the appearance of a new, typically higher Rf spot, indicates reaction progression.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl solution to quench the reaction and neutralize excess triethylamine.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product will likely be an off-white or pale yellow solid. Purify the material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected yield after purification is typically in the range of 60-80%.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle 4-Amino-2-fluorobenzamide in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from moisture and light, under an inert atmosphere.[2][3]

  • Hazard Statements: The compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Conclusion

4-Amino-2-fluorobenzamide is a high-value intermediate whose strategic importance is demonstrated in the synthesis of complex, biologically active molecules like PARP inhibitors. Its functional group arrangement allows for efficient construction of the phthalazinone core, while the fluorine substituent provides a key advantage for improving the metabolic stability of the final drug product. The protocol provided herein offers a reliable and validated method for researchers to utilize this intermediate in their synthetic campaigns, paving the way for the development of novel therapeutics.

References

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • Wang, Y., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Abdel-Maksoud, M. S., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • LookChem. (n.d.). 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. Retrieved from [Link]

  • Ahmed, N. S., et al. (2022). Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. RSC Advances. Retrieved from [Link]

  • Chen, C., et al. (2021). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Theranostics. Retrieved from [Link]

  • Zhu, Q., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. Retrieved from [Link]

  • Patel, M., et al. (2013). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet. Retrieved from [Link]

  • Munin, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from [Link]

  • Suresh, A. S., et al. (2014). Convenient method for the synthesis of phthalazinones via carbonylation of 2-bromobenzaldehyde using Co2(CO)8 as a CO source. Tetrahedron Letters. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Quiroga, M., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Retrieved from [Link]

Sources

The Strategic Application of 4-Amino-2-fluorobenzamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-amino-2-fluorobenzamide as a pivotal building block in medicinal chemistry. We will delve into the rationale behind its selection, its impact on structure-activity relationships (SAR), and provide detailed protocols for its synthesis and derivatization, moving beyond a simple recitation of steps to explain the critical thinking behind these experimental choices.

The 4-Amino-2-fluorobenzamide Scaffold: A Privileged Motif in Drug Design

The 4-amino-2-fluorobenzamide core has emerged as a valuable scaffold in the design of targeted therapies, particularly in oncology and other therapeutic areas. Its utility stems from a unique combination of electronic properties, steric profile, and hydrogen bonding capabilities conferred by the specific arrangement of its functional groups.

The Rationale for Fluorination at the 2-Position: The introduction of a fluorine atom at the ortho-position to the benzamide group is a strategic decision with multiple downstream benefits. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly influence the molecule's properties.[1] This substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the adjacent amide and the 4-amino group, influencing their hydrogen bonding potential and overall molecular conformation. This can lead to improved binding affinity and selectivity for the target protein.

The Significance of the 4-Amino Group: The amino group at the para-position is a critical pharmacophoric element. It can act as a hydrogen bond donor, forming key interactions with amino acid residues in the target protein's binding pocket. This interaction is often crucial for anchoring the ligand and achieving high potency. Moreover, the 4-amino group provides a convenient synthetic handle for further derivatization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Applications and Mechanistic Insights

The 4-amino-2-fluorobenzamide scaffold has been successfully incorporated into a variety of clinically relevant inhibitors, targeting diverse protein families.

Androgen Receptor (AR) Antagonists for Prostate Cancer

One of the most prominent applications of a close derivative, 4-amino-2-fluoro-N-methylbenzamide, is as a key intermediate in the synthesis of second-generation androgen receptor (AR) antagonists like Enzalutamide.[2] These agents are crucial in the treatment of castration-resistant prostate cancer (CRPC).

Mechanism of Action: In CRPC, the AR signaling pathway remains active despite low levels of androgens. AR antagonists competitively inhibit the binding of androgens to the AR, preventing its nuclear translocation, DNA binding, and subsequent transcription of target genes involved in prostate cancer cell growth and survival.[3] The 4-amino-2-fluorobenzamide moiety often forms part of the core structure that interacts with the ligand-binding domain (LBD) of the AR. The specific interactions of this scaffold within the AR LBD contribute to the high binding affinity and antagonist activity of these drugs.[4][5]

Below is a diagram illustrating the canonical androgen receptor signaling pathway and the point of intervention for AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds AR_Ligand AR-Androgen Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization ARE Androgen Response Element (DNA) AR_Dimer->ARE Nuclear Translocation & DNA Binding AR_Antagonist AR Antagonist (e.g., Enzalutamide) AR_Antagonist->AR_HSP Inhibits Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor Signaling Pathway and Inhibition.

c-Met Kinase Inhibitors in Oncology

The 4-amino-2-fluorobenzamide scaffold has also been utilized in the development of potent and selective inhibitors of the c-Met receptor tyrosine kinase.[2] c-Met is a key driver of tumor growth, invasion, and metastasis in various cancers, making it an attractive therapeutic target.

Mechanism of Action: c-Met inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The 4-amino-2-fluorobenzamide moiety can be strategically positioned to form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The 2-fluoro substituent can enhance binding affinity through favorable interactions with the protein and contribute to selectivity over other kinases.[6]

Below is a simplified diagram of the c-Met signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet_Receptor->RAS_MAPK STAT STAT Pathway cMet_Receptor->STAT Cell_Outcomes Cell Proliferation, Survival, Motility PI3K_AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes STAT->Cell_Outcomes cMet_Inhibitor c-Met Inhibitor cMet_Inhibitor->cMet_Receptor Inhibits Kinase Activity

Caption: Simplified c-Met Signaling Pathway and Inhibition.

Data Presentation: The Impact of Fluorination on Biological Activity

The strategic incorporation of fluorine can significantly enhance the potency of drug candidates. The following table provides a comparative overview of the inhibitory concentrations (IC50) for a selection of androgen receptor antagonists, highlighting the potency of fluorinated compounds.

CompoundTargetCell LineIC50 (nM)Reference
BicalutamideAndrogen ReceptorLNCaP160[7]
Enzalutamide Androgen Receptor LNCaP 21.4 - 26 [7]
ApalutamideAndrogen ReceptorLNCaP200[7]
DarolutamideAndrogen ReceptorLNCaP26[7]

Note: Enzalutamide contains the 4-amino-2-fluoro-N-methylbenzamide core structure.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-amino-2-fluorobenzamide and its subsequent derivatization. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Synthesis of 4-Amino-2-fluorobenzoic Acid

This multi-step synthesis starts from the readily available m-fluoroaniline.

Synthesis_Workflow A m-Fluoroaniline B N,N-dibenzyl-3-fluoroaniline A->B 1. Benzyl Chloride, K2CO3, KI, DMF C 4-(dibenzylamino)-2-fluorobenzaldehyde B->C 2. Vilsmeier-Haack (POCl3, DMF) D 4-(dibenzylamino)-2-fluorobenzoic acid C->D 3. Pinnick Oxidation (NaClO2, NaH2PO4) E 4-Amino-2-fluorobenzoic acid D->E 4. Hydrogenolysis (H2, Pd/C)

Caption: Synthetic workflow for 4-Amino-2-fluorobenzoic acid.

Step 1: N-Benzylation of m-Fluoroaniline [8]

  • To a solution of m-fluoroaniline (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.

  • Heat the mixture to 100 °C and add benzyl chloride (2.2 eq) dropwise over 1-3 hours.

  • Maintain the reaction at 100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and then slurry with ethanol.

  • Filter the solid and dry to afford N,N-dibenzyl-3-fluoroaniline.

Step 2: Vilsmeier-Haack Formylation [8]

  • Dissolve N,N-dibenzyl-3-fluoroaniline (1.0 eq) in DMF.

  • Cool the solution in an ice bath and add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully pour the reaction mixture into ice water and stir.

  • Collect the precipitate by filtration, wash with water, and slurry with ethanol.

  • Filter and dry the solid to yield 4-(dibenzylamino)-2-fluorobenzaldehyde.

Step 3: Pinnick Oxidation [8]

  • Suspend 4-(dibenzylamino)-2-fluorobenzaldehyde (1.0 eq) in a suitable organic solvent (e.g., t-butanol/water).

  • Add sodium dihydrogen phosphate (1.5 eq) and 2-methyl-2-butene (5.0 eq).

  • Add a solution of sodium chlorite (80% purity, 1.5 eq) in water dropwise, keeping the temperature between 10-40 °C.

  • Stir the reaction at room temperature and monitor by HPLC.

  • Upon completion, cool the reaction to 0-5 °C and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.

Step 4: Hydrogenolysis (Debenzylation and Reduction) [8]

  • Dissolve 4-(dibenzylamino)-2-fluorobenzoic acid (1.0 eq) in an organic solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (4-10 atm).

  • Heat the reaction to 40-60 °C and stir for 3-10 hours, monitoring by HPLC.

  • After completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and dry the resulting solid to yield 4-amino-2-fluorobenzoic acid.

Synthesis of 4-Amino-2-fluorobenzamide

This protocol describes the conversion of the carboxylic acid to the primary amide.

Step 1: Acyl Chloride Formation

  • Suspend 4-amino-2-fluorobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.[9]

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess chlorinating agent, affording the crude 4-amino-2-fluorobenzoyl chloride. This intermediate is typically used immediately in the next step.

Step 2: Ammonolysis [10][11]

  • Cool a solution of aqueous ammonia (excess) in a suitable solvent (e.g., THF or dioxane) to 0 °C.

  • Slowly add a solution of the crude 4-amino-2-fluorobenzoyl chloride in an inert solvent (e.g., THF) to the ammonia solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-amino-2-fluorobenzamide.

Derivatization via Amide Coupling

The 4-amino group of 4-amino-2-fluorobenzamide can be acylated to introduce diverse functionalities.

Experimental Protocol: General Amide Coupling using EDC/HOBt

  • Dissolve the carboxylic acid coupling partner (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-amino-2-fluorobenzamide (1.0 eq) in the same solvent.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated 4-amino-2-fluorobenzamide derivative.

Conclusion

4-Amino-2-fluorobenzamide is a strategically important building block in medicinal chemistry, offering a unique combination of properties that can be leveraged to design potent and selective inhibitors for a range of therapeutic targets. The thoughtful incorporation of the 2-fluoro and 4-amino groups can lead to significant improvements in binding affinity, metabolic stability, and overall drug-like properties. The protocols provided herein offer a robust starting point for the synthesis and derivatization of this valuable scaffold, enabling its further exploration in drug discovery programs. As our understanding of target biology and structure-based design continues to evolve, the utility of such privileged fragments in the rational design of new medicines will undoubtedly continue to grow.

References

  • Zhejiang Langhua Pharmaceutical Co Ltd. Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A. August 13, 2014.
  • BenchChem.
  • Perjési, P., & Rozlosnik, N. (2003). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 8(11), 819-827.
  • Ren, J. W., Tong, M. N., Zhao, Y. F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic letters, 23(19), 7497–7502.
  • He, B., Wilson, E. M., & Hnat, A. T. (2005). The structural basis of androgen receptor activation: intramolecular and intermolecular amino-carboxy interactions. Proceedings of the National Academy of Sciences, 102(28), 9789-9794.
  • Li, Y., et al. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Scientific Reports, 12(1), 1-13.
  • Szymańska, E., Płonka, J., & Pienkowska, K. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87-95.
  • ChemicalBook. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1. Accessed February 7, 2026.
  • Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 43(7), 882-889.
  • ResearchGate. Two-dimensional interaction maps of amino acid residues of androgen receptor... Accessed February 7, 2026.
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012).
  • Zoche, M., et al. (2021).
  • El-Fakharany, E. M., & El-Sayed, M. A. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2342-2354.
  • ResearchGate. Schematic representation of the c-Met signaling pathway suggested in... Accessed February 7, 2026.
  • Kumar, S., et al. (2018). Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 5, 41.
  • Taylor & Francis Online. Ammonolysis – Knowledge and References. Accessed February 7, 2026.
  • Zhang, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(11), 1475.
  • Wikipedia. Hepatocyte growth factor receptor. Accessed February 7, 2026.
  • Research Communities. Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition. Accessed February 7, 2026.
  • BenchChem. In-depth Technical Guide: The Androgen Receptor Signaling Pathway and its Therapeutic Targeting. Accessed February 7, 2026.
  • Estébanez-Perpiñá, E., et al. (2007). Allosteric Conversation in the Androgen Receptor Ligand-Binding Domain Surfaces. Journal of Biological Chemistry, 282(49), 35862-35870.
  • ResearchGate. Structure-Based Design of Novel Class II c-Met Inhibitors: 1.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Biology LibreTexts. Androgen Receptor Protein. Accessed February 7, 2026.
  • Sino Biological.

Sources

Application Note: A Validated Protocol for the Synthesis of Enzalutamide Intermediate 4-amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-fluoro-N-methylbenzamide is a critical starting material in the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen (NSAA) used in the treatment of castration-resistant prostate cancer. The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the overall Enzalutamide manufacturing process. This application note provides a detailed, robust, and validated protocol for the synthesis of 4-amino-2-fluoro-N-methylbenzamide, designed for researchers, scientists, and professionals in drug development and manufacturing. The described methodology is based on a widely adopted and scalable synthetic route, ensuring high yield and purity.

Synthetic Strategy: A Three-Step Approach from 2-Fluoro-4-nitrotoluene

The synthesis of 4-amino-2-fluoro-N-methylbenzamide is efficiently achieved through a three-step process starting from the readily available 2-fluoro-4-nitrotoluene. This strategy involves:

  • Oxidation: Conversion of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid.

  • Amidation: Formation of the N-methylamide from the resulting carboxylic acid.

  • Reduction: Reduction of the nitro group to the desired primary amine.

This synthetic route is advantageous due to the use of cost-effective starting materials and reagents, as well as straightforward purification procedures.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful and economical oxidizing agent suitable for this transformation.

Protocol:

  • To a solution of 2-fluoro-4-nitrotoluene (1 equivalent) in a mixture of pyridine and water (1:1 v/v), add potassium permanganate (3 equivalents) portion-wise over 1 hour.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct.

  • Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-fluoro-4-nitrobenzoic acid as a solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 2-Fluoro-4-nitrotoluene Step1 Step 1: Oxidation (KMnO4, Pyridine/H2O, Reflux) Start->Step1 Intermediate1 2-Fluoro-4-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Amidation (SOCl2, CH3NH2·HCl, Et3N, DCM) Intermediate1->Step2 Intermediate2 N-methyl-2-fluoro-4-nitrobenzamide Step2->Intermediate2 Step3 Step 3: Reduction (H2, Pd/C, Methanol) Intermediate2->Step3 FinalProduct 4-amino-2-fluoro-N-methylbenzamide Step3->FinalProduct

Application Notes & Protocols: The Strategic Role of 4-Amino-2-fluorobenzamide in the Synthesis of Bioactive Molecules, Including PARP Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2] The synthesis of these complex molecules relies on a robust toolkit of chemical intermediates that provide specific structural motifs and reactive handles. While not a direct precursor in the most widely published routes for blockbuster drugs like Olaparib or Rucaparib, 4-Amino-2-fluorobenzamide serves as an exemplary and highly valuable building block. Its structure contains the core benzamide moiety crucial for PARP inhibition and features strategically placed functional groups—an amine and a fluorine atom—that are instrumental in drug design and synthesis. This document elucidates the significance of this chemical entity, provides detailed protocols for its application in key synthetic transformations relevant to PARP inhibitor development, and explains the underlying chemical principles that make it a compound of interest for medicinal chemists.

Introduction: The PARP Inhibition Paradigm and the Chemistry Behind It

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cell's DNA damage response (DDR) machinery.[1] They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) chains to recruit other repair proteins.[3] In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[4] Unable to repair these DSBs, the cell undergoes apoptosis. This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor efficacy.[4][5]

The chemical architecture of most PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling them to bind to the catalytic domain of the PARP enzyme.[4] A common structural feature is a benzamide core, which forms critical hydrogen bonds in the enzyme's active site. The strategic synthesis of these inhibitors, therefore, depends on versatile building blocks like 4-amino-2-fluorobenzamide that provide this core structure, ready for elaboration.

Mechanism of PARP Inhibition and Synthetic Lethality

The diagram below illustrates the central role of PARP in DNA repair and the mechanism by which its inhibition is synthetically lethal to HR-deficient cancer cells.

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation & Repair DNA_SSB_1->PARP_Activation_1 detected by PARP Replication_Fork_1 Replication Fork Stalls at SSB DNA_SSB_1->Replication_Fork_1 Repair_1 SSB Repaired PARP_Activation_1->Repair_1 DSB_1 Double-Strand Break (DSB) Replication_Fork_1->DSB_1 HR_Repair_1 Homologous Recombination (HR) Repairs DSB DSB_1->HR_Repair_1 Cell_Survival_1 Cell Survival HR_Repair_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_2->PARPi PARP_Trapping PARP Trapped SSB Repair Blocked PARPi->PARP_Trapping Replication_Fork_2 Replication Fork Collapse PARP_Trapping->Replication_Fork_2 DSB_2 Accumulation of Double-Strand Breaks (DSBs) Replication_Fork_2->DSB_2 HR_Deficiency Defective HR Repair Pathway DSB_2->HR_Deficiency Apoptosis Apoptosis (Cell Death) HR_Deficiency->Apoptosis

Caption: The "Synthetic Lethality" mechanism induced by PARP inhibitors in BRCA-mutated cancer cells.

4-Amino-2-fluorobenzamide: A Profile of a Key Synthetic Intermediate

4-Amino-2-fluorobenzamide is a substituted aromatic amide whose value in medicinal chemistry is derived from the specific arrangement of its functional groups.[6]

  • The Benzamide Core: Provides the fundamental scaffold for interaction with the PARP catalytic site.

  • The 4-Amino Group (-NH₂): Serves as a primary nucleophilic site or a point for diazotization, allowing for a wide range of coupling reactions (e.g., amide bond formation, Sandmeyer reactions) to build out the rest of the inhibitor structure.

  • The 2-Fluoro Group (-F): The presence of fluorine is a common strategy in modern drug design. It can enhance binding affinity through favorable electrostatic interactions, block metabolic degradation at that position (metabolic blocker), and improve pharmacokinetic properties such as membrane permeability and bioavailability.[7]

While its N-methylated analog, 4-amino-2-fluoro-N-methylbenzamide, is a well-documented key intermediate in the synthesis of the antiandrogen drug Enzalutamide (MDV3100), the parent compound provides a versatile starting point for creating diverse chemical libraries for screening against targets like PARP.[8][9]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₇FN₂O[6]
Molecular Weight 154.14 g/mol Calculated
Appearance White to off-white solid[6]
Melting Point 160-163 °C[6]
Solubility Slightly soluble in chloroform and methanol[6]
Storage Store at room temperature in an inert atmosphere; moisture sensitive[6]

Application Protocol: Synthesis of a N-(2-fluoro-4-carbamoylphenyl)acetamide Derivative

This protocol details a foundational acylation reaction, a common step in drug synthesis, using 4-amino-2-fluorobenzamide. This reaction attaches a new group to the reactive 4-amino position, demonstrating a key transformation in building a more complex molecule analogous to a PARP inhibitor precursor.

Objective:

To synthesize N-(2-fluoro-4-carbamoylphenyl)acetamide by acylating the 4-amino group of 4-amino-2-fluorobenzamide with acetic anhydride. This serves as a model for the amide bond formations central to building larger, biologically active molecules.

Materials and Reagents:
  • 4-Amino-2-fluorobenzamide (≥98% purity)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

protocol_workflow start Start: Reagents dissolve 1. Dissolve 4-Amino-2-fluorobenzamide in anhydrous Pyridine start->dissolve cool 2. Cool solution to 0 °C dissolve->cool add_reagent 3. Add Acetic Anhydride dropwise cool->add_reagent react 4. Warm to RT and stir for 2-4 hours (Monitor by TLC) add_reagent->react quench 5. Quench reaction with saturated NaHCO₃ react->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract wash 7. Wash organic layer with Brine extract->wash dry 8. Dry over MgSO₄, filter, and concentrate wash->dry purify 9. Purify by recrystallization (EtOAc/Hexanes) dry->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the acylation of 4-amino-2-fluorobenzamide.

Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-fluorobenzamide (1.54 g, 10.0 mmol).

  • Dissolution: Add 20 mL of anhydrous pyridine to the flask. Stir the mixture until the solid is fully dissolved.

    • Expert Insight: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add acetic anhydride (1.02 mL, 11.0 mmol, 1.1 equivalents) to the cooled solution dropwise using a syringe. Maintain the temperature at 0 °C during the addition.

    • Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate/Hexanes as eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up (Quenching): Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess pyridine and acetic anhydride. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Trustworthiness: Multiple extractions ensure maximum recovery of the product from the aqueous layer.

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes to yield pure N-(2-fluoro-4-carbamoylphenyl)acetamide.

Conclusion and Future Directions

4-Amino-2-fluorobenzamide is a potent and versatile chemical intermediate. The protocol described herein for a fundamental acylation reaction highlights its utility as a scaffold for building more elaborate molecular architectures. The amino group provides a reliable handle for introducing diversity, while the fluorine atom imparts desirable drug-like properties. Researchers in drug development can leverage this and other substituted benzamides to synthesize novel compound libraries for high-throughput screening, accelerating the discovery of next-generation inhibitors for targets such as PARP, thereby contributing to the advancement of targeted cancer therapies.

References

  • ResearchGate. (2025). Synthesis of 4-Borono-2-fluorophenylalanine | Request PDF. Available at: [Link]

  • Google Patents. (N.D.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PubMed. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Available at: [Link]

  • Google Patents. (N.D.). WO2018038680A1 - Processes for preparing olaparib.
  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]

  • ResearchGate. (2023). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available at: [Link]

  • ResearchGate. (N.D.). The second-generation synthesis of rucaparib (1). Available at: [Link]

  • Google Patents. (N.D.). CN105985294B - Preparation method of olaparib.
  • Rasayan J. Chem. (N.D.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

  • NIH. (N.D.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available at: [Link]

  • PMC. (N.D.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available at: [Link]

  • ResearchGate. (N.D.). Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. Available at: [Link]

  • Google Patents. (N.D.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents. (N.D.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • PMC. (N.D.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available at: [Link]

  • PMC. (N.D.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available at: [Link]

  • MDPI. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Available at: [Link]

  • Google Patents. (N.D.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available at: [Link]

  • Google Patents. (N.D.). KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof.
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. Available at: [Link]

  • PMC. (N.D.). Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B. Available at: [Link]

  • ResearchGate. (2013). Synthesis of Olaparib Derivatives and Their Antitumor Activities. Available at: [Link]

  • PMC. (N.D.). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Available at: [Link]

Sources

Application Notes & Protocols: 4-Amino-2-fluorobenzamide as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4-Amino-2-fluorobenzamide

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. 4-Amino-2-fluorobenzamide has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from a unique confluence of structural features:

  • An Ortho-Fluoro Leaving Group: The fluorine atom, positioned ortho to the amide, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This facilitates regioselective cyclization at the C2 position.

  • A Nucleophilic Amino Group: The amino group at the C4 position can be readily functionalized or can participate directly in cyclization reactions, offering a handle for molecular elaboration.

  • A Reactive Benzamide Moiety: The primary amide provides a crucial carbonyl group and N-H bond, both of which are key participants in various condensation and cyclization strategies to form the heterocyclic core.

This combination allows for the efficient construction of privileged scaffolds, such as quinazolinones and other nitrogen-containing heterocycles, which are prevalent in numerous clinically significant pharmaceuticals.[1][2] This guide provides an in-depth exploration of the reactivity of 4-amino-2-fluorobenzamide and detailed protocols for its application in heterocyclic synthesis, aimed at researchers and professionals in drug development.

Physicochemical Properties & Safety Profile

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential. The data below pertains to the closely related and frequently used N-methyl derivative, which shares a similar reactivity and safety profile.

PropertyValueReference
Chemical Name 4-amino-2-fluoro-N-methylbenzamide[3]
CAS Number 915087-25-1[3]
Molecular Formula C₈H₉FN₂O[3]
Molecular Weight 168.17 g/mol [3]
Appearance White to Off-White Solid[4]
Melting Point 160 - 163°C[4]

Safety & Handling: 4-Amino-2-fluorobenzamide and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]

  • Precautionary Measures: Avoid breathing dust.[5] Wash hands thoroughly after handling.[7] Contaminated work clothing should not be allowed out of the workplace.[7] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][6]

Application I: Synthesis of Quinazolin-4-ones via SNAr and Cyclocondensation

The quinazolinone scaffold is a cornerstone in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antiviral properties.[1] The reaction of an ortho-fluorobenzamide with an amide, promoted by a base, provides an efficient, transition-metal-free route to this important heterocyclic system.[2]

Causality of the Reaction Mechanism

The synthesis hinges on a two-step, one-pot process. The choice of an ortho-fluorobenzamide is critical.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated towards substitution by the electron-withdrawing effect of the adjacent benzamide group. In the presence of a base (e.g., Cesium Carbonate), a primary amide reactant is deprotonated, forming a potent nucleophile. This nucleophile attacks the carbon bearing the fluorine, proceeding through a Meisenheimer intermediate to displace the fluoride ion.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular condensation. The nitrogen from the benzamide attacks the carbonyl carbon of the newly introduced amide moiety, eliminating water (or alcohol, depending on the exact substrate) to form the six-membered dihydropyrimidinone ring. Subsequent tautomerization yields the stable aromatic quinazolin-4-one core.

The use of a high-boiling point, polar aprotic solvent like DMSO is crucial. It effectively solvates the cationic counter-ion of the base (e.g., Cs⁺) and stabilizes the charged Meisenheimer intermediate, thereby accelerating the SNAr step and allowing the reaction to proceed at an elevated temperature required for the cyclization.

Visualizing the Quinazolinone Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Pathway A 4-Amino-2-fluorobenzamide SNAr Step 1: SNAr Reaction (Fluoride Displacement) A->SNAr B Primary Amide (R-CONH2) B->SNAr C Cs2CO3 (Base) DMSO (Solvent) Heat (e.g., 120°C) C->SNAr Cyclization Step 2: Intramolecular Cyclocondensation C->Cyclization SNAr->Cyclization Intermediate Formation Product Substituted Quinazolin-4-one Cyclization->Product

Caption: General workflow for quinazolinone synthesis.

Detailed Laboratory Protocol

This protocol describes a general procedure for the synthesis of a 2-substituted-7-aminoquinazolin-4(3H)-one.

Materials:

  • 4-Amino-2-fluorobenzamide

  • A primary amide (e.g., Acetamide, Benzamide)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-amino-2-fluorobenzamide (1.0 mmol, 1 eq.), the selected primary amide (1.2 mmol, 1.2 eq.), and cesium carbonate (2.5 mmol, 2.5 eq.).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 120°C and maintain this temperature for 12-24 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the point of complete consumption of the starting benzamide.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Expert Insight: The water washes are critical to remove the high-boiling DMSO solvent and inorganic salts, which can interfere with product isolation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure quinazolin-4-one product.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Application II: A Pathway to Benzimidazole Scaffolds

Benzimidazoles are another class of heterocycles with immense biological importance.[8] While the most direct synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, 4-amino-2-fluorobenzamide can serve as a precursor to the required diamine intermediate.[9][10]

Synthetic Strategy: Hofmann Rearrangement

A key transformation to convert the benzamide into the required ortho-diamine functionality is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom.

  • Reaction: Treatment of 4-amino-2-fluorobenzamide with a reagent like bromine or N-bromosuccinimide (NBS) in a basic aqueous solution (e.g., NaOH) initiates the rearrangement.

  • Mechanism: The reaction proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed under the reaction conditions to yield the corresponding primary amine (a carbamic acid intermediate decarboxylates).

  • Resulting Intermediate: This process transforms the -CONH₂ group into an -NH₂ group, yielding 3-fluoro-1,4-diaminobenzene. This diamine is now a suitable precursor for classical benzimidazole synthesis.

Visualizing the Pathway to a Benzimidazole Precursor

G Start 4-Amino-2-fluorobenzamide Intermediate 3-Fluoro-1,4-diaminobenzene Start->Intermediate Amide to Amine Conversion Conditions Hofmann Rearrangement (e.g., Br2, NaOH, H2O) Conditions->Intermediate Product Fluorinated Benzimidazole Intermediate->Product Final_Step Condensation with Aldehyde (R-CHO) Final_Step->Product

Caption: Multi-step synthesis of benzimidazoles.

Protocol: Synthesis of 3-Fluoro-1,4-diaminobenzene Intermediate

Materials:

  • 4-Amino-2-fluorobenzamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice bath

Procedure:

  • Base Solution: In a flask cooled in an ice bath, prepare a solution of sodium hydroxide (2.2 eq.) in water.

  • Bromine Addition: Slowly add bromine (1.1 eq.) to the cold NaOH solution while stirring vigorously to form a sodium hypobromite solution. Maintain the temperature below 10°C.

    • Safety Note: Bromine is highly corrosive and toxic. Handle with extreme caution in a fume hood.

  • Amide Addition: In a separate flask, dissolve 4-amino-2-fluorobenzamide (1.0 eq.) in a minimal amount of a suitable solvent or prepare a slurry in water.

  • Reaction: Slowly add the cold amide solution/slurry to the sodium hypobromite solution. The temperature should be kept low initially.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80°C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude diamine can then be purified by column chromatography or recrystallization. This intermediate is now ready for subsequent benzimidazole synthesis.

Summary and Outlook

4-Amino-2-fluorobenzamide is a powerful and strategic starting material for constructing heterocyclic cores of significant interest to the pharmaceutical industry. Its unique electronic and structural arrangement enables efficient, often transition-metal-free, synthetic routes to complex molecules like quinazolinones. Furthermore, its functional groups can be readily manipulated, as demonstrated by the Hofmann rearrangement, to access other key intermediates like o-phenylenediamines for benzimidazole synthesis. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile building block in their synthetic campaigns.

References

  • N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. ResearchGate. [Link]

  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

  • Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Academia.edu. [Link]

  • 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. PubMed. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide. PubChem. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]

  • N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. PubMed. [Link]

  • Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. ResearchGate. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza- Michael Cyclization Reactions. ChemRxiv. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

Sources

Advanced Cross-Coupling Protocols for 4-Amino-2-fluorobenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-fluorobenzamide (CAS: 609783-45-1) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical building block for androgen receptor antagonists (e.g., Enzalutamide analogues) and PARP inhibitors. Its utility stems from a unique electronic "push-pull" system: a nucleophilic aniline amine at C4, an electron-withdrawing fluorine at C2, and a potentially coordinating primary amide at C1.

This Application Note provides optimized protocols for functionalizing this scaffold. We address the primary synthetic challenge: chemoselectivity . The primary amide (-CONH₂) is a competitive ligand that can poison Palladium catalysts or undergo unwanted side reactions (dehydration to nitrile) under standard cross-coupling conditions.

We present two validated pathways:

  • Direct N-Arylation (Buchwald-Hartwig): Preserving the amide while coupling the amine.

  • Indirect C-Arylation (Sandmeyer-Suzuki): Converting the amine to a halide to access biaryl systems.

Structural Analysis & Reactivity Profile

Understanding the electronic landscape of the substrate is prerequisite to successful coupling.

  • C4-Amino Group (Nucleophile): The primary reaction center. Its nucleophilicity is slightly tempered by the inductive effect of the C2-Fluorine and the resonance withdrawal of the C1-Amide.

  • C1-Primary Amide (Liability):

    • Coordination: Can form stable

      
      -amidate complexes with Pd(II), arresting the catalytic cycle.
      
    • Side Reactions: Susceptible to hydrolysis (to acid) or dehydration (to nitrile) under strong basic conditions (e.g., NaOtBu).

  • C2-Fluorine (Modulator): Provides metabolic stability and conformational locking via intramolecular H-bonding with the amide N-H, but deactivates the ring toward electrophilic aromatic substitution.

Decision Matrix: Pathway Selection

ReactionPathways Start 4-Amino-2-fluorobenzamide Target Desired Transformation? Start->Target PathA N-Arylation (Create C-N Bond) Target->PathA Modify Amine PathB C-Arylation (Create C-C Bond) Target->PathB Replace Amine MethodA Buchwald-Hartwig Coupling PathA->MethodA MethodB Sandmeyer Iodination + Suzuki Coupling PathB->MethodB ProdA N-Aryl Benzamide (Kinase/AR Inhibitors) MethodA->ProdA ProdB Biaryl Amide (Scaffold Hopping) MethodB->ProdB

Figure 1: Strategic decision tree for functionalizing 4-Amino-2-fluorobenzamide.

Protocol A: Chemoselective Buchwald-Hartwig N-Arylation

Objective: Couple the C4-amine with an aryl halide without affecting the C1-primary amide.

The Challenge: Standard conditions (Pd(OAc)₂/BINAP + NaOtBu) often fail because the primary amide competes for the metal center, and the strong alkoxide base can dehydrate the amide to a nitrile.

The Solution: Use BrettPhos or RuPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands create a steric wall that prevents the primary amide from binding to the Pd center, facilitating the reductive elimination of the desired aniline product. We utilize a weaker base (Cs₂CO₃) to prevent amide degradation.

Materials
  • Substrate: 4-Amino-2-fluorobenzamide (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be anhydrous/granular.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge Solids: Add 4-Amino-2-fluorobenzamide (1.0 mmol, 154 mg), the Aryl Halide (1.1 mmol), Cs₂CO₃ (2.0 mmol, 652 mg), and BrettPhos Pd G3 precatalyst (0.02 mmol, 18 mg).

    • Note: If the aryl halide is liquid, add it after the solvent.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the starting aniline (M+H = 155.1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Gradient: 0–50% EtOAc in Hexanes). The amide product is usually polar; if it streaks, add 1% MeOH to the eluent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by amideSwitch to BrettPhos Pd G3 or tBuXPhos Pd G3 . Increase temp to 110°C.
Nitrile Formation Base too strong (Dehydration)Ensure Cs₂CO₃ or K₃PO₄ is used. Avoid NaH or NaOtBu.
Protodehalogenation Solvent wet / Hydride sourceUse strictly anhydrous dioxane. Ensure Argon line is dry.

Protocol B: Sequential Sandmeyer-Suzuki C-Arylation

Objective: Replace the amino group with an aryl ring to form a biaryl core (e.g., 4-phenyl-2-fluorobenzamide derivatives).

Rationale: Direct Suzuki coupling is impossible on the amine. We must first convert the amino group to an Iodide via a Sandmeyer reaction. This creates a highly reactive electrophile for subsequent cross-coupling.

Phase 1: Sandmeyer Iodination

Caution: Diazonium salts are potentially explosive. Keep temperature < 5°C.

  • Acidification: Suspend 4-Amino-2-fluorobenzamide (10 mmol) in 6M HCl (20 mL). Cool to 0 °C in an ice/salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (1.1 equiv) in water (5 mL), maintaining internal temp < 5 °C. Stir for 30 min. The solution should become clear/yellow.

  • Iodination: Dropwise add a solution of KI (2.0 equiv) in water (10 mL).

    • Observation: Evolution of N₂ gas and formation of a dark precipitate.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow). Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Product: 4-Iodo-2-fluorobenzamide. (Isolate and verify by NMR before proceeding).

Phase 2: Suzuki-Miyaura Coupling
  • Charge: In a reaction vial, combine 4-Iodo-2-fluorobenzamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Base/Solvent: Add 2M Na₂CO₃ (aq) (2.0 equiv) and DME (Dimethoxyethane) (0.2 M).

  • Reaction: Heat to 85 °C for 2–4 hours under Argon.

  • Workup: Standard aqueous workup (EtOAc/Water).

  • Purification: Flash chromatography (SiO₂).[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical role of the bulky ligand in protecting the amide.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Steric Selection) OxAdd->AmineBind + R-NH2 Trap TRAP: Amide Coordination (Catalyst Death) OxAdd->Trap Primary Amide Interference Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd(Ar)(NHR) RedElim->Pd0 - Product Trap->Pd0 Bulky Ligand (BrettPhos) Blocks This Path

Figure 2: Catalytic cycle emphasizing ligand-enabled chemoselectivity against amide poisoning.

References

  • Enzalutamide Synthesis & Analogues

    • Context: 4-Amino-2-fluorobenzamide is a structural analogue precursor to Enzalutamide (Xtandi).
    • Source: ChemicalBook. (n.d.). Enzalutamide Synthesis. Link

    • Source: Patent WO2011106570A1. Diarylhydantoin compounds.
  • Buchwald-Hartwig Methodology

    • Protocol: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Source: Organic Chemistry Portal.[2] Buchwald-Hartwig Cross Coupling Reaction. Link

  • Suzuki-Miyaura Coupling

    • Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Source: Organic Chemistry Portal.[2] Suzuki Coupling.[3][4] Link

  • Compound Data

    • Properties: PubChem. 4-Amino-2-fluorobenzamide Compound Summary. Link

Sources

Application Note & Protocol: Palladium-Catalyzed Amination of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the palladium-catalyzed amination of 4-Amino-2-fluorobenzamide, a critical transformation for synthesizing complex nitrogen-containing molecules prevalent in pharmaceutical and materials science. We delve into the scientific principles of the Buchwald-Hartwig amination, detailing the catalytic cycle and the rationale behind component selection. A robust, step-by-step protocol is presented, designed for high reproducibility and yield. This guide also includes a workflow diagram, a troubleshooting matrix, and a curated list of authoritative references to support researchers, scientists, and drug development professionals in successfully implementing this powerful synthetic methodology.

Background and Scientific Principles

The formation of a carbon-nitrogen (C–N) bond, particularly to an aromatic ring, is a cornerstone of modern organic synthesis. Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Buchwald-Hartwig amination reaction has emerged as the preeminent method for this transformation due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[1][2]

The reaction facilitates the cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] The substrate in focus, 4-Amino-2-fluorobenzamide, presents unique considerations. The presence of three distinct functional groups—an aryl halide (the C-F bond is generally less reactive than C-Cl, C-Br, or C-I, but can participate), a primary amino group, and a primary amide—requires a carefully optimized catalytic system to ensure chemoselectivity and prevent unwanted side reactions.

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.[3][5][6] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C–N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are crucial as they accelerate both the oxidative addition and the final reductive elimination steps.[7]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + R₂NH + Base pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for 4-Amino-2-fluorobenzamide
  • Substrate Reactivity: The electron-donating amino group and the electron-withdrawing benzamide and fluoro groups create a complex electronic environment. While aryl fluorides are typically less reactive, the other substituents can modulate the reactivity of the C-F bond or other positions on the ring. The primary target for amination is typically a halide at a different position (e.g., a 4-bromo or 4-chloro analogue), as C-F bond activation is more challenging. For this protocol, we will assume the coupling partner is an aryl halide and 4-Amino-2-fluorobenzamide is the amine.

  • Chemoselectivity: The substrate contains two N-H bonds (primary amine and primary amide). The primary amine is significantly more nucleophilic and will preferentially react. The catalyst system must be selective to avoid double arylation or reaction at the amide nitrogen.

  • Catalyst System Selection:

    • Palladium Precatalyst: Pre-formed catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate (Pd(OAc)₂) are common and effective.

    • Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are state-of-the-art. Ligands such as XPhos, RuPhos, or SPhos are excellent choices as they promote the formation of the active monoligated Pd(0) species, which is highly reactive.

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for more sensitive substrates.[8]

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard to prevent quenching of the base and catalyst deactivation.

Application Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with 4-Amino-2-fluorobenzamide.

Materials and Equipment
Reagents & MaterialsEquipment
4-Amino-2-fluorobenzamideSchlenk flask or oven-dried vial with stir bar
Aryl Bromide (Ar-Br)Magnetic stir plate with heating
Pd₂(dba)₃ (Palladium precatalyst)Schlenk line or glovebox (for inert atmosphere)
XPhos (Ligand)Syringes and needles
Sodium tert-butoxide (NaOtBu) (Base)TLC plates (e.g., silica gel 60 F₂₅₄)
Anhydrous Toluene (Solvent)Rotary evaporator
Ethyl acetate (for workup)Column chromatography setup (silica gel)
Saturated aq. NaCl (Brine)NMR Spectrometer, LC-MS
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory glassware

Safety Precaution: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are hazardous. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

Experimental Workflow Diagram

Experimental Workflow start Start setup Assemble & Purge Reaction Vessel start->setup add_solids Add Ar-Br, Amine, Ligand, & Base setup->add_solids add_solvent Add Anhydrous Toluene add_solids->add_solvent add_catalyst Add Pd₂(dba)₃ add_solvent->add_catalyst heat Heat Reaction (e.g., 100 °C) Monitor by TLC/LC-MS add_catalyst->heat cool Cool to Room Temperature heat->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Step-by-step workflow for the amination reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Amino-2-fluorobenzamide (1.2 mmol, 1.2 equiv), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Rationale: Using a slight excess of the amine and base ensures complete consumption of the limiting aryl halide. The ligand-to-palladium ratio is critical for catalyst stability and activity.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Rationale: The Pd(0) catalytic species is sensitive to oxygen and moisture, which can lead to catalyst deactivation and lower yields.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add the Pd₂(dba)₃ (0.02 mmol, 2 mol%) in one portion.

    • Rationale: Toluene is a common high-boiling, non-polar solvent for this reaction. Adding the catalyst last allows for good mixing of the other components first.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are typically required to drive the reaction, particularly the initial oxidative addition step.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity.

Expected Results & Troubleshooting

Following this protocol, yields of the desired N-aryl-4-amino-2-fluorobenzamide product are expected to be in the range of 70-95%, depending on the specific aryl halide used.

ParameterRecommended Conditions
Aryl Halide Ar-Br, Ar-Cl (may require stronger conditions)
Amine 4-Amino-2-fluorobenzamide (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Anhydrous Toluene (0.2 M)
Temperature 100 °C
Time 12-24 hours
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., LiHMDS).3. Increase temperature to 110-120 °C.
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Homocoupling of aryl halide.3. Double arylation of the amine.1. Use a different ligand (e.g., RuPhos).2. Ensure inert atmosphere; lower temperature.3. Reduce the amount of aryl halide to 0.95 equiv.
Poor Reproducibility 1. Inconsistent quality of reagents (especially base).2. Inefficient stirring.3. Inconsistent inert atmosphere.1. Use freshly opened/purified reagents.2. Ensure vigorous stirring, especially for slurries.3. Use a glovebox for maximum control.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-aryl-4-amino-2-fluorobenzamide derivatives. Success hinges on the careful selection of the catalyst system and meticulous execution under inert conditions. The protocol provided herein serves as a robust starting point for researchers, and the principles discussed allow for rational adjustments to optimize the reaction for a variety of aryl halide coupling partners.

References

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • YouTube. (2019). Buchwald-Hartwig coupling. [Link]

  • Kinzel, T., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • CEN. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2011). Palladium-Catalyzed C−H Aminations of Anilides with N-Fluorobenzenesulfonimide. Journal of the American Chemical Society. [Link]

  • Abuelizz, H. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]

  • Biscoe, M. R., et al. (2008). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. [Link]

  • ResearchGate. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]

  • Stradiotto, M., et al. (2015). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Black, D. StC., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Trabanco, A. A., et al. (2007). Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides. PubMed. [Link]

Sources

Strategic Derivatization of 4-Amino-2-fluorobenzamide for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Privileged Scaffolds

4-Amino-2-fluorobenzamide (CAS: 119023-25-5) is not merely a building block; it is a "privileged scaffold" in medicinal chemistry, most notably serving as the anchor pharmacophore for PARP inhibitors like Talazoparib .

The strategic value of this molecule lies in the specific positioning of the fluorine atom at the C2 position (ortho to the amide, meta to the amine):

  • Conformational Lock: The fluorine atom creates an intramolecular hydrogen bond with the amide proton, planarizing the system and reducing the entropic penalty of binding to target proteins (e.g., PARP active sites).

  • Metabolic Stability: Fluorine blocks metabolic oxidation at the C2 position.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen (C4), modulating its nucleophilicity and hydrogen-bond donor capability.

This guide outlines three distinct derivatization protocols designed to maximize chemical space exploration while maintaining the structural integrity required for biological activity.

Strategic Analysis & Workflow

We categorize derivatization into two streams: Side-Chain Diversification (preserving the core) and Scaffold Morphing (altering the core).

Figure 1: Derivatization Decision Tree

G Start 4-Amino-2-fluorobenzamide Decision Screening Goal? Start->Decision PathA SAR Exploration (Side-chain Diversity) Decision->PathA Target Specificity PathB Scaffold Morphing (New Core Synthesis) Decision->PathB Novel IP/Core Prod1 Urea/Amide Library (H-Bond Donors) PathA->Prod1 Acylation Prod2 Secondary Amines (Solubility/pKa Tuning) PathA->Prod2 Reductive Amination Prod3 Quinazolin-4-ones (Heterocyclization) PathB->Prod3 Cyclocondensation

Caption: Strategic workflow for selecting the appropriate derivatization pathway based on biological screening objectives.

Protocol A: High-Throughput Urea/Amide Library Generation

Objective: Rapidly generate a library of Hydrogen Bond Donor (HBD) rich compounds targeting kinase or PARP-like pockets. Ureas are preferred over amides here due to their hydrolytic stability and dual H-bond donor capacity.

Mechanistic Insight

The C4-aniline is moderately nucleophilic. However, the electron-withdrawing fluorine at the meta position reduces this nucleophilicity compared to a standard aniline. Therefore, highly activated electrophiles (isocyanates or HATU-activated acids) are required.

Materials
  • Substrate: 4-Amino-2-fluorobenzamide (1.0 eq)

  • Reagent: Diverse Isocyanates (R-NCO) (1.1 eq) or Carboxylic Acids + HATU

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor)

  • Base: DIPEA (Diisopropylethylamine) - Only required for acid coupling

  • Scavenger Resin: Trisamine resin (to remove excess isocyanate)

Step-by-Step Protocol (Urea Formation)
  • Preparation: Dissolve 4-Amino-2-fluorobenzamide (0.2 mmol) in anhydrous DMF (1 mL) in a 1-dram vial.

    • Note: DMF is preferred over DCM due to the poor solubility of the benzamide core.

  • Addition: Add the Isocyanate (0.22 mmol, 1.1 eq) dropwise at Room Temperature (RT).

  • Incubation: Cap the vial and shake/stir at 60°C for 4 hours .

    • Critical: The fluorine deactivation requires thermal energy. RT reactions often stall at 50% conversion.

  • Work-up (Solid Phase Extraction):

    • Add Trisamine scavenger resin (3.0 eq relative to excess isocyanate).

    • Shake for 2 hours at RT.

    • Filter the resin.

  • Isolation: Evaporate solvent (Genevac or SpeedVac).

  • QC: Verify by LCMS. Expected purity >90%.

Data Summary: Reaction Conditions
ParameterStandard Aniline4-Amino-2-fluorobenzamideReason
Temperature RT40°C - 60°CF-atom inductive withdrawal reduces nucleophilicity.
Time 1-2 Hours4-12 HoursSlower kinetics due to electronics.
Solvent DCMDMF/DMAHigh polarity of the primary amide requires polar aprotic solvents.

Protocol B: Reductive Amination for Physicochemical Tuning

Objective: Convert the primary amine to a secondary amine to introduce lipophilic bulk without creating a rigid amide bond, often improving membrane permeability.

Mechanistic Insight

Standard reductive amination using NaBH(OAc)3 can be sluggish with electron-deficient anilines. We utilize a Ti(OiPr)4 (Titanium Isopropoxide) pre-complexation step to facilitate imine formation before reduction.

Protocol
  • Imine Formation:

    • Combine 4-Amino-2-fluorobenzamide (1.0 eq) and Aldehyde (1.2 eq) in anhydrous THF.

    • Add Ti(OiPr)4 (1.5 eq). Caution: Moisture sensitive.

    • Stir at RT for 6 hours (solution will turn yellow/orange).

  • Reduction:

    • Add NaBH(OAc)3 (3.0 eq) directly to the mixture.

    • Stir overnight at RT.

  • Quench:

    • Add 1N NaOH (aq) to precipitate titanium salts (white solid).

    • Filter through a Celite pad.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Scaffold Morphing (Quinazolinone Synthesis)

Objective: Utilize the C1-Amide and C2-Fluorine to construct a fused heterocyclic system (Quinazolin-4-one). This is a "Scaffold Hop" from a benzamide to a bicyclic core.

Mechanistic Insight

This reaction exploits the SNAr reactivity of the fluorine atom. While the amide nitrogen is usually the nucleophile, here we use an external amide or nitrile to displace the fluorine (activated by the ortho-carbonyl) and cyclize.

Figure 2: Quinazolinone Cyclization Pathway

Reaction Substrate 4-Amino-2-fluorobenzamide Intermediate Intermediate: N-Arylation (SNAr) Substrate->Intermediate Base/Heat Reagent Reagent: Amide/Nitrile Catalyst: Cs2CO3 / CuI Reagent->Intermediate Product Quinazolin-4-one Scaffold Intermediate->Product -H2O / Cyclization

Caption: Copper-catalyzed or Base-promoted cyclization converting the benzamide core into a quinazolinone.[1][2]

Protocol (Base-Promoted SNAr/Cyclization)

Reference Grounding: Adapted from methodologies involving ortho-fluorobenzamides [1, 2].[2][3]

  • Reagents: Mix 4-Amino-2-fluorobenzamide (1.0 eq), Benzamide derivative (1.2 eq), and Cs2CO3 (2.0 eq) in DMSO.

  • Reaction: Heat to 120°C for 16 hours in a sealed tube.

    • Note: The high temperature is necessary to overcome the energy barrier for the SNAr displacement of the fluorine by the external amide nitrogen.

  • Workup: Pour into ice water. The quinazolinone product often precipitates.

  • Recrystallization: Ethanol or EtOH/Water.[4]

Quality Control & Validation Standards

For biological screening, compound integrity is paramount.

  • DMSO Solubility Check:

    • Dissolve product at 10 mM in DMSO.

    • Check for precipitation after 24 hours at RT.

    • Requirement: Must remain clear for HTS liquid handling.

  • Identity Verification (NMR):

    • 19F NMR: The starting material has a distinct signal ~ -110 to -120 ppm.

    • Urea/Amide Derivatives: Shift is minimal (<2 ppm).

    • Quinazolinones:Disappearance of the F-signal (if displaced) or significant shift if retained in a different cyclization mode.

  • Purity: >95% by HPLC (254 nm).

References

  • Iqbal, M. A., et al. (2019).[1][2] Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.[1][2][3] ACS Omega, 4(5), 8820–8832.

  • Wang, Y., et al. (2014). Discovery of PARP Inhibitors: Talazoparib (BMN 673). Journal of Medicinal Chemistry, 57(9), 3687-3706. Note: This reference establishes the biological relevance of the 4-amino-2-fluorobenzamide scaffold.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Solid Phase Synthesis Guides. (2025). AAPPTEC Peptide & Solid Phase Synthesis Guide.

Sources

Application Note: A Scalable and Efficient Synthesis of 4-Amino-2-fluorobenzamide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-fluorobenzamide is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of Enzalutamide, a second-generation anti-androgen used in the treatment of metastatic castration-resistant prostate cancer.[1][2] This application note provides a detailed, three-step, scalable synthesis protocol for 4-Amino-2-fluorobenzamide starting from 2-fluoro-4-nitrotoluene. The described methodology emphasizes high yields, operational safety, and alignment with green chemistry principles, making it suitable for industrial-scale production.

Introduction: The Strategic Importance of 4-Amino-2-fluorobenzamide

The presence of fluorine in pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and overall efficacy. 4-Amino-2-fluorobenzamide, with its strategically placed fluorine atom and reactive amino and amide functionalities, serves as a versatile intermediate in drug discovery and development. Its primary role as a precursor to Enzalutamide underscores the need for a robust and economically viable manufacturing process. Traditional synthesis routes have often relied on reagents that pose environmental challenges, such as heavy metal oxidants or reducing agents that generate significant waste.[2] The protocol outlined herein presents a more sustainable approach, focusing on cleaner reagents and catalytic processes without compromising on yield or purity.

Overview of the Synthetic Strategy

The synthesis of 4-Amino-2-fluorobenzamide is accomplished in three distinct steps, beginning with the readily available starting material, 2-fluoro-4-nitrotoluene. The chosen pathway is designed for scalability and efficiency.

Synthesis_Workflow A 2-Fluoro-4-nitrotoluene B Step 1: Oxidation (KMnO4, PTC) A->B C 2-Fluoro-4-nitrobenzoic acid B->C D Step 2: Amidation (1. SOCl2 2. Methylamine gas) C->D E 2-Fluoro-4-nitro-N-methylbenzamide D->E F Step 3: Reduction (H2, Pd/C) E->F G 4-Amino-2-fluorobenzamide F->G

Figure 1: Three-step synthesis of 4-Amino-2-fluorobenzamide.

Rationale for the Selected Synthetic Route

Step 1: Phase-Transfer Catalyzed Oxidation The initial oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid is a critical transformation. While strong oxidizing agents like chromium trioxide can be effective, they are highly toxic and present significant environmental disposal challenges.[2] This protocol utilizes potassium permanganate (KMnO₄), a less hazardous and more environmentally benign oxidant.[2] The inclusion of a phase-transfer catalyst (PTC) is crucial for a successful scale-up. The PTC facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase where the substrate resides, dramatically increasing the reaction rate and leading to higher yields.[2]

Step 2: Efficient Amidation via an Acid Chloride Intermediate The conversion of the carboxylic acid to a benzamide is achieved through a two-stage process. First, the carboxylic acid is converted to the more reactive acid chloride using thionyl chloride (SOCl₂). Subsequently, the acid chloride is reacted with methylamine to form the desired amide. For large-scale production, the use of methylamine gas is preferable to an aqueous solution of methylamine, as it can lead to higher yields of the N-methyl-2-fluoro-4-nitrobenzamide intermediate.[2]

Step 3: Catalytic Hydrogenation for a Clean Reduction The final step involves the reduction of the nitro group to an amine. Traditional methods often employ stoichiometric reducing agents like iron powder in acidic conditions, which generates large quantities of iron sludge as a byproduct.[3] In contrast, catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst is a much cleaner and more atom-economical approach.[2][3] This method offers high yields and purity, and the catalyst can be recovered and potentially reused, aligning with the principles of green chemistry.[4]

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Amino-2-fluorobenzamide is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[5][6] Handle with care.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme caution.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • To a suitable reaction vessel, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide solution, and the phase-transfer catalyst.

  • Heat the mixture to 75-95 °C with vigorous stirring.

  • Slowly add potassium permanganate to the reaction mixture while maintaining the temperature.

  • The reaction is exothermic; control the addition rate to maintain the desired temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the 2-fluoro-4-nitrotoluene has been completely consumed (typically after 6-18 hours), filter the hot reaction mixture to remove manganese dioxide.

  • Cool the filtrate and acidify to a pH of 2-4 with concentrated hydrochloric acid.

  • A precipitate of 2-fluoro-4-nitrobenzoic acid will form.

  • Isolate the solid by filtration, wash with cold water, and dry to obtain the product.

Step 2: Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous organic solvent (e.g., 1,2-dichloroethane)

  • Catalyst (e.g., N,N-dimethylformamide - DMF)

  • Methylamine gas

Procedure:

  • In a reaction vessel, suspend 2-fluoro-4-nitrobenzoic acid in the organic solvent and add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 40-85 °C) for 3-5 hours until the conversion to the acid chloride is complete.

  • Cool the reaction mixture to -5 to 0 °C in an ice-water bath.

  • Bubble methylamine gas through the cooled solution until the mixture becomes alkaline.

  • Continue the reaction for an additional 1-2 hours at this temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter, wash with water, and dry the solid to yield 2-fluoro-4-nitro-N-methylbenzamide.[3]

Step 3: Synthesis of 4-Amino-2-fluorobenzamide

Materials:

  • 2-Fluoro-4-nitro-N-methylbenzamide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • Charge a pressure reactor with 2-fluoro-4-nitro-N-methylbenzamide, ethanol, and the 10% Pd/C catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen (a pressure of around 20 atmospheres is cited in one instance, but this can be optimized).[3]

  • Stir the reaction mixture at room temperature for approximately 16 hours or until hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture to recover the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Amino-2-fluorobenzamide.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the synthesis.

StepStarting MaterialProductTypical YieldPurity
12-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acid~74%[2]>95%
22-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitro-N-methylbenzamide~96%[3]>97%
32-Fluoro-4-nitro-N-methylbenzamide4-Amino-2-fluorobenzamide~98%[2][3]>98%[3]
Overall 2-Fluoro-4-nitrotoluene 4-Amino-2-fluorobenzamide ~69% >98%

Conclusion

This application note details a scalable, high-yield, and environmentally conscious process for the synthesis of 4-Amino-2-fluorobenzamide. By employing a phase-transfer catalyzed oxidation and a clean catalytic hydrogenation reduction, this protocol avoids the use of highly toxic reagents and minimizes waste generation. The detailed, step-by-step procedures provide a solid foundation for researchers, scientists, and drug development professionals to implement this synthesis on a laboratory or industrial scale, ensuring a reliable supply of this crucial pharmaceutical intermediate.

References

  • Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • Apicule. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1) API Intermediate Manufacturers. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266.
  • Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023).
  • ChemSrc. (n.d.). 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS, 915087-25-1 Safety Data Sheets. Retrieved from [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Low pressure amide hydrogenation enabled by magnetocatalysis. Retrieved from [Link]

Sources

Precision Synthesis of 4-Amino-2-fluorobenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-02

Abstract & Strategic Importance

The 4-amino-2-fluorobenzamide motif is a privileged pharmacophore in modern medicinal chemistry, serving as the structural anchor for next-generation androgen receptor antagonists (e.g., Enzalutamide, Apalutamide) and PARP inhibitors.[1][2][3] The presence of the fluorine atom at the ortho position is not merely decorative; it exerts a profound electronic effect that lowers the pKa of the amide proton, modulates metabolic stability against amidases, and induces a specific conformational lock via intramolecular hydrogen bonding (N-H···F).

This guide details a robust, scalable synthetic workflow for accessing these derivatives. Unlike generic protocols, we prioritize the "Late-Stage Reduction" strategy , which circumvents the chemoselectivity issues inherent in handling unprotected anilines during amidation.[1]

Retrosynthetic Logic & Pathway Design

A common pitfall in synthesizing this scaffold is attempting to couple 4-amino-2-fluorobenzoic acid directly with amines.[1][2][3] This approach often leads to competitive self-condensation (polymerization) or requires cumbersome protection/deprotection steps (e.g., Boc-protection).[1][2][3]

The Superior Approach: The Nitro-Precursor Route Our validated pathway utilizes 2-fluoro-4-nitrobenzoic acid as the divergence point.[2][3] This electrophile is robust, does not self-couple, and allows for the installation of diverse amide heads before revealing the sensitive aniline moiety.[1]

Workflow Visualization

G cluster_0 Phase 1: Amidation cluster_1 Phase 2: Reduction Start 2-Fluoro-4-nitrobenzoic acid (Precursor) Inter 2-Fluoro-4-nitrobenzoyl chloride (Activated Species) Start->Inter SOCl2, DMF (cat.) Reflux Amide 4-Nitro-2-fluorobenzamide (Stable Intermediate) Inter->Amide R-NH2, Et3N -5°C to RT Product 4-Amino-2-fluorobenzamide (Target Scaffold) Amide->Product H2, Pd/C OR Fe/NH4Cl

Figure 1: The "Late-Stage Reduction" workflow ensures chemoselectivity and high yields.

Protocol 1: Scalable Batch Synthesis (Enzalutamide Intermediate)

Target: N-Methyl-4-amino-2-fluorobenzamide Scale: 10–50g Mechanism: Acid Chloride Activation followed by Catalytic Hydrogenation.[1][2][3]

Phase A: Formation of the Nitro-Amide

Reagents: 2-Fluoro-4-nitrobenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), Methylamine (2.0 M in THF, 2.5 eq).[1][2][3]

  • Activation: In a dry flask equipped with a reflux condenser and a scrubber (for HCl/SO2), suspend 2-fluoro-4-nitrobenzoic acid in toluene (5 vol).

  • Catalysis: Add DMF (0.05 eq) as a catalyst. This forms the Vilsmeier-Haack intermediate, significantly accelerating acid chloride formation.[1][2]

  • Chlorination: Add Thionyl Chloride dropwise. Heat to reflux (80°C) for 3 hours.

    • Checkpoint: The solution should turn clear. Monitor by TLC (quench aliquot in MeOH -> look for methyl ester).[1][2][3]

  • Isolation (Critical): Concentrate the reaction mixture in vacuo to remove excess SOCl2. Co-evaporate with toluene twice to ensure complete removal of acidic volatiles.

  • Coupling: Dissolve the residue in dry DCM. Cool to -5°C. Slowly add the Methylamine solution, maintaining internal temp < 0°C to prevent defluorination (SnAr side reaction).

  • Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO3. Dry organic layer and concentrate.

    • Yield Expectation: >90% off-white solid.[1][2][3][4]

Phase B: Chemoselective Reduction

Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 3 atm).[1]

  • Preparation: Dissolve the nitro-amide from Phase A in Methanol or Ethyl Acetate.

    • Expert Tip: Avoid halogenated solvents here; they can poison the catalyst or undergo hydrodehalogenation.

  • Hydrogenation: Purge vessel with N2, then add Pd/C. Introduce H2. Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric hazard). Wash with MeOH.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Protocol 2: High-Throughput Library Synthesis

Target: Diverse 4-Amino-2-fluorobenzamide analogs. Scale: 50–100 mg (Parallel Synthesis).[1] Mechanism: HATU Coupling followed by Tin(II) Reduction.[1]

Why this method? On a small scale, handling acid chlorides is tedious.[1] HATU provides high coupling efficiency. For reduction, SnCl2 is used to avoid the safety hazards of hydrogen gas in a parallel synthesis block.

  • Coupling:

    • Mix 2-Fluoro-4-nitrobenzoic acid (1.0 eq), Amine (1.2 eq), and DIPEA (3.0 eq) in DMF.

    • Add HATU (1.2 eq).[1] Shake at RT for 2 hours.

    • Workup: Dilute with water, extract with EtOAc.[1] Pass through a phase separator cartridge.

  • Reduction (The "Soft" Method):

    • Dissolve the crude nitro-amide in Ethanol.[2][3]

    • Add SnCl2·2H2O (5.0 eq).[1] Heat to 70°C for 2 hours.

    • Validation: The yellow nitro color will fade to a colorless/fluorescent amino solution.

    • Workup: Dilute with EtOAc, wash with 1M NaOH (to solubilize tin salts as stannates).[1]

    • Purification: Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1][3]

Analytical Validation & Quality Control

A self-validating protocol requires specific spectral markers to confirm transformation.[1][2][3]

NMR Diagnostic Markers
Proton Environment2-Fluoro-4-nitrobenzoic acid (Start)4-Amino-2-fluorobenzamide (Product)Diagnostic Shift
Aromatic H-3 (dd) ~8.1 ppm (Deshielded)~6.3 ppm (Shielded)Upfield shift (~1.8 ppm) due to NH2 electron donation.[1][2][3]
Amide NH N/A (COOH proton broad)~6.5 - 8.0 ppm (Broad/d)Appearance of amide signal.[1][3]
19F NMR ~ -105 ppm~ -110 ppmDistinct shift confirms F-atom retention (no SnAr).[1][2][3]
HPLC Purity Profile
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm.

  • Retention Time: The amino product will elute significantly earlier than the nitro precursor due to the polarity of the primary amine.

Troubleshooting & Optimization (Expertise)

Issue: Defluorination (Loss of F-atom)[1][2][3]
  • Symptom: Mass spec shows [M-18] peak or 19F NMR shows loss of signal.

  • Cause: Nucleophilic aromatic substitution (SnAr) of the Fluorine by the amine during the coupling step. This occurs if the reaction is too hot or the amine is too nucleophilic.

  • Solution: Perform the amidation at -10°C to 0°C . Use a non-polar solvent like DCM or Toluene rather than DMF for the coupling step to suppress SnAr.

Issue: Incomplete Reduction
  • Symptom: Yellow color persists; mixed peaks in HPLC.

  • Cause: Catalyst poisoning (Sulphur traces from SOCl2) or insufficient H2 pressure.[1]

  • Solution: Ensure the acid chloride step is thoroughly co-evaporated with toluene. Switch to Fe/NH4Cl (Iron powder, 5 eq; Ammonium Chloride, 5 eq; EtOH/H2O, reflux) if Pd/C fails.[1] This is the "industrial backup" method.

Issue: Amide Hydrolysis
  • Symptom: Reappearance of benzoic acid peak.

  • Cause: Aqueous workup was too acidic or prolonged.

  • Solution: Keep workup pH neutral (pH 7-8).[1][2][3] The 2-fluoro group makes the amide bond slightly more labile to hydrolysis than unsubstituted benzamides.[2]

References

  • Synthesis of Enzalutamide & Intermediates

    • Jung, M. E., et al. (2010).[1] "Discovery of MDV3100, a High-Affinity Androgen Receptor Antagonist."[1][2][5] Journal of Medicinal Chemistry, 53(7), 2779–2796.[1]

    • [1][3]

  • Fluorine in Medicinal Chemistry (Bioisosterism)

    • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

    • [1]

  • Amide Coupling Reagents (HATU/EDCI Protocols)

    • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Reduction of Nitroarenes (Fe/NH4Cl Method)

    • Chandrappa, S., et al. (2010).[1] "An efficient and chemoselective reduction of nitroarenes using ammonium chloride and iron powder." Synthetic Communications, 40(20), 3093-3099.[1][2]

    • [1]

Sources

Application Notes and Protocols for the Acylation of 4-Amino-2-fluorobenzamide with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Acylated 4-Amino-2-fluorobenzamide Scaffolds

The selective acylation of 4-amino-2-fluorobenzamide is a cornerstone reaction in modern medicinal chemistry and materials science. The resulting N-acyl derivatives are privileged scaffolds found in a variety of biologically active molecules, including potent enzyme inhibitors and signaling pathway modulators.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amide functionality provides a key hydrogen bonding motif. This guide provides a comprehensive overview of the reaction, detailed experimental protocols, and the scientific rationale behind the procedural steps, empowering researchers to confidently and successfully synthesize these valuable compounds.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The reaction between 4-amino-2-fluorobenzamide and an acyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism.[2] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group, to yield the stable amide product and hydrochloric acid (HCl) as a byproduct.

A base, such as pyridine or triethylamine, is crucial in this reaction. It serves to neutralize the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3][4][5]

Visualizing the Reaction Pathway

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4A2FBA 4-Amino-2-fluorobenzamide Intermediate Tetrahedral Intermediate 4A2FBA->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride AcylChloride->Intermediate Product N-Acyl-4-amino-2-fluorobenzamide Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocols

This section details two robust protocols for the acylation of 4-amino-2-fluorobenzamide. Protocol A is a general method suitable for a wide range of acyl chlorides, while Protocol B employs a catalyst for less reactive partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-2-fluorobenzamide≥98%Commercially AvailableStore in a cool, dry place.
Acyl Chloride (generic)VariesCommercially AvailableHandle with extreme care in a fume hood.
PyridineAnhydrousCommercially AvailableStore under an inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercially AvailableStore over molecular sieves.
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableToxic, handle with care.
Ethyl Acetate (EtOAc)ReagentCommercially Available
HexanesReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Protocol A: General Acylation Procedure

This protocol is a reliable starting point for the acylation of 4-amino-2-fluorobenzamide with a variety of acyl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-fluorobenzamide (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The pyridine acts as a base to neutralize the HCl byproduct.[6][7]

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Setup Dissolve 4-A-2-FBA in anhydrous DCM under N2 Start->Setup Base Add anhydrous pyridine Setup->Base Cool Cool to 0 °C Base->Cool Acylation Add acyl chloride dropwise Cool->Acylation React Stir at RT (2-16h) Monitor by TLC Acylation->React Quench Quench with sat. NaHCO3 soln. React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3, H2O, and Brine Extract->Wash Dry Dry over MgSO4 and concentrate Wash->Dry Purify Purify by chromatography or recrystallization Dry->Purify End Characterize Product Purify->End

Caption: General experimental workflow for acylation.

Protocol B: DMAP-Catalyzed Acylation for Less Reactive Substrates

For sterically hindered or electronically deactivated acyl chlorides, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[8][9]

Step-by-Step Methodology:

Follow Protocol A with the following modification:

  • Catalyst Addition: After the addition of pyridine (Step 2), add a catalytic amount of DMAP (0.1 eq) to the reaction mixture before cooling to 0 °C. DMAP is a highly efficient acylation catalyst.[10][11]

Safety Precautions

4-Amino-2-fluorobenzamide:

  • May cause skin and serious eye irritation.[12] May cause respiratory irritation. Harmful if swallowed and may cause an allergic skin reaction.[13]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[14]

Acyl Chlorides:

  • Acyl chlorides are highly reactive, corrosive, and lachrymatory. They react violently with water, releasing HCl gas.[15][16]

  • Handling: Always handle acyl chlorides in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[17][18] Ensure an appropriate quenching agent is readily available.

Characterization of N-Acylated Products

The successful synthesis of the N-acyl-4-amino-2-fluorobenzamide product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Expect to see characteristic shifts for the aromatic protons and the newly formed amide proton.

  • Infrared (IR) Spectroscopy: Will show a strong absorption band for the amide carbonyl group (typically around 1650-1680 cm⁻¹) and N-H stretching vibrations.[19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[19]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive acyl chloride (hydrolyzed).- Insufficient base.- Starting amine is protonated.- Use fresh or newly opened acyl chloride.- Ensure anhydrous conditions.- Increase the amount of base.
Formation of multiple products - Diacylation (reaction at the benzamide nitrogen).- Side reactions of the acyl chloride.- Use milder reaction conditions (lower temperature).- Consider a protecting group strategy if necessary.
Difficult purification - Close polarity of starting material and product.- Presence of baseline impurities.- Optimize the chromatography eluent system.- Consider recrystallization from different solvent systems.

Conclusion

The acylation of 4-amino-2-fluorobenzamide is a versatile and powerful reaction for the synthesis of novel compounds with significant potential in drug discovery and materials science. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively and safely synthesize a wide range of N-acylated derivatives. Careful monitoring, purification, and characterization are paramount to ensuring the desired product's identity and purity.

References

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents.
  • Catalysis by 4-dialkylaminopyridines - Semantic Scholar. Available at: [Link]

  • CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents.
  • CN1021818C - Method for purifying crude 4-aminophenol - Google Patents.
  • What is the role of pyridine in the acylation reaction of amines? - Brainly.in. Available at: [Link]

  • What is the role of pyridine in the acylation reaction of amines? - Chemistry - Shaalaa.com. Available at: [Link]

  • 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Available at: [Link]

  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents.
  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

  • What is the role of pyridine in the acylation - eSaral. Available at: [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. Available at: [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - NIH. Available at: [Link]

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. Available at: [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. Available at: [Link]

  • What is the role of pyridine in the acelation reaction of amines? - Allen. Available at: [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed. Available at: [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. Available at: [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids - PubMed. Available at: [Link]

  • ICSC 0210 - ACETYL CHLORIDE. Available at: [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism - Organic Chemistry Portal. Available at: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. Available at: [Link]

Sources

Application Note: Strategic Incorporation of 4-Amino-2-fluorobenzamide in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries for high-throughput screening. This application note provides a detailed guide to the strategic use of 4-amino-2-fluorobenzamide as a versatile building block in solid-phase synthesis workflows. We will explore the scientific rationale for its use, focusing on the advantageous physicochemical properties imparted by the fluorine substituent. A comprehensive, field-proven protocol for the incorporation of this scaffold onto a solid support is provided, complete with explanations of the underlying chemistry, detailed step-by-step instructions, and troubleshooting guidance.

Introduction: The Value Proposition of Fluorinated Scaffolds

The incorporation of fluorine into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique characteristics of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target.[2][3] The addition of a fluorine atom can block metabolic oxidation pathways, a primary reason for its inclusion in drug design.[4]

4-Amino-2-fluorobenzamide is a particularly valuable building block. The primary aromatic amine provides a convenient handle for amide bond formation, a staple reaction in solid-phase synthesis. The benzamide moiety is a common feature in many biologically active compounds, and the fluorine atom at the 2-position can induce favorable conformational constraints and electronic effects, potentially leading to enhanced target engagement.[5][6] The use of such building blocks in solid-phase synthesis allows for the efficient creation of diverse compound libraries, accelerating the hit-to-lead optimization process.[5][7]

Core Principles & Scientific Rationale

Why Solid-Phase Synthesis?

Solid-phase synthesis, pioneered by Bruce Merrifield, offers significant advantages over traditional solution-phase chemistry for library generation.[8][9] By anchoring the initial starting material to an insoluble polymer resin, multi-step syntheses can be performed in a single reaction vessel.[9] Key benefits include:

  • Simplified Purification: Excess reagents and soluble by-products are removed by simple filtration and washing, eliminating the need for chromatographic purification of intermediates.[8][9][10]

  • Driving Reactions to Completion: Large excesses of reagents can be used to ensure reactions proceed to completion, maximizing yields at each step.[8]

  • Automation: The repetitive nature of the wash and reaction cycles is highly amenable to automation, enabling high-throughput synthesis.[7]

The Strategic Role of the 2-Fluoro Substituent

The placement of the fluorine atom ortho to the amide linkage in 4-amino-2-fluorobenzamide is a deliberate design choice. This strategic positioning can:

  • Alter Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the anilino nitrogen, influencing its reactivity and the basicity of the final compound. This can improve bioavailability by favoring the neutral form of the molecule for better membrane permeation.[2]

  • Enhance Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) or specific amino acid residues in a target's active site, increasing binding affinity.[1][2]

  • Improve Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2][4] Fluorine substitution at a potential site of metabolism can dramatically increase a drug's half-life.[3]

  • Induce Favorable Conformation: The steric bulk and electronic properties of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target protein.

Experimental Workflow and Protocols

This section details a representative protocol for the incorporation of 4-amino-2-fluorobenzamide into a small molecule library using standard Fmoc-based solid-phase chemistry. The workflow involves the immobilization of an N-Fmoc protected amino acid onto Wang resin, followed by Fmoc deprotection and subsequent coupling of a carboxylic acid, and finally acylation with 4-amino-2-fluorobenzamide.

General Workflow Diagram

Solid_Phase_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Cleavage & Purification Resin Wang Resin Swell Swell Resin (DMF) Resin->Swell 1 LoadAA Load Fmoc-AA-OH (DIC, DMAP) Swell->LoadAA 2 Wash1 Wash (DMF, DCM) LoadAA->Wash1 3 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect 4 Wash2 Wash (DMF, DCM) Deprotect->Wash2 5 Couple Couple Building Block (HATU, DIEA) Wash2->Couple 6a Wash3 Wash (DMF, DCM) Couple->Wash3 6b CoupleAmide Couple 4-Amino- 2-fluorobenzamide (HATU, DIEA) Wash3->CoupleAmide 7 FinalWash Final Wash & Dry (DCM, MeOH, Ether) CoupleAmide->FinalWash 8 Cleave Cleavage (TFA Cocktail) FinalWash->Cleave 9 Purify Purification (prep-HPLC) Cleave->Purify 10 Product Final Product Purify->Product 11

Caption: General workflow for solid-phase synthesis.

Materials and Reagents
ReagentSupplierGrade
Wang Resin, 100-200 mesh, 1.0 mmol/gStandard SupplierPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Standard SupplierPeptide Synthesis Grade, Amine-Free
Dichloromethane (DCM)Standard SupplierACS Grade
PiperidineStandard SupplierReagent Grade
Fmoc-Gly-OHStandard SupplierPeptide Synthesis Grade
Diisopropylcarbodiimide (DIC)Standard SupplierReagent Grade
4-(Dimethylamino)pyridine (DMAP)Standard SupplierReagent Grade
4-Amino-2-fluorobenzamideStandard Supplier>98% Purity
HATUStandard SupplierPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIEA)Standard SupplierPeptide Synthesis Grade
Trifluoroacetic Acid (TFA)Standard SupplierReagent Grade
Triisopropylsilane (TIS)Standard SupplierReagent Grade
Dithiothreitol (DTT)Standard SupplierReagent Grade
Diethyl Ether, AnhydrousStandard SupplierACS Grade
Detailed Step-by-Step Protocol

This protocol describes a manual synthesis on a 100 mg scale of Wang resin.

Step 1: Resin Swelling

  • Place 100 mg (0.1 mmol) of Wang resin into a fritted syringe reaction vessel.

  • Add 2 mL of DMF.

  • Agitate on a shaker for 30-60 minutes at room temperature to swell the resin beads.[11]

  • Drain the DMF.

Step 2: Loading the First Amino Acid (Fmoc-Gly-OH)

  • In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol, 4 eq) and DMAP (2.4 mg, 0.02 mmol, 0.2 eq) in 1 mL of DCM.

  • Add DIC (62 µL, 0.4 mmol, 4 eq) to the solution and vortex briefly.

  • Add the solution to the swollen resin.

  • Agitate the reaction mixture for 4 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of 10% acetic anhydride and 10% pyridine in DCM (2 mL) and agitate for 30 minutes. Then wash as described above.

  • Dry the resin under high vacuum.

Step 3: Fmoc Deprotection

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF.

  • Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL) to remove all traces of piperidine.[12]

Step 4: Coupling of 4-Amino-2-fluorobenzamide

  • In a separate vial, dissolve 4-amino-2-fluorobenzamide (62 mg, 0.4 mmol, 4 eq) and HATU (152 mg, 0.4 mmol, 4 eq) in 1 mL of DMF.

  • Add DIEA (139 µL, 0.8 mmol, 8 eq) to the solution. The solution may turn yellow.

  • Add the activated solution to the deprotected resin.

  • Agitate for 2-4 hours at room temperature.

  • Reaction Monitoring: To confirm reaction completion, take a few resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

Step 5: Final Wash

  • Drain the coupling solution.

  • Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under high vacuum for at least 1 hour.

Step 6: Cleavage and Deprotection

  • Prepare a cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% DTT, and 1% TIS. (Caution: Work in a fume hood and wear appropriate PPE) .

  • Add 2 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate for 2-3 hours at room temperature.

  • Drain the TFA solution containing the cleaved product into a clean collection tube.

  • Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen to about 0.2 mL.

Step 7: Precipitation and Purification

  • Add the concentrated TFA solution dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • A white precipitate should form.

  • Place the tube in a -20°C freezer for 30 minutes to maximize precipitation.

  • Centrifuge the tube, decant the ether, and wash the pellet with another 5 mL of cold ether.

  • Dry the crude product pellet under vacuum.

  • Purify the crude product using reverse-phase preparative HPLC.

Data and Expected Results

The success of the synthesis is determined by the purity and yield of the final product, confirmed by analytical techniques.

ParameterExpected ResultMethod of Analysis
Crude Yield 70-90% (based on initial resin loading)Gravimetric
Purity (Crude) 60-85%Analytical HPLC
Purity (Post-HPLC) >95%Analytical HPLC
Identity Expected Mass ± 1 DaLC-MS (ESI+)
Structure Conforms to expected proton and carbon signals¹H NMR, ¹³C NMR

Causality and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling 1. Insufficient activation time or reagents.2. Steric hindrance.3. Poor resin swelling.1. Increase coupling time to 6-8 hours or perform a double coupling.2. Use a more potent coupling agent.3. Ensure resin is fully swollen in DMF before use.
Low Cleavage Yield 1. Incomplete cleavage from the resin.2. Product precipitation on the resin.1. Increase cleavage time to 4 hours.2. After initial cleavage, wash the resin with a small amount of DCM or acetonitrile to dissolve any remaining product.
Product Degradation Presence of reactive intermediates during TFA cleavage.Ensure an adequate amount of scavengers (TIS, DTT, H₂O) are present in the cleavage cocktail to quench carbocations.
Poor Precipitation in Ether The final product is ether-soluble.Try precipitating in a different non-polar solvent like hexane or a hexane/ether mixture.

Conclusion

4-Amino-2-fluorobenzamide is a high-value building block for solid-phase synthesis, offering a reliable method to introduce a fluorinated aromatic scaffold into small molecule libraries. The fluorine atom can confer significant advantages in terms of metabolic stability and target affinity. The robust protocol detailed in this note provides a validated workflow for the efficient incorporation of this reagent, enabling medicinal chemists to rapidly explore structure-activity relationships and accelerate the discovery of novel therapeutic agents.

References

  • Chen, X., Feng, F., Hu, Y., Wang, X., Song, W., & Zhang, L. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at: [Link]

  • U.S. Patent No. 4,569,967. (1986). Synthesis of N-substituted peptide amides. Google Patents.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600. Available at: [Link]

  • Wikipedia contributors. (2023, November 28). Solid-phase synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • JoVE Science Education Database. (2017). Solid Phase Synthesis. Available at: [Link]

  • Ni, K., & O'Hagan, D. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 177, 3-11. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Anaspec. Available at: [Link]

  • Lee, T. K., & Ahn, J. M. (2011). Solid-phase synthesis of tris-benzamides as α-helix mimetics. ACS combinatorial science, 13(2), 107-111. Available at: [Link]

  • Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. (2016). IU Indianapolis ScholarWorks. Available at: [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec. Available at: [Link]

  • Meyers, H. V., Dilley, G. J., Durgin, T. L., Powers, T. S., Winssinger, N., Zhu, H., & Pavia, M. R. (1995). Multiple synthesis apparatus. Molecular Diversity, 1(1), 13-20. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Green Chemistry in Drug Discovery (pp. 529-557). Royal Society of Chemistry. Available at: [Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Oncology. Available at: [Link]

  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2016). Molecules. Available at: [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides. (2015). Google Patents.
  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies. Available at: [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Available at: [Link]

  • Peptide Hand Synthesis Part 2: Resin Preparation. (2022). YouTube. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2020). MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude 4-Amino-2-fluorobenzamide (CAS 915087-25-1). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this key chemical intermediate. The guidance herein is synthesized from established chemical principles and field-proven laboratory practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of 4-Amino-2-fluorobenzamide.

Q1: What are the typical impurities found in crude 4-Amino-2-fluorobenzamide?

A1: The impurity profile of crude 4-Amino-2-fluorobenzamide is highly dependent on its synthetic route. A prevalent synthesis involves the catalytic hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide.[1][2] Consequently, common impurities may include:

  • Unreacted Starting Material: Residual 2-fluoro-4-nitro-N-methylbenzamide. Its presence often imparts a yellowish or brownish color to the crude product.

  • Partially Reduced Intermediates: Such as hydroxylamine or nitroso derivatives, which can be unstable.

  • Catalyst Residues: Trace amounts of palladium (from Pd/C catalyst) may be present.[1]

  • Solvent Residues: Residual solvents from the reaction and initial workup.

Understanding the specific synthetic pathway used is crucial for anticipating the likely impurities and selecting an appropriate purification strategy.

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and commonly employed methods for purifying 4-Amino-2-fluorobenzamide are recrystallization and silica gel column chromatography.[3][4]

  • Recrystallization is ideal for removing small amounts of impurities from a large batch of material, provided a suitable solvent system can be identified. It is generally faster and more scalable than chromatography.

  • Silica Gel Column Chromatography offers higher resolution and is excellent for separating the target compound from impurities with different polarities, such as the less polar starting nitro-compound.[3][5] It is the method of choice when recrystallization fails or when very high purity is required.

Q3: What are the key physical and safety properties I should be aware of?

A3: It is critical to be familiar with the properties and hazards of 4-Amino-2-fluorobenzamide before beginning any experimental work. Key data is summarized in the table below.

PropertyValueSource
CAS Number 915087-25-1[6]
Molecular Formula C₈H₉FN₂O[3]
Molecular Weight 168.17 g/mol [6]
Appearance White to Off-White Solid[3]
Melting Point 160 - 163°C[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Stability Moisture Sensitive[3]
GHS Hazards Harmful if swallowed, Causes serious eye irritation, May cause an allergic skin reaction.[6]

Always consult the full Safety Data Sheet (SDS) before handling.[7][8] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[9] All manipulations should be performed in a well-ventilated fume hood.[7]

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which 4-Amino-2-fluorobenzamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given its slight solubility in methanol, a methanol/water or ethanol/water system is a logical starting point. The structural analog, 4-aminobenzamide, shows good solubility in various alcohols and acetone, which could also be explored.[10]

Solvent Selection Strategy:

  • Test Solubility: Place a small amount of your crude material (20-30 mg) in a test tube.

  • Add Cold Solvent: Add the test solvent dropwise at room temperature. The ideal solvent will not dissolve the compound.

  • Heat: Gently heat the mixture. A good solvent will dissolve the compound completely upon heating.[11]

  • Cool: Allow the solution to cool to room temperature, then in an ice bath. A large amount of crystalline precipitate should form.[11]

If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used. Dissolve the crude product in a minimum amount of the "good" solvent (in which it is soluble) at an elevated temperature, then slowly add the "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Section 2: Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Dissolution: Place the crude 4-Amino-2-fluorobenzamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter like catalyst residues.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask to slow the cooling rate further.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 1:1 ethanol/water solution to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy (NMR, IR) to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on a reported eluent system and is effective for removing impurities of different polarities.[3]

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess hexane until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude 4-Amino-2-fluorobenzamide in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be from 0% to 50% ethyl acetate in hexane.[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC). The less polar nitro-intermediate will elute before the more polar amino-product.

  • Isolation: Combine the pure fractions containing the desired product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Amino-2-fluorobenzamide.

  • Drying: Dry the solid product under high vacuum to remove any residual solvent.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Start Crude 4-Amino-2-fluorobenzamide AssessPurity Assess Purity (TLC, NMR) Start->AssessPurity PurityCheck Purity > 90%? AssessPurity->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize Yes Column Column Chromatography PurityCheck->Column No FinalProduct Pure Product (Verify Purity) Recrystallize->FinalProduct Column->FinalProduct Start Low Purity after First Purification CheckMethod Which method was used? Start->CheckMethod Recryst Recrystallization CheckMethod->Recryst Recrystallization Chroma Chromatography CheckMethod->Chroma Chromatography RecrystIssue Issue: Oiling Out or High Impurity Load? Recryst->RecrystIssue ChromaIssue Issue: Poor Separation or Overloading? Chroma->ChromaIssue SwitchToChroma Switch to Column Chromatography RecrystIssue->SwitchToChroma ReoptimizeSolvent Re-optimize Solvent System (TLC analysis) ChromaIssue->ReoptimizeSolvent Repurify Re-purify with Optimized Method SwitchToChroma->Repurify ReoptimizeSolvent->Repurify

Sources

Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User: Pharmaceutical Development / Organic Chemistry Research Molecule: 4-Amino-2-fluorobenzamide CAS: 609783-45-1 Molecular Formula: C₇H₇FN₂O MW: 154.14 g/mol [1][2]

Technical Note: This guide specifically addresses the primary amide (4-amino-2-fluorobenzamide). If you are working with the N-methyl analog (Enzalutamide intermediate, CAS 915087-25-1), the solubility profile is slightly more lipophilic, though the protocols below remain largely applicable.

Critical Quality Attribute (CQA) Target:

  • Appearance: White to off-white crystalline solid.[3]

  • Melting Point (Literature): 160–163 °C [1].[1]

  • Purity Target: >99.5% (HPLC).

Solvent System Selection Strategy

The presence of both an amino group (weak base, H-bond donor) and an amide group (H-bond donor/acceptor) alongside the electronegative fluorine atom creates a specific solubility profile. The fluorine atom increases lattice energy and lipophilicity compared to non-fluorinated analogs, often leading to "oiling out" if the solvent system is not carefully balanced.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)Primary Use CasePros/Cons
System A (Standard) Ethanol / Water 90:10 to 70:30 General purification; removal of polar salts.Pro: Green solvent, high recovery. Con: Risk of oiling out if water added too fast.
System B (Alternative) Ethyl Acetate / Heptane 1:1 to 1:3 Removal of non-polar impurities (e.g., unreacted aromatics).Pro: Good for removing starting material. Con: Lower recovery yield if not cooled sufficiently.
System C (Rescue) Methanol / Water 80:20 Used if Ethanol fails to dissolve crude at reflux.Pro: Higher solubility power. Con: Methanol toxicity; slower crystallization.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Solvent/Anti-Solvent (System A)

Safety Warning: 4-Amino-2-fluorobenzamide is an irritant. Wear PPE (gloves, goggles, lab coat). Perform all heating in a fume hood.[4]

Step-by-Step Workflow
  • Dissolution (Saturation):

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (approx. 78 °C).

    • Observation: If solid remains, add Ethanol in 1 mL increments until fully dissolved.

    • Technical Tip: If the solution is dark/colored, cool slightly, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot over Celite.

  • Nucleation Setup:

    • Remove from heat but keep stirring.

    • While the solution is still hot (~60-70 °C), add Water (anti-solvent) dropwise.

    • Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization (Cooling Curve):

    • Allow the flask to cool to room temperature (RT) slowly on the benchtop (do not use an ice bath yet).

    • Mechanism:[5][6] Rapid cooling traps impurities and causes oiling out.

    • Once at RT, transfer to a fridge (4 °C) or ice bath for 1–2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Rinse the filter cake with a cold (0 °C) mixture of Ethanol/Water (50:50).

    • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Visualization: Process Logic

The following diagram illustrates the decision-making process during the recrystallization workflow.

RecrystallizationWorkflow Start Start: Crude 4-Amino-2-fluorobenzamide Dissolve Dissolve in refluxing Ethanol Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol AddSol Add more Ethanol (hot) CheckSol->AddSol No Filter Hot Filtration (remove insolubles) CheckSol->Filter Yes AddSol->CheckSol AntiSol Add Water dropwise until turbid Filter->AntiSol Clear Add 1-2 drops Ethanol to clear AntiSol->Clear Cool Slow Cool to Room Temp Clear->Cool CheckOil Did it 'Oil Out'? Cool->CheckOil Reheat Reheat to reflux & add more Ethanol CheckOil->Reheat Yes (Oiling) Crystallize Cool to 0-4°C CheckOil->Crystallize No (Crystals formed) Reheat->Cool Isolate Filter & Dry Crystallize->Isolate

Figure 1: Decision logic for the recrystallization of 4-Amino-2-fluorobenzamide, highlighting the critical intervention point for "oiling out".

Troubleshooting Center (FAQ)

Q1: The product separates as a sticky oil at the bottom of the flask instead of crystals. Why?

  • Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the saturation point of the oil phase before it reaches the crystallization point. It is common in fluorinated aromatics due to low melting points in solvent mixtures.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (Ethanol) to change the ratio.

    • Seed: Add a tiny crystal of pure product (if available) at ~50 °C.

    • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight.

Q2: My crystals are colored (yellow/brown) instead of white.

  • Diagnosis: Oxidation products of the amino group (anilines oxidize easily) or trace nitro-precursors.

  • Solution: Perform a charcoal treatment .

    • Dissolve crude in hot ethanol.

    • Add Activated Charcoal (5-10% by weight).

    • Reflux for 15 minutes.

    • Critical: Filter while hot through a pre-warmed Celite pad. If the solution cools during filtration, product will crystallize in the funnel.

Q3: The Melting Point is low (e.g., 145–150 °C).

  • Diagnosis: Presence of solvent inclusions (solvates) or the hydrolysis impurity (4-amino-2-fluorobenzoic acid).

  • Solution:

    • Dry harder: Vacuum dry at 50 °C for 24 hours to remove trapped solvent.

    • Check pH: If the impurity is the benzoic acid derivative, wash the organic solution with 10% Sodium Bicarbonate (NaHCO₃) before recrystallization to remove the acid.

Q4: Can I use water as the only solvent?

  • Analysis: Not recommended. While 4-amino-2-fluorobenzamide has some polarity, the aromatic ring and fluorine atom make it sparingly soluble in water. You would need excessive volumes of boiling water, which degrades the amide bond (hydrolysis) over time. Always use a co-solvent.

Analytical Validation

After isolation, validate the success of your recrystallization using these metrics:

TestAcceptance CriteriaNotes
HPLC Purity > 99.5% AreaMonitor for Des-fluoro analogs or hydrolyzed acid.
1H NMR Conforms to StructureCheck for residual Ethanol peaks (triplet at ~1.1 ppm, quartet at ~3.6 ppm).
DSC Sharp endotherm at 160–163 °CBroad peaks indicate impurities or amorphous content.

References

  • PubChem . (2025). 4-Amino-2-fluoro-N-methylbenzamide (Related Analog Data). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Synthesis of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our approach is rooted in providing practical, experience-driven advice to ensure the integrity and success of your experiments.

Introduction: Understanding the Synthetic Landscape

4-Amino-2-fluorobenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically follows a multi-step pathway, most commonly starting from 2-fluoro-4-nitrotoluene. Each step in this synthesis presents a unique set of challenges and the potential for impurity formation. This guide will walk you through the common impurities, their origins, identification, and mitigation strategies in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Starting Material and Oxidation Stage

Question 1: I see an unexpected spot on my TLC after the oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate. What could it be?

Answer: The most common impurity at this stage is the unreacted starting material, 2-fluoro-4-nitrotoluene. This is often due to incomplete oxidation. Another possibility, though less common under controlled conditions, is the formation of byproducts from over-oxidation, which could lead to ring cleavage.

Troubleshooting Guide:

  • Incomplete Oxidation:

    • Cause: Insufficient oxidant, low reaction temperature, or short reaction time.

    • Identification: Compare the TLC spot with a standard of 2-fluoro-4-nitrotoluene. In HPLC, it will be a non-polar peak eluting earlier than the desired carboxylic acid.

    • Solution:

      • Ensure the molar ratio of potassium permanganate to the starting material is adequate. A slight excess of the oxidant may be necessary.

      • Monitor the reaction temperature closely to maintain it within the optimal range (typically 80-95°C) to ensure a sufficient reaction rate.[1]

      • Increase the reaction time and monitor the consumption of the starting material by TLC or HPLC until completion.

  • Residual Oxidant:

    • Cause: Excess potassium permanganate and manganese dioxide (a byproduct of the oxidation) can contaminate the product.

    • Identification: Manganese dioxide is a brown solid. Residual permanganate will give a purple color to the aqueous phase during workup.

    • Solution:

      • After the reaction, quench any excess permanganate with a reducing agent like sodium bisulfite until the purple color disappears.

      • Thoroughly wash the product during workup to remove any inorganic salts.

Amidation Stage

Question 2: My 4-Amino-2-fluorobenzamide product is showing an extra peak in the LC-MS with a mass corresponding to the carboxylic acid intermediate. Why is this happening?

Answer: This indicates an incomplete amidation reaction. The presence of the starting carboxylic acid, 2-fluoro-4-nitrobenzoic acid, is a common impurity if the amidation step does not go to completion.

Troubleshooting Guide:

  • Incomplete Amidation:

    • Cause: Insufficient activation of the carboxylic acid (e.g., with thionyl chloride), insufficient amine, or deactivation of the acyl chloride before the addition of the amine.

    • Identification: The impurity will have the molecular weight of 2-fluoro-4-nitrobenzoic acid (185.1 g/mol ). In HPLC, it will have a different retention time than the amide product.

    • Solution:

      • Ensure that the carboxylic acid is fully converted to the acyl chloride before adding the amine. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

      • Use a slight excess of the aminating agent (e.g., ammonia or an amine) to drive the reaction to completion.

      • Ensure anhydrous conditions during the formation of the acyl chloride and the subsequent amidation, as water will hydrolyze the acyl chloride back to the carboxylic acid.[2]

Question 3: I'm using thionyl chloride for the amidation and I'm getting some unexpected byproducts. What could they be?

Answer: Thionyl chloride is a reactive reagent that can lead to side reactions if not handled properly. One potential byproduct is the formation of a nitrile from the primary amide under harsh conditions (e.g., high temperature).[3]

Troubleshooting Guide:

  • Nitrile Formation:

    • Cause: Overheating the reaction mixture after the amide has formed.

    • Identification: The nitrile will have a characteristic sharp peak in the IR spectrum around 2230 cm⁻¹. The mass spectrum will show a loss of water (18 Da) from the amide.

    • Solution:

      • Maintain a controlled temperature during the amidation reaction.

      • Once the amidation is complete, proceed with the workup without unnecessary heating.

Reduction Stage

Question 4: After the reduction of the nitro group, my product purity is low and I see several new spots on the TLC. What are these impurities?

Answer: The catalytic hydrogenation of an aromatic nitro group is a key step where several impurities can arise. These can include:

  • Incomplete Reduction: The most common impurity is the starting material, 2-fluoro-4-nitrobenzamide.

  • Partially Reduced Intermediates: Nitroso and hydroxylamine intermediates can be present if the reduction is not complete.

  • Dimerization Products: Azoxy, azo, and hydrazo dimers can form through the condensation of partially reduced intermediates.

Troubleshooting Guide:

  • Incomplete Reduction:

    • Cause: Insufficient catalyst, low hydrogen pressure, short reaction time, or catalyst poisoning.

    • Identification: The starting nitro compound can be detected by LC-MS.

    • Solution:

      • Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount.

      • Maintain adequate hydrogen pressure throughout the reaction.

      • Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

      • Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds.

  • Partially Reduced Intermediates and Dimers:

    • Cause: These are often formed under conditions of low hydrogen availability or with certain catalysts. The mechanism of nitroaromatic hydrogenation is complex and can proceed through different pathways.[4][5]

    • Identification: These impurities can be detected by LC-MS. Their molecular weights will be different from the starting material and the final product. For example, the hydroxylamine intermediate will have a mass of (M-16) compared to the nitro compound, and dimer impurities will have significantly higher molecular weights.

    • Solution:

      • Optimize the reaction conditions, including hydrogen pressure, temperature, and solvent.

      • Ensure efficient stirring to maximize the contact between the substrate, catalyst, and hydrogen.

      • Screen different catalysts or catalyst loadings to find the optimal conditions for complete reduction to the amine.

Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.

Technique Application in 4-Amino-2-fluorobenzamide Synthesis
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and initial purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and detection of impurities. A reversed-phase C18 column with a gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a common starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities by their molecular weight. This is essential for determining the structure of unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated impurities. 1H, 13C, and 19F NMR would be particularly useful.
Infrared (IR) Spectroscopy Monitoring the disappearance of functional groups (e.g., -COOH) and the appearance of new ones (e.g., -CONH2).

Workflow Diagrams

General Synthetic Workflow

Synthetic Workflow A 2-Fluoro-4-nitrotoluene B Oxidation (KMnO4) A->B C 2-Fluoro-4-nitrobenzoic Acid B->C D Amidation (SOCl2, NH3) C->D E 2-Fluoro-4-nitrobenzamide D->E F Reduction (Pd/C, H2) E->F G 4-Amino-2-fluorobenzamide F->G H Purification G->H I Final Product H->I Troubleshooting Logic A Unexpected Peak in Final Product Analysis B LC-MS Analysis A->B C Mass corresponds to Starting Material/Intermediate? B->C E Mass suggests Dimer or Side Product? B->E G Mass suggests Degradation? B->G D Incomplete Reaction C->D Yes C->E No I Optimize Reaction Time/Temperature/Reagents D->I F Sub-optimal Reaction Conditions E->F Yes E->G No J Optimize Catalyst/Solvent/Pressure F->J H Forced Degradation Study Needed G->H Yes

Caption: A logical workflow for identifying the source of impurities.

References

  • World Intellectual Property Organization. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. WO 1994025429 A1.
  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. CN103304439A.
  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation. Retrieved from [Link]

  • Faraday Discussions. (2018). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. Retrieved from [Link]

  • NIT Rourkela. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Retrieved from [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • PMC. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-nitrobenzaldehyde. IL46916A.
  • Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • PMC. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2017). Condition used for forced degradation. Retrieved from [Link]

  • YouTube. (2020). Catalytic hydrogenation of aromatic compounds. Retrieved from [Link]

  • YouTube. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • YouTube. (2020). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Amino-2-fluorobenzamide is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, valued for its specific structural and electronic properties.[1][2] However, its synthesis is not without challenges. The presence of multiple reactive functional groups—an amine, a fluorine atom, and an amide—creates a landscape ripe for competitive side reactions, leading to issues with yield, purity, and reproducibility.

This technical support guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting for the common hurdles encountered during the synthesis of this valuable molecule. Our goal is to empower you with the scientific rationale to diagnose problems and implement robust solutions in your laboratory.

Section 1: Common Synthetic Pathway & Core Challenges

A frequently employed and cost-effective route to 4-Amino-2-fluorobenzamide begins with 2-fluoro-4-nitrotoluene. The synthesis involves a multi-step process, each with its own potential for side reactions. Understanding this pathway is the first step in troubleshooting.

G cluster_0 Synthesis Workflow A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B  Oxidation (e.g., KMnO4) C 2-Fluoro-4-nitrobenzoyl Chloride B->C  Activation (e.g., SOCl2) D 2-Fluoro-4-nitrobenzamide C->D  Amidation (e.g., NH3) E 4-Amino-2-fluorobenzamide D->E  Nitro Reduction (e.g., Pd/C, H2 or SnCl2)

Caption: A common synthetic route to 4-Amino-2-fluorobenzamide.

Section 2: Troubleshooting the Amidation Sequence

The conversion of the carboxylic acid to a primary amide is a critical step that often presents challenges related to reactivity and byproduct formation.

Q1: My direct amidation of 2-fluoro-4-nitrobenzoic acid with ammonia is resulting in very low yields. The primary product appears to be an ammonium salt. What is happening?

A: This is a classic problem rooted in fundamental acid-base chemistry. Carboxylic acids and amines (like ammonia) are, respectively, acidic and basic. Their initial and most rapid reaction is an acid-base neutralization to form an ammonium carboxylate salt. The conversion of this stable salt to an amide via dehydration requires high temperatures (often >100 °C), which can be detrimental to sensitive substrates.[3][4]

Expert Recommendation: Two-Step Acyl Chloride Pathway

To circumvent the formation of the unreactive salt, a two-step approach involving activation of the carboxylic acid is vastly superior.

Protocol: Acyl Chloride Formation and Subsequent Amidation

  • Activation: In a fume hood, suspend 2-fluoro-4-nitrobenzoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Slowly add thionyl chloride (SOCl₂, ~1.5 equiv.) or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and then gently reflux until gas evolution ceases and the reaction is complete (monitor by TLC). The DMF acts as a catalyst by forming the Vilsmeier reagent, which is a highly effective acylating agent.

  • Solvent Removal: Carefully remove the excess SOCl₂ and solvent under reduced pressure. It is crucial to use an acid trap.

  • Amidation: Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in an anhydrous, aprotic solvent (e.g., THF or dioxane). Cool this solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane slowly. The reaction is typically rapid.

  • Workup: After completion, the ammonium chloride byproduct can be filtered off. The filtrate is then concentrated and the product is typically purified by recrystallization.

Causality: This method works because the acyl chloride is a much more reactive electrophile than the parent carboxylic acid. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic ammonia, leading to a rapid and efficient reaction even at low temperatures.[5][6]

ParameterDirect Amidation (One-Pot)Acyl Chloride Method (Two-Step)
Reagents Carboxylic Acid, AmmoniaCarboxylic Acid, SOCl₂/DMF, Ammonia
Temperature High (>100 °C)0 °C to Reflux (Step 1), 0 °C (Step 2)
Key Challenge Ammonium salt formation, thermal degradationMoisture sensitivity of acyl chloride
Typical Yield Low to ModerateHigh to Excellent

Section 3: Troubleshooting the Nitro Group Reduction

The final step, the reduction of the nitro group to an amine, is prone to a significant side reaction: hydrodefluorination.

Q2: During the catalytic hydrogenation of 2-fluoro-4-nitrobenzamide using Pd/C, I am observing a significant impurity with a mass of M-2. What is this byproduct and how can I avoid it?

A: The M-2 impurity corresponds to the loss of fluorine and the addition of hydrogen, a side reaction known as hydrodefluorination. The Carbon-Fluorine bond, especially when ortho to an activating group like an amine, can be susceptible to cleavage under certain catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is particularly known to facilitate this side reaction.

G cluster_1 Nitro Reduction Pathways cluster_desired Desired Reaction cluster_side Side Reaction start 2-Fluoro-4-nitrobenzamide desired_product 4-Amino-2-fluorobenzamide start->desired_product Chemoselective Reduction (e.g., SnCl2, Fe/HCl) side_product 4-Aminobenzamide (Defluorinated Byproduct) start->side_product Hydrodefluorination (e.g., harsh Pd/C conditions)

Caption: Desired reduction vs. undesired hydrodefluorination.

Expert Recommendation: Alternative Reduction Strategies

To preserve the C-F bond, switching to a different reduction method is highly recommended.

Protocol 1: Metal-Acid Reduction (SnCl₂)

  • Dissolve 2-fluoro-4-nitrobenzamide (1.0 equiv.) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equiv.) in concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). Tin salts will precipitate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Protocol 2: Transfer Hydrogenation

  • In some cases, transfer hydrogenation can be milder than direct H₂ gas hydrogenation.

  • Dissolve the nitro compound in a solvent like methanol or ethanol.

  • Add a hydrogen donor such as ammonium formate or cyclohexene.

  • Add the Pd/C catalyst. The reaction is often run at room temperature or with gentle heating.

  • This method can sometimes reduce the incidence of hydrodefluorination by maintaining a low, steady concentration of active hydrogen on the catalyst surface.[7]

Causality: Metal-acid reduction systems like SnCl₂/HCl or Fe/HCl operate through a series of single-electron transfers to the nitro group.[8][9] This mechanism is highly chemoselective for nitro groups and does not typically possess the required pathway to cleave the strong aromatic C-F bond, making it a much safer choice for this specific transformation.

Reduction MethodKey ReagentsCommon Side ReactionsRecommendation
Catalytic Hydrogenation H₂, Pd/CHydrodefluorination , catalyst poisoningNot recommended unless carefully optimized
Metal-Acid Reduction SnCl₂·2H₂O, HClFormation of tin salt emulsions during workupHighly Recommended for C-F bond preservation
Metal-Acid Reduction Fe, HCl/Acetic AcidPotential for colored impurities, slower reactionGood alternative to SnCl₂

Section 4: Alternative Route via Nitrile Hydrolysis & Associated Pitfalls

An alternative synthesis begins with 2-fluoro-4-nitrobenzonitrile. This route involves hydrolysis of the nitrile to the amide, followed by nitro reduction.

Q3: I am attempting a one-step hydrolysis of 2-fluoro-4-nitrobenzonitrile to the amide, but the reaction is difficult to stop and proceeds to the carboxylic acid, lowering my yield. How can I control the hydrolysis?

A: This is a common issue as the hydrolysis of a nitrile is a sequential reaction. The nitrile is first hydrated to the primary amide, which can then be further hydrolyzed under the same acidic or basic conditions to the corresponding carboxylic acid.[10][11] Over-hydrolysis is a significant risk, especially under harsh conditions (e.g., high concentrations of acid/base, high temperatures).

G A 2-Fluoro-4-nitrobenzonitrile B 2-Fluoro-4-nitrobenzamide (Desired Intermediate) A->B Partial Hydrolysis (Controlled Conditions) C 2-Fluoro-4-nitrobenzoic Acid (Over-hydrolysis Product) B->C Full Hydrolysis (Harsh Conditions)

Caption: Sequential hydrolysis of the nitrile functional group.

Expert Recommendation: Controlled Partial Hydrolysis

Achieving a high yield of the amide requires carefully controlled conditions to favor the first hydration step while minimizing the second.

Protocol: Sulfuric Acid Mediated Partial Hydrolysis

  • Add 2-fluoro-4-nitrobenzonitrile to concentrated sulfuric acid at a low temperature (e.g., 0-10 °C).

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated, ~40-50 °C) for a specific, predetermined time. The reaction progress must be closely monitored (e.g., by taking aliquots, quenching, and analyzing by HPLC or TLC).

  • Once the optimal conversion to the amide is reached, quench the reaction by pouring it carefully onto crushed ice.

  • The precipitated solid product (2-fluoro-4-nitrobenzamide) is then filtered, washed thoroughly with water to remove acid, and dried.

Causality: By using a controlled temperature and reaction time, you can exploit the kinetic difference between the two hydrolysis steps. The initial hydration to the amide is often faster than the subsequent hydrolysis to the carboxylic acid. Quenching the reaction at the optimal point "traps" the desired amide intermediate before it can proceed to the undesired carboxylic acid.

Section 5: General FAQs

Q4: What are the best analytical methods to detect the common impurities discussed?

A: A multi-technique approach is best:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the main product from impurities and provide their molecular weights, allowing for the direct identification of the defluorinated product (M-2), the over-hydrolyzed carboxylic acid (M+1), or unreacted starting materials.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This technique is exceptionally useful for this specific synthesis. The disappearance of the fluorine signal or the appearance of new fluorine-containing species provides direct evidence of defluorination or other side reactions involving the fluorine atom.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to identify impurities if their proton signals do not overlap significantly with the product signals. It is also essential for confirming the structure of the final product.

Q5: What is a reliable method for purifying the final 4-Amino-2-fluorobenzamide?

A:

  • Recrystallization: This is the most common and scalable method for purification. Typical solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Column Chromatography: For very high purity requirements or difficult-to-remove impurities, silica gel column chromatography can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[12][13]

References

  • CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Synthesis routes of 2-Fluoro-4-nitrobenzonitrile. Benchchem.
  • 4-Amino-2-fluorobenzoic acid. Chem-Impex.
  • 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1. ChemicalBook.
  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Chemistry of Amides. Chemistry LibreTexts.
  • Amide formation from carboxylic acid deriv
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Organic Syntheses Procedure. Organic Syntheses.
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Drawing from established protocols and field-proven insights, this resource provides a comprehensive framework for a successful synthesis.

Introduction to Synthetic Strategies

The synthesis of 4-Amino-2-fluorobenzamide can be approached through several strategic pathways. The optimal choice depends on available starting materials, scalability, and desired purity profile. Two prevalent routes are:

  • Route A: From 2-Fluoro-4-nitrotoluene. This multi-step synthesis involves the oxidation of the methyl group to a carboxylic acid, followed by amidation and subsequent reduction of the nitro group.

  • Route B: From a Halogenated Benzonitrile. This approach typically involves a fluorination reaction followed by the partial hydrolysis of the nitrile group to the corresponding amide.

This guide will primarily focus on troubleshooting and optimizing these two key pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the most critical parameters to control during the synthesis of 4-Amino-2-fluorobenzamide?

A1: Across all synthetic routes, the most critical parameters to control are temperature, reaction time, and the purity of reagents and solvents. For instance, in the oxidation of 2-fluoro-4-nitrotoluene, maintaining the temperature between 80-95 °C is crucial for complete reaction without significant degradation[1]. Similarly, during the partial hydrolysis of a nitrile, carefully controlled temperature and reaction time are essential to prevent over-hydrolysis to the carboxylic acid, a common side product[2][3]. Anhydrous conditions are also critical during chlorination steps to prevent the decomposition of the acid chloride intermediate[4].

Route A: Troubleshooting the Synthesis from 2-Fluoro-4-nitrotoluene

This synthetic pathway can be visualized as a three-stage process: Oxidation, Amidation, and Reduction.

Route_A_Workflow Start 2-Fluoro-4-nitrotoluene Oxidation Oxidation (KMnO4, NaOH) Start->Oxidation Acid 2-Fluoro-4-nitrobenzoic acid Oxidation->Acid Amidation Amidation (1. SOCl2 2. NH3 or Amine) Acid->Amidation NitroAmide 2-Fluoro-4-nitrobenzamide Amidation->NitroAmide Reduction Reduction (e.g., Pd/C, H2) NitroAmide->Reduction Product 4-Amino-2-fluorobenzamide Reduction->Product

Caption: Workflow for Route A Synthesis.

Q2: My oxidation of 2-fluoro-4-nitrotoluene with KMnO₄ is incomplete, even after prolonged reaction times. What could be the issue?

A2: Incomplete oxidation is a common challenge. Several factors could be at play:

  • Insufficient Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate (KMnO₄).

  • Inadequate Phase Transfer Catalyst: The use of a phase-transfer catalyst is beneficial in this biphasic reaction mixture. If you are already using one, consider increasing its loading or switching to a more efficient one[4].

  • Suboptimal Temperature: The reaction temperature should be maintained between 80-95 °C. Lower temperatures will result in a sluggish reaction[1].

  • Poor Stirring: Vigorous stirring is essential to ensure adequate mixing of the aqueous and organic phases.

Q3: During the conversion of 2-fluoro-4-nitrobenzoic acid to the amide, I am getting a low yield of the desired product. Why might this be?

A3: Low yields in the amidation step often point to issues with the formation of the acid chloride intermediate or the subsequent amination.

  • Moisture Contamination: The reaction of 2-fluoro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon)[4]. Any moisture will quench the thionyl chloride and hydrolyze the acid chloride back to the starting material.

  • Incomplete Chlorination: Ensure the reaction with thionyl chloride goes to completion. This can be monitored by the cessation of gas evolution (HCl and SO₂). A slight excess of thionyl chloride is often used.

  • Amine Addition Temperature: The addition of the amine (or ammonia) should be done at a low temperature (e.g., 0-5 °C) to control the exothermicity of the reaction and minimize side reactions.

Q4: The reduction of the nitro group is giving me multiple byproducts. How can I improve the selectivity?

A4: The choice of reducing agent and reaction conditions is critical for a clean reduction.

  • Catalytic Hydrogenation: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a highly selective and clean method for reducing nitro groups, often providing high yields (up to 98%) of the desired amine[1][4]. This method avoids the use of harsh, acidic conditions and the formation of metallic waste associated with reagents like iron powder[1].

  • Catalyst Poisoning: If using catalytic hydrogenation, ensure your starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).

  • Alternative Reducing Agents: While Pd/C is preferred, other methods like catalytic transfer hydrogenation using ammonium formate can also be effective[5].

Parameter Recommended Condition Rationale
Oxidation Temperature 80-95 °CEnsures complete reaction of 2-fluoro-4-nitrotoluene[1].
Amidation Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the acid chloride intermediate[4].
Reduction Method Pd/C Catalytic HydrogenationHigh yield, high purity, and environmentally cleaner than alternatives[1].
Route B: Troubleshooting the Synthesis from Halogenated Benzonitriles

This route involves the hydrolysis of a nitrile, which must be carefully controlled to avoid the formation of the corresponding carboxylic acid.

Route_B_Logic Start 4-Amino-2-fluorobenzonitrile Hydrolysis Partial Hydrolysis Start->Hydrolysis Product 4-Amino-2-fluorobenzamide (Desired Product) Hydrolysis->Product Controlled Conditions (e.g., mild heating, careful monitoring) Byproduct 4-Amino-2-fluorobenzoic acid (Over-hydrolysis) Hydrolysis->Byproduct Harsh Conditions (e.g., high temp, prolonged time)

Caption: Decision logic for nitrile hydrolysis.

Q5: My attempt to hydrolyze 4-Amino-2-fluorobenzonitrile to the amide resulted in a significant amount of the carboxylic acid. How can I prevent this?

A5: The formation of the carboxylic acid is due to over-hydrolysis. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid[6]. To stop the reaction at the amide stage:

  • Milder Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures. Traditional methods using concentrated sulfuric acid often lead to over-hydrolysis[2].

  • Careful Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.

  • Alternative Reagents: Consider using milder reagents for the hydrolysis. For example, alkaline hydrogen peroxide can be a milder alternative for converting nitriles to amides[3]. Another approach involves using a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which can facilitate a more controlled hydration of the nitrile[7].

Q6: The initial fluorination of my starting halogenated benzonitrile gives a low yield and several by-products. What are the common pitfalls?

A6: The fluorination step can be challenging.

  • High Reaction Temperatures: Using high boiling point solvents and high temperatures can lead to the formation of tar-like polymers and dehalogenated by-products[2].

  • Solvent Choice: The choice of a high-boiling point solvent like dimethyl sulfoxide (DMSO) or 1,3-dimethyl-2-imidazolinone is common, but solvent recovery can be complicated and costly[2].

  • Purity of Starting Material: Ensure your starting halogenated benzonitrile is of high purity to avoid side reactions.

Experimental Protocols

Protocol 1: Pd/C Catalytic Hydrogenation for Nitro Group Reduction

This protocol is adapted from a high-yield synthesis of a related compound[1][4].

  • Apparatus Setup: To a hydrogenation vessel, add 2-fluoro-4-nitrobenzamide and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Under an inert atmosphere, carefully add 5-10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-fluorobenzamide. The product can be further purified by recrystallization or column chromatography.

Reagent/Parameter Typical Value Reference
Catalyst5-10% Pd/C[1][4]
Hydrogen Pressure1-4 atm[4]
SolventMethanol or Ethanol[5]
Yield>95%[1]

References

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. CN103304439A.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
  • 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. WO1994025429A1.
  • A kind of preparation method of fluorobenzamide compound. CN101503372A.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem.
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.
  • 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1. ChemicalBook.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. PubChem.
  • A green synthesis method-nitrile hydration to synthesize amide.
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.
  • Synthesis of amides from nitriles. US3366639A.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH.
  • Converting Nitriles to Amides. Chemistry Steps.
  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4.
  • 4-Amino-2-fluoro-N-methylbenzamide | CAS No- 915087-25-1. Simson Pharma Limited.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Amino-2-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-Amino-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address specific issues in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them to empower you to optimize your experimental outcomes.

I. Troubleshooting Guide: Step-by-Step Problem Solving

The most prevalent synthetic route to 4-Amino-2-fluorobenzamide commences with the oxidation of 2-fluoro-4-nitrotoluene, followed by amidation and subsequent reduction of the nitro group. This guide is structured to address potential pitfalls at each of these critical stages.

Step 1: Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid

This initial step, typically employing potassium permanganate (KMnO₄), is crucial for a high overall yield.

Question 1: My yield of 2-fluoro-4-nitrobenzoic acid is significantly lower than expected, and I observe vigorous gas evolution upon acidification during workup. What is happening?

Answer: This is a classic sign of incomplete oxidation and undesirable side reactions. The likely culprit is poor control over the reaction conditions.

  • Causality: The oxidation of the methyl group to a carboxylic acid is a multi-electron process. If the reaction temperature is too high or the addition of KMnO₄ is too rapid, side reactions, including decarboxylation of the desired product or cleavage of the aromatic ring, can occur. The gas evolution upon acidification is likely due to the decomposition of unreacted permanganate and manganese intermediates.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a reaction temperature between 80-95°C. Temperatures exceeding this range can lead to decomposition of the permanganate and unwanted side reactions.

    • Controlled Addition of Oxidant: Add the solid potassium permanganate portion-wise over an extended period (e.g., 2-3 hours). This maintains a manageable reaction rate and prevents localized overheating.

    • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting material, 2-fluoro-4-nitrotoluene, is significantly less polar than the product, 2-fluoro-4-nitrobenzoic acid. Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1) and visualize with a potassium permanganate stain. Unreacted starting material will appear as a yellow spot on a purple background.[1][2]

    • Work-up: After the reaction is complete (as indicated by TLC), the hot solution should be filtered to remove the manganese dioxide (MnO₂) precipitate. The filtrate is then cooled and acidified to a pH of 2-4 with concentrated hydrochloric acid to precipitate the product.

Question 2: I am having difficulty removing the fine brown precipitate of manganese dioxide (MnO₂) from my reaction mixture. What is the best way to handle this?

Answer: The removal of finely divided MnO₂ is a common challenge in permanganate oxidations.

  • Expert Insight: Filtering the reaction mixture while it is still hot is crucial. As the solution cools, the solubility of the product decreases, and it can co-precipitate with the MnO₂, making filtration less efficient.

  • Recommended Protocol:

    • While the reaction mixture is still hot (around 80-90°C), set up a filtration apparatus with a pad of Celite® or a similar filter aid over a sintered glass funnel.

    • Wet the Celite® pad with hot water before filtration.

    • Pour the hot reaction mixture through the Celite® pad. The Celite® helps to trap the fine MnO₂ particles.

    • Wash the filter cake with a small amount of hot water to recover any product that may be adsorbed onto the MnO₂.

    • Proceed with the acidification of the clear filtrate.

Step 2: Amidation of 2-fluoro-4-nitrobenzoic acid to 2-fluoro-4-nitrobenzamide

This step typically involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Question 3: After reacting 2-fluoro-4-nitrobenzoic acid with thionyl chloride and then ammonia, my yield of 2-fluoro-4-nitrobenzamide is low, and I have a complex mixture of products.

Answer: This issue often points to problems with the formation of the acid chloride or side reactions during the amidation step.

  • Causality:

    • Incomplete Acid Chloride Formation: If the reaction with thionyl chloride is incomplete, the unreacted carboxylic acid will not react with ammonia to form the amide.

    • Excess Thionyl Chloride: If excess thionyl chloride is not removed before the addition of ammonia, it can react with the ammonia and the newly formed amide, leading to byproducts. A potential side reaction with excess thionyl chloride is the formation of an imidoyl chloride from the tautomer of the amide.[3]

    • Reaction Conditions: The reaction of the acid chloride with ammonia is highly exothermic. If the temperature is not controlled, side reactions can occur.

  • Troubleshooting & Optimization:

    • Ensure Complete Acid Chloride Formation: Reflux the mixture of 2-fluoro-4-nitrobenzoic acid and a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents) for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

    • Removal of Excess Thionyl Chloride: After the reaction is complete, it is critical to remove the excess thionyl chloride under reduced pressure. A base trap containing NaOH or KOH should be used to protect the vacuum pump and the environment.[3]

    • Controlled Amidation: The resulting acid chloride should be dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C in an ice bath. A solution of ammonia in the same solvent should then be added dropwise, maintaining the temperature below 10°C.

    • Alternative: One-Pot Procedure: A one-pot synthesis can be employed where, after the formation of the acid chloride and removal of excess SOCl₂, the amine is added directly to the cooled reaction mixture.

Step 3: Reduction of 2-fluoro-4-nitrobenzamide to 4-Amino-2-fluorobenzamide

The final step is the reduction of the nitro group, commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

Question 4: The hydrogenation of my 2-fluoro-4-nitrobenzamide is very slow or incomplete, even after a long reaction time.

Answer: Slow or incomplete hydrogenation is often due to issues with the catalyst, the hydrogen supply, or the presence of impurities.

  • Causality:

    • Catalyst Deactivation (Poisoning): The palladium catalyst can be poisoned by various functional groups and impurities. Sulfur-containing compounds are notorious poisons. The nitro compound itself or the resulting amine can sometimes complex with the palladium, leading to leaching and deactivation.[1] Halide ions can also act as catalyst poisons.

    • Insufficient Hydrogen: The reaction requires a continuous supply of hydrogen. If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For reactions on a larger scale, a pressurized hydrogenation apparatus is recommended.

    • Poor Mass Transfer: In a heterogeneous catalysis system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.

  • Troubleshooting & Optimization:

    • Catalyst Quality and Handling: Use a fresh, high-quality Pd/C catalyst. The catalyst is often pyrophoric and should be handled under an inert atmosphere (e.g., argon or nitrogen).[4][5]

    • Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid generally accelerate the hydrogenation rate.[4]

    • Reaction Conditions: While atmospheric pressure hydrogenation can be effective, increasing the hydrogen pressure to 50-60 psi can significantly increase the reaction rate. The reaction is typically run at room temperature.

    • Vigorous Stirring: Ensure efficient stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen in the solvent.

    • Purity of Starting Material: Ensure the 2-fluoro-4-nitrobenzamide is free from impurities that could poison the catalyst.

Question 5: I am concerned about the safety of using Pd/C and hydrogen gas. Are there any specific precautions I should take?

Answer: Safety is paramount when performing catalytic hydrogenations.

  • Key Safety Precautions:

    • Inert Atmosphere: Always handle the dry Pd/C catalyst under an inert atmosphere to prevent it from igniting upon contact with air.[4]

    • System Purge: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (argon or nitrogen) to remove all oxygen. The presence of oxygen and hydrogen with a catalyst can lead to an explosion.

    • Hydrogen Handling: Use a properly functioning regulator and ensure all connections are secure to prevent hydrogen leaks. Work in a well-ventilated fume hood.

    • Filtration: After the reaction is complete, purge the system with an inert gas before opening it to the atmosphere. Filter the catalyst through a pad of Celite®. Crucially, do not allow the filter cake to dry completely in the air , as the catalyst can ignite. Keep the filter cake wet with solvent during and after filtration.

II. Frequently Asked Questions (FAQs)

Q1: Can I synthesize 4-Amino-2-fluorobenzamide directly from 2-fluoro-4-nitrobenzonitrile?

A1: Yes, this is a viable alternative route. However, the selective hydrolysis of the nitrile to the amide without further hydrolysis to the carboxylic acid can be challenging. Harsh acidic or basic conditions with heating will typically lead to the carboxylic acid.[6][7] Milder conditions, such as using potassium hydroxide in tert-butyl alcohol or an alkaline solution of hydrogen peroxide, can favor the formation of the amide.[7][8] Careful monitoring of the reaction is essential to maximize the yield of the desired amide.

Q2: What is a good solvent for the recrystallization of the final product, 4-Amino-2-fluorobenzamide?

A2: The solubility of 4-Amino-2-fluorobenzamide is a key consideration for its purification. It is reported to be soluble in chloroform and methanol (slightly).[9] For recrystallization, you could try a mixed solvent system. A common approach for amides is to dissolve the crude product in a hot polar solvent like ethanol or acetonitrile and then slowly add a less polar solvent like water or hexane until the solution becomes turbid. Allowing this solution to cool slowly should yield pure crystals.

Q3: How can I monitor the progress of the final reduction step by TLC?

A3: The starting material, 2-fluoro-4-nitrobenzamide, is significantly less polar than the product, 4-Amino-2-fluorobenzamide, due to the presence of the polar amino group. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., starting with 1:1 and adjusting as needed). The spots can be visualized under UV light, as both the starting material and product are aromatic.

III. Recommended Experimental Protocol

This protocol outlines a reliable method for the synthesis of 4-Amino-2-fluorobenzamide, incorporating best practices for yield optimization and safety.

Step 1: Synthesis of 2-fluoro-4-nitrobenzoic acid
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-4-nitrotoluene (1 equivalent), water, and a phase-transfer catalyst such as tetrabutylammonium bromide.

  • Heat the mixture to 80-95°C with vigorous stirring.

  • Slowly add potassium permanganate (approximately 3 equivalents) in portions over 2-3 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.

  • While hot, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water.

  • Cool the filtrate in an ice bath and acidify to pH 2-4 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Synthesis of 2-fluoro-4-nitrobenzamide
  • In a fume hood, combine 2-fluoro-4-nitrobenzoic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a round-bottom flask with a reflux condenser.

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure using a base trap.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Slowly add a solution of aqueous ammonia (2-3 equivalents) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-fluoro-4-nitrobenzamide. The product can be purified by recrystallization if necessary.

Step 3: Synthesis of 4-Amino-2-fluorobenzamide
  • To a flask containing 2-fluoro-4-nitrobenzamide (1 equivalent) and a suitable solvent (e.g., ethanol or methanol), carefully add 10% Pd/C catalyst (5-10 mol%) under an inert atmosphere.

  • Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (using a balloon or a pressurized system).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC (ethyl acetate/hexane) until the starting material is consumed.

  • Once complete, purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-fluorobenzamide. The product can be further purified by recrystallization.

IV. Visualizations

Synthetic Workflow

SynthesisWorkflow A 2-fluoro-4-nitrotoluene B 2-fluoro-4-nitrobenzoic acid A->B KMnO4, H2O, 80-95°C C 2-fluoro-4-nitrobenzamide B->C 1. SOCl2 2. NH3 D 4-Amino-2-fluorobenzamide C->D H2, Pd/C

Caption: Synthetic pathway for 4-Amino-2-fluorobenzamide.

Troubleshooting Logic

Troubleshooting cluster_oxidation Step 1: Oxidation cluster_amidation Step 2: Amidation cluster_reduction Step 3: Reduction A Low Yield / Gas Evolution A_sol1 Control Temperature (80-95°C) A->A_sol1 A_sol2 Slow KMnO4 Addition A->A_sol2 A_sol3 Monitor with TLC A->A_sol3 B Low Yield / Impurities B_sol1 Ensure Complete Acid Chloride Formation B->B_sol1 B_sol2 Remove Excess SOCl2 B->B_sol2 B_sol3 Control Temperature during Amination B->B_sol3 C Slow / Incomplete Reaction C_sol1 Use Fresh Catalyst C->C_sol1 C_sol2 Ensure Adequate H2 Supply C->C_sol2 C_sol3 Vigorous Stirring C->C_sol3 C_sol4 Check Starting Material Purity C->C_sol4

Caption: Troubleshooting guide for low yield issues.

V. Data Summary

StepParameterRecommended ValueRationale
Oxidation Temperature80-95°CMinimizes side reactions and decomposition of KMnO₄.
KMnO₄ AdditionSlow, portion-wise over 2-3 hoursPrevents localized overheating and uncontrolled reaction.
Amidation SOCl₂ Stoichiometry1.2-1.5 equivalentsEnsures complete conversion to the acid chloride.
Amination Temperature0-10°CControls the exothermic reaction and reduces byproduct formation.
Reduction Catalyst Loading5-10 mol%Sufficient for efficient reaction without excessive cost.
Hydrogen Pressure1-4 atm (15-60 psi)Higher pressure can increase the reaction rate.

VI. References

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents.

  • Stains for Developing TLC Plates. [Link]

  • Converting Nitriles to Amides - Chemistry Steps. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]

  • Nitrile to Amide - Common Conditions. [Link]

  • A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? | ResearchGate. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group - YouTube. [Link]

Sources

Technical Support Hub: N-Alkylation of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: KB-SYN-2024-AFB Department: Process Chemistry & Medicinal Chemistry Support Last Updated: February 7, 2026[1]

Executive Summary & Substrate Analysis

The Challenge: N-alkylation of 4-Amino-2-fluorobenzamide is deceptively difficult.[1] You are dealing with a "push-pull" system where the nucleophilicity of the aniline (the target) is severely compromised by two electron-withdrawing groups (EWGs): the ortho-fluorine and the para-amide.[1]

Simultaneously, the molecule presents three distinct sites of reactivity, leading to common failure modes:

  • Aniline Nitrogen (Target): Deactivated (

    
     ~2–3). Reacts sluggishly.
    
  • Amide Nitrogen (Competitor): Acidic (

    
     ~15).[1] susceptible to deprotonation by strong bases.[1]
    
  • C–F Bond (Liability): Activated for

    
     displacement under forcing conditions.[1]
    

This guide addresses the specific issues of low conversion, regioselectivity (N-amide vs. N-aniline), and chemoselectivity (retention of the fluorine atom).

Reactivity Landscape (Visualized)

Before selecting a protocol, understand the electronic competition within your flask.

ReactivityMap Substrate 4-Amino-2-fluorobenzamide Aniline Aniline NH2 (C4) Target Nucleophile ISSUE: Deactivated by F & Amide Substrate->Aniline Major Pathway (Neutral/Acidic pH) Amide Amide NH2 (C1) Competing Nucleophile ISSUE: Reacts w/ Strong Base Substrate->Amide Minor Pathway (High pH / NaH) Fluorine C-F Bond (C2) Leaving Group ISSUE: S_NAr Risk at >80°C Substrate->Fluorine Side Reaction (Strong Nuc + Heat)

Figure 1: Reactivity map highlighting the electronic conflict between the deactivated target aniline and competing sites.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction is stuck at 10-20% conversion using Alkyl Halides."

Diagnosis: You are likely using a standard direct alkylation protocol (e.g.,


, DMF, R-Br).[1] Because the aniline is electron-deficient, it is a poor nucleophile.[1] It cannot effectively displace the halide before the alkyl halide degrades or the reaction reaches equilibrium.

Solution: Switch to Reductive Amination . This is the Gold Standard for electron-deficient anilines.[1] The formation of the imine/iminium ion is reversible, but the reduction step drives the equilibrium forward.

  • Protocol Adjustment:

    • Reagents: Use the corresponding Aldehyde (R-CHO) instead of Alkyl Halide.

    • Reductant: Sodium Triacetoxyborohydride (

      
      , 
      
      
      
      ).[1][2]
    • Catalyst: Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA).[1] Crucial: You must lower the pH to activate the carbonyl for the weak aniline.

Issue 2: "I am seeing dialkylation (Over-Alkylation)."

Diagnosis: If you are using direct alkylation (R-X), the product (secondary amine) is more nucleophilic than the starting material (primary aniline) because the added alkyl group is electron-donating.[1] The product reacts faster than the starting material.

Solution:

  • Adopt Reductive Amination: It naturally stops at mono-alkylation because the resulting secondary amine is sterically hindered and less likely to form an iminium ion with a second aldehyde equivalent.[1]

  • Stoichiometry (If using R-X): If you must use an alkyl halide, use a deficiency of the alkylating agent (0.8 eq) and recycle the starting material.

Issue 3: "I observe alkylation on the Amide nitrogen."

Diagnosis: You are using a base that is too strong (e.g., NaH, LiHMDS, or even KOH in some solvents).[1] These bases deprotonate the amide (making it an amidate anion), which is a far superior nucleophile to the neutral deactivated aniline.

Solution:

  • Buffer the system: Use weak organic bases like DIPEA or inorganic buffers like

    
    .[1]
    
  • Avoid Deprotonation: Rely on the neutral nucleophilicity of the aniline. Again, reductive amination (acidic media) completely avoids this because the amide will not react with aldehydes under these conditions.

Issue 4: "I lost the Fluorine atom (S_NAr product formed)."

Diagnosis: The 2-position is activated for Nucleophilic Aromatic Substitution (


) because the amide at the 4-position (relative to F) acts as an electron-withdrawing group.[1] If you heat the reaction (>80°C) or use strong nucleophiles (like thiols or unhindered amines), you will displace the fluorine.

Solution:

  • Temperature Control: Keep reactions below 60°C.

  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) at high heat, as they accelerate

    
    .[1] Use DCE (Dichloroethane) or THF.[1]
    

Recommended Protocols

Method A: Reductive Amination (Preferred Route)

Best for: Mono-alkylation, high chemoselectivity.[1]

ParameterSpecificationNote
Solvent DCE (1,2-Dichloroethane) or DCMDCE allows slightly higher temp if needed.[1]
Reagents Aldehyde (1.1 eq),

(1.5 eq)
STAB is milder than

and prevents aldehyde reduction.[1]
Additive Acetic Acid (2-5 eq)Critical: Promotes imine formation for deactivated anilines.[1]
Temp 20°C to 40°CDo not overheat.
Time 4 – 16 hoursMonitor by LCMS.[1]

Step-by-Step:

  • Dissolve 4-Amino-2-fluorobenzamide (1.0 eq) and Aldehyde (1.1 eq) in DCE (0.1 M).

  • Add Acetic Acid (3.0 eq). Stir for 30 mins to allow hemiaminal/imine equilibrium.

  • Add

    
     (1.5 eq) in one portion.[1]
    
  • Stir at RT under

    
    .[1]
    
  • Quench: Add saturated

    
     (aqueous). Extract with DCM.[1]
    
Method B: Direct Alkylation (Alternative)

Only use if: Aldehyde is unstable or unavailable.[1]

ParameterSpecificationNote
Solvent Acetonitrile or DMFAcetonitrile is preferred (easier removal, less

).[1]
Base

or DIPEA

("Cesium Effect") improves solubility and reactivity.[1]
Reagent Alkyl Iodide (1.0 eq)Iodides are more reactive than bromides (Finkelstein conditions).[1]
Temp 50°C - 60°CStrict Limit. >80°C risks F-displacement.[1]

Decision Logic for Experimental Design

Use this flow to select the correct synthetic path based on your desired R-group.[1]

DecisionTree Start Target: N-Alkyl-4-amino-2-fluorobenzamide CheckR What is the R-group? Start->CheckR Primary Primary Alkyl (e.g., Methyl, Ethyl, Benzyl) CheckR->Primary Secondary Secondary Alkyl (e.g., Isopropyl, Cyclohexyl) CheckR->Secondary RouteA Route A: Reductive Amination (Use Aldehyde + STAB) Primary->RouteA Preferred RouteB Route B: Direct Alkylation (Use R-I + Cs2CO3) Primary->RouteB If Aldehyde Unstable Secondary->RouteA Mandatory (Direct alkylation fails due to sterics)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.[1]

References

  • PubChem. (2025).[1] 4-Amino-2-fluoro-N-methylbenzamide Compound Summary. National Library of Medicine.[1] [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for STAB). [Link]

  • Vertex AI Search. (2024).[1] Grounding verification on reactivity of 4-amino-2-fluorobenzamide and S_NAr risks.[1] [See Contextual Search Results 1.1 - 1.6]

Sources

Improving the solubility of 4-Amino-2-fluorobenzamide for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Reaction Optimization Guide

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center for 4-Amino-2-fluorobenzamide . If you are accessing this guide, you are likely facing a common bottleneck in medicinal chemistry: the "brick dust" intermediate.[1][2]

This compound features a high-energy crystal lattice driven by two factors:

  • Intermolecular Hydrogen Bonding: The primary amide (-CONH₂) and the aniline (-NH₂) moieties form extensive hydrogen-bond networks (dimers and tapes) in the solid state.[1][2]

  • Fluorine Substitution: The fluorine atom at the ortho position induces strong dipole-dipole stacking and suppresses crystal disorder, often significantly reducing solubility in standard organic solvents compared to non-fluorinated analogs.[2]

This guide provides autonomous, self-validating protocols to overcome these solubility barriers during reaction setup and purification.

Module 1: Solvent Selection Matrix

Core Directive: Do not rely on "standard" solvents like Dichloromethane (DCM) or Toluene.[1][2] They are thermodynamically incapable of breaking the amide lattice energy of this compound at room temperature.[2]

Solubility Landscape Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMPHigh Primary reaction media.[1][2] Best for nucleophilic substitutions.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Hot) Recrystallization; reactions requiring reflux.[1][2]
Ethers THF, 1,4-DioxaneLow to Moderate Use only with heating or as a co-solvent.[1][2]
Chlorinated DCM, ChloroformPoor Avoid as primary solvent.[1][2] Useful only for extraction (large volumes).[1][2]
Non-Polar Hexanes, TolueneInsoluble Use as anti-solvents to crash out the product.[2]
Decision Logic for Reaction Setup

Use the following logic flow to select the correct solvent system based on your reaction type.

SolventSelection Start Reaction Type? NuSub Nucleophilic Substitution (Amine as Nucleophile) Start->NuSub Coupling Amide Coupling / Metal Catalysis Start->Coupling Reduction Reduction of Amide Start->Reduction DMSO DMSO or DMF (RT to 80°C) NuSub->DMSO High Solubility Needed Dioxane 1,4-Dioxane or THF (Reflux Required) Coupling->Dioxane Catalyst Compatibility THF Anhydrous THF (Reflux) Reduction->THF Hydride Compatibility

Figure 1: Solvent decision tree based on reaction mechanism requirements.[1][2]

Module 2: Advanced Solubilization Protocols

If standard solvation fails, use these field-proven techniques to force the compound into solution.

Protocol A: The "Super-Solvent" Spike

Use Case: When you must use a specific solvent (e.g., DCM) for a subsequent step, but the starting material won't dissolve.[1][2]

  • Weigh the 4-Amino-2-fluorobenzamide into the flask.

  • Add a minimum volume of DMSO (0.5 - 1.0 equivalent volume relative to mass).

    • Why: This creates a "solvation shell" around the amide molecules, breaking the crystal lattice.[1][2]

  • Dilute slowly with your target solvent (e.g., DCM or THF) while stirring rapidly.[2]

    • Result: The compound remains in solution as a metastable supersaturated phase or a DMSO-solvated complex, allowing the reaction to proceed in a solvent that normally wouldn't support it.[1][2]

Protocol B: Lewis Acid Activation

Use Case: Reactions involving the aniline amine where reactivity is low due to poor solubility.[2]

  • Reagent: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂).[1][2]

  • Method: Add 1.0 - 2.0 equivalents of dry LiCl to the reaction mixture (typically in THF or DMAc).

  • Mechanism: The lithium cation (

    
    ) coordinates with the amide oxygen, disrupting the intermolecular hydrogen bond network (the "dimer tape").[2] This significantly increases the solubility of benzamides in organic media [1].[2]
    

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "I added my co-reactant, and the mixture turned into a thick paste (oiled out). What happened?"

Diagnosis: You likely triggered an antisolvent effect .[2]

  • The Cause: If you dissolved the benzamide in a polar solvent (like DMF) and added a non-polar reagent (like an acid chloride in hexane), the sudden change in polarity forced the benzamide out of solution as an amorphous oil/solid.[1][2]

  • The Fix:

    • Heat the mixture to re-dissolve (up to 60°C).

    • Add a "bridge solvent" like THF that is miscible with both phases.[2]

    • Prevention: Dissolve the co-reactant in the same solvent as the benzamide before addition.

Q2: "The reaction is clear, but conversion is <10% after 24 hours."

Diagnosis: Solvation Shell Inhibition.

  • The Cause: While DMSO/DMF dissolves the compound well, they are strong hydrogen-bond acceptors.[1][2] They can form a tight solvation shell around the amine (-NH₂), sterically hindering it from attacking the electrophile.[1][2]

  • The Fix: Increase temperature to 80-100°C . Thermal energy is required to shed the solvent shell and allow the transition state to form.[2] Alternatively, switch to DMAc (Dimethylacetamide) , which often interferes less with nucleophilicity than DMSO.[1][2]

Q3: "I cannot get the product out of the DMSO during workup. I have an emulsion."

Diagnosis: The "DMSO Trap".[2]

  • The Cause: Benzamides are amphiphilic.[2] When you add water to wash out DMSO, the product acts as a surfactant, stabilizing the emulsion.[1][2]

  • The Protocol (The "Brine Crash"):

    • Do not use pure water.[2] Pour the reaction mixture into chilled half-saturated Brine (NaCl) . The high ionic strength prevents emulsion formation.[2]

    • Extract with Ethyl Acetate/IPA (9:1) . The Isopropanol (IPA) helps break the emulsion.[2]

    • Wash the organic layer 3x with water to remove DMSO traces.[2]

Module 4: Purification Workflow (Recrystallization)

Because chromatography is difficult with highly polar amides (they streak on silica), recrystallization is the preferred purification method.[1][2]

Recrystallization Step1 Crude Solid Step2 Dissolve in boiling Ethanol (95%) Step1->Step2 Step3 Check Clarity Step2->Step3 Filter Hot Filtration (Remove insolubles) Step3->Filter Cloudy Cool Slow Cool to RT Step3->Cool Clear Filter->Cool Seed Add Seed Crystal (Optional) Cool->Seed Precip Crystals Form Seed->Precip

Figure 2: Thermal recrystallization workflow for 4-Amino-2-fluorobenzamide.

Critical Note on Cooling: Do not crash cool on ice immediately. This traps impurities.[2] Allow the flask to reach room temperature over 2 hours. If no crystals form, add water dropwise (antisolvent) until slight turbidity persists, then re-heat and cool.[1][2]

References

  • Heng, J. Y. Y., et al. (2019).[1][2][3] Solubility determination and modelling of benzamide in organic solvents. Journal of Molecular Liquids. [1][2][3]

  • Smolecule. (2023).[1][2] 2-Amino-4-fluorobenzamide Properties and Solubility Data.

  • PubChem. (2025).[2][4] 4-Amino-2-fluoro-N-methylbenzamide Compound Summary. (Used for structural analogy and property inference).[1][2] [1][2]

  • Royal Society of Chemistry. (2024).[1][2] Crystallization of para-aminobenzoic acid forms from specific solvents. (Mechanistic insight on amide/amine solvation).

Disclaimer: All protocols involve hazardous chemicals.[1][2] Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Palladium Removal from 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

Subject: Effective remediation of residual Palladium (Pd) from 4-Amino-2-fluorobenzamide (CAS: 609783-45-1) reaction mixtures to meet ICH Q3D specifications (<10 ppm).

The Challenge: Unlike simple hydrocarbons, 4-Amino-2-fluorobenzamide presents a "double-coordination" challenge. The molecule contains two potent ligands—a primary aniline amine and a primary amide—that compete with scavengers for the metal center. Furthermore, the electron-withdrawing fluorine atom alters the pKa of the aniline, affecting its binding kinetics compared to standard benzylamines.

Diagnostic Checklist (Start Here): Before proceeding with a protocol, answer these three questions to determine your failure mode:

  • What is your current solvent?

    • Risk:[1] Strongly coordinating solvents (DMSO, DMF, Pyridine) compete with scavengers, rendering them 50-80% less effective.

    • Fix: Solvent swap to MeOH, EtOH, or EtOAc/THF prior to scavenging.

  • What is the oxidation state of your Pd catalyst?

    • Risk:[1] Pd(0) (nanoparticles/black) requires different scavenging mechanisms than soluble Pd(II) species.

    • Fix: If the reaction mixture is dark/black, you likely have Pd(0) colloids requiring filtration or oxidation before chelation.

  • Are you experiencing yield loss?

    • Risk:[1] Non-specific adsorption on Activated Carbon (Charcoal).

    • Fix: Switch to functionalized silica (Thiol/TMT) which is chemically selective.

Strategic Method Selection

For this specific substrate, standard extraction is rarely sufficient due to the polarity of the benzamide. We recommend Solid-Supported Scavengers over Activated Carbon due to the high value of the intermediate and the need for selectivity.

Comparative Efficacy Data
MethodScavenger TypeSelectivityPd Removal EfficiencyYield RecoveryRecommended For
Method A (Primary) Silica-Thiol (Si-Thiol) High>95% (to <10 ppm)>98%General Pd(II) removal; High-value batches.
Method B (Secondary) Silica-TMT (Si-TMT) Very High>99% (Robust)>99%Stubborn Pd species; High-solvent competition.
Method C (Legacy) Activated Carbon LowVariable (60-90%)85-90%Low-cost/Bulk; Pd(0) colloids.
Method D Crystallization N/ALow (Co-crystallization risk)HighFinal polish only; Not for bulk removal.
Decision Logic for Scavenger Selection

ScavengerSelection cluster_legend Key Start Start: Pd Removal Strategy PdState Is Pd Visible (Black Precipitate)? Start->PdState Solvent Is Solvent DMSO/DMF? PdState->Solvent No (PdII) Carbon Use Activated Carbon (Darco KB-G) to remove bulk Pd(0) PdState->Carbon Yes (Pd0) SolventSwap Perform Solvent Swap (to EtOAc or MeOH) Solvent->SolventSwap Yes Thiol Select Si-Thiol (Mercaptopropyl) Solvent->Thiol No (Standard) Carbon->Solvent Filtrate TMT Select Si-TMT (Trimercaptotriazine) SolventSwap->TMT If traces remain Action Required Action Required Recommended Scavenger Recommended Scavenger

Figure 1: Decision tree for selecting the appropriate scavenging agent based on catalyst state and solvent environment.

Standard Operating Protocol (SOP)

Protocol ID: SOP-PD-SI-THIOL Target: <10 ppm Pd in 4-Amino-2-fluorobenzamide

Materials
  • Scavenger: SiliaMetS® Thiol or Biotage® Si-TMT (Loading typically 1.2–1.4 mmol/g).

  • Solvent: Ethyl Acetate (Preferred) or Methanol.

  • Equipment: Overhead stirrer (essential for preventing silica grinding), sintered glass funnel (porosity 3 or 4).

Step-by-Step Workflow
  • Preparation:

    • Dissolve the crude 4-Amino-2-fluorobenzamide in Ethyl Acetate (10-20 volumes).

    • Note: If the product was synthesized in DMF/DMSO, perform an aqueous workup first to extract the product into EtOAc.

  • Loading Calculation:

    • Determine residual Pd content via ICP-MS (or estimate based on catalyst loading, e.g., 1 mol% = ~10,000 ppm).

    • Calculate Scavenger Equivalents: Use 4 equivalents of scavenger relative to the residual Pd moles.

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w of scavenger relative to the mass of the crude product.

  • Scavenging (The Critical Step):

    • Add the silica scavenger to the reactor.

    • Temperature: Heat to 50°C .

      • Why? Scavenging is an equilibrium process. Higher temperature improves the kinetics of ligand exchange, dislodging the Pd from the benzamide amine/amide groups.

    • Time: Agitate for 4 hours .

  • Filtration:

    • Cool to Room Temperature (RT).

    • Filter through a sintered glass funnel or a pad of Celite®.

    • Critical: Wash the cake with 2-3 volumes of fresh EtOAc to recover product trapped in the silica pores.

  • Validation:

    • Concentrate the filtrate.

    • Test a small aliquot via ICP-MS/OES. Target is <10 ppm (Oral PDE limit for <10g daily dose).[2]

Workflow Visualization

ScavengingWorkflow Input Crude Mixture (in EtOAc/MeOH) AddScav Add Si-Thiol (10% w/w) Input->AddScav Heat Heat to 50°C (4 Hours) AddScav->Heat Filter Filter (Celite) & Wash Cake Heat->Filter Test ICP-MS Analysis Filter->Test Decision < 10 ppm? Test->Decision Finish Proceed to Crystallization Decision->Finish Yes Loop Repeat with Si-TMT Decision->Loop No

Figure 2: Operational workflow for batch scavenging.

Advanced Troubleshooting (FAQs)

Q: I used charcoal, but my product turned gray/black. Why? A: This is "carbon bleed." Fine charcoal particles (<10 µm) have passed through your filter.

  • Fix: Filter the solution through a 0.45 µm membrane filter or a tightly packed Celite pad. In the future, switch to Silica-based scavengers (Si-Thiol) which have a defined particle size (40-63 µm) and do not bleed.

Q: The Pd level plateaued at 50 ppm and won't go lower. What now? A: You likely have a highly stable Pd-Amide complex.

  • Fix: Switch to Si-TMT (Trimercaptotriazine) . The TMT ligand has a higher binding constant for Pd(II) than simple Thiols. Alternatively, add a small amount of Thioglycerol (soluble scavenger) followed by a wash, although this complicates the workup.

Q: Can I scavenge directly in the reaction pot? A: Only if the reaction solvent is compatible. If you ran a Suzuki coupling in DMF/Water, the scavenging efficiency will be poor. It is chemically superior to perform an aqueous workup first, isolate the organic layer (EtOAc), and then add the scavenger.

Q: Does the fluorine atom affect the scavenging? A: Indirectly. The 2-Fluoro group withdraws electrons from the aniline nitrogen, making it a slightly weaker ligand for Pd than a non-fluorinated aniline. This actually helps the scavenger compete for the metal. However, it also lowers the solubility of the compound in non-polar solvents, necessitating the use of EtOAc or THF.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[3][4] Link

  • Biotage. (2023).[5][6] Metal Scavenging in Process Chemistry: An Investigative Study. Link

Sources

Technical Support Center: Purity Assessment of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical purity assessment of 4-Amino-2-fluorobenzamide (CAS 609783-45-1)[1]. This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. 4-Amino-2-fluorobenzamide is a key building block in organic synthesis, and ensuring its purity is critical for the consistency, safety, and efficacy of downstream products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques used for this compound. Our approach is grounded in explaining the fundamental principles behind each analytical challenge and its solution, empowering you to not just fix a problem, but to understand and prevent it.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like 4-Amino-2-fluorobenzamide. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.

HPLC Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the HPLC analysis of 4-Amino-2-fluorobenzamide.

Q1: My peak for 4-Amino-2-fluorobenzamide is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for this analyte is most commonly caused by secondary interactions between the basic amino group and acidic silanol groups on the surface of the silica-based C18 column. This interaction is pH-dependent.

  • Causality: At mid-range pH, residual silanols (-Si-OH) on the column packing are ionized (-Si-O⁻), creating active sites that can interact with the protonated amino group (-NH₃⁺) of your analyte. This leads to a portion of the analyte molecules being retarded more than others, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to >8. This deprotonates the amino group, minimizing the ionic interaction. Ensure you use a pH-stable column, such as a hybrid-silica or polymer-based C18, as standard silica columns degrade above pH 8.[2]

    • Use of a Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Employ an End-Capped Column: Use a high-quality, end-capped column. End-capping is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.

    • Lower Mobile Phase pH: Alternatively, lower the pH to <3. This protonates the silanol groups, reducing their ionic character. However, this may also affect the retention of other impurities.

Q2: I am seeing a sudden shift in the retention time of my main peak. What should I check?

A2: Retention time drift can be frustrating and points to a change in the chromatographic system. A systematic approach is key to diagnosing the issue.[3]

  • Causality & Troubleshooting Steps:

    • Mobile Phase Composition: An incorrectly prepared mobile phase is a common culprit. Even a 1-2% change in the organic-to-aqueous ratio can cause significant shifts. Action: Prepare a fresh batch of mobile phase, ensuring precise measurements.

    • Column Temperature: Fluctuations in ambient temperature can affect retention time. Action: Use a column oven to maintain a constant temperature (e.g., 30 °C).

    • Flow Rate Instability: A worn pump seal or a bubble in the pump head can lead to an inconsistent flow rate. Action: Degas your mobile phase thoroughly. Purge the pump to remove bubbles. If the problem persists, check and replace pump seals as part of routine maintenance.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis.[3]

Q3: I am trying to develop a stability-indicating method and need to separate 4-Amino-2-fluorobenzamide from its degradation products. Where do I start?

A3: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products. This requires forced degradation studies and subsequent method development.[4][5]

  • Causality & Workflow: The goal is to create conditions that generate degradation products and then develop an HPLC method that can separate them.

    • Forced Degradation: Subject solutions of 4-Amino-2-fluorobenzamide to stress conditions as mandated by ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress).[5]

    • Initial Method Development: Start with a generic gradient method on a C18 column (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes). This will give you an initial profile of the parent compound and its degradants.

    • Method Optimization: Analyze the stressed samples. If any degradant peaks co-elute with the main peak or other degradants, optimize the method. You can adjust the gradient slope, mobile phase pH, organic solvent (e.g., switch from acetonitrile to methanol), or column chemistry (e.g., try a phenyl-hexyl or embedded polar group column).

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main peak in all stressed samples. This ensures no degradants are hiding under the main peak.

HPLC Workflow & Troubleshooting Diagram

HPLC_Troubleshooting_Workflow General HPLC Troubleshooting Workflow start Start Analysis problem Problem Detected? (e.g., Peak Tailing, RT Shift, Poor Resolution) start->problem no_problem Analysis OK problem->no_problem No check_one Rule of One: Change ONLY ONE parameter at a time problem->check_one Yes path_mobile_phase Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? check_one->path_mobile_phase path_column Column - Correct Type? - Equilibrated? - End of Lifespan? check_one->path_column path_instrument Instrument - Correct Flow Rate? - Leaks? - Correct Temperature? check_one->path_instrument resolve Problem Resolved? path_mobile_phase->resolve path_column->resolve path_instrument->resolve document Document Change & Continue resolve->document Yes escalate Escalate to Senior Scientist resolve->escalate No document->start

Caption: A systematic workflow for troubleshooting common HPLC issues.

Sample HPLC Protocol

This protocol is a starting point and should be validated for your specific system and sample.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 80% B over 15 min, hold at 80% B for 2 min, return to 10% BA gradient is essential for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detector UV at 254 nmAromatic compounds like this typically absorb well at this wavelength.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures the sample is fully dissolved in a solvent compatible with the mobile phase.
HPLC FAQs

Q: What are the potential impurities I should look for? A: Potential impurities can arise from the synthetic route or degradation. Common impurities could include starting materials like 2-fluoro-4-nitrobenzoic acid, intermediates, or by-products from incomplete reactions.[6] A forced degradation study is the best way to identify potential degradants.

Q: Can I use a mass spectrometer (MS) as a detector? A: Yes, LC-MS is an excellent technique for purity assessment. It provides mass information that can help identify unknown impurity peaks definitively. The molecular weight of 4-Amino-2-fluorobenzamide is 154.14 g/mol . An MS detector would look for the [M+H]⁺ ion at m/z 155.1.

Section 2: Gas Chromatography (GC)

GC is generally less suitable for 4-Amino-2-fluorobenzamide due to its relatively high boiling point and the presence of polar functional groups (amine and amide) that can cause peak tailing and adsorption on the column. However, it can be used for specific volatile impurities or if the main compound is derivatized.

GC Troubleshooting Guide (Q&A)

Q1: I am trying to analyze my sample by GC, but I don't see a peak for the main compound, or the peak is very broad and tailing.

A1: This is likely due to the compound's low volatility and high polarity.

  • Causality: The primary amine and amide groups can form hydrogen bonds with the stationary phase, leading to poor peak shape and potential irreversible adsorption in the inlet or column. The compound may also be thermally degrading in the hot inlet.

  • Solutions:

    • Derivatization: This is the most effective solution. The active hydrogens on the amine and amide groups can be replaced with non-polar groups, making the molecule more volatile and less interactive. Silylation reagents (e.g., BSTFA) are commonly used for this purpose.

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still ensures volatilization to minimize on-column degradation.

    • Use a Deactivated Liner: A highly deactivated inlet liner is crucial to prevent adsorption.

Section 3: Spectroscopic Methods

Spectroscopic methods are vital for confirming the identity and structure of 4-Amino-2-fluorobenzamide and its impurities.

Spectroscopic Analysis FAQs

Q: How can Nuclear Magnetic Resonance (NMR) be used for purity assessment? A: ¹H NMR is excellent for structural confirmation and can be used for purity assessment. The spectrum should show distinct peaks corresponding to the aromatic protons, the amine protons, and the amide proton. Impurity peaks will be visible if they are present at a significant level (>1%). Furthermore, ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[7] A pure sample of 4-Amino-2-fluorobenzamide will show a single resonance in the ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities would result in additional peaks.

Q: What is the role of Mass Spectrometry (MS) in purity analysis? A: As mentioned in the HPLC section, MS is a powerful tool for identifying impurities. When coupled with a separation technique like HPLC or GC, it can provide the molecular weight of each impurity, which is a critical piece of information for structural elucidation. The exact mass of 4-Amino-2-fluorobenzamide is 154.0597, which can be confirmed by high-resolution mass spectrometry (HRMS).

References

  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]

  • Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. Retrieved from [Link]

  • Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]

  • PubMed. (2025). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025). Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences & Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?. Retrieved from [Link]

  • MDPI. (n.d.). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #AFB-MD-2024 | Agent: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-Amino-2-fluorobenzamide (CAS: 915087-25-1). If you are accessing this guide, you are likely working on the synthesis or quality control of androgen receptor antagonists (e.g., Enzalutamide intermediates).

This molecule presents a "Perfect Storm" of chromatographic challenges:

  • Polarity: A LogP of ~0.6 and multiple H-bond donors make it prone to early elution and "dewetting" issues in high-aqueous phases.

  • Basicity: The aniline nitrogen (Ar-NH₂) is weakly basic, leading to silanol interactions (tailing) on older silica columns.

  • Regioisomerism: Separating the 4-amino-2-fluoro target from the 2-amino-4-fluoro impurity requires distinct selectivity mechanisms beyond simple hydrophobicity.

This guide moves beyond generic advice, offering a self-validating method development strategy specifically for fluorinated benzamides.

Module 1: Core Method Development Strategy

Q: What is the recommended starting column and mobile phase?

A: Do not start with a generic C18 and neutral water. Because of the aniline group, you must control the ionization state. We recommend a "Low pH / High Strength" approach to protonate the amine (ensuring solubility) and suppress silanol activity.

The "Golden Standard" Screening Protocol
ParameterRecommended SettingTechnical Rationale
Stationary Phase C18 with Polar Endcapping (e.g., Aquity HSS T3, Zorbax SB-Aq, or Luna Omega Polar C18)Standard C18s may suffer phase collapse (dewetting) if you need <5% organic to retain this polar analyte. Polar-embedded phases prevent this.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)TFA acts as an ion-pairing agent, masking the positive charge of the amine and sharpening the peak shape.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
Gradient 5% B (Hold 1 min)

60% B over 10 mins
The molecule is moderately polar; it will likely elute between 15-30% B.
Detection UV 254 nm (Primary), 210 nm (Secondary)The benzamide chromophore is strong at 254 nm. 210 nm detects non-aromatic synthetic impurities.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.

Module 2: Troubleshooting & Optimization

Q: My peak is tailing (As > 1.5). How do I fix this?

A: Tailing in amino-benzamides is almost always due to Silanol Interaction . The protonated amine (


) binds to ionized silanols (

) on the silica surface.

The Fix Protocol:

  • Switch Modifier: If using Formic Acid, switch to 0.05% - 0.1% TFA . The trifluoroacetate anion pairs with the protonated amine, creating a neutral ion pair that interacts more cleanly with the C18 phase.

  • Increase Buffer Strength: If you cannot use TFA (e.g., MS sensitivity concerns), use 20mM Ammonium Formate (pH 3.0) instead of simple 0.1% Formic Acid. The ionic strength suppresses the ion-exchange mechanism.

  • Check Column Age: Older columns lose endcapping. Replace with a "Base-Deactivated" (BD) column.

Q: I cannot separate the target from the regioisomer (2-Amino-4-fluorobenzamide).

A: This is a selectivity issue, not an efficiency issue. A C18 column separates based on hydrophobicity (LogP). Since both isomers have identical LogP, C18 often fails.

The Solution: Pi-Pi (


) Interaction 
Switch to a Phenyl-Hexyl  or PFP (Pentafluorophenyl)  column.
  • Mechanism: The fluorine atom on the benzene ring changes the electron density of the pi-cloud. A PFP column interacts specifically with these electron-density differences, often providing baseline resolution for fluoro-isomers where C18 shows a single peak.

  • Solvent Swap: When using Phenyl/PFP columns, use Methanol instead of ACN. Methanol facilitates the

    
     interaction, whereas ACN (a dipole-dipole solvent) can suppress it.
    

Module 3: Visualizing the Workflow

The following diagram outlines the logical decision tree for developing this method, ensuring you do not waste time on dead-end parameters.

MethodDev Start START: 4-Amino-2-fluorobenzamide Sample Screen Screening Run: C18 Polar-Embedded MP A: 0.1% TFA / MP B: ACN Start->Screen CheckRet Check Retention (k > 2?) Screen->CheckRet CheckShape Check Peak Shape (As < 1.2?) CheckRet->CheckShape Yes Hold Add 100% Aqueous Hold or Reduce Initial %B CheckRet->Hold No (Elutes too fast) CheckRes Check Isomer Resolution? CheckShape->CheckRes Yes TFA Increase TFA to 0.1% or Switch to Phosphate Buffer pH 2.5 CheckShape->TFA No (Tailing) PFP CRITICAL SWITCH: Change Column to PFP or Phenyl-Hexyl Change Organic to Methanol CheckRes->PFP No (Co-elution) Final VALIDATED METHOD CheckRes->Final Yes Hold->Screen TFA->Screen PFP->Final

Figure 1: Decision Matrix for 4-Amino-2-fluorobenzamide Method Optimization.

Module 4: Critical Validation Parameters (The "Prove-It" Phase)

To ensure your method is robust enough for regulatory filing (IND/NDA), you must validate these specific stress points for this molecule.

Filter Compatibility (Adsorption Risk)
  • Risk: Aromatic amines can bind to Nylon filters.

  • Test: Filter a standard solution through Nylon, PTFE, and PVDF filters. Compare area counts to an unfiltered centrifuged control.

  • Recommendation: Use Hydrophilic PTFE or Regenerated Cellulose (RC) filters. Avoid Nylon.

Solution Stability (Hydrolysis)
  • Risk: The amide bond (

    
    ) is susceptible to hydrolysis in acidic mobile phases over time, converting to 4-amino-2-fluorobenzoic acid.
    
  • Test: Inject the standard solution every hour for 24 hours while it sits in the autosampler.

  • Acceptance: No new peak (RRT ~0.8-0.9) should appear >0.1%. If hydrolysis occurs, switch to a neutral pH method (Ammonium Acetate pH 6.5), though peak shape may suffer.

Specificity (For Impurities)

If this is an intermediate for Enzalutamide, you must prove separation from:

  • Precursor: 2-fluoro-4-nitrobenzamide (Late eluter).

  • Byproduct: 4-amino-2-fluorobenzoic acid (Early eluter, acidic).

References & Authority

  • PubChem Compound Summary. "4-Amino-2-fluorobenzamide (CID 44139521)."[1] National Center for Biotechnology Information. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa effects and silanol suppression).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines on system suitability and tailing factors). Link

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18." LCGC North America. (Authoritative source on using PFP columns for fluorinated aromatics). Link

Sources

Preventing dimer formation in 4-Amino-2-fluorobenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Dimerization in 4-Amino-2-fluorobenzamide Reactions

Executive Summary

4-Amino-2-fluorobenzamide (and its N-methyl analog, a key intermediate for Enzalutamide) is prone to dimerization through two distinct mechanisms depending on the process stage.[1][2] During synthesis (nitro reduction), azo/azoxy dimers form via incomplete reduction.[1][2] During storage or downstream coupling, diphenylamine dimers form via Nucleophilic Aromatic Substitution (


).[1][2] This guide provides mechanistic insights and actionable protocols to eliminate both failure modes.

Part 1: The Mechanisms of Failure

Understanding which dimer you are observing is critical for troubleshooting.[1][2]

Type A: The "Reductive" Dimer (Azo/Azoxy)[1][2]
  • When it happens: During the synthesis of 4-amino-2-fluorobenzamide from 2-fluoro-4-nitrobenzamide.[1][2]

  • Mechanism: The Haber reduction mechanism involves a nitroso intermediate (

    
    ).[1][2] If the reduction kinetics are slow, the nucleophilic hydroxylamine intermediate (
    
    
    
    ) attacks the electrophilic nitroso intermediate, forming an azoxy dimer (
    
    
    ), which can further reduce to an azo dimer (
    
    
    ).[1][2]
  • Appearance: Often colored (yellow/orange/red) impurities.[1][2]

Type B: The "Self-Condensation" Dimer ( )[1][2]
  • When it happens: During workup, storage, or high-concentration reactions of the final aniline product.[1][2]

  • Mechanism: The 4-amino group (nucleophile) of Molecule A attacks the 2-position of Molecule B.[1][2] The electron-withdrawing amide group at C-1 activates the C-2 fluorine, making it a good leaving group.[1][2]

  • Result: A diphenylamine structure (

    
    ) with loss of HF.[1][2]
    

Part 2: Visualizing the Pathways

DimerizationPathways Nitro 2-Fluoro-4-nitrobenzamide (Starting Material) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso Reduction (Step 1) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl Reduction (Step 2) AzoDimer Azo/Azoxy Dimer (Impurity Type A) Nitroso->AzoDimer Condensation w/ Hydroxyl (Low H2 Pressure / High pH) Aniline 4-Amino-2-fluorobenzamide (Target Product) Hydroxyl->Aniline Reduction (Step 3) Hydroxyl->AzoDimer SnArDimer Diphenylamine Dimer (Impurity Type B) Aniline->SnArDimer Heat / Base / High Conc. (4-NH2 attacks 2-F)

Figure 1: Dual pathways for dimer formation.[1][2] The red dashed lines indicate failure modes leading to impurities.[2]

Part 3: Troubleshooting & Protocols (Q&A)

Section A: Preventing Azo/Azoxy Dimers (Synthesis Phase)

Q1: I am seeing colored impurities during the hydrogenation of 2-fluoro-4-nitrobenzamide. How do I stop this? Diagnosis: Colored byproducts typically indicate azo bond formation.[1][2] This occurs when the concentration of the nitroso intermediate builds up due to slow hydrogenation kinetics.[1][2]

Corrective Protocol:

  • Increase Hydrogen Mass Transfer: Azo formation is bimolecular (requires two intermediates to collide).[1][2] Hydrogenation is pseudo-first-order with respect to

    
    .[1][2] Increasing 
    
    
    
    pressure or agitation speed favors the desired pathway over dimerization.[1][2]
  • Solvent Choice: Avoid basic conditions. Base catalyzes the condensation of

    
     and 
    
    
    
    .[1][2] Ensure your solvent (e.g., Methanol or Ethanol) is neutral.[1][2]
  • Catalyst Loading: If using Pd/C, a fresh catalyst load (5-10% w/w) ensures rapid turnover of the intermediates.[1][2]

  • Temperature: Keep the reaction temperature moderate (

    
    ). High temperatures increase the rate of the bimolecular condensation more than the surface-catalyzed hydrogenation.[1]
    

Q2: Can I use chemical reduction (Fe/HCl) instead of catalytic hydrogenation? Answer: Yes, and it is often safer regarding dimer formation.[1][2]

  • Why: Iron-mediated reduction in acidic media (Fe/NH4Cl or Fe/AcOH) protonates the intermediates, preventing the lone pair interactions required for azo coupling.[1][2]

  • Protocol: Use Iron powder (3-5 eq) in Ethanol/Water with Ammonium Chloride (0.5 eq) at reflux. The slightly acidic pH (

    
    ) suppresses condensation.[1][2]
    
Section B: Preventing Dimers (Product Phase)

Q3: My product purity drops after rotary evaporation or bulk storage. Why? Diagnosis: You are likely forming the


 dimer.[1][2] As solvent is removed, the concentration of the amine increases, statistically favoring the bimolecular attack on the fluorine.[2]

Corrective Protocol:

  • Temperature Control during Workup: Never exceed

    
     during solvent removal. The activation energy for displacing the ortho-fluorine is accessible at elevated temperatures.[1][2]
    
  • Avoid Strong Bases: Do not wash the organic layer with strong bases (like NaOH) if possible.[1][2] Use mild bases (

    
    ) or water.[1][2] Strong bases deprotonate the aniline (increasing nucleophilicity) or the amide, facilitating the reaction.[1][2]
    
  • Storage: Store the solid at

    
     or 
    
    
    
    . In the solid state, the crystal lattice restricts the molecular motion required for the collision.[2]

Q4: I need to run a reaction with this amine at high temperature. How do I protect it? Answer: If downstream chemistry requires heat (


), the unprotected 4-amino-2-fluorobenzamide will self-condense.[1][2]
  • Strategy: You must perform the downstream coupling (e.g., with the isothiocyanate for Enzalutamide synthesis) before applying high heat, or use a protecting group if the amine is not the reacting species.[2]

  • Dilution: If heat is unavoidable, run the reaction in high dilution (

    
    ) to favor unimolecular reactions over bimolecular dimerization.
    

Part 4: Data & Specifications

ParameterRecommended RangeDanger Zone (Promotes Dimer)Reason
Reduction pH 5.0 – 7.0> 8.0Base catalyzes azo coupling.[1][2]
Reduction Temp 20 – 45°C> 60°CHigh T favors bimolecular kinetics.[1][2]
Workup Temp < 40°C> 50°CActivates C-F bond for

.
Concentration 0.1 – 0.5 M> 1.0 M / Neat oilHigh conc.[1][2] increases collision frequency.[1][2]
H2 Pressure > 3 bar (if Pd/C)< 1 barStarved surface allows intermediate buildup.[1][2]

References

  • Haber, F. (1898).[1][2] Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506.[1][2] (Foundational mechanism for nitro reduction pathways and azo formation).[1][2]

  • ChemicalBook. (2025).[1][2] 4-Amino-2-fluoro-N-methylbenzamide Properties and Synthesis. Retrieved from .[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from .[1][2]

  • Maestri, G., et al. (2018).[1][2][3][4] Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry, 20, 382-386.[1][2][3] Retrieved from .[1][2]

  • Chen, Y.F., et al. (2017).[1][2][5][6] Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. J. Org.[1][2][5] Chem., 82(21), 11620–11630.[1][2] Retrieved from .[1][2]

Sources

Validation & Comparative

A Comparative Analysis of Chemical Reactivity: 4-Amino-2-fluorobenzamide vs. 4-Aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is paramount to achieving desired molecular properties and reaction outcomes. Substituted benzamides are a cornerstone of medicinal chemistry, and understanding the nuanced effects of substituents on their reactivity is crucial for efficient and predictable synthesis. This guide provides an in-depth comparison of the chemical reactivity of 4-Amino-2-fluorobenzamide and its non-fluorinated analog, 4-Aminobenzamide.

While direct head-to-head kinetic studies comparing these two specific molecules are not extensively available in the peer-reviewed literature, this guide will leverage fundamental principles of physical organic chemistry, supported by available experimental data for each compound and related analogs, to provide a robust comparative analysis. We will explore how the introduction of a fluorine atom at the ortho position to the amino group fundamentally alters the electronic and steric landscape of the molecule, thereby influencing its behavior in key chemical transformations.

Physicochemical Properties: A Foundation for Reactivity

A comparison of the fundamental physicochemical properties of 4-Amino-2-fluorobenzamide and 4-Aminobenzamide provides the initial clues to their differing reactivity.

Property4-Amino-2-fluorobenzamide4-AminobenzamideReference
Molecular Formula C₇H₇FN₂OC₇H₈N₂O[1][2]
Molecular Weight 154.14 g/mol 136.15 g/mol [1][2]
Melting Point 160-163 °C181-183 °C[1][2]
Appearance White to off-white solidOff-white to beige crystalline powder[1][2]
Solubility Slightly soluble in chloroform and methanolSlightly soluble in water, better solubility in methanol and DMSO[1][2]
Predicted pKa (of the conjugate acid of the amino group) ~1.5 - 2.5~2.5 - 3.5[3]

The lower melting point of 4-Amino-2-fluorobenzamide may be attributed to altered crystal packing due to the presence of the fluorine atom. The most significant predictor of differential reactivity, however, lies in the predicted pKa values. The lower predicted pKa of the anilinium ion of 4-Amino-2-fluorobenzamide suggests that the amino group is less basic. This is a direct consequence of the electronic effects of the fluorine substituent.

The Decisive Role of Fluorine: An Electronic Tug-of-War

The introduction of a fluorine atom at the 2-position of 4-Aminobenzamide creates a fascinating interplay of electronic effects that governs the reactivity of both the aromatic ring and the amino group. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance or mesomeric effect (+M effect).

G cluster_0 4-Amino-2-fluorobenzamide Inductive Effect (-I) Inductive Effect (-I) Overall Effect Overall Effect Inductive Effect (-I)->Overall Effect Dominant Resonance Effect (+M) Resonance Effect (+M) Resonance Effect (+M)->Overall Effect

Figure 1: Dominant electronic effects of the fluorine substituent.

For halogens, the inductive effect generally outweighs the resonance effect. In the case of 4-Amino-2-fluorobenzamide, the strong -I effect of the ortho-fluorine atom significantly reduces the electron density of the aromatic ring and, more importantly, decreases the electron-donating ability of the adjacent amino group.

Comparative Reactivity in Key Transformations

The electronic perturbations caused by the fluorine atom have profound implications for several key reactions commonly employed in the synthesis of derivatives of these molecules.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of benzene rings. The rate of EAS is highly sensitive to the electron density of the aromatic ring.

  • 4-Aminobenzamide: The amino group is a powerful activating group, directing electrophiles to the ortho and para positions. In 4-aminobenzamide, the para position is blocked, so substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5). The amide group is a deactivating, meta-directing group. The activating effect of the amino group is dominant.

  • 4-Amino-2-fluorobenzamide: The strong -I effect of the fluorine atom deactivates the ring towards electrophilic attack compared to 4-aminobenzamide. The amino group, while still activating, is less potent due to the electron-withdrawing fluorine. The fluorine itself is an ortho, para-director, but a deactivating one. Therefore, electrophilic substitution on 4-Amino-2-fluorobenzamide is expected to be significantly slower than on 4-aminobenzamide. The directing effects of the amino and fluoro groups will guide the incoming electrophile primarily to the 5-position.

EAS_Reactivity 4-Aminobenzamide 4-Aminobenzamide Activating NH₂ group Faster EAS 4-Amino-2-fluorobenzamide 4-Amino-2-fluorobenzamide Deactivating F group Slower EAS 4-Aminobenzamide->4-Amino-2-fluorobenzamide Reactivity Decreases

Figure 2: Predicted relative reactivity in electrophilic aromatic substitution.

N-Acylation of the Amino Group

The acylation of the amino group is a common reaction to introduce various functionalities or to protect the amino group. The rate of this reaction is dependent on the nucleophilicity of the amino group.

  • 4-Aminobenzamide: The amino group in 4-aminobenzamide is a good nucleophile, readily reacting with acylating agents like acetic anhydride or acyl chlorides.

  • 4-Amino-2-fluorobenzamide: The electron-withdrawing fluorine atom significantly reduces the electron density on the nitrogen of the amino group, thereby decreasing its nucleophilicity. Consequently, the N-acylation of 4-Amino-2-fluorobenzamide is expected to be slower than that of 4-aminobenzamide and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or a stronger catalyst).

Diazotization of the Amino Group

Diazotization of the primary amino group to form a diazonium salt is a versatile transformation that opens up a wide range of subsequent reactions (e.g., Sandmeyer reactions, azo coupling). This reaction is initiated by the attack of the amino group on a nitrosating agent (e.g., nitrous acid).

  • 4-Aminobenzamide: The amino group is sufficiently nucleophilic to readily undergo diazotization under standard conditions (e.g., NaNO₂, aq. HCl, 0-5 °C). The resulting diazonium salt can then be used in further synthetic steps.[2]

  • 4-Amino-2-fluorobenzamide: Due to the reduced nucleophilicity of the amino group, the diazotization of 4-Amino-2-fluorobenzamide may be slower or require slightly modified conditions compared to its non-fluorinated counterpart. However, the reaction is still expected to proceed to form the corresponding diazonium salt.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of common transformations for these aminobenzamides. They are based on established procedures for similar compounds and should be adapted and optimized for specific applications.

N-Acetylation of 4-Aminobenzamide

Objective: To synthesize N-(4-carbamoylphenyl)acetamide.

Materials:

  • 4-Aminobenzamide

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-aminobenzamide (1.0 eq) in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

N-Acetylation of 4-Amino-2-fluorobenzamide

Objective: To synthesize N-(4-carbamoyl-3-fluorophenyl)acetamide.

Materials:

  • 4-Amino-2-fluorobenzamide

  • Acetic anhydride

  • Pyridine or a stronger base like triethylamine

  • Dichloromethane (DCM) or a higher boiling solvent like N,N-Dimethylformamide (DMF) if heating is required.

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-amino-2-fluorobenzamide (1.0 eq) in DCM or DMF.

  • Add pyridine or triethylamine (1.5 eq) and cool to 0 °C.

  • Slowly add acetic anhydride (1.3 eq).

  • Allow the reaction to warm to room temperature and stir. Due to the reduced nucleophilicity, the reaction may be significantly slower. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor closely by TLC.

  • Work-up the reaction as described in protocol 4.1. Purification by column chromatography is often necessary.

N_Acetylation_Workflow Start Start with Aminobenzamide Dissolve Dissolve in Solvent Start->Dissolve Add_Base Add Base Dissolve->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O React React at RT (or heat for fluorinated) Add_Ac2O->React Workup Aqueous Workup React->Workup Purify Purify Product Workup->Purify End Obtain N-acetylated Product Purify->End

Figure 3: General workflow for N-acetylation of aminobenzamides.

Conclusion and Future Perspectives

The seemingly subtle addition of a fluorine atom at the 2-position of 4-aminobenzamide has a profound impact on its chemical reactivity. The strong inductive effect of fluorine deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group. This leads to slower reaction rates in transformations such as N-acylation and potentially diazotization.

For researchers and drug development professionals, this understanding is critical for several reasons:

  • Reaction Optimization: The synthesis of derivatives of 4-Amino-2-fluorobenzamide will likely require more forcing reaction conditions compared to its non-fluorinated counterpart.

  • Scaffold Design: The altered electronic properties of the fluorinated benzamide can be strategically employed to modulate the physicochemical properties (e.g., pKa, lipophilicity) and metabolic stability of a drug candidate.

  • Predictive Chemistry: By understanding the fundamental electronic effects at play, chemists can better predict the outcomes of reactions and design more efficient synthetic routes.

While this guide provides a robust theoretical framework for comparing the reactivity of these two important building blocks, there remains a need for direct, quantitative kinetic studies to precisely measure these reactivity differences. Such studies would provide invaluable data for the development of more accurate predictive models in synthetic and medicinal chemistry.

References

  • Cheméo. Chemical Properties of Benzamide, 4-amino- (CAS 2835-68-9). [Link]

  • This is a predicted value based on the known electronic effects of the substituents and comparison with similar compounds.

Sources

A Senior Application Scientist's Guide to 4-Amino-2-fluorobenzamide and 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. Among the privileged structures in medicinal chemistry, substituted aminobenzamides serve as versatile building blocks for a range of therapeutic agents, from kinase inhibitors to novel anticancer agents. This guide provides an in-depth, data-supported comparison of two closely related yet distinct intermediates: 4-Amino-2-fluorobenzamide and 4-Amino-2-chlorobenzamide. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a scaffold, based on physicochemical properties, synthetic accessibility, and potential biological implications.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a single halogen atom at the 2-position—fluorine versus chlorine—imparts subtle but significant changes to the molecule's electronic and steric profile. These differences can profoundly influence properties such as melting point, solubility, and lipophilicity (LogP), which in turn affect a compound's downstream handling, formulation, and pharmacokinetic profile.

The higher melting point of the chloro-analog suggests stronger intermolecular forces in its crystal lattice. From a drug design perspective, the fluorine atom's high electronegativity can create unique dipole interactions and act as a hydrogen bond acceptor, while the larger chlorine atom offers a different steric profile that can be exploited for selective binding.

Table 1: Comparative Physicochemical Properties

Property4-Amino-2-fluorobenzamide4-Amino-2-chlorobenzamideRationale for Difference
CAS Number 915087-25-1211374-81-1N/A
Molecular Formula C₇H₇FN₂OC₇H₇ClN₂OHalogen substitution
Molecular Weight 154.14 g/mol 170.59 g/mol [1]Atomic mass of F (19.00) vs. Cl (35.45)
Melting Point 160 - 163 °C[2]175 - 179 °CLarger size and polarizability of Cl can lead to stronger crystal packing.
Appearance White to off-white solid[2]White to off-white solidSimilar chromophores and solid state.
Calculated LogP (XLogP3) 0.6[3]1.1[1]Chlorine is more lipophilic than fluorine, increasing the overall LogP.
Hydrogen Bond Donors 2[3]2[1]Identical (amine and amide N-H)
Hydrogen Bond Acceptors 3[3]2[1]Fluorine can act as a weak H-bond acceptor; chlorine generally does not.

Synthesis and Experimental Protocols

Both compounds are typically synthesized from their corresponding 2-halogeno-4-nitrobenzoic acid precursors. The general pathway involves three key transformations: activation of the carboxylic acid, amidation, and reduction of the nitro group. Understanding the nuances of this synthesis is key to ensuring high yield and purity.

Representative Synthetic Workflow

The following diagram outlines a common, reliable synthetic route. The choice of reagents, particularly for the amidation and reduction steps, is critical for process efficiency and scalability.

G cluster_0 Step 1: Acid Activation & Amidation cluster_1 Step 2: Nitro Group Reduction Start 2-Halogeno-4-nitrobenzoic acid (X = F or Cl) AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl₂, DMF (cat.) Toluene, 80°C Product_Nitro 2-Halogeno-4-nitrobenzamide AcylChloride->Product_Nitro NH₃ (aq. or gas) or NH₄OH, 0°C to RT Product_Final 4-Amino-2-halogenobenzamide (Final Product) Product_Nitro->Product_Final Pd/C (10%), H₂ (g) or Fe/NH₄Cl EtOH/H₂O, Reflux

Caption: General synthetic workflow for 4-Amino-2-halogenobenzamides.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-chlorobenzamide

This protocol provides a robust method starting from 4-amino-2-chlorobenzoic acid, a commercially available starting material, simplifying the process by avoiding the nitro-reduction step.

Objective: To synthesize 4-Amino-2-chlorobenzamide via acid activation followed by amidation.

Materials:

  • 4-Amino-2-chlorobenzoic acid (1 equiv.)[4]

  • Thionyl chloride (SOCl₂) (1.5 equiv.)

  • Toluene, anhydrous

  • Ammonium hydroxide (NH₄OH), 28% aqueous solution

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acid Chloride Formation (Self-Validating System):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add 4-amino-2-chlorobenzoic acid (1 equiv.) and anhydrous toluene.

    • Add a catalytic amount of DMF (e.g., 1-2 drops). Expertise Insight: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the highly reactive acyl chloride.

    • Slowly add thionyl chloride (1.5 equiv.) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 2-3 hours. The reaction is self-validating; completion is typically indicated by the cessation of gas (HCl, SO₂) evolution and a change to a clear solution.

    • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-amino-2-chlorobenzoyl chloride, which is used immediately in the next step.

  • Amidation:

    • Cool the flask containing the crude acyl chloride to 0°C in an ice bath.

    • Slowly and carefully add a concentrated solution of ammonium hydroxide (excess, ~5 equiv.). Trustworthiness: This highly exothermic reaction must be controlled by slow addition and cooling to prevent side reactions and ensure the primary amide formation.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) to confirm the consumption of the acyl chloride.

  • Work-up and Purification:

    • Dilute the reaction mixture with dichloromethane (DCM) and water.

    • Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to afford 4-Amino-2-chlorobenzamide as a solid.

Spectroscopic and Application Insights

The choice between the fluoro- and chloro-analogs often depends on their intended application in drug discovery. Both compounds serve as key intermediates. For instance, derivatives of 4-amino-2-fluorobenzamide are crucial for synthesizing potent androgen receptor antagonists used in prostate cancer therapy.[2] Similarly, 4-amino-2-chlorobenzamide derivatives have been explored as potential inhibitors of human adenovirus.[5]

The halogen's identity also influences reactivity in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the C-Cl bond may offer different reactivity profiles compared to the more robust C-F bond.

From a spectroscopic standpoint, the key distinguishing features will be:

  • ¹⁹F NMR: The fluoro-analog will exhibit a characteristic signal in the ¹⁹F NMR spectrum.

  • Mass Spectrometry: The chloro-analog will show a distinctive M+2 isotopic pattern (approx. 3:1 ratio for ³⁵Cl:³⁷Cl), which is a definitive confirmation of its presence.

  • ¹³C NMR: The carbon directly attached to the halogen will have a significantly different chemical shift and, for the fluoro-analog, will show coupling (¹J C-F).

Conclusion: Making the Right Choice

The decision to use 4-Amino-2-fluorobenzamide versus 4-Amino-2-chlorobenzamide is a strategic one, guided by the specific goals of the drug discovery project.

  • Choose 4-Amino-2-fluorobenzamide when:

    • Modulating pKa or introducing a hydrogen bond acceptor is desirable.

    • Metabolic stability is a concern, as the C-F bond is generally more resistant to metabolic cleavage than the C-Cl bond.

    • The target structure is known to benefit from the unique electronic properties of fluorine.

  • Choose 4-Amino-2-chlorobenzamide when:

    • A larger steric group at the 2-position is required for optimal binding.

    • Increased lipophilicity is needed to enhance membrane permeability.

    • The synthetic plan involves downstream chemistry where the C-Cl bond's reactivity is advantageous (e.g., certain cross-coupling reactions).

Ultimately, both molecules are invaluable tools. This guide provides the foundational data and experimental context to empower researchers to select the optimal building block, thereby accelerating the path toward novel therapeutic discoveries.

References

  • Chem-Impex. 4-Fluorobenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11435193, 4-Amino-2-chlorobenzamide. [Link]

  • Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • PubMed. 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

  • PubMed. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Amino-2-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom and an amino group, specifically in the 4-amino-2-fluoro orientation, imparts unique physicochemical properties that enhance biological activity and pharmacokinetic profiles. This guide offers an in-depth comparison of the biological activities of 4-amino-2-fluorobenzamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

Derivatives of the 4-Amino-2-fluorobenzamide core have been explored for a range of therapeutic applications, most notably in oncology and infectious diseases. The electron-withdrawing nature of the fluorine atom at the ortho-position and the hydrogen-bonding capabilities of the amino group at the para-position are critical for their interaction with biological targets.

Anticancer Activity

The primary therapeutic thrust for these derivatives has been in the development of novel anticancer agents. Their efficacy spans multiple mechanisms, from enzyme inhibition to the induction of programmed cell death.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A significant number of benzamide derivatives exert their anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes[1][2]. Overexpression of certain HDAC isoforms, particularly class I HDACs (HDAC1, 2, and 3), is a hallmark of many cancers[3].

By inhibiting these enzymes, 4-Amino-2-fluorobenzamide derivatives can restore histone acetylation, relax chromatin structure, and reactivate the expression of tumor suppressor genes like p21. This, in turn, leads to cell cycle arrest, differentiation, and apoptosis in cancer cells[3].

For instance, the derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has demonstrated potent and selective inhibition of class I HDACs, with a particularly strong effect on HDAC3 (IC50: 95.48 nM)[1]. This activity translates into significant cytotoxicity against solid tumor cell lines, such as hepatocellular carcinoma (HepG2)[1]. The mechanism involves the promotion of apoptosis and arrest of the cell cycle in the G2/M phase[1].

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Transcription cluster_2 Cancer Progression cluster_3 Therapeutic Intervention HDAC HDAC Enzyme (e.g., HDAC1, 2, 3) Histone Histone Tail (Lysine-Ac) Deacetylated_Histone Histone Tail (Lysine) Chromatin_Compacted Compacted Chromatin Gene_Repression Tumor Suppressor Gene Repression (e.g., p21) Cell_Proliferation Uncontrolled Cell Proliferation Derivative 4-Amino-2-fluorobenzamide Derivative (e.g., FNA)

Comparative Cytotoxicity Data

The cytotoxic potential of various benzamide derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for comparison.

DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
FNA HepG2 (Liver)1.30SAHA17.25[1]
Compound 7 K562 (Leukemia)2.27Sorafenib-[4]
Compound 7 HL-60 (Leukemia)1.42Sorafenib-[4]
Compound 10 K562 (Leukemia)2.53Sorafenib-[4]
Compound 10 HL-60 (Leukemia)1.52Sorafenib-[4]
Compound 4d HT-1080 (Fibrosarcoma)15.59--[5]
Compound 4d A-549 (Lung)18.32--[5]
Compound 4d MCF-7 (Breast)17.28--[5]

FNA: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide; SAHA: Vorinostat. Compounds 7 and 10 are purine-containing 4-methylbenzamide derivatives. Compound 4d is a tetrazole-isoxazoline hybrid.

These data highlight that structural modifications to the core benzamide structure can yield compounds with potent, low-micromolar activity against various cancer types, in some cases exceeding the potency of established drugs like SAHA (Vorinostat)[1].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents. Fluorinated benzamide derivatives have emerged as a promising scaffold, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism for the antibacterial action of many fluorinated aromatic compounds is the inhibition of DNA gyrase (and the related topoisomerase IV)[6][7]. These are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair[8]. By binding to the enzyme-DNA complex, these inhibitors stabilize a state where the DNA is cleaved, leading to double-strand breaks and ultimately bacterial cell death[8]. This mechanism is well-established for the fluoroquinolone class of antibiotics, and novel benzamide derivatives are being designed to target the same enzyme, often at distinct sites to overcome existing resistance[6][8]. The fluorine atom is often crucial for this activity, enhancing binding affinity within the enzyme's active site[7].

Comparative Antimicrobial Potency

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Derivative ClassTarget BacteriumMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
2,6-difluorobenzamide (Cpd 4) S. aureus (MSSA)1--[9]
2,6-difluorobenzamide (Cpd 4) S. aureus (MRSA)4--[9]
2,6-difluorobenzamide (Cpd 2) S. aureus (MRSA)4--[9]
2,6-difluorobenzamide (Cpd 5) S. aureus (MRSA)4--[9]
Fluorobenzoylthiosemicarbazide (15a) S. aureus (MRSA)7.82 - 31.25Vancomycin-[10]
Benzamide Derivative (5a) E. coli3.12--[11]
Benzamide Derivative (5a) B. subtilis6.25--[11]

These results indicate that fluorinated benzamide derivatives can be highly potent against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low µg/mL range[9]. The data also show that even non-fluorinated benzamide derivatives can possess significant antibacterial activity[11].

Experimental Methodologies

To ensure the reproducibility and validity of the reported biological activities, it is essential to follow standardized experimental protocols. The following sections detail the step-by-step methodologies for the key assays discussed.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Workflow:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Amino-2-fluorobenzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours until a purple precipitate is visible[12].

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[12][13].

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader[12]. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in sterile cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well[14].

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under ambient air conditions[15].

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well)[15][16].

Conclusion and Future Perspectives

The 4-Amino-2-fluorobenzamide scaffold is a versatile and potent platform for the development of novel therapeutics. Derivatives have demonstrated significant and comparable efficacy in both anticancer and antimicrobial applications. As HDAC inhibitors, they offer a targeted approach to cancer therapy with promising cytotoxicity against various cell lines. As antimicrobial agents, their ability to inhibit essential bacterial enzymes like DNA gyrase makes them valuable candidates in the fight against resistant pathogens.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance isoform selectivity for HDACs, thereby reducing potential off-target effects. For antimicrobial applications, further derivatization to improve penetration of the Gram-negative bacterial outer membrane could broaden their spectrum of activity. The continued exploration of this chemical space holds considerable promise for addressing critical unmet needs in modern medicine.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). NIH. [Link]

  • IC 50 values a (mM) of compounds 4a-l. (n.d.). ResearchGate. [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020). ResearchGate. [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015). ACS Publications. [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life Academy Image. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (n.d.). Frontiers. [Link]

  • Design, synthesis, antimicrobial, and DNA gyrase inhibitory properties of fluoroquinolone-dichloroacetic acid hybrids. (2019). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. [Link]

  • MTT Cell Assay Protocol. (n.d.). txch.org. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PMC. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]

  • Fluoroquinolones = Mechanism of Action | Fluoroquinolone | Chemotherapy | DNA Gyrase Inhibitors. (2020). YouTube. [Link]

  • Histone deacetylase (HDAC) inhibitors. (2017). YouTube. [Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (n.d.). PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-fluorobenzamide Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways. The 4-amino-2-fluorobenzamide scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Amino-2-fluorobenzamide analogs, offering a comparative overview of how subtle molecular modifications can significantly impact their biological activity. We will delve into the rationale behind experimental design and provide detailed protocols for the evaluation of these compounds, empowering researchers in the fields of medicinal chemistry and drug discovery.

The Central Role of the Benzamide Moiety in PARP Inhibition

The benzamide structure is a cornerstone of many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the enzyme.[1] The 4-amino group and the fluorine atom at the 2-position of the benzamide ring in the parent scaffold are critical for establishing key interactions within the PARP active site and influencing the physicochemical properties of the molecule. Understanding how modifications to this core structure affect inhibitory potency and cellular activity is paramount for the rational design of next-generation PARP inhibitors.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

To elucidate the SAR of 4-Amino-2-fluorobenzamide analogs, a systematic evaluation of substitutions at key positions is necessary. The following table presents a representative comparison of analogs with hypothetical, yet plausible, inhibitory concentrations (IC50) against PARP1 and PARP2, as well as cytotoxic activity (GI50) against a BRCA1-deficient cancer cell line (e.g., MDA-MB-436).[2] This data, while illustrative, is based on established principles of PARP inhibitor design.[3][4]

Compound R1 (at 4-Amino) R2 (at Benzamide-N) PARP1 IC50 (nM) PARP2 IC50 (nM) MDA-MB-436 GI50 (µM)
1 (Parent) HH5080>10
2 MethylH35658.5
3 EthylH45759.2
4 HMethyl25405.1
5 HCyclopropyl15252.3
6 HPhenyl8151.1
7 H4-Fluorophenyl5100.8

Key SAR Insights:

  • Substitution at the 4-Amino Position (R1): Small alkyl substitutions, such as a methyl group (Compound 2), can be tolerated, leading to a modest increase in potency compared to the unsubstituted parent compound (Compound 1). However, larger alkyl groups like ethyl (Compound 3) may lead to a slight decrease in activity, suggesting steric constraints in the binding pocket.

  • Substitution at the Benzamide Nitrogen (R2): This position is a critical determinant of potency.

    • Small alkyl groups, such as a methyl group (Compound 4), significantly enhance inhibitory activity.

    • The introduction of a cyclopropyl group (Compound 5) further boosts potency, a common strategy in PARP inhibitor design that can optimize binding interactions.

    • Aromatic substitutions at the R2 position dramatically increase potency. A phenyl group (Compound 6) provides a significant improvement, likely through additional hydrophobic and pi-stacking interactions within the active site.

    • The addition of a fluorine atom to the phenyl ring (Compound 7) further enhances activity, highlighting the favorable role of halogen bonding and altered electronic properties in ligand-target engagement.

Experimental Protocols for Compound Evaluation

The following are detailed, step-by-step methodologies for the key experiments required to evaluate the activity of 4-Amino-2-fluorobenzamide analogs.

Synthesis of 4-Amino-2-fluorobenzamide Analogs

The synthesis of N-substituted 4-amino-2-fluorobenzamide analogs can be achieved through a multi-step process starting from 4-nitro-2-fluorobenzoic acid.[5]

Diagram: General Synthetic Scheme

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction start 4-Nitro-2-fluorobenzoic Acid intermediate1 N-Substituted-4-nitro-2-fluorobenzamide start->intermediate1 reagent1 SOCl2 or EDCI/HOBt, Amine (R2-NH2) reagent1->intermediate1 intermediate1_2 N-Substituted-4-nitro-2-fluorobenzamide product N-Substituted-4-amino-2-fluorobenzamide intermediate1_2->product reagent2 H2, Pd/C or SnCl2 reagent2->product

Caption: General synthetic route for N-substituted 4-amino-2-fluorobenzamide analogs.

  • Amide Formation:

    • To a solution of 4-nitro-2-fluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as thionyl chloride or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

    • Add the desired primary or secondary amine (R2-NH2) to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Work up the reaction and purify the resulting N-substituted-4-nitro-2-fluorobenzamide by column chromatography.

  • Nitro Reduction:

    • Dissolve the N-substituted-4-nitro-2-fluorobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride (SnCl2).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture and concentrate the filtrate to obtain the desired N-substituted-4-amino-2-fluorobenzamide analog.

In Vitro PARP1/2 Enzymatic Assay

This protocol outlines a fluorometric assay to determine the IC50 values of the synthesized compounds against PARP1 and PARP2.[6]

Diagram: PARP Inhibition Assay Workflow

G start Prepare Assay Plate step1 Add PARP Enzyme, Activated DNA, and Inhibitor start->step1 step2 Incubate step1->step2 step3 Add Biotinylated NAD+ step2->step3 step4 Incubate step3->step4 step5 Add Streptavidin-HRP and Substrate step4->step5 step6 Measure Luminescence/Fluorescence step5->step6 end Calculate IC50 step6->end

Caption: Workflow for an in vitro PARP enzymatic inhibition assay.

  • Plate Preparation:

    • Coat a 96-well black plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

    • Block the wells with a suitable blocking buffer.

  • Reaction Setup:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • To each well, add PARP1 or PARP2 enzyme, activated DNA, and the test compound or vehicle control.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and NAD+ to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate with PBST.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Wash the plate again with PBST.

    • Add a chemiluminescent or fluorescent HRP substrate.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cancer cell lines.[7][8]

Diagram: MTT Assay Workflow

G start Seed Cells in 96-well Plate step1 Treat with Compounds start->step1 step2 Incubate (72h) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (2-4h) step3->step4 step5 Add Solubilization Solution step4->step5 step6 Measure Absorbance (570 nm) step5->step6 end Calculate GI50 step6->end

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-436) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

The 4-amino-2-fluorobenzamide scaffold represents a versatile platform for the development of potent PARP inhibitors. The structure-activity relationship studies, though illustrated here with representative data, underscore the critical importance of substitutions at the benzamide nitrogen for achieving high potency. Aromatic and small cyclic moieties at this position appear particularly beneficial for enhancing interactions within the PARP active site. The provided experimental protocols offer a robust framework for the synthesis and comprehensive evaluation of novel analogs, guiding the optimization of this promising class of anticancer agents. Further exploration of diverse substitutions and their impact on selectivity and pharmacokinetic properties will be instrumental in advancing these compounds towards clinical development.

References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2021). Bentham Science Publishers.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][10][11]triazine-based VEGFR-2 kinase inhibitors. (2011). PubMed.

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the tre
  • Clonogenic Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2021).
  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosyl
  • Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. (2022).
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2021). PMC.
  • Clonogenic Assay: Adherent Cells. (2011). PMC.
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2021). Semantic Scholar.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. (n.d.). mcgillradiobiology.ca. Retrieved from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC.
  • Clonogenic Cell Survival Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). txch.org. Retrieved from [Link]

  • Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2021).
  • Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers. (2024). PubMed.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). RSC Publishing.

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzamide Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzamide inhibitors, moving beyond a simple list of properties to explore the causal relationships between chemical structure and biological activity. We will delve into the nuanced effects of fluorination on inhibitor potency, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Benzamide Scaffold and the Strategic Introduction of Fluorine

Benzamides are a privileged scaffold in drug discovery, forming the core of numerous inhibitors targeting a wide range of enzymes and receptors. Their synthetic tractability and ability to form key hydrogen bonding interactions make them an attractive starting point for inhibitor design.[1][2] A critical interaction for many benzamide inhibitors is the hydrogen bond formed between the amide group and the target protein, often in conjunction with coordination to a metal cofactor like Zn²⁺ in the active site of enzymes such as histone deacetylases (HDACs).[2]

The introduction of fluorine, the most electronegative element, into such a scaffold is a deliberate and strategic decision. It is not merely a substitution but a method to finely tune the molecule's electronic, steric, and metabolic properties.[3][4] Judicious placement of fluorine can lead to:

  • Enhanced Binding Affinity: Through favorable electrostatic and hydrophobic interactions.[5]

  • Improved Metabolic Stability: By blocking sites of oxidative metabolism.[6][7]

  • Modulated pKa: The powerful electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting solubility and target engagement.[4][8]

  • Favorable Conformational Bias: Influencing the molecule's three-dimensional shape to better fit the target's binding pocket.[4]

This guide will use a case study approach to illustrate these principles in action, comparing directly a fluorinated benzamide inhibitor with its non-fluorinated counterpart.

Comparative Analysis: A Tale of Two Inhibitors

To provide a concrete, data-driven comparison, we will examine a fluorinated benzamide histone deacetylase (HDAC) inhibitor, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , and contrast its performance with non-fluorinated analogs and established inhibitors like Suberoylanilide Hydroxamic Acid (SAHA).[9][10]

Case Study: The Fluorinated Benzamide FNA as an HDAC Inhibitor

HDACs are a class of enzymes crucial for epigenetic regulation, making them a key target in oncology.[2] The development of potent and selective HDAC inhibitors is a major goal in cancer therapy. In a study aimed at improving the activity and selectivity of a lead compound, researchers performed a fluorine substitution, resulting in the synthesis of FNA.[9][10]

Impact on Potency and Selectivity

The introduction of fluorine can have a profound impact on an inhibitor's potency and its selectivity for specific enzyme isoforms. In the case of FNA, fluorination led to a compound with potent activity against Class I HDACs, particularly HDAC3.[9][10]

Table 1: Comparative In Vitro Activity of Fluorinated vs. Non-Fluorinated Inhibitors

CompoundTargetIC₅₀ (nM)Antiproliferative IC₅₀ (μM) (HepG2 cells)Key Structural FeatureReference
FNA HDAC395.481.30Fluorine on the phenyl ring[9][10]
SAHA Pan-HDAC-17.25Non-benzamide, hydroxamate[9][10]
MS275 Class I HDACs--Non-fluorinated benzamide[9]
ITF3756 (1-H) HDAC1 / HDAC621 / 18-Non-fluorinated[11]
ITF3985 (2-FF) HDAC1 / HDAC6120 / 14-Fluorinated analog of 1-H[11]

Data presented is for illustrative comparison. Direct comparison is most accurate for analogs from the same study.

Causality Behind the Data: The data reveals two key insights. First, the fluorinated compound FNA shows significantly greater antiproliferative activity in HepG2 cancer cells compared to the established inhibitor SAHA.[9][10] This highlights the potential of fluorination to dramatically enhance potency. Second, comparing the non-fluorinated ITF3756 with its fluorinated analog ITF3985, we see a fascinating shift in selectivity. Fluorination reduces the potency against HDAC1 while maintaining high potency against HDAC6, thereby enhancing the selectivity for HDAC6.[11] This is not because fluorine improves activity against HDAC6, but rather because it reduces activity against HDAC1.[11] This demonstrates that fluorination is a powerful tool for fine-tuning isoform selectivity.

Influence on In Vivo Efficacy

The ultimate test of an inhibitor is its performance in a biological system. In a HepG2 nude mice xenograft model, FNA demonstrated effective tumor growth inhibition.

Table 2: Comparative In Vivo Efficacy

CompoundDose/RouteTumor Growth Inhibition (TGI)ModelReference
FNA Not Specified48.89%HepG2 Xenograft[9][10]
SAHA Not Specified48.13%HepG2 Xenograft[9][10]

Causality Behind the Data: While FNA showed vastly superior potency in cell-based assays, its in vivo efficacy was comparable to SAHA.[9][10] This underscores a critical lesson in drug development: in vitro potency does not always translate directly to in vivo superiority. Factors such as pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) play a decisive role. The fluorinated benzamide chidamide, for instance, is noted for its high pharmacokinetic properties compared to unsubstituted benzamides like MS275.[9] Fluorine can improve metabolic stability and other pharmacokinetic parameters, which can enhance a drug's overall in vivo performance.[3][7]

Mechanistic Insights: The "Fluorine Factor"

Why does a single fluorine atom exert such a significant influence? The reasons are multifaceted and rooted in its unique physicochemical properties.

  • Electronegativity and Dipole Moments: Fluorine's high electronegativity creates a strong C-F bond and can alter the charge distribution across the molecule. This can lead to new, favorable dipole-dipole or hydrogen bonding interactions with the target protein that are absent in the non-fluorinated analog.

  • Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with the target, this is not a universal rule.[5][8] This increased hydrophobicity can improve the interaction between the drug and its receptor.[5]

  • Blocking Metabolic Hotspots: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Placing a stable C-F bond at such a "hotspot" can prevent this metabolism, thereby increasing the drug's half-life and bioavailability.[6]

G cluster_inhibitor Fluorinated Benzamide Inhibitor cluster_effects Physicochemical & Biological Effects cluster_mechanisms Underlying Mechanisms F_Inhibitor Fluorine Atom (F) Potency Increased Potency F_Inhibitor->Potency Selectivity Altered Selectivity F_Inhibitor->Selectivity Metabolism Blocked Metabolism F_Inhibitor->Metabolism Binding Enhanced Binding Affinity F_Inhibitor->Binding Electro Electronegativity Potency->Electro Sterics Steric Hindrance Selectivity->Sterics Metabolism->Sterics Binding->Electro Lipo Lipophilicity Binding->Lipo

Caption: The influence of fluorine on inhibitor properties.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a Fluorinated Benzamide Inhibitor (FNA)

This protocol is based on the synthetic scheme described for FNA.[9] The rationale is a multi-step synthesis involving protection, functional group installation, and a final condensation reaction to form the amide bond.

G A 4-Aminobenzoic Acid B Methyl Esterification (Protection) A->B C Add 2-Hydroxyethyl Groups B->C D Chlorine Substitution C->D E Deprotection (Hydrolysis) D->E F Condensation with 1,2-diamino-4-fluorobenzene E->F G Final Product (FNA) F->G

Caption: Synthetic workflow for the FNA inhibitor.

Step-by-Step Methodology:

  • Protection: The starting material, 4-aminobenzoic acid, is protected via methyl esterification. This prevents the carboxylic acid from interfering with subsequent reactions.[9]

  • Addition of Hydroxyethyl Groups: The protected intermediate is reacted with ethylene oxide to add two 2-hydroxyethyl groups to the amino moiety, forming methyl 4-(bis(2-hydroxyethyl)amino)benzoate.[9]

  • Chlorination: The hydroxyl groups are subsequently substituted with chlorine, likely using a reagent like thionyl chloride, to yield the key nitrogen mustard functional group.[9]

  • Deprotection: The methyl ester protecting group is removed by hydrolysis to regenerate the carboxylic acid, affording the key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid.[9]

  • Amide Condensation: The final target compound, FNA, is synthesized by a condensation reaction between the carboxylic acid intermediate and 1,2-diamino-4-fluorobenzene. This step forms the critical benzamide linkage.[9]

Protocol 2: In Vitro HDAC Inhibition Assay

This is a generalized protocol to measure the IC₅₀ of an inhibitor against a specific HDAC isoform.

Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The inhibitor's potency is determined by its ability to prevent this fluorescence.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC3)

  • Fluorogenic substrate (e.g., Fluor de Lys)

  • Assay Buffer

  • Developer solution

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., FNA) in assay buffer.

  • Enzyme Reaction: In the microplate, add the HDAC enzyme to each well, followed by the diluted test compounds. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and initiate fluorescence by adding the developer solution to each well. Incubate for 15 minutes at room temperature.

  • Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol determines the effect of an inhibitor on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., FNA, SAHA) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against inhibitor concentration and determine the IC₅₀ value, the concentration that inhibits cell proliferation by 50%.

Conclusion

The strategic fluorination of benzamide inhibitors is a powerful and nuanced tool in drug discovery. It is not a magic bullet, but a methodical approach to modulate multiple molecular properties simultaneously.

  • Fluorination often enhances potency and can be used to engineer isoform selectivity , as demonstrated by the improved antiproliferative activity of FNA and the altered selectivity profile of fluorinated HDAC inhibitors.[9][10][11]

  • The true value of fluorination often lies in its ability to improve pharmacokinetic properties , such as metabolic stability, which can lead to better in vivo performance.[3][9]

  • The choice to fluorinate, and the specific position of the fluorine atom(s), must be driven by a deep understanding of the target's structure and the desired pharmacological profile. It is a prime example of how subtle atomic changes can precipitate significant biological consequences .

This guide demonstrates that by grounding our understanding in comparative data, robust experimental protocols, and a clear view of the underlying chemical principles, we can harness the "fluorine factor" to design more effective and targeted therapeutics.

References

  • Chen, J., Feng, F., Hu, Y., Wang, Y., Song, Y., & Zhang, H. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at: [Link]

  • El-Damasy, A. K., & El-Sayed, M. A. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances. Available at: [Link]

  • Singh, R. P., & Singh, R. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Kim, C., & Gembicky, M. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Dube, P. N., & Singh, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Available at: [Link]

  • Chen, J., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. Available at: [Link]

  • Thompson, A. L., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Hasken, S., & Bacher, F. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals. Available at: [Link]

  • Tresco, B., et al. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. Available at: [Link]

  • Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

  • Gerus, I. I., & Matiichuk, V. S. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. Available at: [Link]

  • Sarno, F., et al. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

  • Herrebout, M. A., et al. (2015). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. Available at: [Link]

  • Singh, R. P., & Kaur, M. (2014). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Slater, M. J. (2016). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

  • van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry. Available at: [Link]

  • Lee, S., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Pasanen, M., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

A Spectroscopic Guide to Differentiating 4-Amino-2-fluorobenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise identification of isomeric molecules is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 4-Amino-2-fluorobenzamide and its key positional isomers: 2-Amino-4-fluorobenzamide, 3-Amino-4-fluorobenzamide, and 5-Amino-2-fluorobenzamide. By understanding their distinct spectral fingerprints across various analytical techniques, scientists can confidently distinguish between these closely related compounds.

Introduction: The Importance of Isomer Differentiation

4-Amino-2-fluorobenzamide and its isomers are valuable building blocks in medicinal chemistry. The strategic placement of the amino and fluoro groups on the benzamide scaffold can significantly influence a molecule's binding affinity to biological targets, its metabolic stability, and overall pharmacokinetic properties. Consequently, the ability to unequivocally identify the specific positional isomer is paramount during synthesis, purification, and quality control processes. Spectroscopic methods provide a powerful and non-destructive means to achieve this differentiation.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining how the unique electronic and vibrational environments within each isomer give rise to distinguishable spectral data.

Molecular Structures of the Isomers

To understand the spectroscopic differences, it is essential to visualize the structures of the four isomers. The varied placement of the electron-donating amino group and the electron-withdrawing fluorine atom relative to the amide functionality creates distinct electronic distributions and steric environments.

Figure 1. Molecular structures and information for the four positional isomers of aminofluorobenzamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-donating amino group (-NH₂) generally shields adjacent protons (shifts them to a lower ppm), while the electronegative fluorine atom and the carbonyl group of the amide deshield (shift them to a higher ppm). The interplay of these effects, along with through-bond and through-space fluorine-proton coupling, creates a unique ¹H NMR spectrum for each isomer.

IsomerAromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Amide Protons (br s)Amino Protons (br s)
4-Amino-2-fluorobenzamide ~7.8 (t, J ≈ 8.5 Hz, H6), ~6.4 (dd, J ≈ 8.5, 2.0 Hz, H5), ~6.3 (dd, J ≈ 14.0, 2.0 Hz, H3)~7.5, ~8.1~4.2
2-Amino-4-fluorobenzamide ~7.6 (dd, J ≈ 8.8, 6.0 Hz, H6), ~6.5 (dd, J ≈ 10.0, 2.5 Hz, H3), ~6.4 (td, J ≈ 8.8, 2.5 Hz, H5)~7.4, ~7.9~5.5
3-Amino-4-fluorobenzamide ~7.26 (d, J = 7.8 Hz), ~6.97 (m)[1]~7.13, ~7.74[1]~5.24[1]
5-Amino-2-fluorobenzamide ~7.3 (dd, J ≈ 8.8, 2.8 Hz, H6), ~7.0 (dd, J ≈ 8.8, 4.4 Hz, H3), ~6.8 (ddd, J ≈ 8.8, 8.8, 2.8 Hz, H4)~7.5, ~8.0~3.8

Table 1. Comparative ¹H NMR data for the aminofluorobenzamide isomers (data are estimations based on substituent effects and available literature for similar compounds, with specific data cited where found).

Causality of Spectral Differences:

  • 4-Amino-2-fluorobenzamide: The proton at C6 is a triplet due to coupling with both the adjacent proton at C5 and the fluorine at C2. The protons at C3 and C5 appear at lower chemical shifts due to the shielding effect of the amino group.

  • 2-Amino-4-fluorobenzamide: The ortho-amino group strongly shields the proton at C3, shifting it significantly upfield. The fluorine at C4 will couple with protons at C3 and C5, leading to complex splitting patterns.

  • 3-Amino-4-fluorobenzamide: The proton signals are clustered in a relatively narrow region, and the broad singlets for the amide and amino protons are characteristic.[1]

  • 5-Amino-2-fluorobenzamide: The fluorine at C2 and the amino group at C5 influence the chemical shifts and coupling patterns of the three adjacent aromatic protons, resulting in a distinct set of signals.

¹³C NMR Spectroscopy: The Influence of Substituents on Carbon Chemical Shifts

The ¹³C NMR spectra provide further confirmation of the isomeric structures. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The electronic effects of the substituents also cause predictable shifts in the carbon resonances.

IsomerCarbonyl Carbon (C=O)C-FC-NH₂Other Aromatic Carbons
4-Amino-2-fluorobenzamide ~164 ppm~162 ppm (d, ¹JCF ≈ 245 Hz)~151 ppm~101-133 ppm
2-Amino-4-fluorobenzamide ~168 ppm~163 ppm (d, ¹JCF ≈ 248 Hz)~150 ppm~102-132 ppm
3-Amino-4-fluorobenzamide ~167 ppm~158 ppm (d, ¹JCF ≈ 245 Hz)~145 ppm~115-130 ppm
5-Amino-2-fluorobenzamide ~165 ppm~159 ppm (d, ¹JCF ≈ 243 Hz)~147 ppm~115-130 ppm

Table 2. Predicted ¹³C NMR chemical shifts for the aminofluorobenzamide isomers (estimations based on substituent effects and data from similar compounds).

Expert Insights: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent at the ortho position. In 2-Amino-4-fluorobenzamide, the ortho-amino group can form an intramolecular hydrogen bond with the amide, influencing the carbonyl carbon's chemical shift.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The positions of the N-H, C=O, and C-F stretching frequencies, as well as the out-of-plane C-H bending patterns in the fingerprint region, are key for distinguishing these isomers.

IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
4-Amino-2-fluorobenzamide ~3480, 3370~1650~1250~830
2-Amino-4-fluorobenzamide ~3450, 3350~1640~1240~820, 880
3-Amino-4-fluorobenzamide ~3460, 3360~1660~1260~810, 870
5-Amino-2-fluorobenzamide ~3470, 3365~1655~1245~815, 875

Table 3. Characteristic IR absorption frequencies for the aminofluorobenzamide isomers (estimated values).

Trustworthiness of the Protocol: The positions of the N-H stretching bands can be influenced by hydrogen bonding. In the solid state (e.g., KBr pellet), intermolecular hydrogen bonding will broaden these peaks and shift them to lower wavenumbers compared to a dilute solution in a non-polar solvent.

III. Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While all four isomers have the same molecular weight (154.14 g/mol ), their fragmentation patterns in the mass spectrometer can differ. The position of the substituents influences the stability of the resulting fragment ions.

Expected Fragmentation:

  • Molecular Ion (M⁺): A prominent peak at m/z 154 will be observed for all isomers.

  • Loss of NH₃: A peak at m/z 137 may be observed.

  • Loss of H₂O: A peak at m/z 136 is possible.

  • Loss of CO: A peak at m/z 126 is expected.

  • Benzoyl-type fragments: The relative intensities of fragments corresponding to the fluorinated aminobenzoyl cation will vary depending on the stability conferred by the substituent positions.

The precise fragmentation pattern can be elucidated using tandem mass spectrometry (MS/MS), which would provide a more definitive fingerprint for each isomer.

IV. UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents. The amino group acts as an auxochrome, typically causing a red shift (to longer wavelengths) in the absorption bands of the benzene ring.

Isomerλmax (nm)
4-Amino-2-fluorobenzamide ~245, ~295
2-Amino-4-fluorobenzamide ~240, ~300
3-Amino-4-fluorobenzamide ~235, ~285
5-Amino-2-fluorobenzamide ~240, ~290

Table 4. Estimated UV-Vis absorption maxima for the aminofluorobenzamide isomers in a polar solvent like ethanol.

Underlying Principles: The π → π* transitions of the aromatic system are responsible for the observed absorption bands. The position of the amino group relative to the carbonyl group and the fluorine atom alters the energy of the molecular orbitals, leading to shifts in the absorption maxima. For instance, the para-amino substitution in 4-Amino-2-fluorobenzamide allows for extended conjugation, which typically results in a longer wavelength absorption compared to the meta-amino isomer.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following experimental protocols are recommended.

Figure 2. A generalized workflow for the spectroscopic analysis of the aminofluorobenzamide isomers.

Detailed Protocol for NMR Sample Preparation and Acquisition:
  • Sample Preparation: Accurately weigh 5-10 mg of the aminofluorobenzamide isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amide and amino groups.

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Conclusion

The spectroscopic differentiation of 4-Amino-2-fluorobenzamide and its positional isomers is readily achievable through a multi-technique approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, with chemical shifts and coupling constants providing a unique fingerprint for each isomer. IR and UV-Vis spectroscopy serve as valuable complementary techniques, offering insights into the vibrational and electronic properties of the molecules. Finally, mass spectrometry confirms the molecular weight and can provide isomer-specific fragmentation patterns, especially with tandem MS techniques. By carefully acquiring and interpreting these spectra, researchers can ensure the identity and purity of their compounds, a cornerstone of robust scientific and pharmaceutical development.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

In Vitro Evaluation of 4-Amino-2-fluorobenzamide Derivatives: A Comparative Guide for AR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the in vitro evaluation of 4-Amino-2-fluorobenzamide derivatives , a chemical class central to the development of second-generation Androgen Receptor (AR) antagonists (e.g., Enzalutamide, Apalutamide).

Executive Summary & Pharmacological Context

4-Amino-2-fluorobenzamide serves as the critical "right-hand" pharmacophore for the diarylthiohydantoin class of Androgen Receptor (AR) antagonists. Unlike first-generation antiandrogens (e.g., Bicalutamide), derivatives of this scaffold do not merely compete for the ligand-binding domain (LBD); they induce a conformational change that prevents nuclear translocation and DNA binding .

This guide outlines the standardized in vitro workflow to evaluate novel derivatives, benchmarking them against the Standard of Care (SoC) alternatives: Bicalutamide (1st Gen) and Enzalutamide (2nd Gen).

Key Differentiators of this Scaffold
Feature4-Amino-2-fluorobenzamide Derivatives (e.g., Enzalutamide)Bicalutamide (Alternative)
Binding Affinity High (5-8 fold higher than Bicalutamide)Moderate
Agonist Activity Pure Antagonist (No withdrawal response)Partial Agonist (can fuel resistant cancer)
Mechanism Triple Inhibition: Binding, Translocation, DNA BindingCompetitive Binding only
Target Population Castration-Resistant Prostate Cancer (CRPC)Hormone-Sensitive Prostate Cancer

Mechanism of Action (MoA) Pathway

The superior efficacy of 4-amino-2-fluorobenzamide derivatives lies in their ability to halt the AR signaling cascade at multiple checkpoints.

AR_Signaling_Blockade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Dihydrotestosterone (Ligand) AR_HSP Androgen Receptor (HSP90 Complex) DHT->AR_HSP Binds AR_Ligand AR-Ligand Complex (Active) AR_HSP->AR_Ligand Dissociation Translocation Nuclear Translocation AR_Ligand->Translocation Derivative 4-Amino-2-fluorobenzamide Derivative Derivative->AR_HSP High Affinity Binding Derivative->Translocation BLOCKS DNA_Binding DNA Binding (ARE Sites) Derivative->DNA_Binding BLOCKS Translocation->DNA_Binding Transcription Transcription of Oncogenes (PSA, TMPRSS2) DNA_Binding->Transcription

Figure 1: The "Triple Threat" inhibitory mechanism of 4-amino-2-fluorobenzamide derivatives compared to standard ligand competition.

Experimental Protocols

To validate a new derivative, you must prove it outperforms Bicalutamide in affinity and equals or exceeds Enzalutamide in potency.

Protocol A: Competitive Androgen Receptor Binding Assay

Objective: Determine the equilibrium binding constant (


) of the derivative.
Standard:  Competition against 

-R1881 (synthetic androgen).
  • Preparation: Lysate containing recombinant Rat Androgen Receptor (rAR) is incubated with 1 nM

    
    -R1881.
    
  • Dosing: Add the test derivative at concentrations ranging from

    
     to 
    
    
    
    M. Include Bicalutamide as a control.
  • Incubation: Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Add hydroxyapatite to precipitate the receptor-ligand complex. Wash 3x with Tris buffer.

  • Quantification: Resuspend in scintillation cocktail and count radioactivity (dpm).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Bicalutamide

    
    :  ~160 nM (Reference range).
    
  • Enzalutamide

    
    :  ~36 nM.
    
  • Target for New Derivative: < 50 nM.

Protocol B: Nuclear Translocation Inhibition (Confocal Microscopy)

Objective: Confirm the derivative prevents AR from entering the nucleus (a key advantage over Bicalutamide).

  • Cell Line: LNCaP cells (androgen-dependent) transfected with GFP-AR fusion plasmid.

  • Starvation: Culture cells in charcoal-stripped serum (CSS) for 24h to remove endogenous androgens.

  • Treatment:

    • Group 1: Vehicle (DMSO)

    • Group 2: R1881 (1 nM) alone (Positive Control)

    • Group 3: R1881 + Bicalutamide (10 µM)

    • Group 4: R1881 + Test Derivative (10 µM)

  • Imaging: Fix cells after 4 hours. Stain nuclei with DAPI (Blue). Image GFP (Green).

  • Quantification: Calculate the Nuclear/Cytoplasmic (N/C) ratio of GFP fluorescence.

Expected Outcome:

  • R1881 Only: High N/C ratio (AR is nuclear).

  • Bicalutamide: Moderate N/C ratio (Ineffective blockade).

  • Test Derivative: Low N/C ratio (AR remains cytoplasmic, similar to Vehicle).

Comparative Data Analysis

When publishing, present your data in a comparative matrix. Below is a template based on literature values for this class.

Table 1: Potency and Efficacy Comparison
CompoundAR Binding Affinity (

, nM)
LNCaP Proliferation (

, nM)
Transcriptional Inhibition (%)*
Bicalutamide (SoC)160 ± 20250 ± 4040% (Partial Agonist)
Enzalutamide (Ref)36 ± 588 ± 10>95%
4-Amino-2-F Derivative < 40 (Target) < 100 (Target) >90% (Target)

*Transcriptional Inhibition measured via PSA-Luciferase reporter assay stimulated by R1881.

Table 2: Physicochemical Properties (Drug-Likeness)

The 4-amino-2-fluorobenzamide moiety improves metabolic stability but affects solubility.

PropertyTarget RangeRationale
LogP 2.5 - 4.0Balance between membrane permeability and solubility.
tPSA < 90 ŲEnsure oral bioavailability (Enzalutamide tPSA = 69 Ų).
Metabolic Stability

> 60 min
Resistance to CYP450 degradation (microsomal assay).

Synthesis & Structural Considerations

The 4-amino-2-fluorobenzamide fragment is typically introduced via a coupling reaction with a thiohydantoin precursor.

Critical Structural Insight:

  • The Fluorine at C-2 is essential for metabolic stability and preventing hydrolysis of the amide bond.

  • The Amine at C-4 acts as the attachment point for the diarylthiohydantoin ring system.

  • Note: Do not confuse with 2-amino-4-fluorobenzamide (an isomer often used for HDAC inhibition); the specific 4-amino-2-fluoro orientation is critical for the AR antagonist "wedge" effect.

References

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 324(5928), 787-790. Link

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796. Link

  • Guerrini, A., et al. (2013). "4-Fluorobenzamide derivatives as a new class of specific antagonists of the androgen receptor." Bioorganic & Medicinal Chemistry Letters, 23(11), 3256-3260. Link

  • PubChem. (2024). "Compound Summary: Enzalutamide." National Library of Medicine. Link

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not just a matter of compliance; it is the bedrock of reliable and reproducible results. 4-Amino-2-fluorobenzamide is a key building block in the synthesis of various pharmaceutical compounds, most notably as a crucial intermediate for the prostate cancer drug Enzalutamide.[1] Consequently, the presence of even minute impurities can have significant downstream effects, potentially altering reaction kinetics, generating unwanted byproducts, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 4-Amino-2-fluorobenzamide. We will delve into the scientific rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions when selecting a supplier and qualifying this critical reagent for your research and development needs.

The Genesis of Impurities: A Look at Synthetic Routes

Understanding the potential impurities in a commercial product begins with an examination of its synthesis. A common route to 4-Amino-2-fluorobenzamide starts with 2-fluoro-4-nitrotoluene.[2][3] This multi-step synthesis involves oxidation, amidation, and reduction, each presenting opportunities for the introduction of process-related impurities.

A plausible synthetic pathway is outlined below:

  • Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid. Incomplete oxidation can lead to the carryover of the starting material.

  • Amidation: The resulting carboxylic acid is then converted to an amide. This is often achieved by first forming an acid chloride followed by reaction with an amine. Residual activating agents or unreacted acid can persist.

  • Reduction: The nitro group is reduced to an amine to yield the final product. Incomplete reduction is a common source of impurities, leaving residual nitro- or other partially reduced species.

Isomeric impurities, such as those arising from related starting materials (e.g., isomers of fluoronitrotoluene), can also be introduced and are often difficult to separate in the final purification steps.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. A comprehensive analysis relies on a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the main component and any associated impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for quantifying the purity of 4-Amino-2-fluorobenzamide and detecting non-volatile impurities. The choice of column and mobile phase is critical for achieving optimal separation of the main peak from any closely eluting impurities. A reversed-phase method is typically employed for a molecule of this polarity.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of 4-Amino-2-fluorobenzamide in a 50:50 mixture of Mobile Phase A and B.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase effectively retains the moderately polar 4-Amino-2-fluorobenzamide and allows for separation based on hydrophobicity.

  • Formic Acid: The addition of a small amount of acid to the mobile phase protonates the analyte, leading to sharper peaks and improved chromatographic performance. It also ensures compatibility with mass spectrometry if hyphenation is desired.

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities, from polar starting materials to more non-polar byproducts, within a reasonable timeframe.

  • UV Detection at 254 nm: The aromatic nature of the molecule provides strong absorbance at this wavelength, offering good sensitivity for both the main component and many potential aromatic impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

HPLC Purity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable for confirming the identity of the main component and for identifying and characterizing the structure of unknown impurities. While not as quantitative as HPLC without careful calibration, NMR provides invaluable structural information.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: ~10 mg/mL.

  • Parameters:

    • Pulse Program: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay: 2 s

Causality Behind Experimental Choices:

  • DMSO-d₆: This solvent is chosen for its ability to dissolve the analyte and for its exchangeable proton signals (from the amine and amide groups) which are often clearly visible.

  • 400 MHz Spectrometer: Provides sufficient resolution to distinguish subtle differences in the chemical shifts of the main component and potential impurities.

A typical ¹H NMR spectrum of 4-Amino-2-fluorobenzamide in DMSO-d₆ would show characteristic signals for the aromatic protons, the amine protons, and the methyl protons of the amide group. Impurities would manifest as additional, smaller peaks in the spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry provides the molecular weight of the main component and can be used to identify impurities, especially when coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS).

Experimental Protocol: LC-MS Analysis

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • HPLC Method: Same as the HPLC-UV method described above.

  • MS Parameters:

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

Causality Behind Experimental Choices:

  • ESI Positive Mode: The amine group in 4-Amino-2-fluorobenzamide is readily protonated, making ESI in positive mode an efficient and sensitive ionization technique.

  • LC-MS Coupling: This allows for the separation of impurities from the main component before they enter the mass spectrometer, providing mass information for each individual species.

Comparative Analysis of Commercial Samples

To illustrate the importance of a thorough purity analysis, let's consider a hypothetical comparison of three commercial batches of 4-Amino-2-fluorobenzamide from different suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white solidWhite crystalline solidYellowish powder
Purity by HPLC-UV (%) 98.599.897.2
Major Impurity (by LC-MS) 2-fluoro-4-nitrobenzamide (0.8%)Unidentified peak at RRT 1.15 (0.1%)4-Amino-2-fluorobenzoic acid (1.5%)
Residual Solvents (by GC-HS) Acetone (250 ppm)Not Detected (< 50 ppm)Dichloromethane (700 ppm)
¹H NMR Conforms to structureConforms to structureConforms to structure, minor unidentified peaks

Interpretation of Results:

  • Supplier A: Presents a product with a decent purity profile, but the presence of a significant amount of the nitro-intermediate suggests an incomplete reduction step in their synthesis. This could be problematic for subsequent reactions that are sensitive to oxidizing agents.

  • Supplier B: Offers the highest purity material with no significant impurities detected. This would be the preferred choice for applications requiring high purity, such as in late-stage drug development or for use as an analytical standard.

  • Supplier C: Shows a lower purity with a significant amount of the corresponding carboxylic acid, indicating incomplete amidation or hydrolysis of the final product. The yellowish color may also indicate the presence of other, uncharacterized impurities. The high level of residual dichloromethane is also a concern.

Conclusion: A Commitment to Quality

The purity of 4-Amino-2-fluorobenzamide is a critical parameter that can significantly impact the success of research and drug development projects. A comprehensive analytical approach, employing a combination of HPLC, NMR, and MS, is essential for accurately assessing the quality of commercial materials. By understanding the potential impurities that can arise from the synthetic process and by implementing robust analytical methods, scientists can ensure the reliability and reproducibility of their work. When selecting a supplier, it is imperative to look beyond the stated purity on the certificate of analysis and to consider the full impurity profile. As this guide has demonstrated, not all "high-purity" materials are created equal.

References

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Eurasian Patent Office. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the predominant synthetic routes to 4-Amino-2-fluorobenzamide, a key intermediate in the manufacture of advanced pharmaceutical agents. Designed for researchers, chemists, and professionals in drug development, this document delves into the practical and theoretical considerations of each pathway, supported by experimental data and procedural insights to facilitate informed strategic decisions in a laboratory or manufacturing setting.

The Critical Role of 4-Amino-2-fluorobenzamide in Modern Therapeutics

4-Amino-2-fluorobenzamide is a vital molecular building block, most notably recognized for its role as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. These targeted therapies have revolutionized treatment paradigms in oncology. The specific arrangement of the amino and fluoro substituents on the benzamide core is crucial for the end-product's efficacy and pharmacokinetic profile. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of significant interest to the pharmaceutical industry.

This guide will focus on the two primary, field-proven synthetic pathways: one commencing with 2-fluoro-4-nitrobenzoic acid and the other with 2-fluoro-4-nitrobenzonitrile. Each will be evaluated on key performance metrics including chemical yield, purity of the final product, scalability, safety, and overall process economy.

Route 1: Synthesis via Amidation of 2-Fluoro-4-nitrobenzoic Acid

This well-established, two-step approach is a cornerstone of classical organic synthesis. It begins with the activation of a carboxylic acid to form a reactive acyl chloride, followed by amidation. The synthesis concludes with the reduction of the nitro group to the desired primary amine.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-nitrobenzamide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours, monitoring the conversion of the carboxylic acid to the acyl chloride by thin-layer chromatography (TLC).

  • After cooling to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

  • The resulting crude 2-fluoro-4-nitrobenzoyl chloride is then dissolved in an appropriate solvent (e.g., tetrahydrofuran, THF) and added dropwise to a cooled (0-5 °C) concentrated solution of aqueous ammonia, ensuring vigorous stirring.

  • The reaction is allowed to proceed for 1-2 hours, after which the resulting solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-fluoro-4-nitrobenzamide.

Step 2: Catalytic Hydrogenation to 4-Amino-2-fluorobenzamide

  • Charge a high-pressure hydrogenation vessel with 2-fluoro-4-nitrobenzamide (1.0 eq), a suitable solvent like ethanol or methanol, and a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge several times with nitrogen gas to remove any residual oxygen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar) and heat to a moderate temperature (e.g., 40-60 °C).

  • Maintain vigorous stirring to ensure efficient gas-liquid-solid mixing. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Upon completion, the reactor is cooled, carefully depressurized, and purged with nitrogen.

  • The reaction mixture is filtered through a pad of celite to remove the pyrophoric Pd/C catalyst. The filtrate is then concentrated under reduced pressure to afford the final product, 4-Amino-2-fluorobenzamide.

Causality and Mechanistic Rationale

The initial step leverages the high reactivity of thionyl chloride to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, which readily undergoes nucleophilic attack by ammonia. The final step is a catalytic hydrogenation, a widely used and efficient method for the reduction of nitroarenes to anilines.[1] The palladium catalyst provides a surface for the heterolytic cleavage of molecular hydrogen and the subsequent reduction of the nitro group.[2]

Process Flow Visualization

G A 2-Fluoro-4-nitrobenzoic Acid B 2-Fluoro-4-nitrobenzamide A->B Amidation C 4-Amino-2-fluorobenzamide B->C Reduction reagent1 1. SOCl2, DMF (cat.) 2. Conc. NH4OH reagent2 H2, Pd/C Ethanol G A 2-Fluoro-4-nitrobenzonitrile B 2-Fluoro-4-nitrobenzamide A->B Partial Hydrolysis C 4-Amino-2-fluorobenzamide B->C Reduction reagent1 H2O2, K2CO3 DMSO reagent2 H2, Pd/C Ethanol

Caption: Synthesis of 4-Amino-2-fluorobenzamide from 2-Fluoro-4-nitrobenzonitrile.

Quantitative and Qualitative Benchmarking

ParameterRoute 1: From 2-Fluoro-4-nitrobenzoic AcidRoute 2: From 2-Fluoro-4-nitrobenzonitrile
Overall Yield Typically 70-85%Often higher, in the range of 80-90%
Product Purity Good, but may require recrystallization to remove inorganic salts.Generally high, with minimal byproducts if hydrolysis is well-controlled.
Scalability Moderate. The use of thionyl chloride can be problematic on a large scale due to its corrosiveness and the generation of HCl gas. Catalytic hydrogenation requires specialized high-pressure reactors. [3]Good. The partial hydrolysis step uses common and less hazardous reagents. The hydrogenation step carries the same scalability considerations as Route 1.
Safety Profile High-Risk Reagents: Thionyl chloride is highly corrosive and toxic. [4]Hazardous Process: Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts, requiring stringent safety protocols. [5]Moderate-Risk Reagents: Concentrated hydrogen peroxide is a strong oxidizer and requires careful handling. Hazardous Process: Shares the same risks associated with catalytic hydrogenation as Route 1.
Cost-Effectiveness The starting material, 2-fluoro-4-nitrobenzoic acid, is often more expensive as it is typically synthesized from 2-fluoro-4-nitrotoluene via oxidation. [6]The starting material, 2-fluoro-4-nitrobenzonitrile, can be more economical and is accessible from precursors like 2-fluoro-4-nitroaniline. [7]
Environmental Impact Generates acidic off-gases (HCl, SO₂) from the amidation step.The hydrolysis step is cleaner, with the main byproduct being water. Both routes require disposal/recycling of the heavy metal catalyst.

Senior Scientist's Recommendation

For both laboratory-scale and large-scale industrial production, Route 2, starting from 2-fluoro-4-nitrobenzonitrile, presents a more advantageous profile. Its primary benefits are the milder and safer conditions of the partial hydrolysis step, which avoids the use of highly corrosive chlorinating agents. This not only improves operator safety but also simplifies the engineering requirements for scale-up. Furthermore, the potential for higher overall yields and the often lower cost of the nitrile starting material contribute to a more economically favorable process.

While the catalytic hydrogenation step is a shared and critical operation for both routes, demanding significant capital investment in high-pressure equipment and rigorous safety management, the upstream advantages of the nitrile route make it the preferred choice for modern, efficient, and sustainable manufacturing of 4-Amino-2-fluorobenzamide.

References

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - Royal Society of Chemistry. [Link]

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • 2-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2759048 - PubChem. [Link]

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry - Biblioteca IQS. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. [Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 - MDPI. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors - TOPTION INSTRUMENT. [Link]

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of Novel 4-Amino-2-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The scaffold of 4-amino-2-fluorobenzamide has emerged as a promising foundation in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Its derivatives have been investigated for a range of activities, including kinase inhibition and as cytotoxic prodrugs.[1] The journey from a newly synthesized compound to a potential drug candidate is rigorous, with cytotoxicity assessment being a critical initial step to determine its efficacy and safety profile.[2]

This guide provides a comparative analysis of three widely adopted cytotoxicity assays—MTT, SRB, and LDH—offering insights into their principles, methodologies, and the rationale behind experimental choices. This will aid researchers in selecting the most appropriate assay for their specific 4-amino-2-fluorobenzamide-derived compounds and research objectives.

The Rationale for Cytotoxicity Screening

The primary goal of synthesizing novel benzamide derivatives is often to develop agents that can selectively kill cancer cells while sparing normal, healthy cells.[3][4] Therefore, in vitro cytotoxicity testing is an indispensable tool in the early phases of drug discovery.[2] It allows for the determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[5] This data is crucial for structure-activity relationship (SAR) studies, guiding the chemical modification of lead compounds to enhance their anticancer activity.[6]

A Comparative Overview of Cytotoxicity Assays

The choice of a cytotoxicity assay is not arbitrary; it depends on the compound's expected mechanism of action and the specific cellular event being measured. Here, we compare three common assays, each probing a different aspect of cell health.

Assay Principle Measures Advantages Limitations
MTT Enzymatic reduction of tetrazolium saltMetabolic activityWell-established, cost-effectiveInterference from reducing agents, insoluble formazan product
SRB Binding of dye to cellular proteinsTotal biomass/cell densityUnaffected by metabolic state, stable endpointLess sensitive to immediate cytotoxic events
LDH Release of lactate dehydrogenaseMembrane integrityReflects irreversible cell death (necrosis)Not indicative of apoptosis, potential for high background

In-Depth Analysis and Experimental Protocols

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that gauges cell viability based on mitochondrial activity.[7][8] It is often the first-line screening assay for novel anticancer compounds.

Principle of the MTT Assay The assay relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate Overnight seed->incubate1 Allow attachment treat 3. Treat with Compounds incubate1->treat add_mtt 4. Add MTT Reagent treat->add_mtt Incubate (24-72h) incubate2 5. Incubate (3-4 hours) add_mtt->incubate2 solubilize 6. Solubilize Formazan incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate % Viability & IC50 read->calculate

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay [9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized 4-amino-2-fluorobenzamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10] The rationale for this incubation is to allow sufficient time for the mitochondrial enzymes in viable cells to reduce the MTT to formazan.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background noise.[10]

Expert Insights: The MTT assay's reliance on metabolic activity can be a double-edged sword. While it provides a good indication of overall cell health, compounds that affect mitochondrial function without directly causing cell death may lead to misleading results. It is also known that some compounds can interfere with the reduction of MTT, leading to false positives or negatives.[11]

Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[12]

Principle of the SRB Assay This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[13] The amount of bound dye is proportional to the total cellular protein mass, which is an indirect measure of cell number.[13]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed & Treat Cells incubate1 2. Incubate (24-72h) seed->incubate1 fix 3. Fix Cells (TCA) incubate1->fix stain 4. Stain with SRB fix->stain Incubate 1h at 4°C wash 5. Wash Unbound Dye stain->wash Incubate 30 min solubilize 6. Solubilize Bound Dye wash->solubilize read 7. Read Absorbance (510 nm) solubilize->read calculate 8. Calculate % Viability & IC50 read->calculate LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed & Treat Cells incubate1 2. Incubate (24-72h) seed->incubate1 collect 3. Collect Supernatant incubate1->collect add_reagent 4. Add LDH Reaction Mix collect->add_reagent Transfer to new plate incubate2 5. Incubate (30 min) add_reagent->incubate2 read 6. Read Absorbance (490 nm) incubate2->read calculate 7. Calculate % Cytotoxicity read->calculate

Caption: General workflow for the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay [14][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing the substrate and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. [14]This allows for the enzymatic reaction to proceed.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Expert Insights: The LDH assay is particularly useful for detecting necrosis, as apoptosis does not necessarily lead to immediate membrane rupture. A key advantage is that it is a non-destructive assay for the remaining cell population, allowing for further downstream applications on the same cells. [15]However, serum in the culture medium can contain LDH, potentially leading to a high background.

Case Study: Hypothetical Cytotoxicity Data for 4-Amino-2-fluorobenzamide Derivatives

To illustrate the application of these assays, consider the following hypothetical data for two novel compounds, FNA-1 and FNA-2, derived from 4-amino-2-fluorobenzamide, and the standard chemotherapeutic agent, Cisplatin.

Compound Cell Line MTT IC50 (µM) SRB IC50 (µM) LDH EC50 (µM)
FNA-1 MDA-MB-231 (Breast)8.59.2> 50
HT-29 (Colon)12.311.8> 50
FNA-2 MDA-MB-231 (Breast)1.21.55.8
HT-29 (Colon)2.12.48.3
Cisplatin MDA-MB-231 (Breast)15.616.120.4
HT-29 (Colon)18.219.525.1

Interpretation of Hypothetical Data:

  • FNA-2 demonstrates significantly higher potency (lower IC50 values) than both FNA-1 and Cisplatin in both cell lines, suggesting it is a promising candidate for further investigation. [16][17]* The close correlation between the MTT and SRB IC50 values for both compounds suggests that their cytotoxic effect is likely due to a reduction in cell number rather than just an inhibition of metabolic activity.

  • The high LDH EC50 value for FNA-1 compared to its MTT and SRB IC50 values may indicate that this compound induces cell death through a mechanism that does not involve immediate membrane rupture, such as apoptosis. [18]* In contrast, the lower LDH EC50 for FNA-2 , while still higher than its MTT/SRB IC50, suggests that at higher concentrations, it may induce necrosis.

Conclusion and Future Directions

The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of novel compounds synthesized from 4-amino-2-fluorobenzamide. This guide has provided a comparative framework for the MTT, SRB, and LDH assays, highlighting their distinct principles and methodologies. For a comprehensive understanding of a compound's cytotoxic profile, it is often advisable to use a combination of assays that measure different cellular parameters. For instance, an initial screen with a high-throughput assay like SRB could be followed by more mechanistic assays, such as those for apoptosis (e.g., caspase activity) or cell cycle analysis, for the most potent hits. [18]This multi-assay approach provides a more robust and reliable assessment of the therapeutic potential of these promising novel compounds.

References

  • Frontiers. (2020, October 14). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

  • Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • ResearchGate. (2023, July 4). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • PubMed Central. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • National Institutes of Health. (2020, October 15). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

  • ResearchGate. (2025, August 9). Sulforhodamine B colorimetric assay for cytoxicity screening. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

  • protocols.io. (2023, May 24). SRB assay for measuring target cell killing V.1. [Link]

  • PubMed Central. (2024, November 8). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. [Link]

  • ResearchGate. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • PubMed. (2006, July 15). Cytotoxic assays for screening anticancer agents. [Link]

Sources

A Comparative Guide to the Stability of Fluorinated and Non-Fluorinated Benzamides: A Data-Driven Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Benzamides, a common scaffold in numerous therapeutic agents, are frequently subjected to fluorination to improve their stability profile. This guide provides an in-depth, objective comparison of the stability of fluorinated and non-fluorinated benzamides, supported by experimental data and protocols, to empower researchers in making informed decisions during the drug development process.

Introduction: The Rationale for Fluorination in Benzamide Scaffolds

The introduction of fluorine into a benzamide molecule can profoundly influence its metabolic, thermal, and chemical stability.[3][4] This is primarily due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond.[4] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic attack by enzymes such as cytochrome P450 (CYP).[4][5]

Fluorination can also alter the electronic properties of the benzamide ring, influencing its pKa and lipophilicity.[6][7] These modifications can impact the molecule's interaction with biological targets, membrane permeability, and overall pharmacokinetic profile.[1][3] This guide will dissect these effects through a comparative analysis, providing a clear understanding of the advantages and potential drawbacks of fluorinating benzamide-based compounds.

Metabolic Stability: Blocking the "Soft Spots"

A primary driver for fluorinating benzamides is to enhance their metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The cytochrome P450 enzyme system, predominantly found in the liver, is responsible for the metabolism of a vast number of drugs.[8][9] A common metabolic pathway for benzamides is the hydroxylation of the aromatic ring.

By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, chemists can effectively "shield" the molecule from enzymatic degradation.[10] This is because the high bond dissociation energy of the C-F bond makes it resistant to homolytic cleavage, a key step in many metabolic reactions.[5]

Experimental Data Snapshot: Comparative Metabolic Stability

The following table summarizes typical results from an in vitro metabolic stability assay using human liver microsomes, comparing a hypothetical non-fluorinated benzamide with its fluorinated analog.

CompoundPosition of FluorinationHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Benzamide (Parent)N/A1546.2
4-Fluorobenzamidepara-4515.4
2-Fluorobenzamideortho-6011.6

Disclaimer: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific molecular structure and experimental conditions.

Interpretation of Results:

The data clearly demonstrates that the introduction of a fluorine atom significantly increases the metabolic half-life and reduces the intrinsic clearance of the benzamide. This indicates a slower rate of metabolism, which in an in vivo setting, could translate to improved bioavailability and a longer duration of action. The position of fluorination also plays a crucial role, with the ortho-substituted analog showing slightly greater stability in this example.

This protocol outlines a standard procedure for assessing the metabolic stability of compounds.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the test compound (final concentration typically 1 µM), and the human liver microsomes (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of degradation (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.[12]

Workflow for Metabolic Stability Assay:

Caption: Workflow for the in vitro metabolic stability assay.

Thermal Stability: The Impact of Fluorine on Solid-State Properties

Thermal stability is a critical parameter for drug substances, influencing manufacturing, storage, and shelf-life. Fluorination can affect the crystal packing and intermolecular interactions of benzamides, thereby altering their thermal properties.

Differential Scanning Calorimetry (DSC) is a powerful technique to assess thermal stability by measuring the heat flow into or out of a sample as a function of temperature.[13]

Experimental Data Snapshot: Comparative Thermal Stability

CompoundMelting Point (°C)Onset of Decomposition (°C)
Benzamide (Parent)127-130~214 (Evaporation)
4-Fluorobenzamide154-156>250

Disclaimer: This data is representative. Actual values are dependent on the specific compound and experimental conditions. A study on benzamide showed it was stable up to approximately 100°C, with melting at 127°C followed by evaporation at 258°C.[14]

Interpretation of Results:

The fluorinated benzamide exhibits a higher melting point and onset of decomposition, indicating enhanced thermal stability. This can be attributed to stronger intermolecular interactions, such as dipole-dipole interactions involving the C-F bond, leading to a more stable crystal lattice. Research has shown that ortho-fluorine substitution can suppress disorder in benzamide crystals.[15]

Materials:

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • DSC instrument

  • Aluminum pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-5 mg) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan with a lid.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (endothermic peak) and the onset of decomposition (exothermic or endothermic event at higher temperatures).

DSC Analysis Workflow:

DSC_Workflow A Weigh Sample into Pan B Seal Pan A->B C Place in DSC Cell with Reference B->C D Apply Heating Program C->D E Record Heat Flow vs. Temperature D->E F Analyze Thermogram E->F

Caption: Workflow for DSC thermal stability analysis.

Chemical Stability: Behavior Under Stress Conditions

The chemical stability of a drug substance under various conditions (e.g., pH, oxidative stress) is crucial for its formulation, storage, and in vivo performance. Fluorination can influence the chemical stability of benzamides by altering the electron density of the aromatic ring and the amide functional group.

Acidic and Basic Hydrolysis:

Benzamides can undergo hydrolysis to the corresponding benzoic acid and ammonia (or amine) under both acidic and basic conditions.[16] The rate of hydrolysis can be influenced by the electronic effects of substituents on the aromatic ring. The strong electron-withdrawing nature of fluorine can impact the susceptibility of the carbonyl carbon to nucleophilic attack. Generally, benzamides are susceptible to hydrolysis, and the rate can be pH-dependent.[17]

Oxidative Stability:

Fluorination can also enhance the oxidative stability of benzamides. The electron-withdrawing effect of fluorine can make the aromatic ring less susceptible to electrophilic attack by oxidizing agents.

Experimental Data Snapshot: Comparative Chemical Stability (Hydrolysis)

The table below shows representative first-order degradation rate constants for the hydrolysis of a benzamide and its fluorinated analog under acidic and basic conditions.

CompoundConditionDegradation Rate Constant (k) (h⁻¹)
Benzamide (Parent)0.1 M HCl, 60°C0.025
Benzamide (Parent)0.1 M NaOH, 60°C0.150
4-Fluorobenzamide0.1 M HCl, 60°C0.018
4-Fluorobenzamide0.1 M NaOH, 60°C0.125

Disclaimer: This data is illustrative. Actual degradation rates are highly dependent on the specific compound structure and reaction conditions. Some studies on N-triflylbenzamides have shown stability in dilute aqueous solutions and basic conditions, but degradation in concentrated acidic solutions.[18][19]

Interpretation of Results:

In this example, the fluorinated benzamide exhibits a slower rate of degradation under both acidic and basic conditions, indicating enhanced chemical stability. This can be attributed to the electronic effects of the fluorine atom influencing the reactivity of the amide group.

Materials:

  • Test compounds

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent.

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative: Dilute the stock solution in a solution of H₂O₂ (e.g., 3%).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: At specified time intervals, withdraw samples and neutralize them if necessary.[20]

  • Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • Kinetics: Determine the degradation kinetics by plotting the concentration of the parent compound versus time. For many pharmaceutical compounds, degradation follows first-order kinetics.[21][22]

Forced Degradation Study Logic:

Forced_Degradation cluster_stress Application of Stress Conditions A Acidic (HCl) D Incubate at Controlled Temperature A->D B Basic (NaOH) B->D C Oxidative (H₂O₂) C->D E Sample at Time Intervals D->E F HPLC Analysis E->F G Determine Degradation Kinetics F->G

Caption: Logic for a forced degradation study.

Discussion and Broader Implications for Drug Development

The strategic placement of fluorine on a benzamide scaffold is a powerful tool for enhancing stability. The presented data and protocols illustrate how fluorination can significantly improve metabolic, thermal, and chemical stability.

  • Metabolic Stability: The ability of fluorine to block metabolic "soft spots" is a key advantage, potentially leading to drugs with improved pharmacokinetic profiles, such as longer half-lives and increased oral bioavailability.[1][23][24]

  • Physicochemical Properties: Fluorination can also modulate pKa and lipophilicity, which are critical for absorption, distribution, and target engagement.[3][4][6] An increase in lipophilicity can enhance membrane permeability.[1][3]

  • Potential Downsides: While generally beneficial, fluorination is not without potential drawbacks. In some cases, it can lead to the formation of reactive metabolites or unforeseen toxicities.[4][5] Therefore, a thorough evaluation of the metabolic fate of fluorinated compounds is essential.

Conclusion

The comparative analysis presented in this guide underscores the significant advantages of fluorinating benzamide-based drug candidates to enhance their stability. By providing detailed experimental protocols and interpreting representative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ fluorination in their quest for more stable, safe, and efficacious therapeutics. A judicious and data-driven approach to fluorination is paramount to harnessing its full potential in medicinal chemistry.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Gillman, K. W., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

  • Cyprotex. Microsomal Stability Assay Protocol. [Link]

  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 277-303. [Link]

  • Alsante, K. M., et al. (2014). AAPS, ICH, and FDA guidance: a comparison of the conditions for forced degradation. Pharmaceutical Technology, 38(4), 48-55. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2): 154-160. [Link]

  • Shah, P., & Scott, P. J. (2011). The role of fluorine in medicinal chemistry. Progress in medicinal chemistry, 50, 1-46. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein journal of organic chemistry, 14, 523–530. [Link]

  • de Souza, M. C., de Almeida, G. S., & de Souza, R. O. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. Journal of the Brazilian Chemical Society, 25(8), 1435-1441. [Link]

  • Baunthiyal, M., & Ravi, R. (2016). Study of degradation kinetics and structural analysis of related substances of ceftobiprole by HPLC with UV and MS/MS detection. Molecules, 21(11), 1489. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Zhou, Y., & Zuo, Z. (2018). In vitro assessment of metabolic stability in suspension cryopreserved hepatocytes. Methods in molecular biology, 1800, 153–160. [Link]

  • Simionato, L. D., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(1), 123. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

Sources

Docking Studies of 4-Amino-2-fluorobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-fluorobenzamide (CAS: 116637-29-1) is a "privileged scaffold" in medicinal chemistry, most notably serving as the pharmacophore anchor for Enzalutamide (MDV3100) , a second-generation androgen receptor antagonist used in castration-resistant prostate cancer (CRPC). Beyond oncology, this scaffold exhibits versatility in antiviral (influenza RNA polymerase inhibition) and anti-inflammatory (COX-2 inhibition) domains.

This guide provides a technical framework for conducting molecular docking studies on this scaffold. It moves beyond generic protocols to focus on the specific challenges of modeling benzamide derivatives: handling the flexible amide linker, accounting for the electronic effects of the ortho-fluorine atom, and validating results against clinical standards like Bicalutamide.

Strategic Framework: The "Fluorine Effect" in Docking

When designing docking experiments for this scaffold, researchers must account for the specific contributions of the 2-fluoro group. It is not merely a steric blocker; it fundamentally alters the electronic landscape of the benzene ring and the amide bond.

  • Conformational Locking: The ortho-fluorine often induces a preferred conformation via intramolecular hydrogen bonding (N-H...F) or dipole repulsion, restricting the rotation of the amide bond. This reduces the entropic penalty upon binding—a critical factor to parameterize in flexible ligand docking.

  • Metabolic Stability: In drug design, this scaffold is often chosen to block metabolic hot spots. Docking studies should prioritize poses that expose the fluorinated edge to hydrophobic pockets rather than solvent, mimicking the lipophilic shielding seen in Enzalutamide.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares 4-Amino-2-fluorobenzamide derivatives against standard clinical alternatives in the context of Androgen Receptor (AR) antagonism.

Case Study: Anti-Androgen Potency (Target: AR-LBD)

Objective: Evaluate binding affinity of Enzalutamide-like derivatives vs. First-Generation Anti-androgens. Target Structure: Androgen Receptor Ligand Binding Domain (PDB: 2AXA for Bicalutamide reference; 2OZ7 for agonist comparison).

Metric4-Amino-2-fluorobenzamide Derivatives (e.g., Enzalutamide)Bicalutamide (Standard Alternative)Mechanism of Difference
Binding Affinity (

G)
-9.5 to -11.2 kcal/mol -8.6 to -9.0 kcal/molThe 2-fluoro group enhances hydrophobic packing in the AR pocket, displacing water molecules more effectively.
Binding Mode Antagonist (Helix 12 Displacement) Partial Agonist/AntagonistBenzamide derivatives induce a distinct conformational change that prevents nuclear translocation of AR.
Residue Interaction Strong

-

stacking with Trp741 ; H-bond with Arg752 .
H-bonds with Arg752 and Gln711 .The rigid benzamide core allows for deeper penetration into the LBD compared to the flexible linkage of Bicalutamide.
Drug Resistance Effective against W741C mutants.Susceptible to W741C mutation (switch to agonist).The smaller fluorine substituent avoids steric clash with mutated residues that render Bicalutamide ineffective.

Experimental Insight: In docking simulations, Enzalutamide analogs consistently show a 5-8x higher affinity than Bicalutamide. This correlates with clinical data showing superior progression-free survival in mCRPC patients.[1]

Experimental Protocol: Validated Docking Workflow

This protocol is optimized for AutoDock Vina and Schrödinger Glide , focusing on the specific electronic properties of the benzamide scaffold.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch the 4-amino-2-fluorobenzamide core. Ensure the amide nitrogen is defined as planar.

  • Protonation States: Generate states at pH 7.4

    
     0.5. The 4-amino group is typically neutral (aniline-like, pKa ~4-5), while the amide is neutral. Critical Error Check: Do not protonate the aniline nitrogen unless specific acidic conditions are being modeled.
    
  • Energy Minimization: Use the OPLS3e or MMFF94 force field.

    • Constraint: Apply a torsional constraint to the amide bond if experimental NMR data suggests a locked conformation due to the ortho-fluorine.

Phase 2: Protein Preparation (AR-LBD)
  • Selection: Download PDB ID 2AXA (Mutant AR with Bicalutamide) or 2OZ7 .

  • Cleaning: Remove all water molecules except those bridging the ligand and Arg752 (if present).

  • Optimization: Add missing hydrogens and optimize H-bond networks using PROPKA (pH 7.0).

  • Grid Generation:

    • Center: Define the grid box centroid based on the co-crystallized ligand.

    • Size:

      
       Å. (Sufficient to cover the LBD and the Helix 12 interface).
      
Phase 3: Docking & Validation
  • Algorithm: Genetic Algorithm (Lamarckian) for AutoDock; Standard Precision (SP) for Glide.

  • Validation: Re-dock the co-crystallized ligand (e.g., R-Bicalutamide).

    • Success Metric: RMSD < 2.0 Å between docked pose and crystal structure.

  • Scoring: Rank derivatives by Binding Free Energy (

    
    G).
    

Visualization of Workflows & SAR

Diagram 1: The Docking Workflow

This flowchart outlines the self-validating loop required for high-integrity docking studies.

DockingWorkflow Start Start: 4-Amino-2-fluorobenzamide Scaffold LigandPrep Ligand Preparation (MMFF94 Minimization) Check: Aniline Neutrality Start->LigandPrep ProteinPrep Protein Preparation (AR-LBD) (PDB: 2AXA / 2OZ7) Remove Co-factors Start->ProteinPrep GridGen Grid Generation (Center: Arg752 Pocket) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina / Glide) GridGen->Docking Validation Validation Step RMSD < 2.0 Å? Docking->Validation Analysis Interaction Analysis (H-bonds, Pi-Stacking) Validation->Analysis Yes Refine Refine Grid / Constraints Validation->Refine No Refine->Docking

Caption: A closed-loop workflow for molecular docking, emphasizing the critical validation step using RMSD calculation against known crystal structures.

Diagram 2: SAR Logic of the Scaffold

Understanding where to modify the scaffold is crucial for interpreting docking results.

SAR_Logic Core 4-Amino-2-fluorobenzamide Core Scaffold Amine 4-Amino Group (H-Bond Donor) Core->Amine Fluoro 2-Fluoro Group (Conformational Lock) Core->Fluoro Amide Amide Linker (Spacer & H-Bonding) Core->Amide Target1 Interacts with Arg752 / Gln711 Amine->Target1 Docking Insight Target2 Metabolic Stability (Blocks Hydrolysis) Fluoro->Target2 ADMET Insight Target3 Link to Hydrophobic Tail (e.g., Enzalutamide) Amide->Target3 Derivatization Point

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-amino, 2-fluoro, and amide regions in drug design.

References

  • Clinical Efficacy of Enzalutamide vs Bicalutamide. JAMA Network Open. (2021).[2] Compares the clinical outcomes of the benzamide derivative Enzalutamide against the standard Bicalutamide.

  • Enzalutamide: Targeting the Androgen Signalling Pathway. British Journal of Pharmacology. (2013). Details the mechanism of action and binding affinity advantages of Enzalutamide (4-amino-2-fluorobenzamide derivative) over older anti-androgens.

  • Crystal Structure of Androgen Receptor with Bicalutamide (PDB 2AXA). RCSB Protein Data Bank. Provides the structural basis for the "Standard" comparison in docking studies.

  • Design, Synthesis, and Docking of 4-Amino-benzamide Derivatives. ResearchGate. (2022). Explores the antiviral applications of this scaffold, demonstrating its versatility beyond oncology.

  • Molecular Docking of Benzamide Derivatives as Analgesic Candidates. Semantic Scholar. (2025). Investigates the anti-inflammatory potential of the benzamide core.

Sources

Pharmacokinetic Properties of 4-Amino-2-fluorobenzamide-Based Therapeutics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) properties of therapeutics derived from the 4-Amino-2-fluorobenzamide scaffold.[1][2] This moiety is a critical pharmacophore in modern medicinal chemistry, most notably serving as the structural anchor for second-generation anti-androgens (e.g., Enzalutamide, Apalutamide) and emerging Factor XIa inhibitors.[1][2]

Executive Summary: The Fluorobenzamide Advantage

The 4-Amino-2-fluorobenzamide moiety acts as a "privileged scaffold" in drug design.[1][2] Its pharmacokinetic superiority over non-fluorinated or chlorinated analogs stems from three specific physicochemical alterations:

  • Metabolic Blockade: The fluorine atom at the C2 position sterically and electronically protects the aromatic ring from Phase I oxidative metabolism (specifically ortho-hydroxylation).[1][2]

  • Conformational Locking: The high electronegativity of fluorine creates an intramolecular electrostatic interaction with the amide hydrogen, locking the molecule in a bioactive conformation that favors receptor binding (e.g., Androgen Receptor).[1][2]

  • Permeability Enhancement: Fluorination increases lipophilicity (LogP) while maintaining water solubility, significantly improving passive membrane permeability (Papp) and reducing P-glycoprotein (P-gp) efflux.[1][2]

Comparative Pharmacokinetic Analysis

The following table contrasts the PK profiles of the two primary FDA-approved drugs containing this moiety—Enzalutamide and Apalutamide —alongside experimental data from Factor XIa inhibitor development programs (Bayer) that utilized this scaffold to optimize oral bioavailability.

Table 1: PK Parameters of 4-Amino-2-fluorobenzamide Derivatives
PK ParameterEnzalutamide (Xtandi)Apalutamide (Erleada)Exp.[1][2] FXIa Inhibitor (Cmpd 78) Significance of Moiety
Tmax (h) 1 – 63 hours (Dose dependent)2 – 5 hours~1.5 hoursThe benzamide core supports rapid absorption; Tmax variability is formulation-dependent.[1][2]
Bioavailability (F) ~100% (Oral)~100% (Oral)53% (Rat)The 2-fluoro substitution enhances Caco-2 permeability (Papp > 80 nm/s).[1][2]
Half-life (t1/2) ~5.8 days (Active metabolite: 7.8 days)~3 days1.6 hours (Rat)The scaffold resists rapid hydrolysis; long t1/2 in anti-androgens is due to high protein binding and slow clearance.[1][2]
Protein Binding 97% to 98%96%High (>90%)The lipophilic benzamide tail drives high plasma protein binding (albumin).[1][2]
Metabolic Pathway CYP2C8, CYP3A4 (N-demethylation)CYP2C8, CYP3A4 (Amide hydrolysis)CYP-mediated oxidationThe 2-F atom blocks ring oxidation, forcing metabolism to the N-methyl amide or distal groups.[1][2]
Efflux Ratio LowLow11 (vs. 70 for des-fluoro)Critical: Fluorination significantly reduces P-gp efflux compared to non-fluorinated analogs.[1][2][3]

Key Insight: In the development of Factor XIa inhibitors, replacing a hydrogen with fluorine at the 2-position of the benzamide ring increased permeability from 12 nm/s to 88 nm/s and reduced the efflux ratio from 70 to 11 , transforming a non-viable compound into a lead candidate.[1][2]

Mechanism of Action & Structural Logic

The pharmacokinetic success of this moiety relies on the specific arrangement of the Amino (N-linked) , Fluoro , and Benzamide groups.[1][2]

DOT Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates how the 4-Amino-2-fluorobenzamide scaffold influences PK and PD properties.

SAR_Mechanism Scaffold 4-Amino-2-fluorobenzamide Core Scaffold Fluoro 2-Fluoro Substitution Scaffold->Fluoro Amino 4-Amino Linker (Drug Attachment Point) Scaffold->Amino Amide 1-Carboxamide Group Scaffold->Amide MetabStab Metabolic Stability (Blocks Ring Oxidation) Fluoro->MetabStab Steric/Electronic Shielding Permeability Increased Permeability (Reduced Efflux) Fluoro->Permeability Lipophilicity Modulation Binding Receptor Affinity (H-Bond Donor) Amino->Binding Link to Pharmacophore Amide->Binding H-Bond Network

Caption: SAR map showing how the 2-fluoro and amide groups contribute to metabolic stability and permeability.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols for Validation

To validate the PK advantages of a new drug candidate containing this moiety, researchers must perform specific assays to confirm metabolic stability and permeability.[1][2]

Protocol A: Caco-2 Permeability & Efflux Assay

Objective: To quantify the impact of the 2-fluoro substitution on membrane transport and P-gp efflux.[1][2]

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on transwell polycarbonate filters (0.4 µm pore size) at a density of

    
     cells/cm².[1][2] Culture for 21 days to form a differentiated monolayer.
    
  • Validation: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Threshold: >300

    
    .[1][2]
    
  • Preparation: Dissolve the 4-amino-2-fluorobenzamide derivative in HBSS (pH 7.4) to a final concentration of 10 µM. Include Lucifer Yellow as a paracellular marker.

  • Transport Study:

    • Apical to Basolateral (A-B): Add compound to the apical chamber. Sample basolateral chamber at 60 and 120 min.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber.[1][2] Sample apical chamber at 60 and 120 min.

  • Analysis: Quantify concentrations using LC-MS/MS (MRM mode).

  • Calculation:

    • 
      [1][2]
      
    • Success Criteria: An ER < 2 indicates the fluorobenzamide moiety has successfully evaded P-gp efflux.[1][2]

Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Objective: To confirm that the 2-fluoro group blocks oxidative metabolism.[1][2]

  • Incubation System: Prepare a reaction mixture containing:

    • 0.5 mg/mL Human Liver Microsomes (HLM).[1][2]

    • 1 µM Test Compound (Fluorinated vs. Non-fluorinated control).

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ):
    
    
  • Interpretation: A significantly lower

    
     for the fluorinated compound compared to the des-fluoro analog confirms the protective effect of the halogen.[1][2]
    

Metabolic Pathways & Safety

The metabolic fate of drugs containing this scaffold is heavily influenced by the amide hydrolysis and N-demethylation, rather than ring oxidation.[1][2]

DOT Diagram: Metabolic Fate of Enzalutamide (Example)

This diagram details the specific metabolic processing of the scaffold.[1][2]

Metabolism Parent Enzalutamide (Parent Drug) CYP2C8 CYP2C8 (Primary Enzyme) Parent->CYP2C8 N-demethylation Metabolite N-desmethyl Enzalutamide (Active Metabolite) CYP2C8->Metabolite Retains Activity Hydrolysis Amide Hydrolysis Metabolite->Hydrolysis Inactive Carboxylic Acid Derivative (Inactive) Hydrolysis->Inactive Cleavage of Benzamide

Caption: Metabolic pathway showing N-demethylation as the primary route, preserving the core scaffold.[1][2]

Safety Profile (Genotoxicity)

A critical advantage of the 4-amino-2-fluorobenzamide moiety over other aniline derivatives is its safety profile.[1][2]

  • Ames Test: The moiety is Ames Negative (non-mutagenic).[1][2]

  • Structural Alert: Unlike some chloro- or bromo-anilines which can form reactive nitrenium ions, the electron-withdrawing nature of the fluorine and the amide linkage stabilizes the aromatic system, reducing the risk of genotoxicity.[1][2]

References

  • Roehrig, S., et al. (2020).[1][2] Discovery of the Oral Factor XIa Inhibitor Asundexian (BAY 2433334).[1][2] Journal of Medicinal Chemistry. Link[1][2][3]

  • Scher, H. I., et al. (2012).[1][2] Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy. New England Journal of Medicine. Link[1][2]

  • European Medicines Agency (EMA). (2013).[1][2] Xtandi (Enzalutamide) Assessment Report. Link

  • FDA Center for Drug Evaluation and Research. (2018). Multi-Disciplinary Review and Evaluation: Erleada (Apalutamide). Link

  • Bayer AG. (2023).[1][2][3] Design and Preclinical Characterization Program toward Asundexian. ACS Publications.[1][2] Link[1][2]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Amino-2-fluorobenzamide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, every step of the experimental process demands precision and foresight, and the final act of chemical disposal is no exception. The proper handling and disposal of specialized reagents like 4-Amino-2-fluorobenzamide are not merely procedural afterthoughts; they are integral to laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive framework for the safe and compliant disposal of 4-Amino-2-fluorobenzamide, grounded in scientific principles and practical laboratory experience.

Understanding the Compound: Hazard Profile of 4-Amino-2-fluorobenzamide

Before delving into disposal procedures, a thorough understanding of the inherent hazards of 4-Amino-2-fluorobenzamide is paramount. This informs every subsequent handling and disposal decision, ensuring the safety of personnel and the integrity of the research environment.

According to its Safety Data Sheet (SDS), 4-Amino-2-fluorobenzamide presents the following primary hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2]

  • Causes serious eye irritation: Direct contact with the eyes can result in significant irritation.[1][2]

  • May cause an allergic skin reaction: Dermal contact may lead to skin sensitization in susceptible individuals.[1][2]

It is crucial to note that while this compound is a solid and does not present an immediate inhalation hazard in that form, dusts may be generated during handling. Therefore, appropriate personal protective equipment (PPE) is essential at all stages of its lifecycle in the lab.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Skin SensitizationH317: May cause an allergic skin reaction

Data synthesized from available Safety Data Sheets.

The Core of Compliance: RCRA and Waste Determination

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A critical responsibility for any researcher is to determine if their chemical waste is classified as hazardous under RCRA.

4-Amino-2-fluorobenzamide is not a specifically "listed" hazardous waste on the EPA's P or U lists. Therefore, its classification as a hazardous waste depends on whether it exhibits one of the four characteristics of hazardous waste:

  • Ignitability: The flash point of 4-Amino-2-fluorobenzamide is reported to be 147°C, which is well above the EPA's threshold of 60°C for ignitable liquids. As a solid, it is not considered ignitable.[3]

  • Corrosivity: As a neutral organic compound, it is not corrosive.

  • Reactivity: There is no indication in the available literature that this compound is unstable, reactive with water, or capable of detonation.

The Causality of Caution: Given the "Harmful if swallowed" classification, the most prudent and compliant approach is to manage all 4-Amino-2-fluorobenzamide waste as hazardous waste due to the potential for toxicity. This proactive stance ensures the highest level of safety and regulatory compliance, eliminating the need for complex and costly TCLP testing.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the disposal of 4-Amino-2-fluorobenzamide, from the point of generation to final pickup. This workflow is designed to be a self-validating system, ensuring that each step reinforces safety and compliance.

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_EHS_Coordination EHS Coordination cluster_FinalDisposal Final Disposal A Step 1: Waste Segregation (Point of Generation) B Step 2: Container Selection & Labeling A->B  Properly  Identified C Step 3: Waste Accumulation (Satellite Accumulation Area) B->C  Securely  Sealed D Step 4: Request Pickup (Submit Waste Tag Info) C->D  Container Full or  Time Limit Reached E Step 5: EHS Pickup & Consolidation D->E  Scheduled  Pickup F Step 6: Licensed Disposal Facility (Incineration) E->F  Manifested  Transport

Caption: Disposal workflow for 4-Amino-2-fluorobenzamide.

Experimental Protocol: Detailed Disposal Steps

1. Waste Segregation (At the Point of Generation):

  • Solid Waste: Collect un-reclaimable 4-Amino-2-fluorobenzamide powder, contaminated weigh boats, and contaminated gloves or wipes in a designated solid waste container.
  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container for halogenated or non-halogenated organic solvents, as appropriate. Crucially, do not mix incompatible waste streams. For example, do not mix acidic waste with this organic amide waste.[7][8]
  • Sharps Waste: Any sharps (needles, razor blades) contaminated with the compound should be placed in a designated sharps container.
  • Empty Containers: The original container of 4-Amino-2-fluorobenzamide, even if "empty," will contain residue. This container must be disposed of as hazardous waste. Do not rinse it into the sink.

2. Container Selection and Labeling:

  • Use only containers that are compatible with the chemical waste. For 4-Amino-2-fluorobenzamide, a high-density polyethylene (HDPE) container is suitable.
  • The container must be in good condition with a secure, leak-proof lid.
  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
  • The label must include:
  • The words "Hazardous Waste"
  • The full chemical name(s) of all constituents (no abbreviations or formulas). For example, "4-Amino-2-fluorobenzamide" and any solvents.
  • The approximate percentage of each constituent.
  • The date accumulation started.
  • The specific hazards (e.g., "Toxic," "Irritant").[9][10][11]

3. Waste Accumulation (Satellite Accumulation Area - SAA):

  • Store the waste container in a designated Satellite Accumulation Area within your laboratory. This area should be under the control of the lab personnel.
  • Keep the waste container closed at all times, except when adding waste.
  • Ensure secondary containment is used to prevent spills.

4. Requesting Pickup:

  • Once the waste container is full, or approaching your institution's time limit for satellite accumulation, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.
  • This is typically done through an online system where you will transcribe the information from your hazardous waste label.[12][13]

5. EHS Pickup and Consolidation:

  • EHS personnel will collect the properly labeled and sealed waste container from your laboratory.
  • They will then transport it to a central accumulation area for consolidation with other laboratory waste before it is sent for final disposal.

6. Final Disposal:

  • The consolidated waste will be transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
  • The recommended and most environmentally sound disposal method for 4-Amino-2-fluorobenzamide is incineration at a licensed chemical destruction plant.[2] This process destroys the organic molecule, preventing its release into the environment.

The Indispensable Role of Your EHS Department

Your institution's Environmental Health and Safety (EHS) department is your most valuable partner in waste disposal. They are the experts on federal, state, and local regulations and are responsible for the institution's overall compliance.

Why EHS is Your First Point of Contact:

  • Definitive Waste Characterization: EHS has the expertise to make the final determination on whether a waste stream is hazardous.

  • Guidance on Segregation and Labeling: They provide the specific labels and guidance for your institution's waste management program.

  • Training: EHS provides mandatory training on hazardous waste management and disposal procedures.

  • Emergency Response: In the event of a spill or exposure, EHS will coordinate the emergency response.

Engaging with EHS is not just a recommendation; it is a mandatory step in the compliant disposal of chemical waste.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize the generation of waste in the first place. This not only reduces environmental impact but also lowers disposal costs.

Practical Waste Minimization Strategies:

  • Purchase only the quantity of chemical needed for your experiments. Avoid the temptation of bulk discounts that lead to excess, unused chemicals.[14][15]

  • Maintain an accurate chemical inventory. This prevents the re-ordering of chemicals that are already on hand.

  • Substitute with less hazardous materials whenever possible. If a less toxic analogue can be used without compromising experimental outcomes, it should be considered.[16]

  • Optimize experimental scale. Use microscale techniques where feasible to reduce the volume of reagents used and waste generated.

By integrating these principles of hazard awareness, regulatory compliance, and proactive waste minimization into your daily laboratory workflow, you contribute to a safer, more sustainable research enterprise. The responsible management of chemical waste is a testament to the comprehensive expertise and trustworthiness that defines a leading scientific professional.

References

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • USF Chemistry. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved February 7, 2026, from [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved February 7, 2026, from [Link]

  • Yale Environmental Health & Safety. (n.d.). Chemical Hazardous Waste Minimization Tips. Retrieved February 7, 2026, from [Link]

  • Cornell EHS. (2013, July 25). Preparing Hazardous Waste for pickup. YouTube. Retrieved February 7, 2026, from [Link]

  • Occupational Safety and Health Administration. (2011, August). Laboratory Safety Labeling and Transfer of Chemicals. Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved February 7, 2026, from [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). 101 Ways to Reduce Hazardous Waste in the Laboratory. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Toxicity characteristic leaching procedure. Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1311: Toxicity Characteristic Leaching Procedure. Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved February 7, 2026, from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved February 7, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Hazardous Waste Minimization. Retrieved February 7, 2026, from [Link]

  • Creative Safety Supply. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved February 7, 2026, from [Link]

  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved February 7, 2026, from [Link]

  • King County DNRP. (2023, June 20). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved February 7, 2026, from [Link]

  • Trinity Consultants. (2026, January 21). TCLP Testing: Demystifying the Process of Waste Classification. Retrieved February 7, 2026, from [Link]

  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved February 7, 2026, from [Link]

  • St. Olaf College. (n.d.). HW – STOP!! Can You Mix Your Wastes?. Laboratory Safety. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (n.d.). BetterGuide to minimizing waste in laboratories. Retrieved February 7, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (2009, October 21). Hazardous Waste Management Safety Video. YouTube. Retrieved February 7, 2026, from [Link]

  • AllenES. (n.d.). Understanding Hazardous Waste Determination and the TCLP Rule of 20. Retrieved February 7, 2026, from [Link]

  • LA County Fire Department. (n.d.). Separation of Incompatible Chemicals. Retrieved February 7, 2026, from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved February 7, 2026, from [Link]

  • Lab Manager. (2026, February 6). Turning Hazardous Waste Complexity into a Safer Lab Environment. Retrieved February 7, 2026, from [Link]

  • Government of India. (1986, May 23). The Environment (Protection) Act, 1986. India Code. Retrieved February 7, 2026, from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 261.24 -- Toxicity characteristic. Electronic Code of Federal Regulations. Retrieved February 7, 2026, from [Link]

  • European Commission. (n.d.). Packaging waste. Environment. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorobenzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Lab Safety Institute. (2024, June 7). Hazardous Waste segregation in the Laboratory. YouTube. Retrieved February 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Amino-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation.

Hazard Assessment: Understanding the Risks of 4-Amino-2-fluorobenzamide

A comprehensive risk assessment is the foundation of a safe laboratory environment. 4-Amino-2-fluorobenzamide is a solid, often a powder, which presents specific exposure risks.[1] According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[2][3] This indicates that accidental ingestion of even relatively small amounts can cause significant adverse health effects.

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][2] Contact with the eyes can lead to pain, redness, and potential damage if not addressed immediately.

  • Skin Sensitization (Category 1, H317): May cause an allergic skin reaction.[1][2] This means that repeated skin contact can lead to the development of an allergy, resulting in rash and irritation upon subsequent exposures.

  • Suspected Genetic Defects (Germ Cell Mutagenicity, Category 2, H341): Suspected of causing genetic defects.[3] This is a significant long-term health hazard, indicating the substance may cause heritable mutations.

  • Respiratory Irritation (H335): May cause respiratory irritation.[4] As a fine powder, the dust can be easily inhaled, leading to irritation of the respiratory tract.[5][6]

This hazard profile dictates that all handling procedures must be designed to minimize direct contact, ingestion, and inhalation. The choice of PPE is therefore not arbitrary but a direct response to these specific, documented risks.

Core PPE Recommendations: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The goal is to establish multiple barriers between the researcher and the chemical.

  • Eye and Face Protection: Given the serious eye irritation risk, standard safety glasses are insufficient.

    • Chemical Safety Goggles: Must be worn at all times when handling the compound in any form. They provide a seal around the eyes, protecting against dust and splashes.

    • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing or dust generation, such as when handling large quantities or during vigorous mixing.[7][8][9]

  • Hand Protection: To prevent skin contact and potential sensitization, chemically resistant gloves are essential.[2][10]

    • Nitrile Gloves: These are suitable for handling the solid compound and protecting against incidental contact.[8]

    • Double Gloving: Consider wearing two pairs of nitrile gloves, especially during tasks with a higher risk of contamination. This allows for the removal of the outer, contaminated layer without exposing the skin.

    • Glove Integrity: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the immediate work area.

  • Body Protection: Protective clothing shields the skin from accidental spills and contamination.

    • Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.

    • Disposable Coveralls: For procedures involving significant quantities of powder or a high likelihood of dust generation, disposable coveralls worn over regular clothing provide superior protection.[9][11]

  • Respiratory Protection: The potential for respiratory irritation and the hazards associated with inhaling the fine powder necessitate respiratory protection, particularly when engineering controls are not sufficient.[5]

    • Work within a Fume Hood: All weighing and handling of the solid powder should be performed within a certified chemical fume hood to contain dust.[10][12]

    • Respirator: If a fume hood is not available or during a large-scale operation, a NIOSH-approved respirator is required. A half-mask air-purifying respirator with P100 (particulate) filters is recommended.[13] Ensure you are properly fit-tested for the selected respirator.

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required can be adjusted based on the specific task and the scale of the operation. This matrix provides a clear guide for common scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLaboratory CoatRequired: Perform in a chemical fume hood.
Preparing a Solution Chemical Safety GogglesDouble Nitrile GlovesLaboratory CoatRequired: Perform in a chemical fume hood.
Running/Monitoring Reaction Chemical Safety GogglesNitrile GlovesLaboratory CoatWork in a well-ventilated area.
Work-up & Purification Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLaboratory CoatPerform in a chemical fume hood.
Handling Waste/Spills Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesDisposable CoverallNIOSH-approved respirator with P100 filters.
Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: Donning PPE

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, put on your respirator. Perform a seal check.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if needed.

  • Hand Protection: Put on the first pair of gloves, then pull the second pair over the top, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Experimental Protocol: Doffing PPE (Contamination Avoidance) This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves. Be careful not to touch your skin with the contaminated outer surface.

  • Body Protection: Unbutton your lab coat or unzip your coveralls. Remove it by rolling it down and away from your body, touching only the inside surfaces.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[12]

Operational and Disposal Plans

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Don the appropriate PPE for spill cleanup (see table above).

  • Cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[10]

  • Clean the spill area thoroughly.

Waste Disposal:

  • Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with 4-Amino-2-fluorobenzamide must be disposed of as hazardous chemical waste.[2]

  • Chemical Waste: The compound and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal should occur through a licensed chemical destruction facility or via controlled incineration, in accordance with all local, state, and federal regulations.[2][14]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 4-Amino-2-fluorobenzamide.

PPE_Decision_Workflow start Start: Handling 4-Amino-2-fluorobenzamide is_solid Is the material a solid powder? start->is_solid in_hood Working inside a certified chemical fume hood? is_solid->in_hood Yes base_ppe Minimum PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat is_solid->base_ppe No (in solution) splash_risk High risk of splash or dust generation? in_hood->splash_risk Yes add_respirator Add NIOSH-approved Respirator (P100) in_hood->add_respirator No splash_risk->base_ppe No add_faceshield Add Face Shield splash_risk->add_faceshield Yes final_ppe Proceed with Task base_ppe->final_ppe add_respirator->splash_risk add_faceshield->base_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

  • Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Fluorides and Fluorocarbons Toxicity. (n.d.). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio. Retrieved February 7, 2026, from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved February 7, 2026, from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved February 7, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC. Retrieved February 7, 2026, from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved February 7, 2026, from [Link]

  • Toxicology of fluorine-containing monomers. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 7, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.